molecular formula C11H11NO2 B1600373 6,7-Dimethoxyquinoline CAS No. 67278-27-7

6,7-Dimethoxyquinoline

Número de catálogo: B1600373
Número CAS: 67278-27-7
Peso molecular: 189.21 g/mol
Clave InChI: PCDPMVJGEGAJBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dimethoxyquinoline (CAS 67278-27-7) is a high-purity quinoline derivative supplied as a solid and offered with a minimum purity of 97% . With a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol, this compound serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . The dimethoxyquinoline structure is a privileged scaffold in drug discovery, and related analogues are investigated for their potential as protein kinase inhibitors and in the development of antitumor agents . Researchers utilize this compound in the synthesis of more complex molecules to explore new therapeutic avenues for various diseases. This product is intended for professional manufacturing, research laboratories, and industrial use only. It is strictly for research purposes and is not certified for human consumption or medical use.

Propiedades

IUPAC Name

6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDPMVJGEGAJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446028
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67278-27-7
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 6,7-Dimethoxyquinoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1] Within this class, the 6,7-dimethoxyquinoline core has emerged as a particularly fruitful motif for the development of potent and selective modulators of cellular pathways implicated in oncology, infectious diseases, and neurodegeneration. This technical guide synthesizes current research to provide an in-depth exploration of the biological activities associated with this core structure. We will dissect its role in the inhibition of key cancer-driving enzymes like c-Met and Topoisomerase I, explore its potential as a novel antimicrobial agent, and examine its emerging application in neuroprotective therapies. This document is designed to serve as a comprehensive resource, complete with mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in the field of drug discovery.

Part 1: Anticancer Activity - A Multi-Pronged Assault on Malignancy

The this compound scaffold has been extensively leveraged in the design of anticancer agents, demonstrating efficacy through several distinct mechanisms of action. Its rigid, planar structure, combined with the electron-donating methoxy groups, facilitates targeted interactions with key enzymatic and structural proteins that drive oncogenesis.

Mechanism: Receptor Tyrosine Kinase (RTK) Inhibition

Abnormal signaling through receptor tyrosine kinases is a hallmark of many cancers. The this compound core has proven to be an exceptional framework for designing potent inhibitors that target the ATP-binding site of these enzymes.

Focus: c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a critical driver of cell proliferation, migration, and invasion; its deregulation is strongly linked to tumorigenesis and metastasis.[2] A series of novel 6,7-dimethoxy-4-anilinoquinolines have been identified as highly potent inhibitors of the c-Met tyrosine kinase.[2][3] These compounds function by competing with ATP for binding in the kinase domain, thereby blocking downstream signaling cascades.

One of the most promising compounds from this series, designated 12n , demonstrated remarkable potency against the c-Met kinase and translated this to significant antiproliferative activity against various human cancer cell lines.[2]

Table 1: In Vitro Activity of Lead c-Met Inhibitor 12n

Compound Target IC₅₀ (µM)[2] A549 (Lung) IC₅₀ (µM)[2] MCF-7 (Breast) IC₅₀ (µM)[2] MKN-45 (Gastric) IC₅₀ (µM)[2]
12n c-Met Kinase 0.030 ± 0.008 7.3 ± 1.0 6.1 ± 0.6 13.4 ± 0.5

| Cabozantinib (Control) | c-Met Kinase | 0.021 ± 0.005 | 5.9 ± 0.7 | 4.8 ± 0.4 | 10.2 ± 0.9 |

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor cMet_dimer c-Met Dimer (Phosphorylated) cMet->cMet_dimer HGF Binding Adaptor Adaptor Proteins cMet_dimer->Adaptor RAS_RAF RAS-RAF-MEK-ERK Axis Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Cascade Adaptor->PI3K_AKT STAT3 STAT3 Adaptor->STAT3 Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Inhibitor This compound Inhibitor (e.g., 12n) Inhibitor->cMet_dimer Blocks ATP Binding Site TOP1_Inhibition cluster_process TOP1 Catalytic Cycle cluster_outcome Cellular Outcome start Supercoiled DNA nicking TOP1 binds and nicks one DNA strand start->nicking complex TOP1-DNA Cleavage Complex (TOP1cc) Covalent 3'-phosphotyrosyl bond nicking->complex relegation DNA Relegation & TOP1 Release complex->relegation DSB DNA Double-Strand Breaks (Replication Fork Collision) complex->DSB Replication end Relaxed DNA relegation->end Inhibitor This compound Inhibitor (e.g., 14m) Inhibitor->complex Stabilizes Complex Apoptosis Apoptosis DSB->Apoptosis Synthesis_Workflow Start 3,4-Dimethoxy Acetanilide Cyclization Cyclization Start->Cyclization Hydroxy 4-Hydroxy-6,7- dimethoxyquinoline Cyclization->Hydroxy Chlorination Chlorination (e.g., POCl₃) Hydroxy->Chlorination Intermediate 4-Chloro-6,7- dimethoxyquinoline (Key Intermediate) Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution Intermediate->SNAr Final Target 4-Amino-6,7- dimethoxyquinoline Derivative SNAr->Final Nucleophile R-NH₂ (e.g., Substituted Aniline) Nucleophile->SNAr

General synthetic workflow for this compound derivatives.
Detailed Protocol: Synthesis of 4-chloro-6,7-dimethoxyquinoline[14][15]

Warning: This procedure involves corrosive reagents and should be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 1 equivalent of 4-hydroxy-6,7-dimethoxyquinoline.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) in excess (approximately 10-15 equivalents).

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the acidic mixture until the pH reaches 7-8. Be cautious as this will cause gas evolution.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure 4-chloro-6,7-dimethoxyquinoline.

Detailed Protocol: General Synthesis of 4-Anilino-6,7-dimethoxyquinolines[3][16]
  • Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) in a suitable solvent such as isopropanol or ethanol, add the desired substituted aniline (1.1-1.2 equivalents).

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) for 5-10 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with the reaction solvent and then with diethyl ether to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to yield the final, pure compound.

Protocol: In Vitro c-Met Kinase Assay (Caliper Motility Shift Assay)[3]

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of c-Met kinase.

  • Reagents: Prepare a reaction buffer containing ATP and a fluorescently labeled peptide substrate for c-Met.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO and add them to the assay plate. Include a positive control (e.g., Cabozantinib) and a DMSO-only negative control.

  • Enzyme Addition: Add the c-Met kinase enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.

  • Termination: Stop the reaction by adding a termination buffer.

  • Analysis: The Caliper EZ Reader instrument applies a voltage across the microfluidic chip. The phosphorylated (product) and non-phosphorylated (substrate) peptides will have different mobilities and will be separated. The instrument measures the fluorescence intensity of both peaks.

  • Calculation: The percent inhibition is calculated based on the ratio of product to substrate in the presence of the compound compared to the controls. The IC₅₀ value is determined by plotting percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol: Cell Proliferation (MTT) Assay[3][6]

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.

Conclusion

The this compound core represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated potent and specific activities across multiple therapeutic areas, most notably in oncology through the targeted inhibition of c-Met and Topoisomerase I. The emerging data on its antimicrobial and neuroprotective properties further underscore its importance and potential. The straightforward and adaptable synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of current lead compounds and the discovery of new therapeutic agents. For drug development professionals, the this compound structure is not merely a chemical entity but a well-validated starting point for creating next-generation targeted therapies.

References

  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 695-701. [Link]
  • Li, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1288. [Link]
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105221. [Link]
  • Kassab, A. E., & Gedawy, E. M. (2014). DESIGN, SYNTHESIS, ANTITUMOR AND ANTIMICROBIAL ACTIVITY OF NOVEL 6,7-DIMETHOXYQUINAZOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 131-140. [Link]
  • Li, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed, 34(1), 1279-1288. [Link]
  • Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 266-272. [Link]
  • Chiriapkin, A. S., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. Research Results in Pharmacology, 8(2), 65-76. [Link]
  • Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy, 14(6), 221-223. [Link]
  • Alamia, F., et al. (2024). Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus. IRIS UniPA. [Link]
  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(11), 1748-1754. [Link]
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • Kodonidi, I. P., et al. (2022). Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease. Research Results in Pharmacology, 8(3), 1-10. [Link]
  • Kodonidi, I. P., et al. (2022). NOVEL 6,7-DIMETHOXYQUINAZOLIN-4(3H)-ONE DERIVATIVES AS PROMISING COMPOUNDS FOR THE THERAPY OF ALZHEIMER'S DISEASE. Problems of biological, medical and pharmaceutical chemistry, 25(3), 16-23. [Link]
  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]
  • Kassab, A. E., & Gedawy, E. M. (2014). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives.
  • Leon-Gonzalez, F. J., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 27(19), 6296. [Link]
  • Chiriapkin, A. S., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. The Distant Reader. [Link]
  • Jayabharathi, J., et al. (2023). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. Elibrary. [Link]
  • Jayabharathi, J., et al. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
  • Kumar, A., et al. (2011).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxyquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6,7-Dimethoxyquinoline Scaffold - A Privileged Core in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic motif in drug discovery, renowned for its presence in a multitude of therapeutic agents with diverse biological activities.[1] Within this class, derivatives of this compound have emerged as a particularly promising scaffold, forming the core of numerous compounds investigated for their potential as anticancer agents, particularly as tyrosine kinase inhibitors.[1][2][3] The strategic placement of the methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic and conformational properties, which in turn dictates its interactions with biological targets and its overall pharmacokinetic profile.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key physicochemical properties of this compound derivatives. Moving beyond a mere listing of parameters, this document delves into the causality behind experimental choices for determining these properties and elucidates their profound impact on the journey from a promising lead compound to a viable drug candidate. We will explore the critical interplay between solubility, lipophilicity, ionization, and stability, and how a comprehensive understanding of these characteristics can guide the rational design of this compound derivatives with enhanced therapeutic potential.

Aqueous Solubility: The Gateway to Bioavailability

A fundamental prerequisite for any orally administered drug is adequate aqueous solubility to ensure dissolution in the gastrointestinal tract and subsequent absorption into systemic circulation. For this compound derivatives, which are often crystalline solids, both kinetic and thermodynamic solubility are critical parameters to assess during the drug discovery process.

Understanding Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening-friendly parameter that provides an early indication of potential solubility issues.

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming measurement but provides the definitive value for a compound's intrinsic solubility.

Experimental Determination of Aqueous Solubility

This high-throughput method is ideal for early-stage screening of a large number of compounds.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 assay1 Dilution in Aqueous Buffer (96-well plate) prep2->assay1 assay2 Incubation (2h, RT, shaking) assay1->assay2 analysis1 Nephelometric Measurement (Turbidity) assay2->analysis1 analysis2 Determine Concentration at Precipitation analysis1->analysis2

Kinetic Solubility Workflow (Nephelometry)

This method determines the equilibrium solubility and is considered the "gold standard."

Methodology:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility.

Impact of Substituents on Solubility

The solubility of this compound derivatives can be significantly modulated by the nature of the substituents at other positions of the quinoline core.

  • Polar Functional Groups: Introduction of polar groups, such as hydroxyl, carboxyl, or amino moieties, can increase aqueous solubility by forming hydrogen bonds with water.

  • Ionizable Groups: The presence of acidic or basic centers allows for salt formation, which can dramatically enhance solubility.

  • Lipophilic Groups: Increasing the size of alkyl or aryl substituents generally decreases aqueous solubility.

For instance, the hydrochloride salt of Erlotinib, a quinazoline-based kinase inhibitor with a 6,7-bis(2-methoxyethoxy) substitution pattern, exhibits significantly higher solubility at lower pH values.[4] Its maximal solubility of approximately 0.4 mg/mL is observed at a pH of about 2.[4] This pH-dependent solubility is a critical consideration for oral absorption.

Compound (Related Kinase Inhibitor)Core ScaffoldAqueous SolubilityReference
Erlotinib HCl Quinazoline~0.4 mg/mL at pH 2[4][5]
Gefitinib QuinazolineLow (2.55 µg/mL)[6][7]
Lapatinib Ditosylate Quinazoline0.007 mg/mL in water[8]

This table provides solubility data for structurally related kinase inhibitors to offer a comparative context for this compound derivatives.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like many this compound derivatives, the distribution coefficient (logD) at a specific pH (usually 7.4) is a more physiologically relevant parameter.

Experimental Determination of Lipophilicity

This traditional method directly measures the partitioning of a compound between two immiscible phases.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer of desired pH for logD) with n-octanol.

  • Partitioning: Dissolve a known amount of the this compound derivative in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be established.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log([Concentration in octanol] / [Concentration in aqueous phase]).

This method offers higher throughput and requires less compound compared to the shake-flask method. It correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.

Methodology:

  • System Setup: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting retention time against logP.

  • Sample Analysis: Inject the this compound derivative and record its retention time.

  • Determination: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis cluster_determination Determination setup1 Reverse-Phase HPLC System (C18 column) setup2 Inject Standards with Known logP setup1->setup2 setup3 Generate Calibration Curve (Retention Time vs. logP) setup2->setup3 det1 Interpolate Retention Time on Calibration Curve setup3->det1 analysis1 Inject this compound Derivative analysis2 Measure Retention Time analysis1->analysis2 analysis2->det1 det2 Determine logP det1->det2 G Sol Solubility Abs Absorption Sol->Abs Exc Excretion Sol->Exc Lip Lipophilicity (logP/logD) Lip->Abs Dist Distribution Lip->Dist Met Metabolism Lip->Met Tox Toxicity Lip->Tox pKa pKa pKa->Abs pKa->Dist pKa->Exc Stab Stability Stab->Met Stab->Tox

Interplay of Physicochemical Properties and ADMET

A well-balanced profile is key: a compound must be soluble enough to be absorbed, lipophilic enough to cross membranes, possess an appropriate pKa to be in the correct ionization state in different physiological compartments, and stable enough to reach its target intact.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. [9]For this compound derivatives, QSAR models can be developed to predict biological activity based on physicochemical descriptors. [10][11][12] While specific QSAR studies for this compound derivatives are not abundant in the literature, studies on related quinoline and quinazoline scaffolds have demonstrated the importance of descriptors such as:

  • LogP: Often shows a parabolic relationship with activity, indicating an optimal lipophilicity.

  • Molar Refractivity (MR): A measure of molecular volume and polarizability, which can be related to steric interactions with the target.

  • Electronic Parameters (e.g., Hammett constants): Describe the electron-donating or -withdrawing nature of substituents, influencing target-binding interactions.

Developing robust QSAR models for a series of this compound derivatives requires a dataset of compounds with experimentally determined biological activity and a wide range of physicochemical properties. These models can then be used to prioritize the synthesis of new derivatives with predicted improved activity.

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel therapeutics. A deep and early understanding of the physicochemical properties of its derivatives is not merely a data-gathering exercise but a critical component of a successful drug discovery program. By meticulously characterizing solubility, lipophilicity, pKa, and stability, and by leveraging this knowledge to build predictive models, researchers can navigate the complex landscape of drug development with greater efficiency and a higher probability of success. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of innovative medicines based on this privileged chemical scaffold.

References

  • PubChem. Erlotinib.
  • PubChem. Lapatinib.
  • ResearchGate. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. [Link]
  • Semantic Scholar. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. [Link]
  • Scielo. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. [Link]
  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
  • PMC.
  • PubMed Central.
  • ResearchGate. (PDF) QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. [Link]
  • ResearchGate. Chemical structure and numbering of LAP. | Download Scientific Diagram. [Link]
  • ResearchGate. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF. [Link]
  • International Journal of Multidisciplinary Research and Development. QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB). [Link]
  • DergiPark.
  • PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]
  • PubMed. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
  • PubMed. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. [Link]
  • SciELO. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]
  • Taylor & Francis Online. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
  • ResearchGate. (PDF)
  • Biosciences Biotechnology Research Asia.
  • Banaras Hindu University.
  • PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]
  • CrystEngComm (RSC Publishing). Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. [Link]
  • The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
  • PMC. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]
  • PMC.
  • NIH. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
  • PubMed Central. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]
  • ResearchGate.
  • PTM. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]

Sources

The 6,7-Dimethoxyquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoline ring system represents one of the most important heterocyclic motifs in medicinal chemistry, celebrated for its versatile pharmacological applications.[1] Within this class, the 6,7-dimethoxyquinoline scaffold has emerged as a particularly privileged core structure. Its presence in the natural alkaloid papaverine hinted at its biological potential, which has since been extensively realized in the development of potent and selective therapeutic agents.[2] This technical guide provides a comprehensive overview of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into its synthetic chemistry, explore its diverse biological activities with a focus on anticancer applications, dissect structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower your research endeavors.

The Strategic Importance of the 6,7-Dimethoxy Pattern

The quinoline scaffold itself is a crucial component in drug discovery, with derivatives demonstrating a vast range of biological activities, including antimalarial, antibacterial, and anticancer effects.[1] The specific substitution with methoxy groups at the C-6 and C-7 positions, however, imparts distinct physicochemical properties that are highly advantageous for drug design.

Causality behind the Advantage:

  • Electron-Donating Nature: The methoxy groups are electron-donating, which modulates the electron density of the heterocyclic ring system. This influences the molecule's ability to participate in crucial intermolecular interactions within biological targets, such as hydrogen bonding and π-π stacking.

  • Metabolic Stability: Methoxy groups can enhance metabolic stability by blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of drug candidates.

  • Target Affinity: As demonstrated in numerous studies, the 6,7-dimethoxy substitution pattern is a key feature for high-potency inhibition of various protein kinases, a trait shared by several clinically approved drugs.[3] This suggests that these groups form critical interactions within the ATP-binding pockets of these enzymes.

A notable parallel in nature is the isoquinoline alkaloid papaverine , which features a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline structure.[2] While differing in the nitrogen position (isoquinoline vs. quinoline), papaverine's role as a vasodilator and smooth muscle relaxant, acting via phosphodiesterase inhibition, underscores the pharmacological relevance of this specific dimethoxy substitution pattern.[4][5]

Synthetic Pathways to the this compound Core

The cornerstone of many medicinal chemistry programs targeting this scaffold is the efficient synthesis of key intermediates, primarily 4-chloro-6,7-dimethoxyquinoline . This versatile building block allows for the introduction of a wide array of functionalities at the C-4 position via nucleophilic aromatic substitution (SNAr).

Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinoline

A robust and scalable two-stage process is commonly employed for the synthesis of this critical precursor.[6] The workflow begins with the preparation of 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated.

G cluster_0 Stage 1: Synthesis of 4-Hydroxy Intermediate cluster_1 Stage 2: Chlorination 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline 4-Hydroxy-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline 3,4-Dimethoxyaniline->4-Hydroxy-6,7-dimethoxyquinoline Multi-step (e.g., Gould-Jacobs reaction) 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline->4-Chloro-6,7-dimethoxyquinoline POCl₃ or SOCl₂

Diagram 1: High-level synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol details the chlorination of the 4-hydroxy precursor.

Materials:

  • 4-hydroxy-6,7-dimethoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Diethylene glycol dimethyl ether (diglyme) or Toluene

  • Ice water

  • Dilute ammonia solution or sodium bicarbonate solution

  • Ethanol and Ethyl Acetate for recrystallization

Procedure:

  • Reactor Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as diglyme.[6]

  • Chlorinating Agent: With continuous stirring, carefully add phosphorus oxychloride (POCl₃, ~3.5 equivalents) to the suspension.[7]

  • Reaction: Heat the reaction mixture to 90-100°C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:petroleum ether (1:8).[7] The reaction is complete when the starting material spot is no longer visible.

  • Work-up: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a dilute ammonia solution or saturated sodium bicarbonate until the pH is approximately 7-8. This will precipitate the product.[1]

  • Isolation: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

  • Drying & Purification: Dry the crude solid. The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from a mixture of ethanol and ethyl acetate (1:1) to yield a light-yellow solid.[6]

Diversification at the C-4 Position: Nucleophilic Aromatic Substitution

The true synthetic utility of 4-chloro-6,7-dimethoxyquinoline lies in its reactivity towards nucleophiles. The electron-withdrawing quinoline nitrogen activates the C-4 position for SNAr, allowing for the facile introduction of various amines, a critical step in synthesizing many potent kinase inhibitors.

G Start 4-Chloro-6,7- dimethoxyquinoline Reaction SₙAr Reaction Start->Reaction SubstitutedAniline Substituted Aniline (R-NH₂) SubstitutedAniline->Reaction Product 4-Anilino-6,7- dimethoxyquinoline Reaction->Product Isopropanol, Reflux

Diagram 2: General scheme for SNAr diversification.

Experimental Protocol: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

This general protocol is widely applicable for the synthesis of a variety of C-4 substituted analogs.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • Appropriate substituted aniline (or other amine nucleophile)

  • Isopropanol

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent, e.g., 5 mmol) and the desired substituted aniline (1.1-1.2 equivalents, e.g., 6 mmol).

  • Solvent: Add isopropanol (e.g., 40 mL) as the solvent.

  • Heating: Heat the reaction mixture to reflux and stir for approximately 5 hours. Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Concentrate the mixture under reduced pressure to remove the isopropanol. The resulting solid residue is then purified by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 10:1 DCM/MeOH). The fractions containing the pure product are combined and concentrated to yield the final 4-anilino-6,7-dimethoxyquinoline derivative.

Biological Activities and Mechanisms of Action

The this compound scaffold has been incorporated into molecules exhibiting a wide spectrum of biological activities. The most extensively studied and validated application is in oncology, but emerging evidence suggests potential in other therapeutic areas as well.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity through multiple mechanisms of action, primarily by inhibiting key enzymes involved in cancer cell signaling and proliferation.[1]

A major focus of research has been the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs). The HGF/c-Met and VEGF/VEGFR-2 signaling pathways are critical for tumor growth, proliferation, survival, and angiogenesis, making them prime targets for cancer therapy.[6][8]

Mechanism of Action: These inhibitors are typically ATP-competitive. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade inhibits the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis.[9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK RTK (e.g., c-Met, VEGFR-2) RAS RAS/RAF/MEK/ERK RTK->RAS Activates PI3K PI3K/AKT/mTOR RTK->PI3K Activates ADP ADP RTK->ADP Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Ligand Growth Factor (HGF/VEGF) Ligand->RTK Binds Inhibitor 6,7-Dimethoxy- quinoline Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK

Diagram 3: Mechanism of kinase inhibition by this compound derivatives.

Quantitative Data: c-Met and VEGFR-2 Inhibition

The table below summarizes the inhibitory activity of selected 6,7-dimethoxy-4-anilinoquinoline derivatives.

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineAntiproliferative IC₅₀ (µM)Reference
12n c-Met0.030 ± 0.008A549 (Lung)7.3 ± 1.0
MCF-7 (Breast)6.1 ± 0.6
MKN-45 (Gastric)13.4 ± 0.5
14b VEGFR-20.016 ± 0.002Hep-G2 (Liver)Low-micromolar[8]
MCF-7 (Breast)Low-micromolar[8]

Topoisomerase I (TOP1) is another crucial enzyme for cancer cell survival, as it resolves DNA torsional stress during replication and transcription. Inhibitors of TOP1 trap the enzyme in a covalent complex with DNA (the TOP1cc), leading to DNA strand breaks and apoptosis.[10] Novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[10]

Quantitative Data: TOP1 Inhibition and Anticancer Activity

Compound IDFull Panel GI₅₀ MG-MID (µM)Most Sensitive Cancer TypeMost Sensitive Cell LineGI₅₀ (µM)Reference
14m 1.26Colon, Leukemia, MelanomaLOX IMVI (Melanoma)0.116[10]
Antimicrobial and Antiviral Activities

While less explored than their anticancer properties, some 6,7-dimethoxy-quinazoline (a related scaffold) derivatives have shown promising antimicrobial and antifungal activity.[11] For instance, certain derivatives exhibited potent activity against Candida albicans.[11]

In the antiviral realm, the structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been investigated for the development of inhibitors of HIV-1 reverse transcriptase (RT).[6] This suggests that the core dimethoxy-substituted heterocyclic system could be a valuable starting point for designing novel antiviral agents.

Neuroprotective Effects

Emerging studies on 6,7-dimethoxyquinazolin-4(3H)-one derivatives have indicated potential cerebroprotective activity in models of cerebral ischemia.[12] Certain compounds containing amino acid and dipeptide residues showed pronounced activity, suggesting a potential role for this scaffold in addressing neurodegenerative processes.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided critical insights into the structural requirements for potent biological activity, particularly for kinase inhibition.

  • C-4 Position: Substitution at the C-4 position is paramount. The replacement of the 4-chloro group with anilino moieties is a cornerstone of many potent kinase inhibitors. The nature and substitution pattern on this aniline ring dramatically influence potency and selectivity.[4]

  • Aniline Ring Substituents: For c-Met inhibition, various functional groups on the phenyl ring attached to a benzimidazole moiety (which in turn is linked via an amino group to C-4) have been shown to be important for optimizing potency.

  • 6,7-Dimethoxy Groups: The presence of the methoxy groups at C-6 and C-7 is consistently associated with high inhibitory potency against kinases like EGFR and VEGFR-2 when compared to analogs with other substituents, such as a dioxolane ring.[3] This highlights the importance of these groups for anchoring the molecule within the enzyme's active site.

  • C-2 Position: For topoisomerase I inhibitors, the presence of an aryl substituent at the C-2 position appears to be beneficial, contributing to the polycyclic structure that can intercalate into DNA.[10]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, detailed and validated protocols are essential.

In Vitro c-Met Kinase Inhibition Assay (Kinase-Glo® Platform)

This protocol outlines a luminescent-based assay to measure the activity of c-Met kinase and the inhibitory potential of test compounds.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Materials:

  • Recombinant c-Met kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer

  • Kinase-Glo® MAX Reagent (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the Poly (Glu:Tyr) substrate.

  • Compound Addition: To the wells of a 96-well plate, add 5 µL of the test inhibitor at various concentrations (serially diluted). For positive (no inhibition) and blank (no enzyme) controls, add 5 µL of the diluent solution (e.g., 10% DMSO in buffer).

  • Master Mix Addition: Add 25 µL of the Master Mix to every well.

  • Enzyme Addition: To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 20 µL of diluted c-Met kinase to all other wells. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Generation: Stop the reaction and generate the luminescent signal by adding 50 µL of Kinase-Glo® MAX reagent to each well.

  • Signal Stabilization: Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • ELISA microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated wells as a negative control. Incubate for the desired exposure period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold is firmly established as a cornerstone of modern medicinal chemistry, particularly in the design of targeted anticancer agents. Its proven success as a kinase inhibitor core warrants continued exploration. Future efforts will likely focus on:

  • Developing dual or multi-targeted inhibitors to overcome drug resistance.

  • Exploring novel substitution patterns at other positions (e.g., C-2, C-5, C-8) to uncover new biological activities and refine selectivity profiles.

  • Expanding the therapeutic scope by systematically investigating the scaffold's potential in antiviral, antimicrobial, and neuroprotective applications.

  • Applying advanced synthetic methodologies , such as flow chemistry and photoredox catalysis, to accelerate the synthesis and diversification of compound libraries.

References

  • Zhang, Q. W., Ye, Z. D., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
  • Elbadawi, M. M., Eldehna, W. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 208, 112836. [Link]
  • Zhang, Q. W., Ye, Z. D., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
  • PubChem. (n.d.). Papaverine. National Center for Biotechnology Information.
  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 69(1), 145-148. [Link]
  • Wikipedia. (2023). Papaverine. Wikimedia Foundation.
  • Encyclopedia.pub. (2023). Papaverine and Its Mechanism of Action. MDPI. [Link]
  • Chan, E., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(9), 2195. [Link]
  • Chiriapkin, A. S., Kodonidi, I. P., & Pozdnyakov, D. I. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. Chimica Techno Acta, 9(2). [Link]
  • Singh, H., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2948-2954. [Link]
  • Kassab, A. E., & Gedawy, E. M. (n.d.). DESIGN, SYNTHESIS, ANTITUMOR AND ANTIMICROBIAL ACTIVITY OF NOVEL 6,7-DIMETHOXYQUINAZOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience.
  • Pommier, Y. (2017). Topoisomerase Assays. Current Protocols in Pharmacology, 79, 3.3.1-3.3.27. [Link]
  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience.
  • Maxwell, A., & Lawson, D. M. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 202, 143-154. [Link]
  • Shi, L., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]
  • Elbadawi, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 208, 112836. [Link]

Sources

The Therapeutic Potential of 6,7-Dimethoxyquinoline Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dimethoxyquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential. Analogues derived from this core structure have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases, most notably cancer, hypertension, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core biology, mechanisms of action, and practical methodologies for the evaluation of this compound analogues, tailored for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the this compound Scaffold

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a common feature in many approved drugs and natural products. The specific substitution pattern of two methoxy groups at the 6 and 7 positions of the quinoline core appears to be a key determinant of the biological activity of these compounds. This "dimethoxy" feature often contributes to favorable interactions with various biological targets and can influence the pharmacokinetic properties of the molecules.

The therapeutic utility of this compound analogues stems from their ability to interact with a diverse array of molecular targets, including:

  • Receptor Tyrosine Kinases (RTKs): Inhibitors of c-Met and FMS-like tyrosine kinase 3 (FLT3) have shown significant promise in oncology.

  • DNA Topoisomerase I: Certain analogues act as potent inhibitors of this essential enzyme, leading to cancer cell death.

  • Sigma-2 Receptors: Ligands for this receptor are being explored for both cancer diagnostics and therapeutics.

  • Adrenoceptors: Analogues exhibiting antagonist activity at α1-adrenoceptors have been developed as antihypertensive agents.

This guide will delve into the specifics of these interactions, providing the scientific rationale and experimental frameworks necessary for advancing the development of this compound-based drug candidates.

Key Therapeutic Targets and Mechanisms of Action

A deep understanding of the molecular targets and their associated signaling pathways is paramount for the rational design and development of effective therapeutics. This section explores the primary targets of this compound analogues and their mechanisms of action.

Oncology: A Primary Focus Area

The anticancer potential of this compound analogues is the most extensively studied therapeutic application. These compounds exert their effects through the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a key driver of tumorigenesis in various cancers.[1][2][3] Aberrant c-Met signaling, triggered by HGF binding, leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, promoting cell proliferation, survival, migration, and invasion.[1]

A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of c-Met.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation. For instance, compound 12n from a synthesized series demonstrated a potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM.[1][2]

HGF/c-Met Signaling Pathway

cMet_Pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization activates Adaptor Adaptor Proteins (e.g., GAB1) Dimerization->Adaptor recruits STAT3 STAT3 Pathway Dimerization->STAT3 activates RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Migration Migration & Invasion RAS_RAF->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration STAT3->Proliferation

Caption: Simplified HGF/c-Met signaling cascade.

FMS-like tyrosine kinase 3 (FLT3) is another critical receptor tyrosine kinase in the context of hematological malignancies, particularly acute myeloid leukemia (AML).[4][5] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting uncontrolled proliferation of leukemic blasts.[4][6][7]

Derivatives of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been designed and synthesized as FLT3 inhibitors.[5] These compounds have demonstrated potent in vitro activity against FLT3, with some showing IC50 values in the nanomolar range.[5]

FLT3 Signaling in AML

FLT3_Pathway cluster_membrane Cell Membrane FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization activates STAT5 STAT5 Pathway Dimerization->STAT5 MAPK MAPK Pathway Dimerization->MAPK AKT PI3K/AKT Pathway Dimerization->AKT Proliferation Leukemic Cell Proliferation STAT5->Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Overview of the FLT3 signaling pathway in AML.

DNA topoisomerase I (TOP1) is a nuclear enzyme that plays a crucial role in relaxing DNA supercoiling during replication and transcription.[8] TOP1 inhibitors stabilize the covalent complex between TOP1 and DNA, leading to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[8]

A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as potent TOP1 inhibitors.[8][9] These compounds have demonstrated significant in vitro anticancer activity against a panel of cancer cell lines.[8]

Mechanism of Topoisomerase I Inhibition

TopoI_Inhibition Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI binds Cleavage_Complex TOP1-DNA Cleavage Complex (Transient) TopoI->Cleavage_Complex creates Religation DNA Religation Cleavage_Complex->Religation leads to Inhibitor This compound Analogue Cleavage_Complex->Inhibitor stabilized by Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Stable_Complex Stabilized TOP1-DNA Cleavage Complex Inhibitor->Stable_Complex DNA_Breaks Double-Strand DNA Breaks Stable_Complex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of action of Topoisomerase I inhibitors.

The sigma-2 receptor is overexpressed in a variety of proliferating cancer cells and is considered a biomarker for tumors.[10][11][12] Ligands that selectively bind to the sigma-2 receptor can induce apoptosis in cancer cells.[10][11] 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been developed as selective sigma-2 receptor ligands, demonstrating anticancer activity in vitro.[11][12] The exact signaling pathways of the sigma-2 receptor are still being elucidated, but they are thought to involve calcium signaling and interactions with other membrane receptors.[11]

Cardiovascular Applications: α1-Adrenoceptor Antagonism

The this compound scaffold is also present in compounds with significant cardiovascular effects. Specifically, derivatives of 2,4-diamino-6,7-dimethoxyquinoline act as potent and selective antagonists of α1-adrenoceptors.[13] These receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, trigger a signaling cascade leading to vasoconstriction.[14][15] By blocking these receptors, the this compound analogues induce vasodilation, resulting in a decrease in blood pressure.

α1-Adrenoceptor Signaling Pathway

Alpha1_Pathway cluster_membrane Cell Membrane Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor binds Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Simplified α1-adrenoceptor signaling pathway.

Experimental Protocols and Methodologies

The successful development of this compound analogues relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

The synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives typically involves the condensation of 4-chloro-6,7-dimethoxyquinoline with a substituted aniline.[1]

Experimental Workflow for Synthesis

Synthesis_Workflow Start_Material Substituted Benzoic Acid & 4-Nitrobenzene-1,2-diamine Condensation1 Condensation (Polyphosphoric Acid) Start_Material->Condensation1 Intermediate1 5-Nitro-2-substituted-phenyl-benzimidazole Condensation1->Intermediate1 Reduction Hydrogenation (Pd/C, H₂ or Fe/AcOH) Intermediate1->Reduction Intermediate2 5-Amino-2-substituted-phenyl-benzimidazole Reduction->Intermediate2 Condensation2 Condensation with 4-chloro-6,7-dimethoxyquinoline (Isopropanol, reflux) Intermediate2->Condensation2 Final_Product 6,7-Dimethoxy-4-anilinoquinoline Analogue Condensation2->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification

Sources

An In-depth Technical Guide to the 6,7-Dimethoxyquinoline Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

The Quinoline Nucleus: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged scaffold" in drug discovery.[1] This designation is not arbitrary; it reflects the scaffold's ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets. Its inherent aromaticity and capacity for hydrogen bonding, coupled with synthetic tractability, have made it a recurring motif in approved drugs and clinical candidates for indications ranging from cancer to infectious diseases.[1]

Within this broad class, the 6,7-dimethoxyquinoline moiety has emerged as a particularly powerful pharmacophore. The two methoxy groups at the 6 and 7 positions are not mere decorations; they are critical electronic and steric modulators. They donate electron density into the ring system and provide key points for hydrogen bond acceptance, significantly influencing how molecules containing this core bind to their protein targets. This guide will delve into the specific applications and mechanistic underpinnings that make this particular scaffold a recurring victor in the quest for novel therapeutics.

The Epicenter of Activity: Tyrosine Kinase Inhibition

A primary role for the this compound pharmacophore is in the design of potent and selective tyrosine kinase inhibitors (TKIs).[2][3][4] Receptor tyrosine kinases (RTKs) are high-fidelity enzymes that regulate crucial cellular processes like proliferation, survival, and migration.[3] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][5][6] The this compound core has proven exceptionally adept at targeting the ATP-binding pocket of several key oncogenic kinases.

Mechanism of Action: An ATP-Competitive Strategy

Derivatives based on this scaffold, particularly the 4-anilino-6,7-dimethoxyquinoline series, function as ATP-competitive inhibitors.[7][8] They occupy the adenine-binding region of the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade effectively shuts down the aberrant signaling cascade driving cancer cell growth.

Molecular docking studies reveal that the quinoline nitrogen typically forms a crucial hydrogen bond with a conserved residue in the "hinge region" of the kinase domain, anchoring the inhibitor in the active site. The 6,7-dimethoxy groups often extend into a hydrophobic pocket, where they can form additional favorable interactions, including hydrogen bonds with backbone amides or water molecules, enhancing both potency and selectivity.[5][9]

Case Study: Inhibition of the c-Met Receptor

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis when dysregulated.[5][9] Consequently, c-Met has become a high-value target for cancer therapy.[5] The this compound scaffold is a key component of several potent c-Met inhibitors, including the FDA-approved drug Cabozantinib.[5][6]

Novel 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met tyrosine kinase.[5][9] The structure-activity relationship (SAR) studies demonstrate that modifications to the aniline moiety can fine-tune potency, while the this compound core maintains the essential binding interactions.

Below is a diagram illustrating the canonical HGF/c-Met signaling pathway and the point of intervention for this compound-based inhibitors.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet_Receptor c-Met Receptor ADP ADP cMet_Receptor->ADP Phosphorylation GRB2 GRB2/SOS cMet_Receptor->GRB2 Activates PI3K PI3K cMet_Receptor->PI3K Activates ATP ATP ATP->cMet_Receptor Binds Inhibitor This compound Inhibitor Inhibitor->cMet_Receptor Blocks ATP Site RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation HGF HGF Ligand HGF->cMet_Receptor Binds & Dimerizes

Figure 1: HGF/c-Met signaling pathway and TKI intervention.
Structure-Activity Relationship (SAR) Insights

The SAR for this class of inhibitors is often remarkably steep, indicating a highly specific binding mode.[7][8] For instance, in the development of EGFR inhibitors, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) was found to be exceptionally potent.[7] The 6,7-dimethoxy substituents provided a greater increase in potency than would be expected from simple additive effects, a phenomenon known as "supra-additivity".[7][8] This suggests these groups may induce a more favorable conformational change in the enzyme upon binding.

Table 1: Representative SAR Data for this compound Analogs
Scaffold Target Key Findings & Potency
4-(3-bromoanilino)-6,7-dimethoxyquinazolineEGFRIC₅₀ of 25 pM. The 6,7-dimethoxy groups are critical for high potency. Replacing them with diethoxy groups further increases potency (IC₅₀ = 6 pM), indicating some bulk tolerance.[7]
6,7-dimethoxy-4-anilinoquinoline-benzimidazolec-MetCompound 12n (specific aniline substitution) showed the most potent inhibitory activity against c-Met with an IC₅₀ value of 0.030 ± 0.008 µM.[5][9]
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesTopoisomerase ICompound 14m displayed potent anticancer activity against a panel of 60 cell lines with a full panel GI₅₀ MG-MID of 1.26 μM.[1][10]

Synthetic Strategies: Building the Core

The construction of the this compound scaffold and its derivatives is a well-trodden path in synthetic organic chemistry, lending to its utility in drug discovery programs. The most common approach for creating the therapeutically relevant 4-anilino derivatives involves a nucleophilic aromatic substitution (SNAr) reaction.[11]

This cornerstone reaction uses the key intermediate, 4-chloro-6,7-dimethoxyquinoline, which can be prepared from commercially available 3,4-dimethoxyaniline.[11] The workflow is robust and amenable to the generation of large compound libraries for SAR exploration.

workflow cluster_synthesis Synthesis & Purification cluster_validation Validation & Analysis start Start: 4-Chloro-6,7-dimethoxyquinoline + Substituted Aniline reaction Nucleophilic Aromatic Substitution (Reflux in Isopropanol) start->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup purify Purification (Column Chromatography) workup->purify charact Characterization (NMR, HRMS) purify->charact assay In Vitro Kinase Assay (IC50 Determination) charact->assay cell_assay Cell Proliferation Assay (MTT, e.g., A549, MCF-7) assay->cell_assay end_point Lead Compound Identification cell_assay->end_point

Figure 2: General workflow for synthesis and evaluation of 4-anilino-6,7-dimethoxyquinoline derivatives.
Detailed Experimental Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

This protocol is a representative example based on established literature procedures.[5] It constitutes a self-validating system where successful synthesis is confirmed by analytical characterization before proceeding to biological evaluation.

Objective: To synthesize a 6,7-dimethoxy-N-(substituted-phenyl)quinolin-4-amine derivative.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline (1.0 eq)

  • Appropriate substituted aniline (1.2 eq)

  • Isopropanol (solvent)

  • Standard reflux apparatus with condenser and magnetic stirring

  • Thin-Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, appropriate eluents)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (e.g., 5 mmol, 1.12 g).

  • Reagent Addition: Add the substituted aniline (e.g., 6 mmol) to the flask.

  • Solvent Addition: Add isopropanol (e.g., 50 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (4-chloro-6,7-dimethoxyquinoline) is consumed. This typically takes 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product will often form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol to remove any unreacted starting materials.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to yield the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expanding Therapeutic Horizons

While kinase inhibition is a major application, the versatility of the this compound pharmacophore extends to other important therapeutic targets, showcasing its broad utility.

Table 2: Diverse Biological Targets of the this compound Scaffold
Target Class Specific Target Therapeutic Area Mechanism/Role of Scaffold
Tyrosine Kinasesc-Met, EGFR, VEGFROncologyATP-competitive inhibition; core scaffold anchors in the hinge region.[5][6][7]
DNA TopoisomerasesTopoisomerase I (TOP1)OncologyStabilizes TOP1-DNA cleavage complexes, leading to cancer cell death.[1][10]
ABC TransportersP-glycoprotein (P-gp)Oncology (MDR)Acts as a multidrug resistance (MDR) reverser by inhibiting the efflux pump activity of P-gp.[12][13][14]
Adrenoceptorsα1-adrenoceptorsCardiovascularFunctions as a potent and selective antagonist, leading to antihypertensive effects.[15]
Viral EnzymesHIV Reverse TranscriptaseInfectious DiseaseServes as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[16]
Topoisomerase I Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a novel class of Topoisomerase I (TOP1) inhibitors.[1][10] Unlike TKIs, these compounds do not target the ATP site but rather stabilize the covalent complex formed between TOP1 and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication and ultimately triggering apoptosis in rapidly dividing cancer cells.[1]

Reversal of Multidrug Resistance (MDR)

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a close relative of the quinoline core, is found in potent modulators of P-glycoprotein (P-gp).[12][13] P-gp is an ATP-binding cassette (ABC) transporter that functions as a cellular efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells—a key mechanism of multidrug resistance. Compounds containing this pharmacophore can inhibit P-gp, restoring the efficacy of conventional chemotherapy agents.[14]

Future Perspectives and Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and inherent ability to engage with the ATP-binding sites of kinases have cemented its role in oncology. Furthermore, its demonstrated activity against diverse targets like topoisomerases and ABC transporters ensures its continued relevance for years to come.

Future work will likely focus on developing next-generation derivatives with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome acquired resistance mechanisms. The continued exploration of this remarkable pharmacophore promises to yield new and effective therapies for some of our most challenging diseases.

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]
  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. [Link]
  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers.
  • Diastereoselective Synthesis of (–)
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino).
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]
  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance.
  • De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. [Link]
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [Link]
  • 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. [Link]
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]
  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. [Link]
  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. National Institutes of Health (NIH). [Link]
  • Phytonutrients in Neuroprotection and Neurodegener
  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PubMed Central. [Link]
  • Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. PubMed Central. [Link]
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]
  • Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Cancers. [Link]

Sources

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticancer Properties of 6,7-Dimethoxyquinoline Compounds

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the development of anticancer agents.[1][2] Its rigid structure and capacity for diverse functionalization allow it to interact with a multitude of biological targets with high specificity. This guide focuses on a specific, highly promising subset: quinoline derivatives bearing methoxy groups at the C6 and C7 positions. The 6,7-dimethoxy substitution pattern is not an arbitrary choice; it is a recurring motif in numerous potent kinase inhibitors, suggesting it plays a crucial role in optimizing the binding affinity and pharmacokinetic properties of these molecules.[3] This document, intended for researchers and drug development professionals, will synthesize the current understanding of these compounds, detailing their mechanisms of action, structure-activity relationships, and the critical experimental protocols required for their evaluation.

Section 1: Primary Mechanisms of Antineoplastic Action

The anticancer efficacy of this compound derivatives is not monolithic. These compounds exert their effects through the modulation of several critical oncogenic pathways. The primary mechanisms identified are the inhibition of key receptor tyrosine kinases (RTKs) and DNA topoisomerases.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are high-affinity cell surface receptors that play pivotal roles in cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4] The this compound scaffold has proven to be a versatile backbone for developing potent inhibitors against several key RTKs.

The hepatocyte growth factor (HGF)/c-Met signaling pathway is crucial for embryonic development and tissue regeneration.[5][6] However, its aberrant activation in tumors drives cell proliferation, survival, migration, and invasion, contributing to tumorigenesis and metastasis.[5][7] Several series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[5][7]

These inhibitors function by competitively binding to the ATP-binding site of the c-Met kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6] The design strategy often involves replacing the quinazoline fragment of known inhibitors with the this compound moiety found in multi-kinase inhibitors like Cabozantinib.[5][8]

A noteworthy example is compound 12n , a 6,7-dimethoxy-4-anilinoquinoline possessing a benzimidazole moiety, which demonstrated a remarkable inhibitory activity against c-Met with an IC₅₀ value of 0.030 µM.[5][7] This potent enzymatic inhibition translated to excellent anticancer activity against various cancer cell lines.[5]

cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cMet c-Met Receptor cMet->InhibitionPoint Phosphorylation HGF HGF (Ligand) HGF->cMet Binds RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Proliferation, Survival, Invasion ERK->Outcome PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcome Inhibitor This compound Compound Inhibitor->InhibitionPoint Inhibits InhibitionPoint->RAS InhibitionPoint->PI3K MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Serial Dilutions of Compound Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Add DMSO to Dissolve Crystals Incubate3->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read Calculate 9. Calculate IC50 Value Read->Calculate

Sources

The 6,7-Dimethoxyquinoline Core: A Privileged Scaffold for Potent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of the Quinoline Scaffold

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases function as critical nodes in signaling pathways that regulate cell growth, proliferation, survival, and motility. Their aberrant activation is a hallmark of many cancers, making them prime targets for drug development. The strategy of targeting the ATP-binding site of kinases has proven exceptionally fruitful, leading to a significant number of approved and clinically impactful drugs.

Within the vast chemical space of kinase inhibitors, the quinoline and quinazoline scaffolds have emerged as "privileged structures." Their rigid, bicyclic nature provides an ideal framework for the precise spatial arrangement of substituents that can engage in key interactions within the kinase active site. This guide focuses specifically on derivatives of the 6,7-dimethoxyquinoline core, a scaffold present in several potent, multi-targeted kinase inhibitors. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds, providing field-proven insights for researchers and drug development professionals.

The Chemistry of this compound Derivatives: Synthesis and Core Strategy

The synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives, a common structural motif in this class of inhibitors, predominantly relies on a nucleophilic aromatic substitution reaction. This key transformation involves the displacement of a leaving group, typically a chlorine atom, at the C4 position of the quinoline ring by the amino group of a substituted aniline.[1]

Core Synthetic Workflow

The general workflow for synthesizing these target compounds begins with the construction of the core 4-chloro-6,7-dimethoxyquinoline intermediate, which is then coupled with various anilines to generate a library of derivatives.[1]

G cluster_synthesis Synthesis of 4-chloro-6,7-dimethoxyquinoline cluster_coupling Final Condensation Step 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Cyclization Cyclization 3,4-Dimethoxyaniline->Cyclization e.g., with ethyl chloroformate 4-Hydroxy-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline Cyclization->4-Hydroxy-6,7-dimethoxyquinoline Chlorination Chlorination 4-Hydroxy-6,7-dimethoxyquinoline->Chlorination e.g., POCl3 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline Chlorination->4-Chloro-6,7-dimethoxyquinoline SNAr SNAr 4-Chloro-6,7-dimethoxyquinoline->SNAr Nucleophilic Aromatic Substitution Substituted_Aniline Substituted Aniline Substituted_Aniline->SNAr Target_Derivative Target_Derivative SNAr->Target_Derivative 6,7-Dimethoxy-4-anilinoquinoline Derivative

Caption: Generalized synthetic workflow for 6,7-dimethoxy-4-anilinoquinoline derivatives.

Detailed Experimental Protocol: Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine Derivatives

This protocol is adapted from a reported synthesis of potent c-Met inhibitors.[2]

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted aniline (e.g., 2-phenyl-1H-benzo[d]imidazol-6-amine derivatives, 6 mmol).

  • Solvent Addition: Add isopropanol (40 mL) to the flask.

  • Reflux: Stir the mixture at reflux for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting solid residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the final target compound.

Mechanism of Action: Targeting Key Oncogenic Drivers

Derivatives based on the this compound scaffold are typically Type II kinase inhibitors, binding to the ATP-binding site and often stabilizing the "DFG-out" inactive conformation of the kinase. This multifaceted inhibitory action can disrupt multiple critical signaling pathways simultaneously. A prime example is Cabozantinib, an oral multi-tyrosine kinase inhibitor that potently targets MET, VEGFR-2, and RET.[3][4][5]

The dual inhibition of MET and VEGFR is a particularly powerful strategy. Tumors can develop resistance to VEGFR inhibitors by upregulating the MET signaling pathway; by inhibiting both, compounds like Cabozantinib can counteract this escape mechanism.[3][5] This blockade of key receptor tyrosine kinases (RTKs) leads to a reduction in tumor angiogenesis, invasion, and metastatic potential.[4][5]

Illustrative Signaling Pathway: The c-Met/VEGFR Axis

The diagram below illustrates the signaling cascades targeted by a dual c-Met/VEGFR inhibitor. Dysregulation of these pathways is a crucial factor in the development and progression of various cancers.[6][7]

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes cMet c-Met Receptor RAS RAS-RAF-MEK-ERK (MAPK Pathway) cMet->RAS Activates PI3K PI3K-AKT-mTOR cMet->PI3K Activates STAT STAT3 cMet->STAT Activates Metastasis Invasion & Metastasis cMet->Metastasis VEGFR VEGFR-2 VEGFR->RAS Activates VEGFR->PI3K Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis inhibitor This compound Derivative (e.g., Cabozantinib) inhibitor->cMet Blocks ATP Binding inhibitor->VEGFR Blocks ATP Binding Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by a this compound derivative.

Structure-Activity Relationship (SAR): Fine-Tuning Potency and Selectivity

The SAR for this compound and the closely related 6,7-dimethoxyquinazoline scaffolds is often steep, meaning small structural modifications can lead to dramatic changes in inhibitory potency.[8][9] The 6,7-dimethoxy groups themselves are a common feature in potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[10]

Systematic modification of the aniline moiety and other positions on the quinoline ring has been a key strategy for optimizing potency and selectivity against various kinases like c-Met, VEGFR-2, and EGFR.

Core ScaffoldTarget Kinase(s)Key Structural Features & SAR InsightsIC₅₀ (nM)Reference Compound
This compoundc-Met, VEGFR-2, RETThe quinoline core with a cyclopropane-1,1-dicarboxamide linker to a fluorinated aniline is crucial for multi-targeted activity.c-Met: ~5, VEGFR-2: ~0.03Cabozantinib[3][4]
This compoundc-MetAddition of a benzimidazole moiety to the 4-anilino position. A 3,4-difluorophenyl substitution on the benzimidazole (Compound 12n ) showed the highest potency.30Compound 12n [2][6][11]
This compoundBCR-ABL, SrcA 3-cyano-4-(2,4-dichloro-5-methoxyanilino)quinoline core. The 7-propoxy-piperazine side chain enhances solubility and potency.BCR-ABL: ~1Bosutinib[12][13]
This compoundc-Met, VEGFR-2An ether linkage at the 4-position to a fluorinated phenyl ring bearing a dicarboxamide group.c-Met: 0.4, VEGFR-2 (KDR): 0.9Foretinib (GSK1363089)[14][15][16]
6,7-DimethoxyquinazolineEGFRThe 4-(3-bromoanilino) substitution is optimal. Diethoxy groups at the 6,7-positions are slightly more potent than dimethoxy.0.025PD 153035[8][9]
6,7-DimethoxyquinazolineVEGFR-2A 4-anilino group bearing a diarylamide moiety. A methylbenzamide substitution (14b ) yielded the most potent compound.16Compound 14b [17]

Therapeutic Applications and Clinical Significance

The unique ability of many this compound derivatives to inhibit multiple, key oncogenic kinases has led to their successful clinical application in a variety of cancers.

  • Cabozantinib (COMETRIQ®, CABOMETYX®) is approved for treating medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[3][18] Its efficacy stems from its potent inhibition of MET, VEGFRs, and other kinases like RET and AXL.[4]

  • Bosutinib (BOSULIF®) is a dual SRC/ABL tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML), particularly in patients with resistance or intolerance to prior therapy.[12][19]

  • Foretinib (GSK1363089) is an experimental drug that has been investigated in numerous clinical trials for various cancers, including gastric, renal, and lung cancer, due to its potent inhibition of c-Met and VEGFR-2.[14][20]

Standardized Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To evaluate the inhibitory potential of novel this compound derivatives, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol Steps
  • Kinase Reaction Preparation:

    • Prepare a master mix containing the kinase buffer, the substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1), and the specific kinase being tested (e.g., c-Met, VEGFR-2).

    • In a 96-well or 384-well plate, add 5 µL of serially diluted test compound (in DMSO, then diluted in kinase buffer) to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation:

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The this compound scaffold has proven to be a remarkably versatile and effective core for the development of potent kinase inhibitors. The clinical success of drugs like Cabozantinib and Bosutinib validates the therapeutic potential of targeting multiple oncogenic pathways with a single agent. Future research in this area will likely focus on refining the selectivity profiles of these inhibitors to minimize off-target effects and enhance their therapeutic index. The exploration of novel substitutions on the quinoline ring and the development of covalent and allosteric inhibitors based on this scaffold represent exciting avenues for discovering the next generation of targeted cancer therapies.

References

  • Cabozantinib: Mechanism of action, efficacy and indic
  • Cabozantinib: Indications, Adverse Effects, Contraindic
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • What is the mechanism of action of Cabozantinib?
  • Cabozantinib: MedlinePlus Drug Inform
  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applic
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem.
  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain.
  • What is the mechanism of Bosutinib Monohydr
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Deriv
  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.
  • 3UE4: Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain.
  • Bosutinib - Wikipedia.
  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.
  • Diastereoselective Synthesis of (–)
  • Synthesis of 2-chloro-4-(aryl amino)
  • Application Note: High-Throughput Screening of c-Met Kinase Activity Using 6,7-Dimethoxy-4-phenoxy-quinoline.
  • EGFR (HER1) Inhibitor - Otava Chemicals.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • C-Met inhibitors – Knowledge and References.
  • Foretinib (GSK1363089) - Cellagen Technology.
  • Foretinib - Wikipedia.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Foretinib (GSK1363089, XL880)
  • Foretinib (GSK1363089) | CAS#:849217-64-7 | Chemsrc.
  • Foretinib (XL880) | MET/VEGFR2/KDR Inhibitor | MedChemExpress.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
  • List of VEGF/VEGFR inhibitors.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
  • Explore Clinical Trials.

Sources

An In-depth Technical Guide to the Mechanism of Action of 6,7-Dimethoxy-4-phenoxy-quinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1] Within this class, 4-phenoxy-quinoline derivatives have emerged as a particularly promising area of research for the development of novel oncology therapeutics. The addition of methoxy groups at the 6 and 7 positions of the quinoline ring is a common strategy to enhance interactions with biological targets, particularly protein kinases. This guide provides a comprehensive overview of the mechanism of action of 6,7-dimethoxy-4-phenoxy-quinoline and its closely related analogs, synthesizing findings from multiple studies to offer a detailed perspective for researchers and drug development professionals. While the specific molecule 6,7-dimethoxy-4-phenoxy-quinoline is a focal point, this document draws heavily on the well-documented activities of its structural analogs to elucidate its probable biological functions.

Core Mechanism of Action: Kinase Modulation

The primary mechanism of action for many 6,7-dimethoxy-4-phenoxy-quinoline derivatives is the modulation of protein kinase activity. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. The specific kinases targeted by this scaffold can vary based on the substitution patterns on both the quinoline and phenoxy rings, leading to a range of pharmacological effects.

Targeting the Mitotic Machinery: Aurora Kinase B Mislocalization

A novel and significant mechanism of action identified for a 4-phenoxy-quinoline derivative involves the mislocalization of Aurora Kinase B (AURKB), a key regulator of mitosis.[2][3] Unlike traditional kinase inhibitors that block the enzyme's catalytic activity, this analog disrupts the proper localization of the chromosomal passenger complex (CPP), of which AURKB is a member.

This mislocalization prevents the kinase from performing its essential functions during cell division, leading to failures in cytokinesis, the formation of polyploid cells, and ultimately, apoptotic cell death in cancer cells.[2] A bromine-substituted analog, LXY18, has demonstrated potent, sub-nanomolar activity in this regard and is orally bioavailable, highlighting the therapeutic potential of this non-catalytic inhibitory mechanism.[2][3] This approach may also circumvent resistance mechanisms associated with inhibitors that target the ATP-binding site of kinases.[2]

Inhibition of Receptor Tyrosine Kinases: c-Met and PDGFR

Several studies have identified 4-phenoxy-quinoline derivatives, particularly those with the 6,7-dimethoxy substitution, as potent inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and the platelet-derived growth factor receptor (PDGFr).[4][5][6][7]

The HGF/c-Met signaling pathway is crucial for cell proliferation, survival, and motility, and its aberrant activation is implicated in tumorigenesis and metastasis.[5] Derivatives of 6,7-dimethoxy-4-anilinoquinoline (a closely related scaffold) have shown potent inhibitory activity against c-Met kinase, with IC50 values in the low nanomolar range.[5][7] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the c-Met kinase.[5][7]

Similarly, 4-phenoxyquinoline derivatives have been developed as specific inhibitors of PDGFr tyrosine kinase, with compounds showing high potency for PDGFr while having minimal effect on other kinases like the epidermal growth factor receptor (EGFr).[4]

Downstream Cellular Effects

The modulation of key kinases by 6,7-dimethoxy-4-phenoxy-quinoline and its analogs triggers a cascade of downstream cellular events that contribute to their anticancer activity.

Induction of Apoptosis

A common outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway. Studies on related quinoline derivatives have shown a decrease in the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein Bax.[8] An increase in the tumor suppressor protein p53 has also been observed.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, 4-phenoxy-quinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G2/M phase.[8][9] This effect is consistent with the disruption of mitotic kinases like AURKB or other proteins involved in the G2/M checkpoint. The arrest is often characterized by a downregulation of key cell cycle proteins such as cyclin B1 and cdk1.[8]

Disruption of Tubulin Polymerization

Some trimethoxy-quinoline derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with well-known anticancer agents like the vinca alkaloids and taxanes.[9][10] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to M-phase arrest and subsequent cell death. While this mechanism has been identified in closely related analogs, its direct relevance to 6,7-dimethoxy-4-phenoxy-quinoline requires further investigation.

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways likely impacted by 6,7-dimethoxy-4-phenoxy-quinoline and its derivatives, based on current research.

Signaling_Pathway Potential Signaling Pathways of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives cluster_0 Drug Action cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound 6,7-Dimethoxy-4-phenoxy-quinoline and Derivatives AURKB Aurora Kinase B (Mislocalization) Compound->AURKB Non-catalytic cMet_PDGFR c-Met / PDGFR (Inhibition) Compound->cMet_PDGFR ATP-competitive Tubulin Tubulin Polymerization (Inhibition) Compound->Tubulin Binding Cytokinesis_Failure Cytokinesis Failure AURKB->Cytokinesis_Failure Signaling_Inhibition RAS-RAF-MEK-ERK PI3K-AKT-mTOR (Inhibition) cMet_PDGFR->Signaling_Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin->Mitotic_Spindle_Disruption Polyploidy Polyploidy Cytokinesis_Failure->Polyploidy G2M_Arrest G2/M Cell Cycle Arrest Signaling_Inhibition->G2M_Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis Polyploidy->Apoptosis G2M_Arrest->Apoptosis

Caption: Potential signaling pathways of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives.

Quantitative Data Summary

The following table summarizes the reported biological activities of various 4-phenoxy-quinoline derivatives from the literature. This data provides a quantitative basis for understanding the potency of this chemical class.

Compound Class/NameTarget/AssayIC50/MECCell LinesReference
Bromine-substituted 4-phenoxy-quinoline (LXY18) AURKB Relocation Blocker (MEC)Sub-nanomolarRPE-MYCH2B-GFP[2]
4-Phenoxyquinoline derivatives PDGFr autophosphorylation0.050 - 0.31 µMNIH 3T3 Cells[4]
6,7-Dimethoxy-4-anilinoquinolines c-Met Kinase Inhibition0.030 µMA549, MCF-7, MKN-45[5][7]
4-Phenoxyquinoline with benzo[d]thiazole-2-yl urea c-Met Kinase Inhibition17.6 nMHT-29, MKN-45, H460[6]
4-Aroyl-6,7,8-trimethoxyquinoline (Comp. 11) Cell Growth Inhibition217 - 327 nMKB, HT-29, MKN45, and resistant lines[10]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines (Comp. 14m) Full Panel GI50 MG-MID1.26 µMNCI-60 Cell Line Panel[11]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of 4-phenoxy-quinoline derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (c-Met)

This protocol is adapted from methodologies used to assess the inhibition of c-Met kinase.[5]

Objective: To determine the in vitro inhibitory activity of a test compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., 6,7-dimethoxy-4-phenoxy-quinoline derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer containing the test compound and c-Met kinase.

  • Initiate the kinase reaction by adding 5 µL of kinase buffer containing the substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12]

Objective: To measure the effect of a test compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 20% SDS, 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.[8]

Objective: To identify if the test compound induces arrest at a specific phase of the cell cycle.

Materials:

  • Human cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing the mechanism of action of a novel 4-phenoxy-quinoline derivative.

Experimental_Workflow Workflow for MOA Characterization Start Synthesized Compound Cell_Viability Cell Viability Screening (MTT Assay) (Determine IC50) Start->Cell_Viability Kinase_Panel Kinase Panel Screening (Identify Primary Targets) Cell_Viability->Kinase_Panel Potent Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Potent Compounds Target_Validation Target Validation (In vitro kinase assays, cellular thermal shift, etc.) Kinase_Panel->Target_Validation Apoptosis_Assay Apoptosis Assays (TUNEL, Western Blot) Cell_Cycle->Apoptosis_Assay In_Vivo In Vivo Xenograft Studies Apoptosis_Assay->In_Vivo Downstream_Signaling Western Blot for Downstream Pathways (p-ERK, p-AKT, etc.) Target_Validation->Downstream_Signaling Downstream_Signaling->In_Vivo End Mechanism Elucidated In_Vivo->End

Caption: A typical experimental workflow for MOA characterization.

Conclusion

The 6,7-dimethoxy-4-phenoxy-quinoline scaffold represents a versatile and potent platform for the development of novel anticancer agents. The primary mechanism of action for derivatives of this class centers on the modulation of key protein kinases involved in cell cycle progression and oncogenic signaling, including AURKB, c-Met, and PDGFr. The observed biological outcomes—cytokinesis failure, G2/M arrest, and apoptosis—are direct consequences of these molecular interactions. The ability of some analogs to act via non-catalytic mechanisms, such as kinase mislocalization, offers exciting avenues for overcoming drug resistance. Future research should focus on elucidating the precise molecular targets of specific analogs and optimizing their pharmacokinetic and pharmacodynamic properties to advance this promising class of compounds toward clinical application.

References

  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central. [Link]
  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment.
  • Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. MDPI. [Link]
  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed. [Link]
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents.
  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Inhibition of Topoisomerase I by 6,7-Dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Crucial Role of Topoisomerase I in Cellular Function and as a Prime Anticancer Target

Navigating the Complexities of DNA Topology: The Essential Function of Topoisomerase I

Within the intricate architecture of the cell, DNA is subjected to immense topological stress during fundamental processes such as replication, transcription, and recombination. Human DNA topoisomerase I (Top1) is a vital nuclear enzyme that alleviates this torsional strain by introducing transient single-strand breaks in the DNA backbone[1][2]. This allows for the controlled rotation of the DNA, preventing the accumulation of supercoils that would otherwise impede these critical cellular functions.

A Finely Tuned Mechanism: The Topoisomerase I Catalytic Cycle as a Point of Therapeutic Intervention

The catalytic cycle of Topoisomerase I involves a transesterification reaction where the enzyme's active site tyrosine (Tyr723) nucleophilically attacks a DNA phosphodiester bond, creating a transient covalent intermediate known as the Topoisomerase I-DNA cleavage complex (Top1cc)[3]. In this state, the 3'-end of the broken DNA strand is covalently linked to the enzyme, while the 5'-end is free to rotate. Following the relaxation of DNA supercoiling, a second transesterification reaction occurs, re-ligating the DNA backbone and releasing the enzyme. The transient nature of the Top1cc is crucial for its normal physiological function.

Exploiting a Cellular Vulnerability: Why Topoisomerase I is a Key Target in Oncology

Cancer cells, characterized by their rapid proliferation, exhibit a heightened reliance on Topoisomerase I to manage the topological challenges of continuous DNA replication. This dependency presents a therapeutic window. Topoisomerase I inhibitors are designed to exploit this by stabilizing the transient Top1cc, transforming it into a permanent DNA lesion[2][3]. The collision of the replication fork with this stabilized complex leads to the generation of irreversible double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.

Part 2: A New Frontier in Topoisomerase I Inhibition: The Rise of 6,7-Dimethoxyquinoline Derivatives

The Versatile Quinoline Scaffold: A Privileged Structure in Anticancer Drug Design

The quinoline nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer properties. Quinoline-based compounds have been investigated as inhibitors of various therapeutic targets, such as receptor tyrosine kinases and, notably, topoisomerase enzymes[3].

Unveiling the Potential of 6,7-Dimethoxyquinolines as Topoisomerase I Poisons

Recent research has identified a novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as potent inhibitors of Topoisomerase I[3]. These compounds act as "poisons," effectively trapping the Top1cc and inducing cancer cell death. This discovery has opened up new avenues for the development of non-camptothecin-based Topoisomerase I inhibitors, potentially overcoming some of the limitations associated with classical drugs in this class.

A Glimpse into the Chemistry: Synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines

The synthesis of these promising compounds typically involves a multi-step process. A representative synthetic route is depicted below, showcasing the construction of the core quinoline scaffold and the introduction of the key alkoxy and aryl substituents.

A 2-Amino-4,5-dimethoxyacetophenone C Benzoylation A->C B Benzoyl Chloride Derivative B->C D N-(2-acetyl-4,5-dimethoxyphenyl)benzamide C->D Et3N, THF E Cyclization D->E Base F 2-Aryl-6,7-dimethoxyquinolin-4-ol E->F G Chlorination F->G POCl3 H 4-Chloro-2-aryl-6,7-dimethoxyquinoline G->H J Nucleophilic Substitution H->J I Alcohol I->J K 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline J->K NaH, DMF

Caption: Representative synthetic scheme for 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.

Part 3: Delving into the Molecular Mechanism of Action

The Core Mechanism: Entrapment of the Topoisomerase I-DNA Cleavage Complex

Similar to the well-established camptothecins, this compound derivatives exert their cytotoxic effects by stabilizing the Top1cc[3]. By binding to this transient intermediate, they inhibit the re-ligation of the cleaved DNA strand, leading to an accumulation of these complexes.

Unraveling Key Molecular Interactions: Insights from Structure-Activity Relationships

While specific co-crystal structures of this compound derivatives with the Top1-DNA complex are yet to be fully elucidated, structure-activity relationship (SAR) studies and molecular modeling of related quinoline-based inhibitors provide valuable insights. It is hypothesized that these compounds intercalate into the DNA at the site of cleavage and form crucial hydrogen bonds with amino acid residues in the Topoisomerase I active site, such as Asn722[4]. The planar quinoline core is believed to stack against the DNA base pairs, while the substituents at the C2 and C4 positions likely engage in specific interactions within the enzyme's binding pocket, influencing both potency and selectivity.

cluster_0 cluster_1 Top1 Topoisomerase I DNA DNA Top1->DNA Binding & Cleavage DNA->Top1 Religation (Inhibited) Inhibitor This compound Derivative Inhibitor->Top1 Stabilizes Complex Inhibitor->DNA Intercalation

Caption: Mechanism of Top1cc stabilization by this compound derivatives.

A Departure from the Classics: Potential Advantages Over Camptothecin

While sharing a fundamental mechanism with camptothecin, novel quinoline derivatives may offer advantages such as improved chemical stability and potentially a different spectrum of activity against resistant cancer cell lines[4]. The lactone ring of camptothecin is susceptible to hydrolysis at physiological pH, leading to inactivation. The stable quinoline core of these new inhibitors circumvents this liability.

Part 4: A Practical Guide to the Experimental Evaluation of this compound Derivatives

Assessing Anticancer Potential: In Vitro Cytotoxicity

The initial evaluation of novel anticancer agents involves determining their ability to inhibit the growth of cancer cell lines.

4.1.1. Data Presentation: Cytotoxicity (GI50) of Lead Compounds

The 50% growth inhibition (GI50) is a standard metric for quantifying the cytotoxic potential of a compound. The following table summarizes the GI50 values for a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives against various cancer cell lines.

CompoundR1R2Leukemia (GI50, µM)Melanoma (LOX IMVI) (GI50, µM)Colon Cancer (GI50, µM)
14e -Cl3-(Dimethylamino)propoxy0.9040.2270.875
14f -Cl3-(Piperidin-1-yl)propoxy1.110.1411.04
14g -Cl3-(Pyrrolidin-1-yl)propoxy0.9980.1550.957
14h -Cl3-Morpholinopropoxy1.250.1611.19
14m -CF33-(Dimethylamino)propoxy0.1330.1160.401
14n -CF33-(Piperidin-1-yl)propoxy0.8310.1380.762
14o -CF33-(Pyrrolidin-1-yl)propoxy0.7650.1280.711
14p -CF33-Morpholinopropoxy1.020.1530.933

Data adapted from Elbadawi et al. (2021).[3]

Confirming the Molecular Target: Biochemical Assays for Topoisomerase I Inhibition

4.2.1. DNA Relaxation Assay

  • Principle and Rationale: This assay assesses the catalytic activity of Topoisomerase I by monitoring the conversion of supercoiled plasmid DNA to its relaxed form. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA can be separated by agarose gel electrophoresis.

  • Detailed Experimental Protocol:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and purified human Topoisomerase I enzyme.

    • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative control (vehicle, e.g., DMSO).

    • Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the enzymatic reaction to proceed.

    • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

    • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the control.

A Supercoiled DNA + Top1 B Relaxed DNA A->B Relaxation C Supercoiled DNA + Top1 + Inhibitor D Supercoiled DNA (Inhibition) C->D No Relaxation

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

4.2.2. Topoisomerase I-Mediated DNA Cleavage Assay

  • Principle and Rationale: This assay directly measures the ability of a compound to stabilize the Top1cc. A radiolabeled DNA substrate is incubated with Topoisomerase I and the test compound. The formation of cleavage complexes results in the generation of smaller DNA fragments that can be resolved by denaturing polyacrylamide gel electrophoresis[5][6][7][8].

  • Detailed Experimental Protocol:

    • Substrate Preparation: Prepare a 3'-end radiolabeled DNA oligonucleotide substrate.

    • Reaction Assembly: In a reaction buffer, combine the radiolabeled DNA substrate, purified human Topoisomerase I, and the this compound derivative at various concentrations.

    • Incubation: Allow the cleavage/religation equilibrium to be established by incubating the reaction at 37°C for 20-30 minutes.

    • Denaturation and Electrophoresis: Stop the reaction and denature the DNA. Separate the DNA fragments on a denaturing polyacrylamide gel.

    • Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the intensity of the cleaved DNA fragments in the presence of the compound indicates stabilization of the Top1cc.

Evaluating Cellular Effects: Cytotoxicity Assays

4.3.1. Sulforhodamine B (SRB) Assay

  • Principle and Rationale: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening[3].

  • Detailed Experimental Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).

    • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with Sulforhodamine B solution.

    • Washing: Remove the unbound dye by washing with acetic acid.

    • Solubilization and Absorbance Measurement: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Part 5: Understanding Structure-Activity Relationships (SAR) for Rational Drug Design

The Impact of Substituents at Key Positions

The anticancer potency of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines is significantly influenced by the nature of the substituents at the C2 and C4 positions of the quinoline ring[3].

  • C2-Aryl Group: The electronic properties of the substituent on the C2-phenyl ring play a crucial role. Electron-withdrawing groups, such as trifluoromethyl (-CF3), have been shown to enhance cytotoxic activity compared to groups like chloro (-Cl)[3].

  • C4-Alkoxy Linker: The length and nature of the alkoxy chain at the C4 position, as well as the terminal basic amine, are critical for activity. A propyl linker often demonstrates superior potency compared to an ethyl linker. The basicity and steric bulk of the terminal amine (e.g., dimethylamino, piperidinyl, morpholino) also modulate the anticancer effect[3].

Charting the Course for Future Development: Lead Optimization

The promising Topoisomerase I inhibitory activity and potent anticancer effects of compounds like 14h and 14p establish them as valuable lead compounds for further optimization[3]. Future research efforts should focus on:

  • Fine-tuning the substituents on the C2-aryl ring to maximize interactions with the Topoisomerase I active site.

  • Exploring a wider range of linkers and basic moieties at the C4 position to improve pharmacokinetic and pharmacodynamic properties.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising derivatives in preclinical cancer models.

Part 6: Concluding Remarks and the Path Forward

This compound derivatives represent a promising new class of Topoisomerase I inhibitors with potent in vitro anticancer activity. Their distinct chemical scaffold offers the potential to overcome some of the limitations of existing therapies. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of oncology drug discovery. A continued, multidisciplinary approach integrating medicinal chemistry, molecular and cellular biology, and pharmacology will be essential to unlock the full therapeutic potential of these novel compounds.

Part 7: References

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Kundu, B., et al. (2023). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

  • Wu, N., Wu, X. W., Agama, K., Pommier, Y., Du, J., Li, D., ... & An, L. K. (2011). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. ACS Medicinal Chemistry Letters, 2(10), 755–760. [Link]

  • Hsieh, C. M., et al. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Molecules, 16(3), 2274-2284. [Link]

  • Hsieh, C. M., et al. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. PubMed. [Link]

  • Park, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1989. [Link]

  • Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature protocols, 3(11), 1736–1750. [Link]

  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic chemistry, 88, 102899. [Link]

  • Zhuo, S. T., et al. (2013). IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

  • Yang, H., et al. (2023). The dose response plots and corresponding bar graphs with the IC 50... ResearchGate. [Link]

  • Chen, Y. C., et al. (2017). Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products. International journal of molecular sciences, 18(12), 2743. [Link]

  • Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. [Link]

  • Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate. [Link]

  • Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7083. [Link]

  • Ghandadi, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 13(4), 324–335. [Link]

  • Legenza, C., et al. (2005). Molecular docking approach on the Topoisomerase I inhibitors series included in the NCI anti-cancer agents mechanism database. Journal of molecular modeling, 11(4-5), 395–403. [Link]

  • Tota, F. P., et al. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor. International journal of molecular sciences, 23(23), 14713. [Link]

  • Insuasty, D., et al. (2015). Synthesis and cytotoxic evaluation of novel 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines, podophyllotoxin-like molecules. European journal of medicinal chemistry, 90, 182–190. [Link]

  • Tota, F. P., et al. (2022). (PDF) Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor. ResearchGate. [Link]

  • Gammelgaard, K. Z., et al. (2016). Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations. PLoS One, 11(4), e0153414. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). DNA Unwinding Assay. Inspiralis. [Link]

  • Koster, D. A., et al. (2015). Single-Molecule Supercoil Relaxation Assay as a Screening Tool to Determine the Mechanism and Efficacy of Human Topoisomerase IB. Molecular cancer therapeutics, 14(11), 2552–2559. [Link]

  • ProFoldin. (n.d.). DNA relaxation assay kit. ProFoldin. [Link]

  • Nitiss, J. L., et al. (2018). Topoisomerase Assays. Current protocols in pharmacology, 82(1), e43. [Link]

Sources

Harnessing the 6,7-Dimethoxyquinoline Scaffold for Potent c-Met Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Guide to Synthesis, Evaluation, and Mechanism of Action

This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of 6,7-dimethoxyquinoline derivatives as potent inhibitors of the c-Met receptor tyrosine kinase. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from seminal research, offering field-proven insights into experimental design, data interpretation, and the underlying mechanistic principles that govern the activity of this promising class of anticancer agents.

The Strategic Imperative for Targeting c-Met in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor, a high-affinity receptor tyrosine kinase for the Hepatocyte Growth Factor (HGF).[1] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development, tissue regeneration, and wound healing.[2] However, its aberrant activation—driven by gene amplification, activating mutations, or protein overexpression—is a well-documented driver in the pathogenesis and progression of numerous human cancers, including those of the lung, stomach, liver, and breast.[3][4][5]

Dysregulated c-Met signaling triggers a cascade of downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, which collectively promote tumor cell proliferation, survival, invasion, and angiogenesis.[2][6] This central role in malignancy has established c-Met as a high-value therapeutic target.[7][8] The quinoline core, a versatile heterocyclic scaffold, has proven to be a particularly fruitful starting point for the development of kinase inhibitors.[6][9] This guide focuses specifically on the this compound moiety, a key structural component of several potent c-Met inhibitors, including the FDA-approved drug Cabozantinib.[3][10]

The HGF/c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234/1235) within the kinase domain.[4] This event creates docking sites for adaptor proteins, leading to the activation of downstream effectors. A simplified representation of this critical oncogenic pathway is illustrated below.

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet p-c-Met (Active Dimer) cMet->p_cMet Autophosphorylation HGF HGF Ligand HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS Recruitment PI3K PI3K p_cMet->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: The HGF/c-Met signaling cascade and its primary downstream effector pathways.

Lead Generation: Scaffold Hopping and Bioisosteric Replacement

The development of novel this compound inhibitors is an excellent case study in the principles of modern medicinal chemistry, particularly scaffold hopping and bioisosteric replacement.[11][12] Scaffold hopping involves replacing a molecule's core structure with a chemically distinct one while preserving the essential geometric arrangement of key functional groups responsible for biological activity.[13][14]

In this context, the this compound core can be viewed as a successful "hop" from other heterocyclic systems, like the quinazoline fragment found in earlier inhibitors.[2][3] This strategy is powerful for navigating intellectual property landscapes and improving drug-like properties such as solubility, metabolic stability, and synthetic accessibility.[11] Subsequent optimization often involves bioisosteric replacement, where specific functional groups are swapped with others that possess similar physical or chemical properties to fine-tune potency and selectivity.[13]

Synthesis of this compound Analogs

The synthesis of 4-anilino-6,7-dimethoxyquinolines is typically achieved through a nucleophilic aromatic substitution reaction. The general procedure is robust and amenable to the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis of 4-Anilino-6,7-dimethoxyquinolines

This protocol describes the synthesis of target compounds (e.g., 12a-s from the cited literature) via the coupling of a common quinoline precursor with various substituted anilines.[2][3]

Step 1: Reaction Setup

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent, e.g., 5 mmol).

  • Add the appropriate substituted aniline derivative (1.2 equivalents, e.g., 6 mmol).

  • Add a suitable solvent, such as isopropanol (e.g., 40 mL).

Step 2: Reaction Execution

  • Stir the mixture at reflux (approximately 82°C for isopropanol) for a duration determined by reaction monitoring (e.g., 5 hours). Thin-layer chromatography (TLC) can be used to track the consumption of the starting materials.

Step 3: Work-up and Purification

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting solid residue is then purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane (CH₂Cl₂) and methanol (CH₃OH), such as 10:1.[3]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

Step 4: Characterization

  • Confirm the structure and purity of the final product using standard analytical techniques, including ¹H-NMR, Mass Spectrometry (MS), and melting point determination.[3]

Biological Evaluation: A Multi-tiered Approach

A rigorous evaluation of novel inhibitors requires a tiered approach, moving from biochemical assays that confirm direct target engagement to cellular assays that demonstrate on-target effects in a biological context.

Tier 1: In Vitro Biochemical Kinase Assay

The primary goal is to determine the direct inhibitory activity of the synthesized compounds against the purified c-Met kinase domain. This is typically quantified by an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[1] A common method is a luminescence-based assay that measures the depletion of ATP, a proxy for kinase activity.[7]

Protocol: Luminescence-Based c-Met Kinase Assay

  • Reagent Preparation: Prepare solutions of recombinant human c-Met kinase, a suitable polypeptide substrate (e.g., poly-Glu,Tyr 4:1), and ATP in a kinase assay buffer.

  • Compound Plating: Serially dilute the test compounds (e.g., this compound derivatives) in DMSO and add them to the wells of a 96-well or 384-well plate. Include positive (e.g., Cabozantinib) and negative (DMSO vehicle) controls.[3]

  • Kinase Reaction: Add the c-Met enzyme and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Terminate the reaction and measure the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo®).[7] The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep reagent_add Add c-Met Enzyme, Substrate, and Compound to Plate compound_prep->reagent_add atp_add Initiate Reaction with ATP reagent_add->atp_add incubation Incubate at RT (e.g., 60 min) atp_add->incubation detection_add Add Luminescent Detection Reagent incubation->detection_add read_plate Measure Luminescence (Inverse of Activity) detection_add->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro luminescence-based c-Met kinase inhibition assay.

Tier 2: Cellular Assays

Cellular assays are critical to confirm that the observed biochemical potency translates into a desired biological effect in cancer cells.

4.2.1. Anti-proliferative Activity (MTT Assay)

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cell lines.[3] Cell lines with known c-Met dysregulation (e.g., MKN-45, A549) are ideal models.[3][15]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, MKN-45) into a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the cell viability relative to vehicle-treated controls and determine the IC₅₀ value for anti-proliferative activity.

4.2.2. Target Engagement and Pathway Modulation (Western Blot)

To confirm that the anti-proliferative effects are due to the inhibition of the c-Met pathway, Western blotting is used to measure the phosphorylation status of c-Met and key downstream proteins like AKT and ERK.[16][17]

Protocol: Western Blot for c-Met Pathway Inhibition

  • Cell Treatment: Grow a c-Met dependent cell line (e.g., MKN-45) to ~80% confluency. Treat the cells with various concentrations of the test compound for a short period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylated proteins relative to the total protein levels confirms on-target activity.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent c-Met inhibition.[3][18] A study synthesizing a series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole moiety revealed key SAR trends.[3]

CompoundR Group Substitutionc-Met Kinase IC₅₀ (µM)[3]A549 Cell IC₅₀ (µM)[3]MCF-7 Cell IC₅₀ (µM)[3]MKN-45 Cell IC₅₀ (µM)[3]
12a H0.057 ± 0.01122.3 ± 1.518.9 ± 1.1> 40
12f 4-Cl0.048 ± 0.00915.4 ± 1.211.6 ± 0.825.3 ± 1.7
12i 4-F0.035 ± 0.00610.1 ± 0.98.5 ± 0.719.8 ± 1.3
12n 4-CF₃0.030 ± 0.008 7.3 ± 1.0 6.1 ± 0.6 13.4 ± 0.5
12o 3-CF₃0.051 ± 0.01018.7 ± 1.314.2 ± 1.031.5 ± 2.0
Cabozantinib (Positive Control)0.005 ± 0.0015.2 ± 0.54.8 ± 0.49.7 ± 0.8

Key SAR Insights:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the phenyl ring attached to the benzimidazole moiety generally enhanced both c-Met inhibitory and anti-proliferative activities.[3]

  • Positional Isomers: The position of the substituent was critical. For instance, the 4-CF₃ substituted compound (12n) was significantly more potent than its 3-CF₃ counterpart (12o).[3]

  • Potency Correlation: A strong correlation was observed between the compounds' ability to inhibit c-Met kinase activity in vitro and their anti-proliferative potency against cancer cell lines, suggesting that the anticancer effects are likely driven by on-target c-Met inhibition.[3]

  • Most Potent Compound: Compound 12n, featuring a 4-trifluoromethyl group, emerged as the most potent derivative in the series, with a c-Met IC₅₀ of 30 nM and strong cellular activity across all tested cell lines.[3][19][20]

Conclusion and Future Directions

The this compound scaffold is a validated and highly effective core for the design of potent and selective c-Met kinase inhibitors. The synthetic accessibility of this class of compounds, coupled with a clear and actionable SAR, makes it an attractive area for further exploration. Future work should focus on:

  • Improving Selectivity: Profiling lead compounds against a broad panel of kinases to ensure selectivity and minimize potential off-target toxicities.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of potent analogs to identify candidates with favorable drug-like characteristics.

  • In Vivo Efficacy: Advancing lead compounds into preclinical xenograft models using c-Met-addicted tumors to assess their in vivo anti-tumor activity.[8]

  • Combination Therapies: Exploring the synergistic potential of these inhibitors with other targeted agents or standard chemotherapy, particularly in the context of acquired resistance.[4]

By integrating rational design, robust synthesis, and a comprehensive biological evaluation cascade, researchers can continue to leverage the this compound scaffold to develop next-generation c-Met inhibitors for the treatment of cancer.

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (Journal of Enzyme Inhibition and Medicinal Chemistry) [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (PubMed) [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (Europe PMC) [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (Semantic Scholar) [Link]
  • General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib.
  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (PubMed) [Link]
  • c-Met Kinase Assay Kit. (BPS Bioscience) [Link]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
  • In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. (AACR Journals) [Link]
  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. (AACR Journals) [Link]
  • Have clinical trials properly assessed c-Met inhibitors? (PubMed) [Link]
  • Stimulation of c-Met signaling pathways by HGF. Western blot assay was performed.
  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. (PubMed) [Link]
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. (MDPI) [Link]
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Signaling networks assembled by oncogenic EGFR and c-Met. (PNAS) [Link]
  • Targeting c-Met in Cancer Therapy: Unravelling Structure-activity Relationships and Docking Insights for Enhanced Anticancer Drug Design. (PubMed) [Link]
  • AM7 inhibits the kinase activity of several c-Met mutants.
  • Safety and Tolerability of c-MET Inhibitors in Cancer. (PubMed) [Link]
  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (University of Sheffield) [Link]
  • Examples of MET inhibitors in clinical trials.
  • C-MET inhibitors in the tre
  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (PubMed) [Link]
  • FDA Approves First Targeted Therapy for Advanced Lung Cancer with High c-Met Protein. (CancerConnect) [Link]

Sources

The Unwavering Core: A Technical Guide to the Structure-Activity Relationship of 6,7-Dimethoxy-4-Anilinoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dimethoxy-4-anilinoquinoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. As a privileged structure, it forms the foundation of numerous potent and selective kinase inhibitors by effectively mimicking the hinge-binding region of ATP. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological activity of this chemical class. We will dissect the nuanced roles of substitutions on both the quinoline core and the anilino moiety, elucidate the molecular mechanism of action, and present detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the design of next-generation therapeutics.

Introduction: The Significance of a Privileged Scaffold

The quinoline ring system is a versatile heterocyclic motif found in numerous biologically active compounds.[1][2] When combined with an aniline group at the C4-position, it creates the 4-anilinoquinoline core, a structure that has proven exceptionally effective as an ATP-competitive inhibitor of various protein kinases.[3][4][5] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7][8]

The addition of methoxy groups at the C6 and C7 positions of the quinoline ring is a key determinant of high-affinity binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met.[6][9][10] This specific substitution pattern enhances potency and modulates physicochemical properties, making the 6,7-dimethoxy-4-anilinoquinoline a "privileged scaffold" in kinase inhibitor design. This guide will systematically explore the chemical nuances that transform this core structure into a highly effective drug candidate.

The 6,7-Dimethoxy-4-Anilinoquinoline Core: Structural & Physicochemical Properties

The foundational structure consists of a quinoline ring system substituted with an aniline group at position 4 and two methoxy groups at positions 6 and 7.

The methoxy groups at C6 and C7 are not merely passive decorations. They play a crucial role by:

  • Electron Donation: The electron-donating nature of the methoxy groups increases the basicity of the N1 nitrogen of the quinoline ring. This is critical for forming a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a primary anchor for this inhibitor class.[11][12]

  • Conformational Rigidity: These groups help to lock the molecule into a favorable conformation for binding.

  • Solubility & Metabolism: They can influence the compound's solubility and metabolic stability, key aspects of its pharmacokinetic profile.

Decoding the Structure-Activity Relationship (SAR)

The potency and selectivity of 6,7-dimethoxy-4-anilinoquinoline derivatives can be finely tuned by strategic substitutions at various positions. The SAR is best understood by considering modifications to the anilino ring and the quinoline core separately.

Substitutions on the 4-Anilino Ring

The anilino moiety projects into a more variable region of the ATP-binding site, allowing for modifications that heavily influence target selectivity and potency.

  • Small Lipophilic Groups: Small, lipophilic substituents, particularly at the meta (3') position of the aniline ring, are generally favored for high potency against EGFR.[11] This is exemplified by the 3'-chloro-4'-fluoro substitution pattern found in the highly potent EGFR inhibitor Gefitinib (a quinazoline analog with highly relevant SAR).[7]

  • Solubilizing Groups: The introduction of larger, more polar groups can enhance aqueous solubility and improve pharmacokinetic properties. For instance, appending moieties like morpholine or piperazine via an alkoxy linker is a common strategy to improve the drug-like properties of the molecule.[7]

  • Hydrogen Bonding: The introduction of groups capable of forming additional hydrogen bonds with residues deep in the hydrophobic pocket can significantly enhance binding affinity.

Modifications to the Quinoline Core

While the 6,7-dimethoxy pattern is often optimal, other positions on the quinoline ring can be modified to modulate activity.

  • Position 3: Introduction of a nitrile group (-CN) at the C3 position has been shown to produce potent, irreversible inhibitors, particularly when targeting EGFR.[13]

  • Position 2: Modifications at the C2 position can influence selectivity and potency. For example, incorporating a morpholino group at C2 has been explored in the development of antitumor agents.[1][2]

The following diagram summarizes the key SAR findings for the 6,7-dimethoxy-4-anilinoquinoline scaffold as a kinase inhibitor.

Figure 1: Key structure-activity relationships of the 6,7-dimethoxy-4-anilinoquinoline scaffold.

Mechanism of Action: Competitive ATP Inhibition

6,7-Dimethoxy-4-anilinoquinoline derivatives exert their biological effect by functioning as ATP-competitive inhibitors.[11] They bind reversibly to the ATP-binding site within the intracellular kinase domain of receptors like EGFR.[14][15] This binding event physically obstructs ATP from accessing its binding pocket, thereby preventing the crucial step of receptor autophosphorylation.[7]

The key interactions include:

  • Hinge Binding: The N1 atom of the quinoline core forms a critical hydrogen bond with the backbone amide of a methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase.[12]

  • Hydrophobic Interactions: The quinoline and anilino rings occupy the hydrophobic space typically filled by the adenine ring of ATP.

  • Gatekeeper Residue: The nature of the "gatekeeper" residue (a threonine in EGFR) influences the size and shape of the binding pocket, and the aniline substitutions must be compatible with this residue to achieve high affinity.[14]

Without autophosphorylation, the kinase remains inactive, and the downstream signaling cascades responsible for cell proliferation, survival, and migration, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, are not initiated.[7][15] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the targeted kinase.

Case Studies: Prominent Kinase Inhibitors

While many prominent drugs like Gefitinib and Erlotinib are technically 4-anilinoquinazolines, their SAR is directly translatable and informative for the 4-anilinoquinoline scaffold.[11][16] They share the same binding mode and fundamental structural requirements.

Compound Core Scaffold Key Substitutions Primary Target(s) Clinical Application
Erlotinib [14]Quinazoline6,7-bis(2-methoxyethoxy) on quinazoline; 3-ethynyl on anilineEGFRNon-small cell lung cancer, Pancreatic cancer[14]
Gefitinib [7]Quinazoline6-(3-morpholinopropoxy), 7-methoxy on quinazoline; 3-chloro, 4-fluoro on anilineEGFRNon-small cell lung cancer[7]
Bosutinib [1]Quinoline6,7-dimethoxy on quinoline; 2,4-dichloro-5-methoxy on aniline; N-methylpiperazine tailBcr-Abl, SrcChronic myelogenous leukemia[1]
Compound 12n [6][9]Quinoline6,7-dimethoxy on quinoline; complex benzimidazole moiety on anilinec-MetPreclinical (potent c-Met inhibitor)[6][9]

Table 1: Comparison of prominent kinase inhibitors based on or related to the 4-anilinoquinoline scaffold.

Experimental Protocols

Representative Synthesis of a 6,7-Dimethoxy-4-Anilinoquinoline Derivative

The core synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction.[17] This involves the displacement of a leaving group (typically chlorine) at the C4 position of the quinoline by the amino group of a substituted aniline.[17]

Synthesis_Workflow A 3,4-Dimethoxyaniline B 4-Hydroxy-6,7- dimethoxyquinoline A->B Cyclization C 4-Chloro-6,7- dimethoxyquinoline (Key Intermediate) B->C Chlorination (e.g., POCl3) E Target 6,7-Dimethoxy- 4-anilinoquinoline C->E Nucleophilic Aromatic Substitution (SNAr) (Reflux in Isopropanol) D Substituted Aniline D->E

Figure 2: General synthetic workflow for 6,7-dimethoxy-4-anilinoquinoline derivatives.

Step-by-Step Protocol (General Procedure): [18]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the key intermediate, 4-chloro-6,7-dimethoxyquinoline (1.0 eq).

  • Reagents: Add the desired substituted aniline (1.1 - 1.5 eq) to the flask.

  • Solvent: Add a suitable solvent, such as isopropanol or ethanol, to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude solid residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol), to yield the final target compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.[7]

Step-by-Step Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well microtiter plate with a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer) that can be phosphorylated by EGFR. Incubate overnight at 4°C, then wash with a suitable buffer (e.g., PBS-T).

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., in DMSO) and a positive control inhibitor (e.g., Gefitinib).

  • Kinase Reaction: In each well, add the kinase buffer, purified recombinant EGFR protein, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and wash the plate. Add a primary antibody that specifically recognizes phosphotyrosine (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 1 hour.

  • Signal Generation: Wash the plate again, then add a chromogenic HRP substrate (e.g., TMB). A color change will occur in wells where phosphorylation has taken place.

  • Quantification: Stop the color development with an acid solution (e.g., H₂SO₄) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The absorbance is inversely proportional to the inhibitory activity of the compound. Plot the absorbance against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Future Perspectives and Drug Design Strategies

The 6,7-dimethoxy-4-anilinoquinoline scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

  • Overcoming Resistance: A major challenge in targeted therapy is the emergence of drug resistance, often through mutations in the kinase domain (e.g., the T790M "gatekeeper" mutation in EGFR).[14] Designing new derivatives that can effectively inhibit these mutant kinases is a high priority.

  • Improving Selectivity: While potent, many kinase inhibitors have off-target effects. Fine-tuning the SAR by exploring novel substitutions can lead to compounds with a narrower kinome profile, potentially reducing side effects.[19][20]

  • Targeting New Kinases: The versatility of the scaffold allows it to be adapted to inhibit other kinases implicated in disease, such as Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry.[19][20]

Conclusion

The 6,7-dimethoxy-4-anilinoquinoline core is a powerful and adaptable platform for the design of potent and selective kinase inhibitors. A deep understanding of its structure-activity relationship is paramount for success. The key to its efficacy lies in the synergistic interplay between the hinge-binding quinoline core, optimized by the 6,7-dimethoxy substitution, and the selectivity-determining anilino moiety. By leveraging the principles outlined in this guide, researchers can continue to innovate and develop novel therapeutics to address critical unmet medical needs.

References

  • Song, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
  • Song, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]
  • Wikipedia. (n.d.). Erlotinib. [Link]
  • Park, J. H., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-423. [Link]
  • ResearchGate. (2022). Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb: 1M17). [Link]
  • Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European Journal of Medicinal Chemistry, 138, 1114-1125. [Link]
  • Park, J. H., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. PubMed. [Link]
  • SciSpace. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. [Link]
  • Semantic Scholar. (2021). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)
  • Shewchuk, L. M., et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry, 43(1), 133-138. [Link]
  • Al-Qaisi, Z. A. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3291-3300. [Link]
  • Semantic Scholar. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
  • Moraski, G. A., et al. (2012). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 22(19), 6133-6136. [Link]
  • ResearchGate. (2023).
  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell. [Link]
  • Su, C. H., et al. (2023).
  • Wang, Y., et al. (2013). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4390-4394. [Link]
  • RSC Publishing. (2020). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. [Link]
  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 31-37. [Link]
  • Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. British Journal of Pharmacology, 118(3), 557-564. [Link]
  • Tan, S. K., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(19), 3573. [Link]
  • ResearchGate. (2019). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]
  • PubMed. (2020). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]
  • ResearchGate. (2022). Chemical structure of gefitinib (left) and erlotinib (right). [Link]
  • PubMed. (2018).
  • ResearchGate. (2023). The structure of gefitinib and designed compounds. [Link]
  • ResearchGate. (2019). Identification of the Gefitinib binding pocket in EGFR kinase domain. [Link]
  • Tsou, H. R., et al. (2005). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Current Topics in Medicinal Chemistry, 5(10), 987-1003. [Link]
  • Frontiers in Chemistry. (2021).
  • PubMed. (2021).
  • Liu, Y., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(9), 13318-13330. [Link]

Sources

The Emerging Role of the 6,7-Dimethoxyquinoline Scaffold in Alzheimer's Disease Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alzheimer's disease (AD) presents a multifaceted pathological landscape, necessitating the development of therapeutic agents capable of interacting with multiple disease targets. The quinoline nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising framework for the design of such multi-target-directed ligands. This technical guide delves into the burgeoning research surrounding 6,7-dimethoxyquinoline derivatives as potential therapeutic agents for Alzheimer's disease. We will explore the scientific rationale behind their design, their primary molecular targets, and the key experimental workflows used to characterize their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel treatments for neurodegenerative disorders.

Introduction: The Multi-Target Paradigm in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a complex interplay of pathological events, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, cholinergic deficit, oxidative stress, and neuroinflammation.[1][2][3] The limited success of single-target therapies has propelled the development of multi-target-directed ligands (MTDLs), which aim to modulate several of these pathological cascades simultaneously.[4]

The quinoline ring system has garnered significant attention in this context due to its versatile biological activities.[5] Notably, derivatives of the this compound scaffold are being investigated for their potential to address key aspects of AD pathology. This guide will provide an in-depth examination of the synthesis, mechanism of action, and evaluation of these promising compounds.

The this compound Scaffold: A Platform for Multi-Target Ligand Design

The this compound core serves as a versatile starting point for the synthesis of a diverse array of derivatives. The methoxy groups at the 6 and 7 positions can influence the molecule's electronic properties and its ability to interact with various biological targets. Synthetic strategies often involve the modification of other positions on the quinoline ring to introduce pharmacophores that confer specific activities.[6]

A common synthetic route involves the condensation of 5-amino-2-substituted-phenyl-benzimidazole intermediates with 4-chloro-6,7-dimethoxyquinoline in isopropanol under reflux to yield 6,7-dimethoxy-4-anilinoquinolines.[6] This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the compound's biological activity.

Key Molecular Targets and Mechanisms of Action

Research into this compound derivatives for Alzheimer's disease has primarily focused on three key areas: cholinesterase inhibition, modulation of amyloid-beta aggregation, and antioxidant activity.

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[7] Inhibition of the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically validated therapeutic strategy.[8]

Derivatives of this compound have been shown to exhibit potent inhibitory activity against both AChE and BuChE.[4] Molecular docking studies suggest that the quinoline moiety can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions.[5] The introduction of a carbamate moiety, a known pharmacophore for cholinesterase inhibitors, into the quinoline skeleton has been a particularly successful strategy for developing dual AChE/BuChE inhibitors.[4]

Modulation of Amyloid-Beta Aggregation

The aggregation of the amyloid-beta peptide into soluble oligomers and insoluble plaques is a central event in the pathogenesis of Alzheimer's disease.[2][9] Compounds that can inhibit this aggregation process or disaggregate pre-formed fibrils are considered promising therapeutic candidates.

Several 8-hydroxyquinoline derivatives have demonstrated the ability to inhibit Aβ aggregation.[10] While direct evidence for this compound derivatives is still emerging, the quinoline scaffold itself is known to interact with Aβ. The mechanism of inhibition can involve direct binding to Aβ monomers or oligomers, preventing their further assembly into toxic aggregates.[9][11]

Antioxidant and Neuroprotective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in Alzheimer's disease.[12] The quinoline scaffold is known to possess antioxidant properties, and its derivatives are being explored for their neuroprotective potential.[5][13]

The neuroprotective effects of these compounds are often assessed in cell-based assays where neuronal cells are challenged with an oxidative insult, such as hydrogen peroxide (H₂O₂).[14] The ability of the compounds to enhance cell viability and reduce markers of apoptosis is then quantified.

Experimental Workflows and Protocols

The evaluation of this compound derivatives as potential anti-Alzheimer's agents involves a series of in vitro and in silico studies.

In Silico Analysis: Predicting Drug-Likeness

Prior to synthesis, computational methods are often employed to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of novel compounds.[15] This helps to prioritize candidates with favorable drug-like properties, such as the ability to cross the blood-brain barrier (BBB).[16]

Workflow for In Silico ADME-Tox Prediction:

ADMET_Workflow Start Virtual Compound Library (this compound derivatives) ADME_Prediction ADME Prediction (e.g., BBB permeability, oral bioavailability) Start->ADME_Prediction Tox_Prediction Toxicity Prediction (e.g., hepatotoxicity, mutagenicity) ADME_Prediction->Tox_Prediction Prioritization Prioritization of Candidates for Synthesis Tox_Prediction->Prioritization End Synthesized Lead Compounds Prioritization->End

Caption: In silico workflow for ADME-Tox prediction of novel compounds.

Synthesis of this compound Derivatives

As previously mentioned, a common synthetic approach involves the reaction of a substituted aniline with 4-chloro-6,7-dimethoxyquinoline.[6]

General Protocol for Synthesis:

  • Preparation of Intermediates: Synthesize the desired substituted aniline derivatives. This may involve multiple steps depending on the target structure.

  • Condensation Reaction:

    • Dissolve the substituted aniline and 4-chloro-6,7-dimethoxyquinoline in a suitable solvent, such as isopropanol.

    • Heat the reaction mixture under reflux for a specified period (e.g., 5 hours).[6]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification:

    • After the reaction is complete, cool the mixture and isolate the crude product.

    • Purify the product using column chromatography or recrystallization to obtain the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis.

In Vitro Evaluation of Biological Activity

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BuChE.[17][18]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • AChE or BuChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the formation of amyloid fibrils.[19]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Aβ₁₋₄₂ peptide solution (monomeric).

    • Thioflavin T (ThT) solution.

    • Phosphate buffer (pH 7.4).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, mix the Aβ₁₋₄₂ peptide solution with the test compound solutions.

    • Incubate the plate at 37°C with continuous shaking to promote aggregation.

    • At specified time points, add the ThT solution to the wells.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Compare the aggregation curves in the presence of the test compound to a control without the compound to determine the inhibitory effect.

    • Calculate the percentage of inhibition at a specific time point and determine the IC₅₀ value.

Workflow for In Vitro Biological Evaluation:

InVitro_Workflow Start Synthesized this compound Derivatives Cholinesterase_Assay Cholinesterase Inhibition Assay (Ellman's Method) Start->Cholinesterase_Assay Abeta_Assay Aβ Aggregation Assay (Thioflavin T Assay) Start->Abeta_Assay Antioxidant_Assay Antioxidant/Neuroprotection Assay (e.g., MTT Assay) Start->Antioxidant_Assay Data_Analysis Data Analysis and IC50 Determination Cholinesterase_Assay->Data_Analysis Abeta_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: In vitro workflow for evaluating the biological activity of derivatives.

Data Presentation and Interpretation

The results from the in vitro assays are typically presented in tabular format to facilitate comparison between different compounds.

Table 1: In Vitro Biological Activity of Exemplary Quinoline-O-Carbamate Derivatives [4]

CompoundPosition of CarbamateeeAChE IC₅₀ (µM)eqBuChE IC₅₀ (µM)
3d 4> 500.87
3f 51.30.81
3k 610.3> 50
3m 86.5> 50

Data extracted from a study on quinoline-O-carbamate derivatives, illustrating the impact of substituent position on inhibitory activity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. The research to date has demonstrated the potential of its derivatives to inhibit cholinesterases, modulate amyloid-beta aggregation, and exert neuroprotective effects.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of lead compounds in transgenic animal models of Alzheimer's disease to assess their impact on cognitive function and brain pathology.[18][20][21]

  • Mechanism of action studies: Further elucidating the precise molecular interactions and signaling pathways modulated by these compounds.

  • Pharmacokinetic and safety profiling: Conducting comprehensive ADME-Tox studies to ensure that lead candidates have the necessary properties for further clinical development.

  • Exploration of other targets: Investigating the potential of these derivatives to modulate other relevant targets in Alzheimer's disease, such as tau pathology and neuroinflammation.[1][3]

References

  • Chiriapkin, A. S., Kodonidi, I. P., Pozdnyakov, D. I., & Glushko, A. A. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. Chimica Techno Acta, 9(2).
  • De Feudis, F. V. (1985). Metabolism of 6,7-dimethoxy 4-(p-chlorobenzyl)-isoquinoline. I. Single-dose pharmacokinetics in the rat and mouse. Xenobiotica, 15(7), 553-566.
  • Zhang, M., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2179809.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). Frontiers in Pharmacology.
  • Chiriapkin, A. S., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). The Distant Reader.
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2023). ResearchGate.
  • de Paula, R. F., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. Molecules, 24(16), 2968.
  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules.
  • Prati, F., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 6(5), 544-549.
  • Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. (2012). Acta Poloniae Pharmaceutica - Drug Research.
  • Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease. (n.d.).
  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 143, 1034-1044.
  • Team Uncovers Mechanism of Action for Drug Compound Against Alzheimer's. (2020). Technology Networks.
  • Wang, X., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(12), 3202-3209.
  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. (2023). International Journal of Molecular Sciences.
  • Asokan, K., et al. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB).
  • Perspectives on Alzheimer's Disease Treatment Based on Counteracting Oxidative Stress. (n.d.). Antioxidants.
  • The Role of Tau in Neurodegenerative Diseases and Its Potential as a Therapeutic Target. (n.d.). International Journal of Molecular Sciences.
  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. (n.d.). Frontiers in Neuroscience.
  • Colovic, M. B., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. Molecules, 18(3), 3210-3226.
  • Screening of Multitarget-Directed Natural Compounds as Drug Candidates for Alzheimer's Disease Using In Silico Techniques: Their Extraction and In Vitro Validation. (2023). ACS Omega.
  • Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. (n.d.). International Journal of Molecular Sciences.
  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (n.d.). Experimental and Therapeutic Medicine.
  • Is This New Alzheimer's Drug a Gamechanger? | The Rundown. (2025). YouTube.
  • Pohanka, M., Kuca, K., & Kassa, J. (2008). New performance of biosensor technology for Alzheimer's disease drugs: in vitro comparison of tacrine and 7-methoxytacrine. Neuro endocrinology letters, 29(5), 755–758.
  • Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice. (n.d.). Molecules.
  • Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. (2022). Journal of Medicinal Chemistry.
  • Alzheimer's Disease: Novel Targets and Investigational Drugs for Disease Modification. (2023). Journal of Alzheimer's Disease.
  • View of Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. (n.d.).
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores.
  • Alzheimer's Disease Models. (n.d.). Inotiv.
  • Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. (n.d.). National Center for Biotechnology Information.
  • Unknown roles of tau pathology in neurological disorders. Challenges and new perspectives. (2024). Ageing Research Reviews.
  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Translational Medicine.
  • Synthesis and cholinesterase inhibitory activity of 6-, 7-methoxy-(and hydroxy-) tacrine derivatives. (2000). Il Farmaco.
  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). Neurochemical Research.
  • Inhibitors of Acetylcholinesterase Derived from 7-Methoxytacrine and Their Effects on the Choline Transporter CHT1. (2016). Neuro-Signals.
  • In silico prediction of ADME and pharmacokinetics. (2025). ResearchGate.
  • Editorial: Tau Pathology in Neurological Disorders. (n.d.). Frontiers in Neurology.
  • (38) Pharmacokinetic (Part-06) Factors Affecting Absorption & Bioavailability of Drugs. (2025). SlideShare.
  • Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathies. (2021). Chemical Society Reviews.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). International Journal of Molecular Sciences.
  • Tau interactome maps synaptic and mitochondrial processes associated with neurodegeneration. (n.d.). Cell.

Sources

Unveiling the Antibacterial Potential of 6,7-Dimethoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential antibacterial activity of 6,7-dimethoxyquinoline. We will delve into the scientific rationale, synthetic pathways, robust testing methodologies, and potential mechanisms of action, equipping you with the necessary knowledge to explore this promising chemical entity.

Introduction: The Enduring Legacy of Quinolines and the Untapped Potential of this compound

The quinoline scaffold is a cornerstone in the history of antimicrobial agents, with nalidixic acid, discovered in 1962, paving the way for the development of the highly successful fluoroquinolone class of antibiotics.[1][2][3] These synthetic bactericidal agents have been instrumental in treating a wide array of bacterial infections, from urinary tract infections to community-acquired pneumonia.[2] The established mechanism of action for quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4][5] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to cell death.[4]

While extensive research has focused on fluoroquinolones, the vast chemical space of quinoline derivatives remains ripe for exploration. The compound this compound presents an intriguing starting point for investigation. The presence of methoxy groups at the 6 and 7 positions may influence the molecule's electronic properties, solubility, and interaction with biological targets. Structurally related 6,7-dimethoxyquinazoline derivatives have shown promising antimicrobial activities, suggesting that this substitution pattern could be favorable for inhibiting bacterial growth.[6][7] This guide outlines a systematic approach to synthesize, characterize, and evaluate the antibacterial efficacy of this compound.

Synthesis and Characterization of this compound

A robust and reproducible synthetic route is paramount for obtaining high-purity this compound for biological evaluation. Several synthetic strategies can be envisioned based on established quinoline syntheses. A common approach involves the cyclization of an appropriately substituted aniline.

Proposed Synthetic Pathway

A plausible synthetic route commences with 3,4-dimethoxyaniline, leveraging a multi-step process that is adaptable from the synthesis of related 4-substituted 6,7-dimethoxyquinolines.[8]

Diagram: Proposed Synthesis of this compound

Synthesis_of_6_7_dimethoxyquinoline cluster_0 Synthesis Pathway 3_4_dimethoxyaniline 3,4-Dimethoxyaniline cyclization Cyclization (e.g., Skraup synthesis) 3_4_dimethoxyaniline->cyclization Glycerol, H₂SO₄, Oxidizing agent 6_7_dimethoxyquinoline This compound cyclization->6_7_dimethoxyquinoline

Caption: A potential synthetic route to this compound.

Step-by-Step Synthetic Protocol (Illustrative)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

  • Addition of Reactants: Slowly add 3,4-dimethoxyaniline to the mixture, followed by a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heating and Reflux: Heat the reaction mixture gently at first, then increase the temperature to maintain a steady reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled and poured into a large volume of water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The crude this compound is then filtered, dried, and purified by column chromatography or recrystallization to yield the final product.

Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques:

Technique Purpose Expected Observations
¹H NMR To determine the proton chemical environment.Peaks corresponding to the aromatic protons of the quinoline core and the methoxy groups.
¹³C NMR To identify the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry To confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₂.
FT-IR Spectroscopy To identify functional groups.Characteristic bands for C=C, C=N, and C-O stretching vibrations.
Melting Point To assess purity.A sharp and defined melting point range.

In Vitro Evaluation of Antibacterial Activity

A standardized and systematic approach is crucial for determining the potential antibacterial spectrum and potency of this compound. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Strains

A panel of clinically relevant bacterial strains should be used, including:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a widely accepted technique for determining MIC values.[11][12]

Diagram: Broth Microdilution Workflow

MIC_Workflow start Prepare serial two-fold dilutions of This compound in a 96-well plate. inoculate Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL). start->inoculate controls Include positive (no drug) and negative (no bacteria) controls. inoculate->controls incubate Incubate at 37°C for 18-24 hours. controls->incubate read Determine the lowest concentration with no visible growth (turbidity). This is the MIC. incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC assay is performed to ascertain the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.[10]

Protocol:

  • From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) onto an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Investigating the Potential Mechanism of Action

Based on the extensive literature on quinolone antibiotics, a primary hypothesis is that this compound may also target bacterial DNA gyrase and/or topoisomerase IV.[3][4][5]

DNA Gyrase Inhibition Assay

The ability of this compound to inhibit the supercoiling activity of DNA gyrase can be assessed using a commercially available kit. This assay typically involves incubating purified DNA gyrase, relaxed plasmid DNA, and ATP with varying concentrations of the test compound. The resulting DNA topoisomers are then separated by agarose gel electrophoresis. Inhibition of supercoiling will be evident by a decrease in the amount of supercoiled DNA compared to the no-drug control.

Diagram: Hypothetical Mechanism of Action

Mechanism_of_Action Compound This compound Target DNA Gyrase / Topoisomerase IV Compound->Target Complex Ternary Complex (Enzyme-DNA-Compound) Target->Complex Cleavage Stabilization of DNA Cleavage Complex->Cleavage Breaks Double-Strand DNA Breaks Cleavage->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Potential mechanism targeting bacterial topoisomerases.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of quinolines is highly dependent on the substituents on the bicyclic ring system.[13][14][15][16] For instance, the C7 position is crucial for the potency and spectrum of activity of fluoroquinolones.[4] While this compound lacks the typical C7 substituent of fluoroquinolones, the methoxy groups at positions 6 and 7 may play a role in target binding or cellular uptake. Further studies involving the synthesis and testing of analogs with modifications at other positions of the quinoline ring will be essential to elucidate the SAR for this class of compounds.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the antibacterial potential of this compound. By following the outlined synthetic and microbiological testing protocols, researchers can generate robust and reproducible data to ascertain its efficacy. Positive results from these initial in vitro studies would warrant further investigation, including:

  • Testing against a broader panel of clinical isolates , including resistant strains.

  • Time-kill kinetic studies to understand the bactericidal or bacteriostatic nature of the compound.

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety profiling .

The exploration of novel quinoline scaffolds like this compound is a vital endeavor in the ongoing battle against antibiotic resistance. The methodologies presented herein offer a clear path forward for scientists dedicated to the discovery and development of the next generation of antibacterial agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]
  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 15(8), 5288-5308. [Link]
  • Almquist, J., Dahlström, M., & Sjö, P. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(16), 4834–4844. [Link]
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, A. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589–2593. [Link]
  • Kocisko, D. A., Caughey, B., Morrey, J. D., Race, R. E., & Caughey, W. S. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry, 49(12), 3639–3648. [Link]
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
  • Gaspar, A., Leroux, F., Laconde, G., Coge, F., Guillon, J., & Dallemagne, P. (2007). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 50(23), 5670–5684. [Link]
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
  • Kumar, A., Singh, R., Kumar, S., Singh, R., & Singh, S. K. (2022). Synthesis, biological evaluation, Structure-Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry, 121, 105671. [Link]
  • Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Khan, Z., Siddiqui, M. F., & Park, S. (2018). In vitro antimicrobial susceptibility testing methods. Journal of Applied Microbiology, 124(2), 304-315. [Link]
  • Szymańska, E., Gieremek, P., & Sobiak, S. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(1), 146-152. [Link]
  • Alamia, F., La Monica, G., Bono, A., Lauria, A., Alduina, R., Gallo, A., & Martorana, A. (2024). Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus. IRIS UniPA. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
  • Wathan, M. W., Purwono, B., & Jumina, D. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(4), 1049-1058. [Link]
  • Głowacka, I. E., & Gawinecki, R. (2023). Diastereoselective Synthesis of (–)
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • Kassab, A. E., & Gedawy, E. M. (2015). DESIGN, SYNTHESIS, ANTITUMOR AND ANTIMICROBIAL ACTIVITY OF NOVEL 6,7-DIMETHOXYQUINAZOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 229-236. [Link]
  • ResearchGate. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives.
  • Koca, M., Servi, S., & Kirilmis, C. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6848. [Link]
  • Frapwell, C. J., Al-Tameemi, M., & Webb, J. S. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

Sources

Methodological & Application

Introduction: The Significance of the 6,7-Dimethoxy-4-phenoxy-quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline derivatives, designed for researchers and drug development professionals. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

The quinoline ring system is a foundational structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are known for a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5] Specifically, the 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a "privileged structure" of significant interest in modern drug discovery, particularly in the development of kinase inhibitors.[6][7][8] The dimethoxy groups at positions 6 and 7, combined with the versatile phenoxy moiety at the C4 position, allow for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for specific biological targets, such as the c-Met receptor tyrosine kinase.[6][7]

This guide details a robust and widely adopted two-stage synthetic approach. The first stage focuses on the construction of a key intermediate, 4-chloro-6,7-dimethoxyquinoline. The second stage describes the crucial nucleophilic aromatic substitution (SNAr) reaction to couple the chloroquinoline intermediate with various phenolic compounds, yielding the final target derivatives.

Overall Synthetic Strategy

The synthesis is logically divided into two primary phases: the formation of the reactive quinoline core and its subsequent functionalization. This approach allows for a modular synthesis, where a common intermediate can be used to generate a diverse library of final compounds by simply varying the phenolic coupling partner.

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Final Product Synthesis A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B Nitration (HNO₃, Acetic Acid) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C Condensation (DMF-DMA) D 4-Hydroxy-6,7-dimethoxy- quinoline C->D Reductive Cyclization (H₂, Pd/C) E 4-Chloro-6,7-dimethoxy- quinoline D->E Chlorination (POCl₃) G 6,7-Dimethoxy-4-phenoxy- quinoline Derivative E->G Nucleophilic Aromatic Substitution (SNAr) F Substituted Phenol F->G

Figure 1: Overall workflow for the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline derivatives.

PART A: Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinoline

The preparation of 4-chloro-6,7-dimethoxyquinoline is a multi-step process that begins with a commercially available starting material, 3,4-dimethoxyacetophenone.[9][10][11] The successful execution of this phase is critical for the overall efficiency of the synthesis.

Protocol 1: Large-Scale Preparation of 4-Chloro-6,7-dimethoxyquinoline

This protocol describes a robust, four-step synthesis of the key chloro-intermediate.[9][10]

Step 1.1: Nitration of 3,4-Dimethoxyacetophenone
  • Rationale: This step introduces a nitro group ortho to the acetyl group, which is essential for the subsequent cyclization to form the quinoline ring. Acetic acid serves as the solvent, and nitric acid is the nitrating agent. The temperature is controlled to prevent unwanted side reactions.

  • Procedure:

    • Charge a suitable reactor with 3,4-dimethoxyacetophenone (1.0 eq) and acetic acid.

    • Stir the mixture and heat to approximately 60°C until all solids dissolve.

    • Slowly add 65 wt% nitric acid (1.1 eq) to the solution while maintaining the temperature at 60°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.[9]

Step 1.2: Condensation with DMF-DMA
  • Rationale: The product from the previous step is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone, which provides the three-carbon chain necessary to complete the pyridine ring of the quinoline system.[10][11]

  • Procedure:

    • Suspend 2-nitro-4,5-dimethoxyacetophenone (1.0 eq) in toluene.

    • Add DMF-DMA (1.5 eq) and heat the mixture to reflux (approx. 110-120°C) for 3-5 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the resulting precipitate, wash with a small amount of cold toluene, and dry to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[10]

Step 1.3: Reductive Cyclization
  • Rationale: This step achieves two crucial transformations simultaneously: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the 4-hydroxyquinoline core. Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenation.[10][12]

  • Procedure:

    • Dissolve the enaminone intermediate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and methanol.[10][12]

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Introduce hydrogen gas into the reaction vessel (typically via a balloon or a hydrogenation apparatus) and stir vigorously at a slightly elevated temperature (e.g., 50-60°C) for 2-24 hours.[12]

    • After the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization to obtain 4-hydroxy-6,7-dimethoxyquinoline.[12]

Step 1.4: Chlorination
  • Rationale: The hydroxyl group at the C4 position is converted to a chlorine atom, which is an excellent leaving group for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) is a powerful and commonly used chlorinating agent for this transformation.[9][12] The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water.

  • Procedure:

    • Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).

    • Add a suitable solvent such as diethylene glycol dimethyl ether (diglyme) or use POCl₃ itself as both reactant and solvent.[9][12]

    • With stirring, carefully add phosphorus oxychloride (POCl₃) (e.g., 3.5 eq).[12]

    • Heat the reaction mixture to 90-100°C for 4-12 hours.[9] Monitor the reaction's progress by TLC.

    • Once the reaction is complete, cool the mixture to approximately 20°C.[9]

    • Very slowly and carefully quench the reaction by pouring the mixture into a stirred solution of ice and aqueous potassium carbonate (10%).[10] Caution: This is a highly exothermic process.

    • Stir the resulting suspension for 1-2 hours until a solid precipitate forms.

    • Filter the solid, wash with water, and dry to obtain the crude 4-chloro-6,7-dimethoxyquinoline.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield the pure intermediate.[10]

PART B: Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives

The final step in the synthesis is the displacement of the chlorine atom at the C4 position with a phenoxide nucleophile. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C4 position of the quinoline ring is highly efficient. The electron-withdrawing effect of the ring nitrogen atom makes the C4 carbon electron-deficient and thus susceptible to nucleophilic attack.[13][14] The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The phenoxide ion, generated by deprotonating the corresponding phenol with a base, attacks the electron-deficient C4 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group, yielding the final 4-phenoxy-quinoline product.

Figure 2: The addition-elimination mechanism of the SNAr reaction.

Protocol 2: General Procedure for SNAr Reaction

This protocol provides a general method that can be adapted for various substituted phenols to synthesize a library of target compounds.

  • Rationale: The choice of base and solvent is crucial. A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the phenol, increasing its nucleophilicity. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the cation of the base without solvating the phenoxide anion, thus enhancing its reactivity.

  • Procedure:

    • To a solution of the desired substituted phenol (1.2 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.

    • Add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80-120°C and stir for 4-16 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • A precipitate will form. Filter the solid and wash it with water.

    • Alternatively, if a precipitate does not form, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 6,7-dimethoxy-4-phenoxy-quinoline derivative.[13]

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and outcomes for the SNAr reaction, demonstrating the versatility of the protocol.

EntryPhenol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF1008~85%
24-FluorophenolK₂CO₃DMF1006~90%
34-AminophenolCs₂CO₃DMSO12012~75%
43-MethoxyphenolNaHDMF8010~88%
54-HydroxyacetophenoneK₂CO₃DMF11012~80%
Troubleshooting and Optimization
  • Low Yield in Chlorination: Low yields in the chlorination step often result from moisture contamination, which consumes the POCl₃.[12] Ensure all glassware is oven-dried and reagents are handled under anhydrous conditions. If the reaction is incomplete, increasing the molar ratio of POCl₃ or extending the reaction time may improve the yield.[12]

  • Incomplete SNAr Reaction: If the SNAr reaction stalls, a stronger base (e.g., NaH instead of K₂CO₃) can be used, particularly for less acidic phenols. Increasing the reaction temperature can also drive the reaction to completion, but care must be taken to avoid potential side reactions.

References
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Quinoline: Structure, Properties & Uses Explained. Vedantu.
  • Quinoline. Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • synthesis of quinoline derivatives and its applications. Slideshare.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • 4-Chloro-6,7-dimethoxyquinoline. ResearchGate.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. ResearchGate.
  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. National Institutes of Health.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. National Institutes of Health.
  • Review on recent development of quinoline for anticancer activities. Elsevier.

Sources

Application Notes and Protocols for the Ullmann Condensation Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diaryl Ether Linkage in Quinoline Scaffolds

The 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a key structural motif found in a variety of biologically active molecules and serves as a critical intermediate in the synthesis of several pharmaceuticals. Notably, it forms the core of certain tyrosine kinase inhibitors, which are at the forefront of targeted cancer therapies. The diaryl ether linkage, specifically the C4-O-Phenyl bond, is fundamental to the molecule's three-dimensional structure and its interaction with biological targets.

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a classic and reliable method for the formation of such C-O bonds.[1][2] While traditional Ullmann conditions often required harsh reaction parameters, modern advancements, particularly the use of ligands, have enabled this transformation to proceed under milder and more controlled conditions, making it an indispensable tool in medicinal chemistry and drug development.[3][4]

This guide provides a detailed examination of the Ullmann condensation for the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline from 4-chloro-6,7-dimethoxyquinoline and phenol. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.

Reaction Principle: A Mechanistic Overview of the Ullmann C-O Coupling

The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution.[5] The generally accepted mechanism, particularly for modern ligand-assisted protocols, involves a Cu(I)/Cu(III) catalytic cycle.

The Catalytic Cycle can be broken down into three key steps:

  • Formation of the Copper Phenoxide: The reaction initiates with the deprotonation of the phenol by a base, followed by coordination to the Cu(I) catalyst. This forms a copper(I) phenoxide intermediate. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so harsh as to promote side reactions.

  • Oxidative Addition: The aryl halide (4-chloro-6,7-dimethoxyquinoline) then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step of the reaction. The oxidative addition results in a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-O bond of the diaryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The use of a ligand, while not always strictly necessary, can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide [Cu(I)-OAr'] Complex CuI->CuPhenoxide + Ar'-OH, Base Phenol Phenol (Ar'-OH) Phenol->CuPhenoxide Base Base (e.g., K₂CO₃) Base->CuPhenoxide ArylHalide 4-Chloro-6,7-dimethoxyquinoline (Ar-Cl) CuIII [Ar-Cu(III)-OAr'] Intermediate ArylHalide->CuIII Product 6,7-Dimethoxy-4-phenoxy-quinoline (Ar-OAr') CuPhenoxide->CuIII + Ar-Cl (Oxidative Addition) CuIII->CuI Regeneration CuIII->Product (Reductive Elimination) Waste Base-H⁺ + Cl⁻ CuIII->Waste

A simplified representation of the Ullmann C-O coupling catalytic cycle.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline

This protocol is adapted from established procedures for the synthesis of similar 4-phenoxyquinoline derivatives.[6] It is crucial to perform this reaction under an inert atmosphere to prevent the oxidation of the copper catalyst.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
4-Chloro-6,7-dimethoxyquinoline35654-56-9223.65 g/mol ≥98%Commercial Source
Phenol108-95-294.11 g/mol ≥99%Commercial Source
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol ≥98%Commercial Source
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%, anhydrousCommercial Source
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%Commercial Source
Equipment
  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

experimental_workflow start Start setup Assemble and dry glassware. Establish inert atmosphere (N₂ or Ar). start->setup reagents Charge flask with: - 4-Chloro-6,7-dimethoxyquinoline (1.0 eq) - Phenol (1.2 eq) - K₂CO₃ (2.0 eq) - CuI (0.1 eq) setup->reagents solvent Add anhydrous DMF. reagents->solvent reaction Heat to 115 °C with stirring. Monitor by TLC (e.g., 12-24 h). solvent->reaction workup Cool to room temperature. Pour into ice-water. Extract with ethyl acetate. reaction->workup purification Wash organic layer with brine. Dry over Na₂SO₄. Concentrate under reduced pressure. workup->purification chromatography Purify by column chromatography (e.g., Hexane:Ethyl Acetate gradient). purification->chromatography characterization Characterize the product (NMR, MS, mp). chromatography->characterization end End characterization->end

Experimental workflow for the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline.
  • Reaction Setup:

    • To an oven-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq).

    • Add phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Through the septum, add anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Place the flask in a preheated heating mantle and stir the mixture at 115 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-chloro-6,7-dimethoxyquinoline) is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water, which should cause the product to precipitate.

    • If an oil forms, extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6,7-dimethoxy-4-phenoxy-quinoline.

Characterization and Expected Analytical Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be in the range of other 4-phenoxyquinoline derivatives.

  • ¹H NMR (400 MHz, CDCl₃): Based on the analysis of similar structures, the following proton signals are anticipated:[7][8]

    • Aromatic protons of the quinoline and phenoxy rings are expected in the range of δ 6.8-8.5 ppm.

    • The two methoxy groups should appear as singlets around δ 3.9-4.1 ppm.

    • The protons on the quinoline ring will exhibit characteristic doublet and singlet signals.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon signals for the aromatic rings are expected between δ 100-160 ppm. The methoxy carbons should appear around δ 56 ppm.[7][9]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 4-Chloro-6,7-dimethoxyquinoline: May cause skin, eye, and respiratory irritation.[10]

  • Phenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[11]

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is also a suspected teratogen.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalyst (oxidized CuI).Use fresh, high-purity CuI.
Insufficiently inert atmosphere.Ensure proper degassing of the solvent and a continuous inert gas flow.
Low reaction temperature.Gradually increase the temperature, but be mindful of potential side reactions.
Formation of Side Products High reaction temperature.Lower the reaction temperature and consider a longer reaction time.
Presence of water.Use anhydrous solvents and reagents.
Dehalogenation of Starting Material Presence of protic impurities.Ensure all reagents and solvents are thoroughly dried.

Conclusion

The Ullmann condensation provides a robust and reliable method for the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere and using anhydrous reagents, high yields of the desired product can be achieved. This application note serves as a comprehensive guide for the successful execution and understanding of this important transformation in the context of pharmaceutical research and development.

References

  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry. [Link]
  • Phenol Safety Data Sheet. (n.d.). Various chemical suppliers.
  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. (2018). Molecules. [Link]
  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]
  • Supporting Information For - The Royal Society of Chemistry. (n.d.). RSC. [Link]
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances. [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2017). Molecules. [Link]
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). (n.d.).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). Organic Letters. [Link]
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2018). Journal of the American Chemical Society. [Link]
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2022). RSC Advances. [Link]
  • Isoquinoline, 1,2,3,4-tetrahydro-1-(4-fluorophenyl)-6,7-dimethoxy- - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
  • Quinoline. (n.d.). SpectraBase. [Link]
  • (PDF) 6,7-Dimethoxy-2,4-diphenylquinoline. (2014).
  • An orally bioavailable 4-phenoxy-quinoline compound as a potent AURKB relocation blocker for cancer tre
  • 6,7-Dimethoxy-4-hydroxyquinoline. (n.d.). PubChem. [Link]
  • Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. (2023). Organic Letters. [Link]
  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (2019). New Journal of Chemistry. [Link]
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2020). RSC Advances. [Link]
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. [Link]
  • Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. (2016).
  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. (2022). Molecules. [Link]
  • Copper(ii)-catalyzed synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles via four-component cascade annulation. (2021). Organic Chemistry Frontiers. [Link]
  • Copper-Catalyzed Regioselective C-H Sulfonylation of 8-Aminoquinolines. (2016). The Journal of Organic Chemistry. [Link]
  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. (2023). Journal of Medicinal Chemistry. [Link]

Sources

The Petasis Reaction: A Powerful Gateway to Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. This application note details a robust and versatile strategy for the synthesis of C-1 substituted THIQs utilizing the Petasis three-component reaction. The described methodology involves a sequential approach: a Petasis borono-Mannich reaction to generate a key amino acid intermediate, followed by an acid-catalyzed Pomeranz–Fritsch–Bobbitt cyclization to construct the THIQ ring system. This guide provides in-depth mechanistic insights, a comprehensive discussion of substrate scope, and detailed, field-proven protocols to enable researchers to effectively implement this powerful synthetic tool.

Introduction: The Significance of the Petasis Reaction in THIQ Synthesis

The Petasis reaction, a cornerstone of multicomponent reaction (MCR) chemistry, offers an efficient and atom-economical pathway to complex amines from simple precursors: an amine, a carbonyl compound, and an organoboronic acid.[1][2] Its application to the synthesis of THIQ precursors highlights its power in rapidly building molecular complexity. The strategic combination of the Petasis reaction with a subsequent cyclization step provides a modular and highly adaptable route to the THIQ core, a structure renowned for its diverse biological activities.[3]

This two-step approach is particularly advantageous as it allows for the introduction of diversity at two key positions of the final THIQ structure through the judicious choice of the amine and boronic acid components in the initial Petasis reaction. Specifically, the use of aminoacetaldehyde acetals as the amine component is crucial, as the resulting product is primed for the subsequent intramolecular cyclization.[4][5]

Mechanistic Rationale: A Tale of Two Reactions

The synthesis of THIQs via this methodology is a sequential process, each step governed by a distinct and well-established mechanism. Understanding these mechanisms is paramount for troubleshooting and optimizing the reaction conditions.

Part 1: The Petasis Borono-Mannich Reaction

The Petasis reaction commences with the condensation of the amine (an aminoacetaldehyde acetal) and the carbonyl component (typically glyoxylic acid) to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the hydrated iminium species to form a tetracoordinate boronate complex. This complex facilitates the intramolecular transfer of the organic group (R¹) from the boron atom to the electrophilic iminium carbon, forming a new carbon-carbon bond and generating the stable α-amino acid product.[6] The irreversibility of this transfer step is a key advantage of the Petasis reaction.[6]

Petasis_Mechanism Amine R²-NH-CH₂(CH(OEt)₂) Iminium [R²-N⁺H=CH-COOH] Amine->Iminium + Glyoxylic Acid - H₂O GlyoxylicAcid CHO-COOH GlyoxylicAcid->Iminium BoronicAcid R¹-B(OH)₂ Boronate Boronate Complex BoronicAcid->Boronate Iminium->Boronate + Boronic Acid AminoAcid R¹-CH(COOH)-N(R²)-CH₂(CH(OEt)₂) Boronate->AminoAcid Intramolecular Transfer THIQ_precursor THIQ Precursor

Caption: Mechanism of the Petasis Reaction for THIQ Precursor Synthesis.

Part 2: The Pomeranz–Fritsch–Bobbitt Cyclization

The amino acid intermediate generated from the Petasis reaction is the substrate for the Pomeranz–Fritsch–Bobbitt cyclization. Under strong acidic conditions, the acetal is hydrolyzed to reveal an aldehyde, which then participates in an intramolecular electrophilic aromatic substitution reaction with the electron-rich aromatic ring (derived from the boronic acid component). This cyclization forms the core THIQ structure.[1][5] The "Bobbitt modification" refers to the use of conditions that favor the formation of the tetrahydroisoquinoline directly.[7]

PFB_Mechanism PetasisProduct R¹-CH(COOH)-N(R²)-CH₂(CH(OEt)₂) Hydrolysis Hydrolysis to Aldehyde PetasisProduct->Hydrolysis H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Hydrolysis->Cyclization THIQ Tetrahydroisoquinoline Cyclization->THIQ Aromatization/ Reduction

Caption: Mechanism of the Pomeranz–Fritsch–Bobbitt Cyclization.

Experimental Protocols

The following protocols are based on established literature procedures and provide a representative workflow for the synthesis of a C-1 substituted tetrahydroisoquinoline.[8][9]

General Workflow Overview

Workflow Start Start: Assemble Reactants Petasis Step 1: Petasis Reaction (Amino Acid Synthesis) Start->Petasis Workup1 Work-up & Purification of Intermediate Petasis->Workup1 Cyclization Step 2: Pomeranz–Fritsch–Bobbitt Cyclization Workup1->Cyclization Workup2 Final Work-up & Purification Cyclization->Workup2 End Product: Tetrahydroisoquinoline Workup2->End

Caption: General workflow for THIQ synthesis.

Protocol 1: Petasis Reaction for the Synthesis of the Amino Acid Intermediate

This protocol describes the synthesis of N-(2,2-diethoxyethyl)-aryl/heteroarylglycines.

Materials:

  • Appropriate boronic acid (1.0 eq)

  • Aminoacetaldehyde diethyl acetal (1.0 eq)

  • Glyoxylic acid monohydrate (1.0 eq)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the boronic acid (1.0 eq) in dichloromethane, add aminoacetaldehyde diethyl acetal (1.0 eq) followed by glyoxylic acid monohydrate (1.0 eq).

  • Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Pomeranz–Fritsch–Bobbitt Cyclization to Form the Tetrahydroisoquinoline

This protocol describes the cyclization of the N-(2,2-diethoxyethyl)-arylglycine intermediate.

Materials:

  • N-(2,2-diethoxyethyl)-arylglycine intermediate from Protocol 1 (1.0 eq)

  • 20% Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid intermediate (1.0 eq) in 20% aqueous HCl.

  • Stir the solution at room temperature for 48-72 hours. The reaction should be protected from light. Monitor the cyclization by TLC or LC-MS.

  • After the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline-1-carboxylic acid.

Substrate Scope and Optimization

The success and yield of the Petasis reaction-Pomeranz–Fritsch–Bobbitt cyclization sequence are influenced by the nature of the substituents on the boronic acid and the amine component.

Boronic Acid Component

A wide range of aryl and heteroaryl boronic acids are suitable substrates for the Petasis reaction in this sequence.

Boronic Acid Substituent (R¹)ReactivityNotes
Electron-donating groups (e.g., -OCH₃, -CH₃)ExcellentPromotes the electrophilic aromatic substitution in the cyclization step.
Electron-neutral groups (e.g., -H, -Ph)GoodGenerally proceed smoothly under standard conditions.
Electron-withdrawing groups (e.g., -F, -Cl)Moderate to GoodMay require slightly harsher conditions or longer reaction times for cyclization.
Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃)PoorCan be challenging substrates for both the Petasis and the cyclization steps.[4]

Generally, electron-rich boronic acids lead to higher yields in the cyclization step due to the increased nucleophilicity of the aromatic ring.

Amine Component

Aminoacetaldehyde acetals are the preferred amine component for this synthesis. The acetal group serves as a masked aldehyde, which is revealed under the acidic conditions of the cyclization step. The use of chiral aminoacetaldehyde acetals can lead to the formation of enantiomerically enriched THIQ products.[8][9] The nature of the protecting group on the acetal (e.g., diethyl vs. dimethyl) generally has a minimal impact on the reaction outcome.

Applications in Drug Discovery

The THIQ scaffold is a cornerstone in the development of therapeutic agents targeting a wide array of biological targets. The modularity of the Petasis-based synthesis allows for the rapid generation of diverse libraries of THIQ analogs for structure-activity relationship (SAR) studies. This approach has been instrumental in the synthesis of precursors to various isoquinoline alkaloids and other biologically important molecules.[4][6]

Conclusion

The sequential Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization represents a highly effective and versatile strategy for the synthesis of C-1 substituted tetrahydroisoquinolines. The methodology is characterized by its operational simplicity, broad substrate scope, and the ability to introduce molecular diversity in a controlled manner. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the necessary tools to successfully implement this powerful reaction in their synthetic endeavors, accelerating the discovery and development of novel THIQ-based therapeutics.

References

  • Rozwadowska, M. D., et al. (2012). A Concise Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acids Using a Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization Sequence. Tetrahedron, 68(15), 3092-3097.
  • Chrzanowska, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2511-2519.
  • Name Reaction. (n.d.). Pomeranz-Fritsch Reaction.
  • Poulsen, S.-A., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1849-1857.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction.
  • Poulsen, S.-A., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. National Center for Biotechnology Information.
  • Chrzanowska, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2511-2519.
  • Bułyszko, I., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI.
  • Organic Chemistry Portal. (n.d.). Petasis Reaction.
  • Chrzanowska, M., et al. (2012). ChemInform Abstract: Petasis Boronic Acid-Mannich Reactions of Substituted Hydrazines: Synthesis of α-Hydrazinocarboxylic Acids. ResearchGate.
  • Chrzanowska, M., et al. (2023). Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. ResearchGate.
  • Lumb, J.-P., et al. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. ResearchGate.
  • Hulme, C., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. National Center for Biotechnology Information.
  • Bułyszko, I., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Catalysts, 13(6), 1022.
  • Wessjohann, L. A., et al. (2019). Introducing the Petasis Reaction for Late‐Stage Multicomponent Diversification, Labeling, and Stapling of Peptides. ResearchGate.
  • Zhu, J., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(17), 10359-10443.
  • Zhu, J., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. National Center for Biotechnology Information.
  • Irfan, A., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Pomeranz–Fritsch–Bobbitt Cyclization: A Modern Guide to Tetrahydroisoquinoline Core Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This privileged scaffold is embedded in a vast array of biologically active alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including antiviral, antitumor, and anti-angiogenesis properties.[3] The strategic synthesis of substituted THIQs is, therefore, a critical endeavor for drug development professionals. Among the classical methods to construct this valuable motif, the Pomeranz–Fritsch–Bobbitt (PFB) cyclization stands out as a powerful and versatile strategy.

This guide provides a comprehensive overview of the PFB reaction, offering in-depth mechanistic insights and field-proven protocols tailored for researchers and scientists. We will explore the nuances of this reaction, from substrate selection to reaction optimization, empowering you to confidently apply this methodology in your synthetic campaigns.

Historical Context and Evolution

The journey to the modern PFB cyclization began in 1893, when Cäsar Pomeranz and Paul Fritsch independently reported an acid-catalyzed synthesis of isoquinolines from benzaldehydes and 2,2-diethoxyethylamine.[4][5][6] This original reaction, known as the Pomeranz-Fritsch reaction, involves the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base).[5] While groundbreaking, the classical conditions often demanded harsh acids and provided modest yields.[7]

A pivotal advancement came with the Bobbitt modification, which adapted the reaction to produce the more medicinally relevant tetrahydroisoquinolines.[1][2][4] The key innovation of the Bobbitt modification is the hydrogenation of the intermediate iminoacetal to an aminoacetal before the acid-catalyzed cyclization.[1][2][8] This seemingly simple change allows for the formation of the saturated THIQ ring system under milder acidic conditions, which advantageously reduces the formation of side products.[1][2]

The Reaction Mechanism: A Step-by-Step Dissection

The Pomeranz–Fritsch–Bobbitt cyclization is a two-stage process that elegantly transforms readily available starting materials into the complex THIQ core. Understanding the underlying mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

Stage 1: Formation of the Aminoacetal Intermediate

The reaction commences with the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (an imine). This intermediate is then reduced to the corresponding N-benzylaminoacetal. This reduction is the cornerstone of the Bobbitt modification.[4][8]

Stage 2: Acid-Catalyzed Cyclization and Ring Closure

The N-benzylaminoacetal is then subjected to acid-catalyzed cyclization. The acidic conditions promote the hydrolysis of the acetal to an aldehyde, which can exist in equilibrium with a reactive oxonium ion. An intramolecular electrophilic aromatic substitution then occurs, where the electron-rich aromatic ring attacks the electrophilic carbon, leading to the formation of the new six-membered ring. Subsequent dehydration and tautomerization yield the final 1,2,3,4-tetrahydroisoquinoline product.[1][2]

PFB_Mechanism Pomeranz–Fritsch–Bobbitt Cyclization Mechanism cluster_stage1 Stage 1: Aminoacetal Formation cluster_stage2 Stage 2: Cyclization Benzaldehyde Benzaldehyde Iminoacetal Iminoacetal (Schiff Base) Benzaldehyde->Iminoacetal Condensation Aminoacetal_reagent 2,2-Dialkoxyethylamine Aminoacetal_reagent->Iminoacetal Reduction Reduction (e.g., H2, Raney Ni or NaBH4) Iminoacetal->Reduction Aminoacetal N-Benzylaminoacetal Reduction->Aminoacetal Cyclization Intramolecular Electrophilic Aromatic Substitution Aminoacetal->Cyclization Input to Cyclization Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4, HClO4) Acid_Catalyst->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration & Tautomerization Intermediate->Dehydration THIQ_Product 1,2,3,4-Tetrahydroisoquinoline Dehydration->THIQ_Product

Caption: The two-stage mechanism of the Pomeranz–Fritsch–Bobbitt cyclization.

Experimental Protocols and Considerations

The success of the PFB cyclization is highly dependent on the nature of the aromatic ring of the benzaldehyde derivative. The electronic properties of the substituents play a crucial role in the cyclization step.

General Workflow

The overall experimental workflow can be summarized as follows:

PFB_Workflow General Experimental Workflow Start Step1 Step 1: Synthesis of the Aminoacetal Start->Step1 Step2 Step 2: Acid-Catalyzed Cyclization Step1->Step2 Step3 Step 3: Work-up and Extraction Step2->Step3 Step4 Step 4: Purification Step3->Step4 End Step4->End

Caption: A simplified overview of the experimental workflow for the PFB cyclization.

Protocol 1: Synthesis of N-Benzylaminoacetals

This protocol describes a general procedure for the synthesis of the key aminoacetal intermediate via reductive amination.

Materials:

  • Substituted benzaldehyde

  • 2,2-Diethoxyethylamine or 2,2-dimethoxyethylamine

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or Hydrogen gas with a catalyst like Raney Nickel)

  • Anhydrous solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), or Chloroform (CHCl₃))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in the chosen anhydrous solvent. Add 2,2-dialkoxyethylamine (1.0-1.2 eq) and stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde. For less reactive aldehydes, gentle heating or the use of a Dean-Stark apparatus to remove water may be necessary.[1]

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (as monitored by TLC).

    • Using Hydrogenation: If using catalytic hydrogenation, the pre-formed imine is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogen gas (typically 50 psi) in the presence of a catalyst such as Raney Nickel.[1][2]

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-benzylaminoacetal.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Cyclization to Tetrahydroisoquinolines

The choice of acid and reaction conditions for the cyclization step is critical and depends on the electronic nature of the aromatic ring.

Substrate Considerations:

  • Activated Systems: Aromatic rings bearing electron-donating groups (e.g., methoxy, hydroxy) are considered "activated" and typically cyclize under milder acidic conditions.[1][2]

  • Non-activated and Deactivated Systems: Aromatic rings with no substituents or electron-withdrawing groups (e.g., halogens) are "non-activated" or "deactivated" and generally require stronger acids or harsher conditions for cyclization.[1][9]

Aromatic SystemTypical Acid CatalystsGeneral Conditions
Highly Activated 6 M Hydrochloric Acid (HCl)[1], Trifluoroacetic acid (TFA)[10]Room temperature to gentle reflux
Moderately Activated Concentrated Sulfuric Acid (H₂SO₄)[4], Concentrated HCl[1]Room temperature to elevated temperatures
Non-activated/Deactivated 70% Perchloric Acid (HClO₄)[1][11], Polyphosphoric acid (PPA)[12]Often requires heating

Procedure:

  • Cyclization: Dissolve the N-benzylaminoacetal (1.0 eq) in the chosen acid catalyst at room temperature or 0 °C. The concentration of the substrate can be important; for instance, a concentration of around 0.3 M has been found to be optimal in some cases to minimize side product formation.[1]

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (from room temperature to reflux, depending on the substrate's reactivity). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and basify with a suitable base (e.g., concentrated ammonium hydroxide, sodium hydroxide solution) to a pH of 9-10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude THIQ product is then purified by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Challenges and Troubleshooting

  • Regioselectivity: For aromatic rings with multiple potential cyclization sites, the regiochemical outcome can be influenced by both steric and electronic factors. Generally, cyclization occurs para to an activating group.[1]

  • Side Reactions: In some cases, particularly with highly activated systems, competing reactions such as indole formation can occur.[1] The choice of acid and reaction conditions can help to mitigate these side reactions.

  • Low Yields with Deactivated Systems: The cyclization of electron-poor aromatic systems is often challenging and may result in lower yields. The use of stronger acids like perchloric acid can be effective in these cases.[1][11]

Applications in Drug Discovery

The PFB cyclization has been instrumental in the synthesis of numerous biologically active molecules. Its ability to introduce diversity at various positions of the THIQ scaffold makes it a valuable tool for generating compound libraries for high-throughput screening. For instance, this methodology has been applied in the synthesis of precursors to isoquinoline alkaloids and other complex heterocyclic systems.[13][14] The THIQ motif itself is a "privileged scaffold" that can be found in compounds targeting a wide range of diseases, from cancer to neurological disorders.[3][13]

Conclusion

The Pomeranz–Fritsch–Bobbitt cyclization is a time-tested and reliable method for the synthesis of the medicinally important tetrahydroisoquinoline core. By understanding the nuances of the reaction mechanism and carefully selecting the appropriate reaction conditions based on the substrate's electronic properties, researchers can effectively leverage this powerful transformation in their synthetic endeavors. This guide provides a solid foundation for the practical application of the PFB cyclization, enabling the efficient construction of diverse THIQ libraries for drug discovery and development.

References

  • Jackson, S. E., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1871–1878.
  • ResearchGate. (n.d.). Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines.
  • Jackson, S. E., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Pomeranz-Fritsch Reaction. Available from: [Link] (This is a representative link as the original source[5] is a PDF and a direct link is not available).
  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201.
  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
  • Głowacka, I. E., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids. Beilstein Journal of Organic Chemistry, 17, 2529–2537.
  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3843–3848.
  • Wikipedia. (n.d.). Bobbitt reaction.

Sources

Application Notes & Protocols: A Guide to In Vitro c-Met Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, motility, and morphogenesis.[1][2] Dysregulation of the HGF/c-Met signaling axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a critical target for therapeutic intervention.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro biochemical assay to measure the enzymatic activity of c-Met and to screen for potential inhibitors. We will delve into the underlying principles of the c-Met signaling cascade, the causality behind experimental design choices, and a detailed, self-validating protocol for determining inhibitor potency.

The c-Met Signaling Pathway: A Central Hub for Cellular Programming

Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes, leading to autophosphorylation of key tyrosine residues within its intracellular kinase domain.[6][7] This activation event creates docking sites for various substrate adaptors and enzymes, triggering a cascade of downstream signaling pathways critical for normal physiological processes and oncogenesis.[1][2] The principal signaling networks activated by c-Met include:

  • The RAS/MAPK Pathway: Primarily responsible for driving cell proliferation.[3][8]

  • The PI3K/AKT Pathway: A crucial axis for promoting cell survival and inhibiting apoptosis.[1][3][6]

  • The STAT Pathway: Direct binding and phosphorylation of STAT3 can lead to its dimerization, nuclear translocation, and subsequent regulation of genes involved in tubulogenesis and invasion.[1]

  • FAK and SRC Signaling: Activation of these pathways is critical for mediating cell motility and migration.[1][8]

Understanding this complex network is fundamental to appreciating the mechanism of action of c-Met inhibitors, which primarily target the ATP-binding pocket of the kinase domain to halt these downstream events.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF Ligand cMet Extracellular Transmembrane Intracellular Kinase Domain HGF->cMet:f0 Binding & Dimerization GAB1 GAB1/GRB2 cMet:f2->GAB1 Phosphorylation & Docking STAT3 STAT3 cMet:f2->STAT3 FAK FAK / SRC cMet:f2->FAK PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival / Anti-Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility / Invasion STAT3->Motility FAK->Motility

Caption: The HGF/c-Met Signaling Cascade.

Principle of the In Vitro Kinase Assay

The goal of a biochemical c-Met kinase assay is to measure the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate by the c-Met enzyme. The rate of this phosphotransferase activity can be quantified, and the potency of a test compound is determined by its ability to inhibit this reaction.

A widely used, robust, and high-throughput compatible method is the luminescence-based ATP-depletion assay (e.g., Kinase-Glo®). The principle is straightforward: as the kinase reaction proceeds, ATP is consumed and converted to adenosine diphosphate (ADP). After a set incubation period, a detection reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.

Therefore, high kinase activity results in low ATP levels and a dim signal, while potent inhibition of the kinase results in high ATP levels and a bright signal. This inverse relationship provides a sensitive measure of kinase inhibition.[9][10]

Assay Components and Critical Parameters

A successful kinase assay is built upon well-characterized and optimized components.

ComponentDescription & RationaleTypical Final Concentration
c-Met Enzyme A purified, recombinant protein corresponding to the human c-Met intracellular kinase domain (e.g., amino acids 956-1390).[9][11] The concentration should be optimized to ensure the reaction is linear over the desired time course and consumes 10-30% of the initial ATP.0.5 - 2.0 ng/µL
Kinase Substrate A generic peptide or protein substrate that can be phosphorylated by c-Met. Poly(Glu:Tyr, 4:1) is a common, effective substrate for many tyrosine kinases.[9][12][13] Its concentration should be at or above its Michaelis-Menten constant (Km) to ensure it is not rate-limiting.0.1 - 0.2 mg/mL
ATP The phosphate donor for the reaction. This is the most critical parameter for inhibitor characterization. Most kinase inhibitors are ATP-competitive, meaning their apparent potency (IC50) is highly dependent on the ATP concentration used in the assay.[14]See Section 3.1
Assay Buffer Provides the optimal chemical environment (pH, cofactors) for enzyme activity. Typically contains Tris-HCl (pH 7.5), MgCl₂ (a critical cofactor for kinases), BSA (to prevent enzyme sticking to plates), and DTT (a reducing agent to maintain enzyme integrity).[10]1X
Test Compound The potential inhibitor, typically dissolved in DMSO. The final DMSO concentration in the assay should be kept constant across all wells (≤1%) to avoid solvent-induced artifacts.[9][15]Varies (e.g., 1 nM - 10 µM)
The Causality of ATP Concentration in Determining Inhibitor Potency

For an ATP-competitive inhibitor, the measured IC50 value is governed by the Cheng-Prusoff equation: IC50 = Kᵢ (1 + [ATP] / Kₘ,ₐₜₚ) .[16][17]

  • Kᵢ (Inhibitor Constant): The true binding affinity of the inhibitor for the kinase. This value is independent of the ATP concentration.

  • Kₘ,ₐₜₚ (Michaelis Constant for ATP): The ATP concentration at which the kinase operates at half its maximum velocity. This reflects the binding affinity of ATP for the kinase.

Experimental Choice & Rationale:

  • Screening at ATP = Kₘ: For primary screening or comparing inhibitor potency across different kinases, assays are often run with the ATP concentration set to its Kₘ value. Under these conditions, the Cheng-Prusoff equation simplifies to IC50 ≈ 2 * Kᵢ.[16][17] This provides a standardized condition that is highly sensitive for detecting competitive inhibitors.[14]

  • Screening at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the Kₘ of most kinases.[16][18] Testing inhibitors at high ATP concentrations (e.g., 1 mM) provides a less sensitive but more biologically relevant IC50 value, which can be more predictive of cellular efficacy.[18]

For initial characterization and inhibitor ranking, using ATP at its Kₘ is the standard and recommended approach.

Experimental Workflow and Protocol

The following section outlines the complete workflow from reagent preparation to data analysis.

Assay_Workflow Prep 1. Reagent Preparation (Buffer, ATP, Substrate, Inhibitor Dilutions) Plate 2. Plate Setup (Add Inhibitor/Vehicle to appropriate wells) Prep->Plate MasterMix 3. Add Master Mix (Buffer, Substrate, ATP) Plate->MasterMix Start 4. Initiate Reaction (Add c-Met Enzyme) MasterMix->Start Incubate 5. Incubate (e.g., 45 min at 30°C) Start->Incubate Detect 6. Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Detect Incubate2 7. Incubate (e.g., 15 min at RT) Detect->Incubate2 Read 8. Read Luminescence Incubate2->Read Analyze 9. Data Analysis (% Inhibition, IC50, Z'-Factor) Read->Analyze

Caption: In Vitro c-Met Kinase Assay Workflow.
Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL. All samples and controls should be tested in duplicate or triplicate.

1. Reagent Preparation:

  • 1X Kinase Assay Buffer: Prepare by diluting a 5X stock (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA, 250 µM DTT) with nuclease-free water.[10] Keep on ice.

  • Test Inhibitor Dilution Series: Prepare a 10-point serial dilution of the test compound at 10X the final desired concentration in a buffer containing the final assay percentage of DMSO (e.g., 10% DMSO if the final is 1%). This ensures the DMSO concentration remains constant across all wells.

  • Vehicle Control (for 100% Activity): Prepare the same buffer used for inhibitor dilutions but without the compound (e.g., 10% DMSO).[9]

  • Master Mix: Prepare a master mix for all wells containing ATP and substrate. For N wells, mix:

    • (N) x 6 µL of 5X Kinase Assay Buffer

    • (N) x 1 µL of 500 µM ATP stock (for a final concentration of 10 µM)

    • (N) x 1 µL of 10 mg/mL Poly(Glu:Tyr) stock (for a final concentration of 0.2 mg/mL)

    • (N) x 17 µL of nuclease-free water

    • Note: Volumes are based on a 50 µL final volume and may need adjustment based on stock concentrations.[9]

  • c-Met Enzyme Dilution: Thaw the enzyme on ice. Immediately before use, dilute the c-Met enzyme stock to 2X the final desired concentration (e.g., 1.6 ng/µL) in 1X Kinase Assay Buffer.[9][12] Keep on ice.

2. Assay Plate Setup:

The following table illustrates a typical plate layout for testing one compound.

1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10100% ActBlank
B Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10100% ActBlank
... ....................................
  • Cmpd 1-10: Test compound concentrations (highest to lowest).

  • 100% Act: Vehicle Control (Positive Control).

  • Blank: No Enzyme Control (Background).

3. Reaction Assembly:

  • Add Inhibitor/Vehicle: Add 5 µL of the 10X test inhibitor dilutions or 10X vehicle control to the appropriate wells of a white, opaque 96-well plate.[12]

  • Add Master Mix: Add 25 µL of the prepared Master Mix to all wells.

  • Initiate Reaction:

    • To the "Test Inhibitor" and "100% Act" wells, add 20 µL of the diluted 2X c-Met enzyme.

    • To the "Blank" wells, add 20 µL of 1X Kinase Assay Buffer instead of the enzyme.[9]

  • Incubate: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate at 30°C for 45 minutes.[9][12]

4. Signal Detection:

  • Equilibrate the plate and the Kinase-Glo® Max detection reagent to room temperature.

  • After the 45-minute incubation, add 50 µL of Kinase-Glo® reagent to each well.

  • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[9]

  • Read the luminescence on a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, normalize the raw luminescence data (RLU) to determine the percent activity, then calculate the percent inhibition.

  • Average the replicates for each condition.

  • Subtract the background signal:

    • Corrected RLU = Average RLU - Average Blank RLU

  • Calculate Percent Activity:

    • % Activity = (Corrected RLU_Inhibitor / Corrected RLU_100%_Act) * 100

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - % Activity

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Use a non-linear regression curve fit (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)") in software like GraphPad Prism to determine the IC50 value.[19]

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that is essential for validating the quality and robustness of a high-throughput screening assay.[20][21] It assesses the separation between the positive (100% activity) and negative (blank or maximum inhibition) controls.

Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

  • SD: Standard Deviation

  • Mean: Mean signal

  • pos: Positive control (100% Activity)

  • neg: Negative control (Blank)

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[21][22]
0 to 0.5A marginal or acceptable assay; may require optimization.[21][22]
< 0A poor assay; the signals of the controls overlap.[21]

A Z'-factor should be calculated during assay development and periodically during screening campaigns to ensure data reliability.[20][23]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal or Small Assay Window 1. Insufficient enzyme activity. 2. ATP concentration too high for the amount of enzyme. 3. Degraded ATP or detection reagent.1. Increase enzyme concentration or incubation time (verify linearity first). 2. Perform an ATP titration to find the optimal concentration. 3. Use fresh, properly stored reagents. Always prepare fresh reaction mixes.[24]
High Variability (Low Z'-Factor) 1. Pipetting errors. 2. Inconsistent mixing. 3. Reagents not fully thawed or mixed. 4. Edge effects on the plate.1. Use calibrated pipettes; prepare master mixes to minimize pipetting steps.[24] 2. Ensure consistent mixing after reagent addition. 3. Thaw all components completely and vortex gently before use.[24] 4. Avoid using the outermost wells of the plate or fill them with buffer.
IC50 Values Differ from Literature 1. Different ATP concentration used. 2. Different enzyme construct or source. 3. Different buffer components or substrate. 4. Incorrect inhibitor concentration.1. Verify the ATP concentration used in the reference assay; this is the most common cause.[16][17] 2. Ensure your assay conditions match the reference as closely as possible. 3. Note any differences in your lab notebook. 4. Confirm the stock concentration and dilution scheme of your inhibitor.

References

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer.
  • AbbVie. (n.d.). c-MET. AbbVie Science.
  • Faria, C., Smith, M., & Salgia, R. (2018). c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences. MDPI.
  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters.
  • Salgia, R. (n.d.). Common c-MET signaling pathways. ResearchGate.
  • Zhang, X., et al. (2021). Structural basis of the activation of c-MET receptor. Nature Communications.
  • Sierra, J. R., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology.
  • Klussmann, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC.
  • Patsnap. (2024). What are c-Met agonists and how do they work?. Patsnap Synapse.
  • Zhang, X., et al. (2021). Structural basis of the activation of c-MET receptor. PubMed.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience.
  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience.
  • Kinase Logistics Europe. (n.d.). ATP concentration. Kinase Logistics Europe.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Aushia. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience.
  • Križan, K., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. ResearchGate.
  • Kubbutat, M. H., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • ResearchGate. (n.d.). Design of c-MET targeted peptides. ResearchGate.
  • MDPI. (2021). Novel Peptide CM 7 Targeted c-Met with Antitumor Activity. MDPI.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • BPS Bioscience. (n.d.). c-Met 14 Del Kinase Assay Kit. BPS Bioscience.
  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience.
  • Reaction Biology. (n.d.). MET Kinase Assay. ResearchGate.
  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools.
  • Li, Z., et al. (2018). Imaging c-Met expression using 18F-labeled binding peptide in human cancer xenografts. Oncotarget.
  • BPS Bioscience. (n.d.). Data Sheet - c-Met Kinase Assay Kit. BPS Bioscience.
  • Google Patents. (n.d.). PEPTIDES THAT SPECIFICALLY BIND HGF RECEPTOR (cMet) AND USES THEREOF. Google Patents.
  • Reaction Biology. (n.d.). c-MET (L1195V) Kinase Assay Service. Reaction Biology.

Sources

Application Notes and Protocols for Determining the Antiproliferative Activity of 6,7-Dimethoxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 6,7-Dimethoxyquinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of this compound have emerged as a promising class of agents with significant antiproliferative and anticancer properties.[1] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3] For instance, certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase, a key driver in many human cancers.[4] Given their therapeutic potential, robust and reliable methods for evaluating their cytotoxic and antiproliferative effects are paramount in the drug discovery and development process.

This guide provides a detailed framework for assessing the antiproliferative activity of this compound compounds. It offers a comparative overview of two widely accepted colorimetric assays—the MTT and Sulforhodamine B (SRB) assays—and provides step-by-step protocols. The causality behind experimental choices is emphasized to ensure the generation of accurate and reproducible data.

Choosing the Right Assay: A Critical Decision

The selection of an appropriate antiproliferation assay is a critical first step that can significantly impact the interpretation of results. The two most common methods, the MTT and SRB assays, operate on different principles.

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.

  • The Sulforhodamine B (SRB) Assay: This assay relies on the measurement of total cellular protein content. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is proportional to the total cell mass.

Expert Insight: Why SRB May Be Preferable for Quinoline Compounds

While the MTT assay is widely used, it is susceptible to interference from compounds that can affect cellular metabolism or interact with the MTT reagent itself.[8][9] Some quinoline derivatives have been reported to induce mitochondrial membrane potential dissipation and generate reactive oxygen species (ROS), both of which can influence mitochondrial dehydrogenase activity and potentially lead to inaccurate MTT assay results.[10] The SRB assay, being based on total protein content, is independent of cellular metabolic state and is therefore less prone to such interferences.[11] This makes the SRB assay a more robust and often preferred method for screening novel chemical entities like this compound derivatives, where the precise mechanism of action may not yet be fully elucidated.

Experimental Workflow Overview

The general workflow for assessing the antiproliferative activity of this compound compounds is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages from initial compound preparation to final data analysis.

Antiproliferation Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions in DMSO) Cell_Seeding Cell Seeding (96-well plates) Compound_Prep->Cell_Seeding Cell_Culture Cell Culture (Select appropriate cancer cell lines) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Serial dilutions, 24-72h incubation) Cell_Seeding->Compound_Treatment Assay_Specific_Steps Assay-Specific Steps (e.g., MTT reduction or Cell Fixation/SRB staining) Compound_Treatment->Assay_Specific_Steps Absorbance_Reading Absorbance Reading (Microplate Reader) Assay_Specific_Steps->Absorbance_Reading Data_Normalization Data Normalization (% Viability or % Inhibition) Absorbance_Reading->Data_Normalization IC50_Calculation IC50 Calculation (Dose-Response Curve Fitting) Data_Normalization->IC50_Calculation

Caption: General workflow for antiproliferation assays.

Detailed Protocol 1: MTT Assay

This protocol is adapted from standard methodologies and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound compounds

  • Selected cancer cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer)[12]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium from a concentrated stock solution (typically in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Detailed Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is based on the method widely used by the National Cancer Institute for drug screening.[14]

Materials:

  • This compound compounds

  • Selected cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the compound incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate for 1 hour at 4°C to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of the SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.[6][7]

Data Analysis and Presentation

Accurate data analysis is crucial for determining the antiproliferative potency of the test compounds.

1. Calculation of Percentage Viability/Inhibition:

The raw absorbance data is converted to a percentage of the control (untreated or vehicle-treated cells).

  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • % Inhibition = 100 - % Viability

2. IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's potency.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

  • The IC₅₀ value is the concentration at which the curve crosses the 50% viability mark.

Data Presentation:

Summarize the IC₅₀ values in a clear and concise table for easy comparison of the antiproliferative activity of different this compound derivatives across various cell lines and incubation times.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
DMQ-1HT-29 (Colon)488.5 ± 1.2
DMQ-1MDA-MB-231 (Breast)4812.3 ± 2.1
DMQ-2HT-29 (Colon)485.2 ± 0.8
DMQ-2MDA-MB-231 (Breast)487.9 ± 1.5
Doxorubicin (Control)HT-29 (Colon)480.9 ± 0.2
Doxorubicin (Control)MDA-MB-231 (Breast)481.1 ± 0.3

Potential Mechanism of Action of this compound Compounds

Understanding the potential mechanism of action can provide a rationale for the observed antiproliferative effects. Based on existing literature, this compound derivatives may exert their activity through several pathways.

Quinoline_MoA cluster_compound This compound Compound cluster_targets Cellular Targets cluster_effects Cellular Effects Compound This compound Derivative Kinase Tyrosine Kinases (e.g., c-Met) Compound->Kinase Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Mitochondria Mitochondria Compound->Mitochondria DNA DNA Compound->DNA Intercalation/ Topoisomerase Inhibition Proliferation Inhibition of Proliferation Kinase->Proliferation CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Tubulin->CellCycleArrest Apoptosis Apoptosis Induction Mitochondria->Apoptosis ROS ROS Generation Mitochondria->ROS DNA->CellCycleArrest DNA->Apoptosis CellCycleArrest->Proliferation Apoptosis->Proliferation ROS->Apoptosis

Sources

Application Notes & Protocols: The NCI-60 Human Tumor Cell Line Panel for Anticancer Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The NCI-60 Human Tumor Cell Line Panel, established by the National Cancer Institute (NCI) in the late 1980s, represents a paradigm shift in anticancer drug discovery, moving from in vivo models to a high-throughput, in vitro screening platform.[1] This panel comprises 60 distinct human cancer cell lines, spanning nine different tissue types, and has become a cornerstone resource for the global cancer research community.[2][3] For over three decades, it has been instrumental in screening hundreds of thousands of compounds, generating the world's most extensive cancer pharmacology database.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for utilizing the NCI-60 panel. We will delve into the standardized Sulforhodamine B (SRB) assay methodology, data analysis, and the powerful COMPARE algorithm for mechanistic hypothesis generation.[4][5]

The NCI-60 Panel: A Disease-Oriented Discovery Tool

The inception of the NCI-60 screen marked a strategic pivot from a compound-centric to a disease-oriented approach in drug discovery.[2][6] The underlying hypothesis was that a diverse panel of human tumor cell lines could reveal selective patterns of activity, offering clues to a compound's mechanism of action and potential clinical utility against specific cancer types.[7][8] This approach was a radical departure from the previous reliance on a small number of murine leukemia models.[7][9]

The panel's enduring value is amplified by the comprehensive molecular characterization of each cell line, including genomic, transcriptomic, proteomic, and metabolomic data.[4][10] This multi-omic information, integrated with the vast pharmacological database, creates an unparalleled resource for systems pharmacology and biomarker discovery.[10][11]

Composition of the NCI-60 Panel

The panel includes cell lines derived from nine distinct human cancers, providing a broad representation of tumor biology.[1][3]

Panel NameCell Lines
Leukemia CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, SR
Non-Small Cell Lung A549/ATCC, EKVX, HOP-62, HOP-92, NCI-H226, NCI-H23, NCI-H322M, NCI-H460, NCI-H522
Colon Cancer COLO 205, HCC-2998, HCT-116, HCT-15, HT29, KM12, SW-620
CNS Cancer SF-268, SF-295, SF-539, SNB-19, SNB-75, U251
Melanoma LOX IMVI, MALME-3M, M14, SK-MEL-2, SK-MEL-28, SK-MEL-5, UACC-257, UACC-62
Ovarian Cancer IGROV1, OVCAR-3, OVCAR-4, OVCAR-5, OVCAR-8, NCI/ADR-RES, SK-OV-3
Renal Cancer 786-0, A498, ACHN, CAKI-1, RXF 393, SN12C, TK-10, UO-31
Prostate Cancer PC-3, DU-145
Breast Cancer MCF7, MDA-MB-231, HS 578T, BT-549, T-47D
Note: The classification of some cell lines, such as MDA-MB-435 (now considered melanoma), has been revised over time. Researchers should consult the latest NCI DTP resources for current information.[3][12]

The Sulforhodamine B (SRB) Assay: The Workhorse of the NCI-60 Screen

The primary method for quantifying the effects of test compounds on the NCI-60 cell lines is the Sulforhodamine B (SRB) assay.[13] This colorimetric assay was chosen for its simplicity, stability, sensitivity, and suitability for high-throughput screening.[14][15]

Principle of the SRB Assay

The SRB assay is a cell density determination based on the measurement of total cellular protein content.[16] The methodology relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[14][17] The amount of dye bound is directly proportional to the cell mass. After staining, the bound dye is solubilized with a basic solution, and the absorbance is measured on a microplate reader.[18] This provides a reliable and reproducible proxy for the number of cells in each well.

Experimental Workflow

The screening process is a systematic workflow designed for high-throughput evaluation. It begins with plating the cells, followed by compound addition, incubation, and finally, quantification of cell mass using the SRB assay.

NCI60_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: SRB Assay cluster_data Phase 4: Data Analysis A Maintain NCI-60 Cell Line Cultures B Harvest & Count Cells A->B C Plate Cells in 96-well Plates (5,000-40,000 cells/well) B->C D Incubate 24 hours (37°C, 5% CO2) C->D G Add Compound to Plates E Prepare Test Compound Stock (e.g., in DMSO) F Perform Serial Dilutions (5 concentrations) E->F F->G H Incubate 48 hours (37°C, 5% CO2) G->H I Fix Cells with Cold TCA H->I J Stain with SRB Dye I->J K Wash to Remove Unbound Dye (1% Acetic Acid) J->K L Solubilize Bound Dye (10mM Tris Base) K->L M Read Absorbance (515 nm) L->M N Calculate Percent Growth M->N O Determine GI50, TGI, LC50 N->O P Generate Mean Graph & COMPARE Analysis O->P

Caption: NCI-60 Anticancer Drug Screening Workflow.

Detailed Protocol: SRB-Based Cytotoxicity Screening

This protocol is based on the standardized methodology employed by the NCI's Developmental Therapeutics Program (DTP).[19][20]

Materials and Reagents
  • Cell Lines: NCI-60 panel cell lines

  • Media: RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[20]

  • Equipment: 96-well flat-bottom microtiter plates, multichannel pipettors, automated plate reader (515 nm), CO2 incubator.

  • Reagents:

    • Test compound solubilized in DMSO.

    • Trichloroacetic acid (TCA), 50% (w/v) in water. CAUTION: Highly corrosive.[14]

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[19]

    • Washing solution: 1% (v/v) acetic acid in water.

    • Solubilization solution: 10 mM Trizma base (Tris), pH 10.5.[17]

Step-by-Step Methodology

Day 1: Cell Plating

  • Cell Culture: Grow cell lines in RPMI 1640 medium supplemented with 5% FBS and 2 mM L-glutamine at 37°C in a 5% CO2, 100% relative humidity incubator.[20]

  • Harvest and Count: Harvest cells from exponential growth phase using standard methods (e.g., trypsinization for adherent lines).[17] Perform a cell count and viability assessment.

  • Plating: Inoculate 100 µL of cell suspension into 96-well plates.[20] Plating densities vary by cell line doubling time, typically ranging from 5,000 to 40,000 cells/well.[19][20]

    • Expert Insight: The correct plating density is critical. It must be sufficient for the control wells to remain in exponential growth for the duration of the assay (72 hours total), but not become over-confluent, which would invalidate the results.

  • Time Zero (Tz) Plates: For each cell line, prepare two "Time Zero" plates that will be fixed shortly before drug addition on Day 2. These plates represent the cell population at the time of treatment.[19]

  • Incubation: Incubate all plates for 24 hours to allow cells to attach and resume normal growth.[20]

Day 2: Compound Treatment

  • Fix Tz Plates: Gently add 50 µL of cold 50% TCA to each well of the Tz plates (final concentration 10% TCA). Incubate at 4°C for 1 hour to fix the cells.[20] Wash these plates as described in steps 6-7 below and set them aside to air dry.

  • Compound Preparation: Thaw a frozen aliquot of the test compound stock (e.g., 400x the desired final concentration in DMSO).[19]

  • Serial Dilutions: Perform serial dilutions (typically 10-fold or ½ log) in complete medium to create a range of five final test concentrations.[20] Also prepare a "no-drug" vehicle control.

  • Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells of the test plates. This results in a final volume of 200 µL per well.

  • Incubation: Return the plates to the incubator for an additional 48 hours.[20]

Day 4: Assay Termination and Staining

  • Fixation: Terminate the assay by adding 50 µL of cold 50% TCA to all wells of the test plates and incubate at 4°C for 60 minutes.[20]

  • Washing: Discard the supernatant. Wash the plates five times with 1% acetic acid to remove TCA, unbound dye, and serum proteins.[18][19]

    • Trustworthiness Check: Inadequate washing is a primary source of high background and variability. Ensure each wash is thorough but gentle to avoid dislodging the fixed cell monolayer.

  • Drying: Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.[18][19]

  • Final Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[19]

  • Drying: Air dry the plates again. At this stage, plates are stable and can be stored.

Day 5: Solubilization and Data Acquisition

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[19]

  • Reading: Place the plates on an orbital shaker for 5-10 minutes to ensure complete solubilization.[17]

  • Data Acquisition: Read the optical density (OD) at 515 nm on a microplate reader.[13][19]

Data Analysis and Interpretation

The raw OD values are processed to determine three key dose-response parameters that define a compound's activity profile.

Calculation of Percent Growth (PG)

The fundamental calculation uses the OD from the Time Zero (Tz), Control (C), and Test (Ti) wells.

  • Formula: Percent Growth (PG) = [(Ti - Tz) / (C - Tz)] x 100[19]

This formula normalizes the data.

  • A PG of 100 means no growth inhibition.

  • A PG of 0 means no net growth over the 48-hour treatment period (cytostatic effect).

  • A PG between 0 and -100 indicates a net loss of cells (cytotoxic effect).[19]

Key Response Parameters

From the dose-response curves generated by plotting PG against compound concentration, three critical parameters are derived.[4]

ParameterDefinitionCalculation BasisInterpretation
GI₅₀ Growth Inhibition 50%: The concentration that causes a 50% reduction in the net protein increase compared to control cells.PG = 50Measures the cytostatic effect of a compound.[4][19]
TGI Total Growth Inhibition: The concentration at which there is no net growth of cells during the incubation period.PG = 0The concentration required to stop cell proliferation completely.[4][19]
LC₅₀ Lethal Concentration 50%: The concentration that results in a net loss of 50% of the initial cells present at the time of drug addition.PG = -50Measures the cytotoxic (cell-killing) effect of a compound.[4][19]
The COMPARE Algorithm: Uncovering Mechanistic Fingerprints

The true power of the NCI-60 screen lies not just in identifying active compounds, but in providing clues to their mechanism of action through pattern recognition.[21] The vector of GI₅₀ values across all 60 cell lines creates a unique "fingerprint" for a compound. The COMPARE algorithm is a bioinformatics tool that correlates this fingerprint with those of every other compound in the NCI database (~50,000+ compounds).[5][11]

  • How it Works: The algorithm calculates a Pearson Correlation Coefficient (PCC) between the GI₅₀ pattern of a "seed" (your test compound) and the patterns of all compounds in the reference database.[5]

  • Interpretation: A high PCC (e.g., > 0.6) suggests that the seed compound and a database compound have a similar pattern of cellular response. This strongly implies they may share a common molecular target or mechanism of action.[4]

Caption: Logic of the NCI-60 COMPARE Algorithm.

Applications, Limitations, and Future Directions

Applications:

  • Primary Screening: Identification of novel cytotoxic agents.[9]

  • Mechanism of Action Elucidation: The COMPARE algorithm provides rapid, testable hypotheses about a compound's biological target.[4][22]

  • Biomarker Discovery: Correlating compound sensitivity patterns with the molecular data of the cell lines can identify genetic or protein biomarkers of drug response.[10]

  • Drug Repurposing: Identifying new anticancer activities for existing drugs.[23]

Limitations:

  • In Vitro Model: The 2D monolayer culture does not fully recapitulate the complex tumor microenvironment of an in vivo system.[24]

  • Cell Line Adaptation: These are immortalized cell lines that have adapted to artificial culture conditions and may not perfectly represent the primary tumors from which they were derived.[8][24]

  • Predictive Power: While a powerful discovery tool, a positive result in the NCI-60 screen does not always translate to clinical efficacy for a specific cancer type.[24]

The NCI-60 screen continues to evolve. Recent modernizations include adaptation to a 384-well format for higher throughput and the integration of new analytical tools and molecular datasets, ensuring its continued relevance in the era of precision oncology.[21]

Conclusion

The NCI-60 panel is far more than a simple cytotoxicity assay; it is a sophisticated, data-rich ecosystem for cancer drug discovery. By providing a standardized platform, a robust and reproducible assay protocol, and powerful bioinformatic tools like COMPARE, it has democratized the early stages of anticancer agent evaluation. For researchers in academia and industry, the NCI-60 remains an invaluable public resource, offering a foundational screen that can guide mechanistic studies, identify novel therapeutic leads, and contribute to our fundamental understanding of cancer biology and pharmacology.[1][25]

References

  • National Cancer Institute. NCI-60 Screening Methodology. [Link]
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
  • National Cancer Institute. Classic NCI-60 Screen (Archived). [Link]
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]
  • Kunkel, M. W., et al. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 84(15), 2351–2353. [Link]
  • National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. [Link]
  • Workman, P. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3197–3201. [Link]
  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1958. [Link]
  • Boyd, M. R. (2003). The NCI Human Tumor Cell Line (60-Cell) Screen. In Anticancer Drug Development Guide (pp. 23-42). Humana Press. [Link]
  • National Cancer Institute. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. [Link]
  • Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
  • Abaan, O. D., et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 73(14), 4372–4382. [Link]
  • Wikipedia. NCI-60. [Link]
  • Al-Shannaq, A., et al. (2021). COMPARE Analysis, a Bioinformatic Approach to Accelerate Drug Repurposing against Covid-19 and Other Emerging Epidemics.
  • Woon, C. W., et al. (2005). COMPARE analysis of the NCI-60 cancer cell lines reveals a pharmacological interplay between farnesyltransferase and tubulin deacetylase. Proceedings of the American Association for Cancer Research, 46, 136. [Link]
  • Paskas, J. D., et al. (2016). CellMiner Companion: an interactive web application to explore CellMiner NCI-60 data.
  • National Cancer Institute. CellMiner Home. [Link]
  • Taylor & Francis Online. NCI-60 – Knowledge and References. [Link]
  • D
  • DocPlayer. In vitro antitumor activity (NCI, USA) [SRB procedure]. [Link]
  • National Cancer Institute.
  • Gali-Muhtasib, H., et al. (2025).
  • National Cancer Institute. NCI60 Cell Lines. [Link]
  • Shankavaram, U. T., et al. (2009). CellMiner: a relational database and query tool for the NCI-60 cancer cell lines. BMC Genomics, 10, 277. [Link]
  • Chabner, B. A. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time. Journal of the National Cancer Institute, 108(5), djw028. [Link]
  • National Cancer Institute.
  • Chabner, B. A. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time. Journal of the National Cancer Institute, 108(5), djw028. [Link]
  • Kou, J., et al. (2011).
  • National Cancer Institute. Developmental Therapeutics Program (DTP). [Link]
  • Gali-Muhtasib, H., et al. (2025).
  • National Cancer Institute. Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC)
  • ResearchGate. Log 10 GI 50 , log 10 TGI, and log 10 LC 50 data from the NCI 60 cell line screen for the compound 10c. [Link]
  • National Cancer Institute.
  • Sausville, E. A., et al. (2006). Developmental therapeutics program at the NCI: molecular target and drug discovery process. Leukemia, 20(Suppl 1), S1–S3. [Link]
  • Kunkel, M. W., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Cancer Research, 84(15), 2354–2366. [Link]
  • Bioinformatics. The GI50 Values of Their Sensitive and Resistant Cell Lines Overlap. [Link]
  • Sausville, E. A., et al. (2006). Developmental Therapeutics Program at the NCI: Molecular Target and Drug Discovery Process. Leukemia, 20(Suppl 1), S1–S3. [Link]

Sources

Application Notes and Protocols: Molecular Docking of 6,7-dimethoxy-4-anilinoquinolines into the c-Met Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase is a high-value target in oncology due to its role in driving tumor growth, invasion, and metastasis.[1] The 6,7-dimethoxy-4-anilinoquinoline scaffold has emerged as a privileged structure for potent and selective c-Met inhibition. This guide provides a comprehensive, in-depth protocol for the molecular docking of this inhibitor class into the ATP-binding site of the c-Met kinase domain. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple list of steps to explain the critical reasoning behind experimental choices, ensuring scientific integrity and reproducibility. We will cover receptor and ligand preparation, docking execution using both AutoDock Vina and Schrödinger's Glide, and detailed post-docking analysis, culminating in a self-validating workflow for researchers in drug discovery and development.

Scientific Background and Strategic Overview

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), orchestrates a complex signaling network.[2] This activation triggers receptor dimerization and autophosphorylation, leading to the recruitment of adaptor proteins like GAB1 and GRB2.[2] Consequently, several downstream pathways are activated, including the RAS/MAPK cascade (promoting proliferation), the PI3K/AKT pathway (driving cell survival), and STAT3 signaling (implicated in invasion and tubulogenesis).[2][3] In normal physiology, this pathway is tightly regulated and essential for embryonic development and tissue repair.[1] However, aberrant c-Met activation—through gene amplification, mutation, or overexpression—is a hallmark of numerous cancers, promoting an aggressive, metastatic phenotype.[4] This makes c-Met a prime candidate for targeted therapeutic intervention.[2][5]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor P_cMet Dimerization & Autophosphorylation cMet->P_cMet HGF HGF (Ligand) HGF->cMet Binding Adaptors Adaptor Proteins (GRB2, GAB1) P_cMet->Adaptors Recruitment STAT JAK/STAT Pathway P_cMet->STAT Direct/Indirect Activation RAS_MAPK RAS-RAF-MEK-ERK Pathway Adaptors->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway Adaptors->PI3K_AKT Transcription Gene Transcription RAS_MAPK->Transcription PI3K_AKT->Transcription STAT->Transcription Outcome Proliferation, Survival, Invasion, Metastasis Transcription->Outcome

Caption: The HGF/c-Met signaling cascade leading to oncogenic outcomes.

The 6,7-dimethoxy-4-anilinoquinoline Scaffold

The 4-anilinoquinoline core is a well-established kinase inhibitor scaffold. The 6,7-dimethoxy substitution pattern, in particular, has been shown to yield potent c-Met inhibitors.[6][7][8][9] These compounds act as ATP-competitive, Type I inhibitors, binding to the active (DFG-in) conformation of the kinase.[10][11] The quinoline core typically forms crucial hydrogen bonds with the hinge region of the ATP-binding pocket, while the anilino portion and its substituents explore adjacent hydrophobic regions, contributing to both potency and selectivity. Understanding the precise binding mode through molecular docking is therefore essential for rational, structure-based design of novel analogs.

Experimental Design: A Self-Validating Workflow

Our protocol is designed as a self-validating system. The cornerstone of this approach is redocking , where the co-crystallized ligand is removed from the protein and docked back into the binding site. A successful redocking experiment, defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence that the chosen docking parameters can accurately reproduce a known binding mode.[7][12][13][14]

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Select 1. Select & Download Receptor PDB (e.g., 3ZXZ) Receptor_Prep 2. Receptor Preparation (Remove water, add H+, minimize) PDB_Select->Receptor_Prep Grid_Gen 4. Define Binding Site & Generate Grid Receptor_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Redocking 5. Protocol Validation (Redocking) Ligand_Prep->Redocking Grid_Gen->Redocking Docking 6. Dock Novel Ligands Redocking->Docking If RMSD < 2.0 Å Analysis 7. Post-Docking Analysis (Scoring, Pose Visualization, Interactions) Docking->Analysis Results Results: Binding Affinity (kcal/mol) Key Interactions (H-bonds, Hydrophobic) Analysis->Results

Caption: A comprehensive workflow for molecular docking.

Detailed Protocols

Part 1: Receptor Preparation

Causality: The quality of the initial protein structure is paramount for a meaningful docking result. Raw PDB files are not immediately usable; they contain experimental artifacts like water molecules and lack hydrogen atoms. This protocol ensures a clean, energetically minimized, and properly protonated receptor ready for docking.

Recommended Receptor Structure: A systematic analysis of available c-Met crystal structures identified PDB ID: 3ZXZ as a high-performing and robust receptor model for virtual screening of Type I inhibitors. This structure has a resolution of 1.87 Å and is in the active "DFG-in" conformation required for binding 4-anilinoquinolines.[15]

Protocol (using Schrödinger Maestro):

  • Import Structure: Fetch PDB ID 3ZXZ directly into Maestro.

  • Run Protein Preparation Wizard:

    • Preprocess: Assign bond orders, add hydrogens, and create zero-order bonds to metals. It is critical to ensure the protonation states of key residues like histidines are correctly assigned, which this tool does based on the local hydrogen-bonding network.

    • Review and Modify: Delete all water molecules beyond 5 Å from the ligand. Retaining waters that mediate protein-ligand interactions can be an advanced technique, but for a standard protocol, their removal is advised to simplify the system.

    • Refine: Run a restrained energy minimization (e.g., using the OPLS4 force field) on the protein. This step relieves any steric clashes introduced during hydrogen addition without significantly altering the backbone coordinates of the crystal structure. The heavy-atom RMSD should be constrained to ~0.3 Å.

  • Save Prepared Structure: The output is a prepared .maegz file ready for grid generation.

Part 2: Ligand Preparation

Causality: Ligands are typically drawn in 2D, but docking requires a valid, low-energy 3D conformation. Simple 2D-to-3D conversion is insufficient as it can produce structures with high internal strain. Energy minimization is essential to generate a realistic starting conformation for the docking algorithm.

Protocol (using OpenBabel and Avogadro - Open-Source):

  • 2D to 3D Conversion:

    • Draw the 6,7-dimethoxy-4-anilinoquinoline structure in a 2D chemical drawing program (e.g., ChemDraw, MarvinSketch) and save as an SDF or MOL file.

    • Use OpenBabel for conversion. The --gen3d flag is a convenient way to generate a 3D structure.[16][17]

  • Energy Minimization:

    • Open the output_3d.sdf file in Avogadro.

    • Go to Extensions -> Optimize Geometry. Avogadro uses force fields like MMFF94 or UFF to find a low-energy conformation.[18] This step is crucial to ensure realistic bond lengths and angles.

    • Save the minimized structure in a suitable format like .mol2 or .pdbqt (for AutoDock Vina).

Part 3: Docking Execution & Validation

Causality: AutoDock Vina uses a grid-based approach to define the search space for the ligand. The size of this grid box and the exhaustiveness of the search are critical parameters that balance computational speed and the accuracy of the result.

  • Prepare Receptor and Ligand for Vina:

    • Using AutoDock Tools (ADT), load the prepared protein PDB file.

    • Add polar hydrogens and assign Kollman charges.

    • Save the receptor as a .pdbqt file.

    • Load the energy-minimized ligand file. Detect the root and set the rotatable bonds. Save the ligand as a .pdbqt file.

  • Define the Grid Box:

    • In ADT, center the grid box on the co-crystallized ligand in PDB 3ZXZ to define the ATP-binding site.

    • A cubic box size of 20-25 Å in each dimension is typically sufficient to encompass the entire ATP-binding pocket and allow for ligand flexibility.[19][20]

  • Configure and Run Vina:

    • Create a configuration file (conf.txt) specifying the receptor, ligand, and grid parameters.

    • The exhaustiveness parameter controls the thoroughness of the search. The default value of 8 is a good starting point and performs well in many cases. For final, high-accuracy poses, increasing this to 25 or 32 can be beneficial at the cost of longer computation time.[3][21]

    Configuration File (conf.txt) Example:

  • Validation by Redocking:

    • Perform the above steps using the ligand that was co-crystallized in the PDB structure (for 3ZXZ, this is inhibitor "6XP").

    • After docking, align the top-ranked docked pose with the original crystal structure and calculate the RMSD. A value < 2.0 Å validates the protocol.[7][12]

Causality: Glide uses a hierarchical series of filters and scoring functions to efficiently search for ligand poses. The choice between Standard Precision (SP) and Extra Precision (XP) modes allows for a trade-off between speed and rigor.

  • Receptor Grid Generation:

    • Load the prepared receptor structure from Part 1 into Maestro.

    • Open Applications -> Glide -> Receptor Grid Generation.

    • Define the binding site by picking the co-crystallized ligand from the original PDB file. This automatically defines the center and size of the enclosing grid box.

    • Generate the grid. This pre-computes the receptor's properties, speeding up the subsequent docking calculations.

  • Ligand Docking:

    • Open Applications -> Glide -> Ligand Docking.

    • Select the grid file generated in the previous step.

    • Load the prepared ligand files.

    • Select Docking Precision:

      • Standard Precision (SP): Recommended for most cases, especially for virtual screening. It provides a good balance of speed and accuracy.[22][23]

      • Extra Precision (XP): Uses a more stringent scoring function that is better at eliminating false positives. It is computationally more intensive and can be sensitive to the specific receptor conformation.[22][24][25][26] For this protocol, starting with SP is advised.

  • Run Docking and Validation:

    • Launch the job.

    • Perform validation by redocking the co-crystallized ligand. Glide's output will automatically include the RMSD between the docked pose and the reference ligand, simplifying the validation step.

Post-Docking Analysis: From Data to Insight

Causality: A successful docking run produces a score and a pose. This is not the endpoint. A thorough analysis of the interactions between the ligand and the protein is necessary to understand the structural basis of binding and to generate hypotheses for further optimization.

  • Binding Affinity/Docking Score:

    • The primary quantitative output is the binding energy (in kcal/mol for Vina) or GlideScore. More negative values indicate stronger predicted binding affinity.[2] This score is used to rank different compounds against each other.

  • Pose Visualization and Key Interactions:

    • Use a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer, Maestro) to inspect the top-ranked pose in the context of the binding site.

    • Hydrogen Bonds: Identify H-bonds between the ligand and the protein. For Type I kinase inhibitors, a key interaction is the formation of one or two hydrogen bonds between the quinoline nitrogen and the backbone amide/carbonyl of the hinge region residues (e.g., Met1160, Pro1158).[4][10][11]

    • Hydrophobic Interactions: Analyze the hydrophobic contacts. The 6,7-dimethoxy groups and the anilino ring should be situated in hydrophobic pockets, making favorable van der Waals contacts with nonpolar residues.[4][27][28]

    • Key c-Met Active Site Residues: Pay close attention to interactions with key residues in the ATP-binding pocket, which include:

      • Hinge Region: Met1160, Pro1158

      • P-loop (Glycine-rich loop): Tyr1159

      • Activation Loop (A-loop): Tyr1230, Asp1222, Phe1223

      • Gatekeeper Residue: Met1211

Data Presentation

Table 1: Representative Docking Parameters

ParameterAutoDock VinaSchrödinger GlideRationale
Receptor PDB 3ZXZ3ZXZValidated structure for Type I c-Met inhibitors.
Grid Center Centered on co-crystal ligandCentered on co-crystal ligandDefines the search space in the ATP-binding pocket.
Grid Size ~22 x 22 x 22 ÅDefined by ligand size + bufferMust be large enough to allow ligand rotation.
Precision/Search exhaustiveness = 8 to 25Standard Precision (SP)Balances computational cost with search accuracy.[21][22]
Validation RMSD < 2.0 Å< 2.0 ÅConfirms the protocol can reproduce experimental binding mode.[7][12]

Table 2: Example Analysis of a Docked Anilinoquinoline

Interaction TypeLigand Moietyc-Met Residue(s)Predicted Contribution
Hydrogen Bond Quinoline NitrogenMet1160 (Backbone NH)Critical for anchoring to the hinge region.
Hydrophobic 6,7-Dimethoxy GroupsVal1092, Ala1221Occupies hydrophobic sub-pocket.
Hydrophobic/π-π Anilino RingTyr1230, Phe1223Interacts with key A-loop and catalytic residues.

Conclusion and Best Practices

This application note provides a robust and validated workflow for the molecular docking of 6,7-dimethoxy-4-anilinoquinoline inhibitors into the c-Met kinase domain. By grounding the protocol in a systematic choice of receptor structure and incorporating a mandatory redocking validation step, researchers can proceed with confidence in screening novel compounds. The ultimate success of a docking study lies not just in the numerical scores but in the detailed structural analysis of the predicted binding poses. A careful examination of hydrogen bonds and hydrophobic interactions with key active site residues provides the actionable insights necessary to guide the next cycle of drug design and optimization.

References

  • Jo, M., et al. (2020). An overview of the c-MET signaling pathway. PMC - NIH.
  • Patel, P., et al. (2022). Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. Journal of Biomolecular Structure and Dynamics.
  • Khan, I. A., et al. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE.
  • Christensen, J. G., et al. (2007). Targeting the c-Met Signaling Pathway in Cancer. AACR Journals.
  • AbbVie. (n.d.). c-MET. AbbVie Science.
  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Schiering, N., et al. (2003). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met in complex with the microbial alkaloid K-252a. RCSB PDB.
  • Journal of Biomolecular Recognition. (2021). The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. Journal of Biomolecular Recognition.
  • Asian Journal of Chemistry. (2022). Role of Hydrogen Bonding and Hydrophobic Interactions on the Stabilization of Myoglobin (Globular Protein)-Primaquine-4-Dicyanomethylene-2,6-Dimethyl-4H-pyran (DDP) Conformers. Asian Journal of Chemistry.
  • Agarwal, S., et al. (2022). Effect on Ligand Pose Accuracy of Varying Box Size and Exhaustiveness in AutoDock Vina. Molecular Informatics.
  • Cui, J.J., et al. (2012). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (C-met) Protein Kinase Inhibitors. RCSB PDB.
  • ResearchGate. (2015). How do I perform energy minimization of ligands before docking?. ResearchGate.
  • Houston, D. R., & Walkinshaw, M. D. (2017). Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. PMC - PubMed Central.
  • Fairhurst, R. A., et al. (2020). Structural Basis for Targeting the Folded P-Loop Conformation of c-MET. ACS Publications.
  • ResearchGate. (2022). How to convert a 2D compound/ structure to 3D for use in molecular docking ?. ResearchGate.
  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
  • ResearchGate. (2024). Validation of docking protocol. ResearchGate.
  • ResearchGate. (2024). Validation of docking protocol by redocking the cocrystallized ligand. ResearchGate.
  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate.
  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed.
  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar.
  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein−Ligand Complexes. Journal of Medicinal Chemistry.
  • In-Silico Lab. (2025). Post Docking Analysis in Molecular Docking. YouTube.
  • Omixium. (2025). SDF to PDBQT in Minutes!. YouTube.
  • ResearchGate. (n.d.). c-MET activation signaling pathways. ResearchGate.
  • YouTube. (2019). #2D-SKETCHING#3D-CONVERSION#LIGAND OPTIMISATION#Ligand Preparation for docking#CONFIRMER GENERATION. YouTube.
  • ResearchGate. (n.d.). Grid box parameters for AutoDock in the molecular docking analysis. Public Library of Science.
  • Schiering, N., et al. (2003). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. PNAS.
  • Yuan, H., et al. (2018). Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors. RCSB PDB.
  • Bellon, S. F., et al. (2010). Structure of the kinase domain of c-Met bound to XL880 (GSK1363089). RCSB PDB.
  • Schrödinger. (2025). Docking with Glide: What are the main differences between HTVS, SP, XP and WS?. Schrödinger Support.
  • Verdonk, M. L., et al. (2010). Virtual fragment docking by Glide: a validation study on 190 protein-fragment complexes. Journal of Computer-Aided Molecular Design.
  • ResearchGate. (2016). What are the selection criteria of virtual screening workflow (HTVS/SP/XP) in Schrodinger software?. ResearchGate.
  • ResearchGate. (n.d.). Structure of the c-Met kinase domain and position of the ATP binding.... ResearchGate.
  • Sharma, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI.
  • Sharma, A., et al. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry.
  • Reddit. (2021). energy minimization for ligand preparation. r/bioinformatics.
  • Patel, D., et al. (2021). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. ScienceDirect.
  • Poustforoosh, A., et al. (2024). c-MET tyrosine kinase inhibitors reverse drug resistance mediated by the ATP-binding cassette transporter B1 (ABCB1) in cancer cells. Scientific Reports.
  • ResearchGate. (n.d.). Docked Poses: 2D depiction of hydrogen bond and hydrophobic.... ResearchGate.
  • Zhan, Z.S., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. RCSB PDB.
  • Cui, J.J., et al. (2012). Design and synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines as potent c-Met inhibitors. RCSB PDB.
  • Meier, C., & Ceska, T. (2008). Human c-Met Kinase in complex with quinoxaline inhibitor. RCSB PDB.
  • Yadav, D. K., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
  • Aljuhani, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
  • Wang, H., et al. (2012). Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h] quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking. MDPI.
  • Uchikawa, E., et al. (2021). Cryo-EM structure of 2:2 c-MET/HGF holo-complex. RCSB PDB.

Sources

Application Notes & Protocols for 4-Chloro-6,7-dimethoxyquinoline as a Pivotal Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Within this class, 4-chloro-6,7-dimethoxyquinoline stands out as a highly versatile and critical intermediate.[2] Its strategic importance lies in the reactive nature of the 4-chloro substituent, which is readily displaced by a variety of nucleophiles. This reactivity, coupled with the specific 6,7-dimethoxy substitution pattern—a feature present in numerous bioactive molecules—makes it an invaluable building block for drug discovery and development.[3]

This intermediate is particularly crucial in the synthesis of targeted cancer therapies, serving as a key precursor for potent multi-targeted tyrosine kinase inhibitors such as Cabozantinib and Tivozanib.[4][5] These drugs are designed to inhibit signaling pathways, like those mediated by c-Met and VEGFR, that are frequently dysregulated in cancer, thereby suppressing tumor growth, proliferation, and angiogenesis.[1][5] This guide provides an in-depth exploration of the synthesis of 4-chloro-6,7-dimethoxyquinoline and detailed protocols for its application as a synthetic intermediate, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a synthetic intermediate is paramount for successful and safe experimentation.

Core Physical and Chemical Properties

The key properties of 4-chloro-6,7-dimethoxyquinoline are summarized below.[6]

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀ClNO₂[6][7]
Molecular Weight 223.66 g/mol [6]
CAS Number 35654-56-9[6][7]
Appearance Light brown or white to off-white crystalline powder[6][8]
Melting Point 132 - 136 °C[6]
Boiling Point 325.197 °C at 760 mmHg[6]
Density 1.265 g/cm³[6]
¹H NMR (DMSO-d₆) δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[6]
Mass Spec (ESI) m/z: 224 (M+1)[6]
Hazard Identification and Personal Protective Equipment (PPE)

4-Chloro-6,7-dimethoxyquinoline is classified as a hazardous substance requiring careful handling to prevent exposure.[7][9]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10]

  • Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][11]

A comprehensive approach to personal protection is mandatory.[9]

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber). Double-gloving is recommended.Tested according to EN 374.[9]
Body Protection Lab coat with long sleeves and elastic cuffs. A chemically resistant apron is recommended for larger quantities.[9]
Respiratory Use a NIOSH-approved dust respirator if ventilation is inadequate or for handling large quantities.[11]

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

The most robust and scalable synthesis of the title compound is a two-stage process.[4] It begins with the synthesis of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated. This route is favored for its accessible starting materials and high overall yields.[4][13]

G cluster_0 Stage 1: Synthesis of 4-Hydroxy Intermediate cluster_1 Stage 2: Chlorination A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B Nitration (HNO₃, Acetic Acid) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C Condensation (DMF-DMA) D 4-Hydroxy-6,7-dimethoxyquinoline C->D Reduction & Cyclization (H₂, Catalyst) E 4-Chloro-6,7-dimethoxyquinoline D->E Chlorination (POCl₃)

Caption: Two-stage synthetic workflow for 4-Chloro-6,7-dimethoxyquinoline.[4]
Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline

This precursor is synthesized in a three-step sequence from 3,4-dimethoxyacetophenone.[4]

  • Nitration: Charge a reactor with 3,4-dimethoxyacetophenone and acetic acid. Heat to ~60°C with stirring until dissolved. Slowly add 65 wt% nitric acid, maintaining the temperature. The electrophilic nitration occurs ortho to the activating methoxy group and meta to the deactivating acetyl group. Upon completion (monitored by TLC), cool the mixture and precipitate the product in an ice-water bath. Filter and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.[4]

  • Condensation: React the nitrated product with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a one-carbon electrophile and a dehydrating agent, leading to the formation of an enaminone, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. After the reaction, cool and precipitate the product in water.[4]

  • Reductive Cyclization: Suspend the enaminone in a suitable solvent like THF or methanol.[4][14] Add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C). Pressurize the vessel with hydrogen gas and heat to ~100°C. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization and elimination of dimethylamine to form the stable quinoline ring system. After the reaction, filter off the catalyst and concentrate the filtrate to yield crude 4-hydroxy-6,7-dimethoxyquinoline.[4][14]

Protocol 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline

This step converts the hydroxyl group to the desired chloro group, activating the 4-position for subsequent reactions.

  • Reactor Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).[14]

  • Reagent Addition: Add a suitable solvent such as diethylene glycol dimethyl ether or toluene.[14] While stirring, add the chlorinating agent, typically phosphorus oxychloride (POCl₃, ~3.5 equivalents).[14] Using POCl₃ as both reactant and solvent is also a viable option.[14]

  • Reaction: Heat the mixture to approximately 100°C. The lone pair of the hydroxyl group attacks the phosphorus atom of POCl₃, followed by intramolecular rearrangement and elimination to yield the chlorinated product.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase like dichloromethane:petroleum ether (1:8). The reaction is complete when the starting material spot is no longer visible.[14]

  • Work-up and Purification: After completion, carefully quench the reaction mixture by pouring it into an ice-water mixture to precipitate the crude product. Stir for 2 hours, then collect the solid by suction filtration. The primary impurity is typically unreacted starting material.[14] Purify the crude solid by recrystallization from an ethanol/ethyl acetate solvent system to yield pure 4-chloro-6,7-dimethoxyquinoline.[14]

Troubleshooting the Chlorination Reaction

Low yields in the chlorination step are a common issue. A systematic approach to troubleshooting can significantly improve outcomes.

G Start Low Yield of 4-Chloro-6,7-dimethoxyquinoline Purity Verify Purity and Stoichiometry of Reactants Start->Purity Conditions Review Reaction Temperature and Time Purity->Conditions TLC_SM TLC shows significant starting material Conditions->TLC_SM TLC_Side TLC shows significant side products Conditions->TLC_Side Yes Solvent Assess Solvent Suitability Moisture Investigate Potential Moisture Contamination Solvent->Moisture Action_Solvent Test Alternative Solvent Solvent->Action_Solvent Action_Anhydrous Ensure Anhydrous Conditions Moisture->Action_Anhydrous TLC_SM->TLC_Side No Action_Ratio Increase Molar Ratio of Chlorinating Agent TLC_SM->Action_Ratio Yes TLC_Side->Solvent Action_Temp Increase Temperature or Extend Reaction Time Action_Ratio->Action_Temp

Caption: Logical troubleshooting flow for optimizing the chlorination step.[14]

Application in Nucleophilic Aromatic Substitution (SNAr)

The core utility of 4-chloro-6,7-dimethoxyquinoline is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline ring nitrogen atom activates the C4 position, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles.[3] This reaction is the cornerstone for creating libraries of potential therapeutic agents.[3][15]

Caption: General SNAr reaction with an amine nucleophile.
Protocol 3: General Procedure for SNAr with Anilines

This protocol provides a template for synthesizing 4-anilinoquinoline derivatives, a class of compounds known to possess potent c-Met inhibitory activity.[15]

  • Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and the desired substituted aniline (1.1-1.2 equivalents).[15]

  • Solvent: Add a suitable solvent, such as isopropanol or ethanol.[15]

  • Reaction: Heat the mixture to reflux and stir for 2-5 hours. The nucleophilic amine attacks the C4 position, displacing the chloride ion. The reaction can be monitored by TLC to confirm the consumption of the starting material.[15]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the mixture under reduced pressure.[15]

  • Purification: The resulting solid residue can be purified by column chromatography on silica gel (e.g., eluting with a CH₂Cl₂/CH₃OH mixture) or by recrystallization to yield the pure 4-anilinoquinoline product.[15]

Nucleophile TypeSolventConditionsTypical YieldReference
Substituted AnilinesIsopropanolReflux, 5 h55-65%[15]
3-Chloro-4-fluoroanilineIsopropanol60-65°C, 2 hHigh
3-EthynylanilinePyridine/IsopropanolRefluxN/A[16]

Case Study: Synthesis of a c-Met Inhibitor Scaffold

As a practical application, the following workflow details the synthesis of N-(2-phenyl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives, which have been identified as potent c-Met inhibitors.[15]

G A 4-Chloro-6,7- dimethoxyquinoline C Target c-Met Inhibitor Scaffold A->C A->C Condensation (Isopropanol, Reflux, 5h) B 5-Amino-2-substituted- phenyl-benzimidazole (Aniline Derivative) B->C

Caption: Condensation step in the synthesis of a c-Met inhibitor.[15]

This final condensation step, as described in Protocol 3, exemplifies the direct and efficient use of 4-chloro-6,7-dimethoxyquinoline to access complex, biologically relevant molecules. The straightforward nature of this SNAr reaction makes the intermediate an invaluable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

References

  • BenchChem. (2025). Synthesis of 4-Chloro-6,7-dimethoxyquinoline - Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • Zhang, L., et al. (2016). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 138-143.
  • ChemicalBook. (2025). 4-chloro-6,7-dimethoxyquinoline.
  • Reddy, M. V. R., et al. (1998). An expeditious, practical large scale synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Organic Preparations and Procedures International, 30(3), 342-345.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research.
  • BenchChem. (2025). A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline.
  • Prajapati, N. P., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Rasayan Journal of Chemistry, 5(2), 205-211.
  • BenchChem. (2025). Personal protective equipment for handling 4-Chloro-6,7-dimethoxyquinoline.
  • TargetMol. (n.d.). 4-Chloro-6,7-dimethoxyquinoline (Oro-6,7-dimethoxyquinol) | Drug Intermediate.
  • Sari, Y., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 23(2), 10-18.
  • BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). Preparation process of erlotinib.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Chloro-6-methoxyquinolin-7-ol.
  • BenchChem. (2025). Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • Guidechem. (n.d.). 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-6,7-dimethoxyquinazoline.

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine, a potent molecule of interest in oncological research. This compound belongs to a class of 4-anilinoquinolines that have demonstrated significant inhibitory activity against the c-Met tyrosine kinase, a key proto-oncogene implicated in various human cancers.[1] The synthetic strategy detailed herein is a convergent approach, involving the preparation of two key heterocyclic intermediates: 4-chloro-6,7-dimethoxyquinoline and 2-phenyl-1H-benzo[d]imidazol-6-amine . These intermediates are subsequently coupled via a nucleophilic aromatic substitution reaction to yield the final product. This guide explains the causality behind the chosen synthetic route, provides step-by-step protocols for each stage, and outlines methods for purification and characterization to ensure the synthesis of a high-purity final compound for downstream applications.

Introduction: Scientific Rationale and Strategic Overview

The targeted compound, 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine, is a hybrid molecule designed to leverage the pharmacological potential of its constituent scaffolds. The 6,7-dimethoxyquinoline core is a privileged structure in medicinal chemistry, famously found in compounds evaluated for their anticancer properties.[2][3] The 2-phenylbenzimidazole moiety is also a well-established pharmacophore present in a wide array of biologically active compounds.[4][5][6] The combination of these two fragments via an amino linker has given rise to a series of potent c-Met kinase inhibitors.[1]

The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is a hallmark of many malignancies. Therefore, the development of small-molecule inhibitors targeting c-Met is a validated strategy in modern cancer therapy.[1] The synthesis described provides researchers with a reliable method to obtain this promising inhibitor for further biological evaluation and drug development efforts.

Synthetic Strategy

The preparation is approached through a convergent synthesis, which offers greater efficiency and flexibility. This involves the independent synthesis of the two primary building blocks, followed by their final assembly.

  • Synthesis of Intermediate A: 4-Chloro-6,7-dimethoxyquinoline. This activated quinoline serves as the electrophilic partner in the key coupling step.

  • Synthesis of Intermediate B: 2-Phenyl-1H-benzo[d]imidazol-6-amine. This benzimidazole derivative provides the nucleophilic amino group required for the final bond formation.

  • Final Coupling: A nucleophilic aromatic substitution (SNAr) reaction between Intermediate A and Intermediate B to form the target C-N bond. This is a well-established method for the synthesis of 4-aminoquinoline derivatives.[7][8]

G cluster_0 Pathway 1: Quinoline Core cluster_1 Pathway 2: Benzimidazole Core Start1 3,4-Dimethoxyaniline InterA 4-Chloro-6,7- dimethoxyquinoline (Intermediate A) Start1->InterA Multi-step synthesis (e.g., Gould-Jacobs) FinalProduct Target Compound: 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine InterA->FinalProduct S_N_Ar Coupling Start2 4-Nitro-1,2-phenylenediamine InterB_nitro 5-Nitro-2-phenyl- 1H-benzo[d]imidazole Start2->InterB_nitro + Benzaldehyde (Condensation) InterB 2-Phenyl-1H-benzo[d]imidazol- 6-amine (Intermediate B) InterB_nitro->InterB Reduction (e.g., SnCl2/HCl) InterB->FinalProduct

Figure 1: Convergent synthetic strategy for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazol-6-amine (Intermediate B)

This two-step protocol involves the condensation of a diamine with benzaldehyde, followed by the reduction of a nitro group.

Step 2.1: Synthesis of 5-Nitro-2-phenyl-1H-benzo[d]imidazole

This step involves the cyclocondensation of 4-nitro-o-phenylenediamine with benzaldehyde. Various methods exist, often using an oxidizing agent or acidic conditions to facilitate the reaction.[5][9]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Nitro-1,2-phenylenediamine153.145.00 g32.6
Benzaldehyde106.123.46 g (3.3 mL)32.6
Ethanol (95%)46.07100 mL-
Sodium Metabisulfite (Na₂S₂O₅)190.113.10 g16.3

Procedure:

  • To a 250 mL round-bottom flask, add 4-nitro-1,2-phenylenediamine (5.00 g) and ethanol (100 mL). Stir the mixture until the solid is mostly dissolved.

  • Add benzaldehyde (3.3 mL) to the mixture.

  • In a separate beaker, dissolve sodium metabisulfite (3.10 g) in 10 mL of water and add it dropwise to the reaction flask.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold ethanol (2 x 20 mL), and then with distilled water (2 x 20 mL).

  • Dry the product under vacuum to yield 5-nitro-2-phenyl-1H-benzo[d]imidazole as a yellow solid.

Step 2.2: Reduction to 2-Phenyl-1H-benzo[d]imidazol-6-amine

The nitro group is reduced to the essential amine functionality using a standard reducing agent like tin(II) chloride.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
5-Nitro-2-phenyl-1H-benzo[d]imidazole239.235.00 g20.9
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6523.57 g104.5
Ethanol (95%)46.07100 mL-
Concentrated HCl36.46~10 mL-
Sodium Hydroxide (10 M)40.00As needed-

Procedure:

  • Suspend 5-nitro-2-phenyl-1H-benzo[d]imidazole (5.00 g) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (23.57 g) to the suspension.

  • Carefully add concentrated HCl dropwise while stirring until the mixture becomes a clear solution.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly neutralize by adding 10 M NaOH solution until the pH is approximately 9-10. Caution: Exothermic reaction.

  • The resulting precipitate is the crude product. Filter the solid and wash extensively with water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 2-phenyl-1H-benzo[d]imidazol-6-amine (Intermediate B).

Protocol 2: Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (Final Product)

This final step is a nucleophilic aromatic substitution, where the amine of Intermediate B displaces the chlorine atom on Intermediate A. This type of C-N coupling is a classic method in quinoline chemistry.[7][8]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Chloro-6,7-dimethoxyquinoline (Int. A)223.651.00 g4.47
2-Phenyl-1H-benzo[d]imidazol-6-amine (Int. B)209.250.94 g4.47
Isopropanol60.1050 mL-
Concentrated HCl (catalytic)36.462-3 drops-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-chloro-6,7-dimethoxyquinoline (1.00 g), 2-phenyl-1H-benzo[d]imidazol-6-amine (0.94 g), and isopropanol (50 mL).

  • Add 2-3 drops of concentrated hydrochloric acid to the mixture to act as a catalyst. The acid protonates the quinoline ring, making it more susceptible to nucleophilic attack.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The reaction progress should be monitored by TLC (Eluent: 9:1 Dichloromethane/Methanol).

  • Upon completion, a precipitate (the hydrochloride salt of the product) will have formed. Allow the mixture to cool to room temperature.

  • Filter the solid product and wash with cold isopropanol (2 x 15 mL).

  • To obtain the free base, suspend the solid in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Filter the resulting solid, wash thoroughly with distilled water to remove any inorganic salts, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol or by silica gel column chromatography to yield the final product as a pure solid.

Characterization and Validation

To confirm the successful synthesis and purity of the final compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the chemical shifts, integration, and coupling patterns of all protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound, confirming its elemental composition. A high-resolution mass spectrometry (HRMS) analysis is recommended for unambiguous formula determination.[10]

  • Melting Point: A sharp melting point range is indicative of high purity.

Overall Experimental Workflow

The entire process from starting materials to the final, validated product is summarized in the workflow diagram below.

G cluster_A Intermediate B Synthesis cluster_B Final Product Synthesis A1 Step 2.1: Condensation (4-Nitro-1,2-phenylenediamine + Benzaldehyde) A2 Purification 1 (Filtration & Washing) A1->A2 A3 Step 2.2: Reduction (Nitro-benzimidazole + SnCl₂) A2->A3 A4 Purification 2 (Neutralization, Filtration, Recrystallization) A3->A4 A5 Characterize Intermediate B (NMR, MS) A4->A5 B1 Step 3: S_N_Ar Coupling (Intermediate A + Intermediate B) A5->B1 Verified Intermediate B B2 Purification 3 (Filtration & Basification) B1->B2 B3 Final Purification (Recrystallization or Chromatography) B2->B3 B4 Characterize Final Product (NMR, HRMS, MP) B3->B4 Start_A Intermediate A: 4-Chloro-6,7-dimethoxyquinoline (Commercially Available or Synthesized) Start_A->B1

Figure 2: Step-by-step experimental and validation workflow.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Step 2.1 Incomplete reaction; impure starting materials; insufficient reflux time.Ensure reagents are pure. Increase reflux time and monitor closely by TLC.
Incomplete Reduction (Step 2.2) Insufficient reducing agent; reaction time too short.Add SnCl₂·2H₂O in slight excess. Ensure the reaction goes to completion via TLC before work-up.
Final Coupling is Sluggish Catalyst deactivation; insufficient heat; poor quality solvent.Ensure isopropanol is anhydrous. Add a fresh drop of HCl if needed. Confirm reflux temperature is maintained.
Purification Difficulties Product is insoluble or streaks on silica column.For recrystallization, screen various solvents (e.g., Ethanol, Acetonitrile, DMF/Water). For chromatography, try a different eluent system or switch to reverse-phase chromatography.

References

  • Manohar, S., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Gomez, G., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Synthesis of alkyl amino-substituted quinolin-4-amines (163).
  • Sharma, V., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Ullmann condensation.
  • PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.
  • J Young Pharm. (2010). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • PubMed. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • PubMed. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction.
  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
  • PubMed. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E.
  • ResearchGate. (n.d.). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.
  • Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
  • PubMed. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • PubMed Central. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.
  • PubMed. (2015). 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance.
  • Scientific & Academic Publishing. (2013). Design, Synthesis and Characterization of Novel 6,7-dimethoxy-N2-(substituted benzyl)-N2-propylquinazoline-2,4-diamine Derivatives as Anxiolytic and Antidepressant Agents.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PubMed Central. (n.d.). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents.
  • ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
  • National Institutes of Health. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.
  • MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-....
  • PubMed. (1999). 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765314): a potent and selective alpha1b adrenergic receptor antagonist.
  • PubMed Central. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • PubMed. (2002). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity.
  • PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa.
  • ResearchGate. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[7][8][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available at: [Link]inhibitor_with_anti-tumor_activity_in_preclinical_assays)

Sources

Application Notes and Protocols: Development of c-KIT Kinase Inhibitors from a 6,7-Dimethoxyquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-KIT receptor tyrosine kinase is a critical oncogenic driver in various malignancies, most notably gastrointestinal stromal tumors (GIST).[1] Activating mutations in the KIT gene lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival.[2] This makes c-KIT a prime target for therapeutic intervention. The quinoline core is a privileged scaffold in kinase inhibitor design, with several approved drugs featuring this moiety.[3][4] This document provides a comprehensive technical guide for researchers on the development of novel c-KIT inhibitors, starting from the versatile 6,7-dimethoxyquinolin-4-ol scaffold. We present detailed, field-proven protocols for the chemical synthesis of a 4-anilinoquinoline library, in vitro biochemical and cellular characterization, and in vivo efficacy evaluation in preclinical models.

Introduction: Targeting a Key Oncogenic Driver

The c-KIT proto-oncogene encodes a type III receptor tyrosine kinase (RTK) that, upon binding its ligand, stem cell factor (SCF), dimerizes and activates downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[5] This signaling cascade is crucial for the normal development and function of hematopoietic stem cells, mast cells, melanocytes, and the interstitial cells of Cajal.[6][7] However, dysregulation of c-KIT signaling, primarily through gain-of-function mutations, is a hallmark of several cancers.[8] In over 80% of GISTs, activating mutations, most commonly in exon 11, result in ligand-independent, constitutive c-KIT activation, driving tumorigenesis.[3][9]

The 6,7-dimethoxyquinoline scaffold offers a promising starting point for the design of potent and selective c-KIT inhibitors. The dimethoxy substitution pattern is a feature found in several kinase inhibitors and can be optimized to enhance binding affinity and pharmacokinetic properties.[] This guide outlines a systematic approach to leverage this scaffold, from initial chemical synthesis to preclinical proof-of-concept.

c-KIT Signaling Pathway

The following diagram illustrates the central role of c-KIT in cellular signaling and the point of intervention for the inhibitors discussed herein.

cKIT_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cKIT c-KIT Receptor Dimerization Dimerization & Autophosphorylation cKIT->Dimerization SCF SCF Ligand SCF->cKIT Binding PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT JAK/STAT Dimerization->STAT Inhibitor Quinoline-based Inhibitor Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: The c-KIT signaling cascade and point of therapeutic intervention.

Synthetic Chemistry: Building the Inhibitor Library

The development of a diverse library of candidate inhibitors is foundational to establishing a robust structure-activity relationship (SAR). The following protocols detail the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives from the readily available 6,7-dimethoxyquinolin-4-ol.

Overall Synthetic Workflow

The general strategy involves a two-step process: chlorination of the 4-hydroxyl group of the quinoline core, followed by a nucleophilic aromatic substitution with a panel of substituted anilines.

Synthesis_Workflow Start 6,7-Dimethoxyquinolin-4-ol Intermediate 4-Chloro-6,7- dimethoxyquinoline Start->Intermediate Chlorination (e.g., POCl3) Final 4-Anilino-6,7- dimethoxyquinoline Derivatives Intermediate->Final Nucleophilic Aromatic Substitution Anilines Substituted Anilines (R-NH2) Anilines->Final Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for the quinoline-based inhibitor library.

Protocol 2.1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate)

This protocol describes the conversion of the 4-hydroxyquinoline to the more reactive 4-chloro derivative, which is essential for the subsequent coupling reaction.[3][6]

Materials:

  • 6,7-Dimethoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Round-bottom flask and condenser

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, suspend 6,7-dimethoxyquinolin-4-ol (1.0 eq) in anhydrous toluene.

  • Chlorination: Carefully add phosphorus oxychloride (3.0-4.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of vigorously stirred ice water. Caution: This is an exothermic reaction.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford the pure intermediate as a solid.[6]

Protocol 2.2: General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

This protocol details the coupling of the chloro-intermediate with a variety of commercially available or synthesized anilines to generate the final inhibitor library.[7]

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (from Protocol 2.1)

  • Substituted anilines (e.g., 3-chloro-4-fluoroaniline, 4-aminophenol, etc.)

  • Isopropanol

  • Round-bottom flask and condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired substituted aniline (1.2 eq) in isopropanol.

  • Heating: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 5-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold isopropanol to remove any unreacted starting materials.

  • Purification: If necessary, the final compounds can be further purified by column chromatography on silica gel or by recrystallization to achieve high purity.

In Vitro Evaluation: From Enzyme to Cell

A tiered screening approach is employed to efficiently identify promising lead compounds. This begins with a direct biochemical assay to measure c-KIT inhibition, followed by cellular assays to assess on-target activity and cytotoxicity in a more biologically relevant context.

Screening Cascade

Screening_Cascade Library Synthesized Compound Library Biochemical Biochemical Assay (c-KIT Enzyme IC50) Library->Biochemical Primary Screen Cellular_Potency Cellular Assay (GIST Cell Viability GI50) Biochemical->Cellular_Potency Potent Hits Selectivity Kinase Selectivity Panel Cellular_Potency->Selectivity Active Compounds InVivo In Vivo Efficacy (GIST Xenograft Model) Selectivity->InVivo Selective Leads

Caption: A typical workflow for kinase inhibitor screening and development.

Protocol 3.1: Biochemical c-KIT Kinase Assay (ADP-Glo™)

This protocol provides a method for determining the in vitro potency (IC₅₀) of the synthesized compounds against recombinant human c-KIT kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[11]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human c-KIT kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized compounds in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase reaction buffer, c-KIT enzyme, and substrate.

    • Add the master mix to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for c-KIT.

    • Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 3.2: Cellular Viability Assay (MTT Assay)

This protocol assesses the ability of the compounds to inhibit the proliferation of c-KIT-dependent cancer cells. The GIST-T1 cell line, which harbors an activating exon 11 mutation in KIT, is a suitable model.[13]

Materials:

  • GIST-T1 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[14]

  • 96-well clear cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed GIST-T1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (this will further dilute the compound 2-fold). Include vehicle control (DMSO in medium) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition (GI) for each concentration. Determine the GI₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Structure-Activity Relationship (SAR) Analysis

The data from the biochemical and cellular assays will be used to build an SAR table. This allows for the identification of key structural features that contribute to potency and cellular activity.

Compound IDR-Group (Aniline Substitution)c-KIT IC₅₀ (nM)GIST-T1 GI₅₀ (nM)
Lead-001 H150320
Lead-002 3-Cl4595
Lead-003 4-F80175
Lead-004 3-Cl, 4-F1535
Lead-005 4-OH95210
Lead-006 4-NH₂120280
Lead-007 4-(CH₂-Morpholine)2560

This table presents hypothetical data for illustrative purposes.

Interpretation of SAR:

  • Halogenation: Small lipophilic groups at the 3-position of the aniline ring, such as chlorine, appear to enhance potency (Lead-002 vs. Lead-001).

  • Combined Effects: Combining substitutions, such as 3-chloro and 4-fluoro (Lead-004), can lead to a synergistic improvement in activity.

  • Polar Groups: While polar groups like hydroxyl (Lead-005) and amino (Lead-006) are tolerated, they may not be optimal for potency.

  • Solubilizing Moieties: The addition of a basic side chain, such as a morpholine group (Lead-007), can maintain good potency while potentially improving physicochemical properties like solubility.[12]

In Vivo Preclinical Evaluation

Promising lead compounds identified through in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics, and tolerability. The GIST xenograft mouse model is the standard for this purpose.

Protocol 4.1: GIST Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of a lead c-KIT inhibitor in a subcutaneous GIST cell line-derived xenograft model.[15]

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG)

  • GIST-T1 cells

  • Matrigel

  • Lead compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)[14]

  • Oral gavage needles

  • Digital calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest GIST-T1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.[16]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the dosing formulation of the lead compound in the selected vehicle (e.g., 10 mg/mL in 0.5% methylcellulose). Prepare fresh daily or as stability allows.[14]

    • Administer the compound to the treatment group via oral gavage once daily at a predetermined dose (e.g., 50 mg/kg).

    • Administer the vehicle only to the control group.

  • Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study is typically terminated after 21-28 days of treatment or when tumors in the control group reach a predetermined size limit.

    • At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis like phospho-c-KIT levels by Western blot).

    • Compare the tumor growth inhibition in the treated group to the control group to determine efficacy.

Conclusion and Future Directions

The 6,7-dimethoxyquinolin-4-ol scaffold provides a robust and versatile starting point for the development of novel c-KIT inhibitors. The synthetic route is straightforward, allowing for the rapid generation of a diverse chemical library. The outlined in vitro and in vivo protocols provide a clear and validated pathway for identifying and characterizing lead candidates. Through systematic SAR exploration, compounds with potent c-KIT inhibition and significant anti-tumor activity can be developed. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance oral bioavailability and in vivo exposure, as well as evaluating their efficacy against a broader panel of c-KIT mutations to address potential drug resistance.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • Cui, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
  • Corless, C. L., et al. (2011). Pathologic and molecular features of gastrointestinal stromal tumors (GIST). Journal of Clinical Oncology, 29(31), 4117-4129.
  • Heinrich, M. C., et al. (2003). Kinase mutations and imatinib response in patients with metastatic gastrointestinal stromal tumor. Journal of Clinical Oncology, 21(23), 4342-4349.
  • Hirota, S., et al. (1998). Gain-of-function mutations of c-kit in human gastrointestinal stromal tumors. Science, 279(5350), 577-580.
  • Wedge, S. R., et al. (2000). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(11), 2135-2146.
  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329.
  • BenchChem. (2025). Application Notes and Protocols for Imatinib Administration in Animal Models.
  • Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • Sajnani, K., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 296-308.
  • Mologni, L. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(19), 6528.
  • Protheragen. (n.d.). In Vivo Model Development for Gastrointestinal Stromal Tumor.
  • Patel, K., et al. (2017). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.
  • BenchChem. (2025). Application Note: VT103 Formulation and Administration for Oral Gavage in Xenograft Models.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Pires, D. E. V., et al. (2021). kinCSM: Using graph-based signatures to predict small molecule CDK2 inhibitors. Journal of Chemical Information and Modeling, 61(3), 1185-1194.
  • Khan, M. A., et al. (2022). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 27(19), 6528.
  • EntroGen, Inc. (n.d.). c-Kit Mutation Detection Kit.
  • De la Mota-Peynado, A., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55081.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101741.
  • Labcorp. (n.d.). 510870: Gastrointestinal Stromal Tumors (GISTs), c-KIT Mutation Analysis.
  • Lee, K., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry, 62(9), 4578-4591.
  • Lee, S. H., et al. (2016). Discovery of Dual Inhibitors for Wild Type and D816V Mutant of c-KIT Kinase through Virtual and Biochemical Screening of Natural Products. Journal of Natural Products, 79(3), 585-592.

Sources

Synthesis of Cabozantinib: A Detailed Guide Utilizing the 6,7-Dimethoxyquinoline Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cabozantinib and the Strategic Importance of the 6,7-Dimethoxyquinoline Scaffold

Cabozantinib, marketed under the trade names Cometriq® and Cabometyx®, is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET. Its ability to simultaneously target pathways involved in tumor growth, angiogenesis, and metastasis has established it as a critical therapy for medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.

The molecular architecture of cabozantinib is centered around a this compound core, which is linked via an ether bond to a phenyl group further substituted with a unique cyclopropane-1,1-dicarboxamide moiety. This quinoline scaffold is not merely a structural anchor; it plays a crucial role in the molecule's interaction with the kinase hinge region, making its efficient and high-purity synthesis a cornerstone of cabozantinib production.

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of cabozantinib, with a specific focus on the strategic construction and utilization of the this compound intermediate. We will delve into the mechanistic underpinnings of each synthetic transformation, offering insights into the rationale behind reagent selection and reaction conditions, and addressing potential challenges such as impurity formation.

Overall Synthetic Strategy

The synthesis of cabozantinib can be logically dissected into three major phases:

  • Construction of the Quinoline Core: The initial phase focuses on the assembly of the key intermediate, 4-chloro-6,7-dimethoxyquinoline. This is typically achieved through the synthesis of 6,7-dimethoxyquinolin-4-ol, followed by a chlorination step.

  • Synthesis of the Side Chain: Concurrently, the N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide side chain is prepared. This involves the formation of the cyclopropane ring and subsequent amidation reactions.

  • Final Assembly: The final phase involves the coupling of the quinoline core and the side chain to yield the cabozantinib molecule.

G cluster_0 Phase 1: Quinoline Core Synthesis cluster_1 Phase 2: Side Chain Synthesis cluster_2 Phase 3: Final Assembly 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 3,4-Dimethoxyacetophenone->2-Nitro-4,5-dimethoxyacetophenone Nitration Enamine Intermediate Enamine Intermediate 2-Nitro-4,5-dimethoxyacetophenone->Enamine Intermediate Condensation 6,7-Dimethoxyquinolin-4-ol 6,7-Dimethoxyquinolin-4-ol Enamine Intermediate->6,7-Dimethoxyquinolin-4-ol Reductive Cyclization 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline 6,7-Dimethoxyquinolin-4-ol->4-Chloro-6,7-dimethoxyquinoline Chlorination 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 4-Chloro-6,7-dimethoxyquinoline->4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Etherification (Ullmann Coupling) Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid Activated Carboxylic Acid Activated Carboxylic Acid Cyclopropane-1,1-dicarboxylic acid->Activated Carboxylic Acid Activation N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Intermediate N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Intermediate Activated Carboxylic Acid->N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Intermediate Amidation Cabozantinib Cabozantinib N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Intermediate->Cabozantinib 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline->Cabozantinib Amide Coupling

Caption: Overall synthetic workflow for Cabozantinib.

Phase 1: Synthesis of the this compound Core

The cornerstone of this synthesis is the robust and scalable production of 4-chloro-6,7-dimethoxyquinoline.

Step 1.1: Synthesis of 6,7-Dimethoxyquinolin-4-ol

A common and efficient industrial method commences with 3,4-dimethoxyacetophenone, proceeding through nitration, condensation, and reductive cyclization.

Protocol: Synthesis of 6,7-Dimethoxyquinolin-4-ol

  • Nitration:

    • Charge a reactor with 3,4-dimethoxyacetophenone and acetic acid.

    • Heat the mixture to approximately 60°C with stirring until all solids dissolve.

    • Slowly add 65 wt% nitric acid, maintaining the temperature at 60°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into an ice-water slurry to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield 2-nitro-4,5-dimethoxyacetophenone.

  • Condensation:

    • Suspend the 2-nitro-4,5-dimethoxyacetophenone in a suitable solvent such as toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture to reflux (approximately 105-110°C) and maintain for several hours until the reaction is complete as monitored by TLC.

    • Cool the mixture, filter the precipitated solid, and wash with toluene to obtain 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

  • Reductive Cyclization:

    • Suspend the enamine intermediate in a solvent like methanol or tetrahydrofuran (THF).

    • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas and heat to around 100°C.

    • After the reaction is complete, cool the mixture, carefully filter off the catalyst, and concentrate the filtrate to obtain the crude 6,7-dimethoxyquinolin-4-ol.

Step 1.2: Chlorination of 6,7-Dimethoxyquinolin-4-ol

The hydroxyl group at the 4-position is then converted to a chlorine atom, a more versatile leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.

Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

  • Charge a dry reactor with 6,7-dimethoxyquinolin-4-ol (1 equivalent).

  • Add a suitable solvent, such as diethylene glycol dimethyl ether (diglyme).

  • While stirring, carefully add phosphorus oxychloride (POCl₃) (e.g., 3.5 equivalents).

  • Heat the reaction mixture to 90-100°C for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to approximately 20°C.

  • Slowly and carefully quench the reaction by pouring it into a cold aqueous solution of a base, such as 10% potassium carbonate, with vigorous stirring.

  • Stir the resulting slurry for a few hours to ensure complete precipitation of the product.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry the crude product.

  • Purify the crude 4-chloro-6,7-dimethoxyquinoline by recrystallization from a solvent mixture like ethanol and ethyl acetate (1:1 v/v) to yield a gray or light brown solid.

StageKey ReagentsTypical ConditionsExpected YieldReference
Nitration 3,4-Dimethoxyacetophenone, HNO₃, Acetic Acid60°CHigh
Condensation 2-Nitro-4,5-dimethoxyacetophenone, DMF-DMAReflux in TolueneGood
Reductive Cyclization Enamine intermediate, H₂, Pd/C or Ra-Ni100°CGood
Chlorination 6,7-Dimethoxyquinolin-4-ol, POCl₃90-100°C in Diglyme~79%

Phase 2: Synthesis of the Cyclopropane-1,1-dicarboxamide Side Chain

The synthesis of the side chain, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a critical step that introduces the second key aromatic moiety and the unique cyclopropane linker.

Protocol: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

  • Activation of Dicarboxylic Acid:

    • Dissolve cyclopropane-1,1-dicarboxylic acid in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and cool in an ice bath.

    • Add triethylamine (1 equivalent) followed by the slow addition of thionyl chloride (SOCl₂) (1 equivalent) to form the mono-acid chloride in situ. The use of thionyl chloride is a common method for activating carboxylic acids towards nucleophilic attack.

  • Amidation:

    • To the cooled solution of the activated dicarboxylic acid, add a solution of 4-fluoroaniline (1 equivalent) in the same solvent dropwise, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours until completion.

    • The reaction is then worked up by washing with aqueous acid and brine. The organic layer is dried and concentrated.

    • The crude product is purified by precipitation or recrystallization to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid as a solid.

An alternative approach involves the reaction of dimethyl 1,1-cyclopropanedicarboxylate with 4-fluoroaniline in the presence of sodium methoxide.

Phase 3: Final Assembly of Cabozantinib

The final stage of the synthesis involves coupling the quinoline core with the cyclopropane side chain. This can be achieved through two primary routes.

Route A: Etherification followed by Amide Coupling

This is a widely employed strategy that first establishes the ether linkage and then forms the final amide bond.

Step 3.1: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

This transformation is typically achieved via a nucleophilic aromatic substitution, often under conditions reminiscent of an Ullmann condensation.

Protocol: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

  • In a dry reaction vessel under an inert atmosphere, combine 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and 4-aminophenol (1-1.2 equivalents).

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium hydride (NaH) or sodium tert-butoxide, portion-wise at a reduced temperature. The base deprotonates the phenolic hydroxyl group of 4-aminophenol, generating a potent nucleophile.

  • Heat the reaction mixture to a high temperature (e.g., 100-110°C) for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and quench by adding water to precipitate the product.

  • Filter the solid, wash extensively with water, and dry to obtain the crude 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. This intermediate can often be used in the next step without further purification.

Step 3.2: Final Amide Coupling

The final step involves the formation of an amide bond between the aniline intermediate and the carboxylic acid side chain.

Protocol: Amide Coupling to form Cabozantinib

  • Acid Chloride Method:

    • Activate the 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid by converting it to the corresponding acid chloride using oxalyl chloride or thionyl chloride in an inert solvent like THF.

    • In a separate vessel, dissolve 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and a base, such as potassium carbonate, in a mixture of THF and water.

    • Slowly add the solution of the acid chloride to the aniline solution at a controlled temperature (-5 to 20°C).

    • Stir for 0.5-2 hours until the reaction is complete.

    • Work up the reaction by adding water and stirring to induce crystallization.

    • Filter the solid, wash with water, and dry to obtain crude cabozantinib.

  • Peptide Coupling Reagent Method:

    • Dissolve 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in a suitable aprotic solvent.

    • Add a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt).

    • The reaction is typically run at room temperature until completion.

    • The product is isolated through standard work-up and purification procedures.

G 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 4-Chloro-6,7-dimethoxyquinoline->4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 4-Aminophenol 4-Aminophenol 4-Aminophenol->4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Cabozantinib Cabozantinib 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline->Cabozantinib 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid Activated Side Chain Activated Side Chain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid->Activated Side Chain Activation Activating Agent (e.g., Oxalyl Chloride) Activating Agent (e.g., Oxalyl Chloride) Activating Agent (e.g., Oxalyl Chloride)->Activated Side Chain Activated Side Chain->Cabozantinib Amide Coupling

Caption: Final assembly of Cabozantinib.

Purification and Characterization

The final crude cabozantinib is typically purified by recrystallization from a suitable solvent or a mixture of solvents. The purity of the final product and all intermediates should be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of cabozantinib and its intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the target molecule and intermediates.

Safety and Handling

The synthesis of cabozantinib involves the use of hazardous materials that require strict adherence to safety protocols.

  • Corrosive and Toxic Reagents: Reagents such as nitric acid, phosphorus oxychloride, thionyl chloride, and oxalyl chloride are highly corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Solvents: Many organic solvents used are flammable and should be handled away from ignition sources.

A thorough risk assessment should be conducted before commencing any synthetic work.

Conclusion

The synthesis of cabozantinib via the this compound intermediate is a well-established and scalable route. A deep understanding of the reaction mechanisms, careful control of reaction conditions, and rigorous purification of intermediates are paramount to achieving a high yield and purity of the final active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to successfully navigate this synthetic pathway.

References

  • ACS Publications. (2024). Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. Industrial & Engineering Chemistry Research.
  • Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. Heterocycles, 93(1), 323.
  • Patsnap. (n.d.). Preparation method of impurities in synthesis of cabozantinib malate. Eureka.
  • Veeprho. (n.d.). Cabozantinib Impurities and Related Compound.
  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Quick Company. (n.d.). An Improved Process For Preparation Of Cabozantinib S Malate.
  • SynThink Research Chemicals. (n.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this critical pharmaceutical intermediate.[1][2][3] As a key building block for targeted anticancer agents like Cabozantinib and Tivozanib, a robust and reproducible synthesis is paramount.[1][2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Synthetic Strategy Overview

The most common and industrially scalable route to 4-chloro-6,7-dimethoxyquinoline proceeds via a two-stage process.[1][2] This approach is favored for its accessible starting materials and generally high overall yields.[1][2]

  • Stage 1: Synthesis of the Precursor, 4-hydroxy-6,7-dimethoxyquinoline. This intermediate is typically prepared from 3,4-dimethoxyacetophenone through a sequence of nitration, condensation, and reductive cyclization.[1][4]

  • Stage 2: Chlorination of the Hydroxy Quinoline. The hydroxyl group at the C4 position is subsequently replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6][7]

Synthetic_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Chlorination Start 3,4-Dimethoxy- acetophenone Nitration 2-Nitro-4,5-dimethoxy- acetophenone Start->Nitration HNO₃, Acetic Acid Condensation 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one Nitration->Condensation DMF-DMA Cyclization 4-Hydroxy-6,7-dimethoxyquinoline Condensation->Cyclization H₂, Catalyst Chlorination 4-Chloro-6,7-dimethoxyquinoline Cyclization->Chlorination POCl₃

Caption: High-level two-stage workflow for synthesizing 4-chloro-6,7-dimethoxyquinoline.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis, focusing on the critical chlorination step.

FAQ 1: My yield of 4-chloro-6,7-dimethoxyquinoline is consistently low. What are the primary causes and how can I improve it?

Low yield in the chlorination of 4-hydroxy-6,7-dimethoxyquinoline is a frequent issue stemming from incomplete reaction, product degradation, or suboptimal conditions.[5] Here is a systematic breakdown of factors to investigate.

A. The Role of the Chlorinating Agent & Stoichiometry

The choice and amount of the chlorinating agent are critical. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[5][6]

  • Causality: The reaction proceeds via the formation of a phosphate ester intermediate from the hydroxyl group of the quinolinone tautomer, which is then displaced by a chloride ion.[8][9] An insufficient amount of POCl₃ will lead to incomplete conversion of the starting material. Conversely, a large excess, while often used when POCl₃ serves as the solvent, can sometimes promote side reactions if not properly controlled.[2][5]

  • Recommendation: Start with a molar ratio of at least 1:3.5 (Hydroxyquinoline:POCl₃) when using a co-solvent.[2][7] If the reaction stalls (as determined by TLC), a moderate increase in the amount of POCl₃ may be beneficial. When using POCl₃ as the solvent, a much larger excess is used by default.[2]

B. Reaction Temperature and Time: A Delicate Balance

Temperature control is arguably the most critical parameter for achieving high yield.

  • Causality: Excessively low temperatures (<80°C) will result in a sluggish and incomplete reaction.[5] However, temperatures that are too high (>120°C) can lead to the formation of dark, tarry side products and degradation of the desired product.[5][10] The optimal temperature provides enough energy to drive the reaction to completion without initiating decomposition pathways.

  • Recommendation: The recommended temperature range is typically 90-120°C.[2] A target of 100°C is a robust starting point.[5][7] Reaction progress must be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid prolonged heating that can degrade the product.[5]

C. Solvent Selection

The solvent plays a crucial role in solubilizing the starting material and influencing reaction kinetics.

  • Causality: The starting 4-hydroxy-6,7-dimethoxyquinoline is often poorly soluble. An effective solvent must keep it in the reaction phase to allow for efficient interaction with the chlorinating agent.

  • Recommendation: High-boiling point ethers like diethylene glycol dimethyl ether or ethylene glycol dimethyl ether are excellent choices.[2][5] Toluene is also a suitable option.[2] In many procedures, POCl₃ itself is used as both the reactant and the solvent, which can simplify the setup but may require more care during the work-up.[2][5]

D. The Hidden Yield Killer: Moisture

Chlorinating agents like POCl₃ are extremely sensitive to moisture.

  • Causality: Water reacts vigorously with POCl₃ to form phosphoric acid and HCl. This side reaction not only consumes your reagent but the resulting phosphoric acid can complicate the reaction and subsequent purification steps.[5]

  • Recommendation: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) where possible.

Troubleshooting_Low_Yield start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Significant starting material remains check_tlc->sm_present Unreacted SM? side_products Significant side products or tar formation check_tlc->side_products Impurities? action_sm Incomplete Reaction: 1. Increase molar ratio of POCl₃. 2. Extend reaction time at 100°C. 3. Ensure temperature is at least 90-100°C. sm_present->action_sm action_side_products Degradation Occurring: 1. Lower reaction temperature (target 90-100°C). 2. Reduce reaction time (stop once SM is consumed). 3. Ensure anhydrous conditions. side_products->action_side_products

Caption: Logical troubleshooting flow for diagnosing and resolving low chlorination yields.

FAQ 2: I am struggling with the purification of the crude product. What are the common impurities and the best purification strategy?

Purification challenges are common and typically arise from unreacted starting material or side products.[5]

  • Common Impurities: The primary impurity is often the unreacted starting material, 4-hydroxy-6,7-dimethoxyquinoline.[5] Dark, polymeric materials can also form if the reaction was overheated.

  • Purification Strategy: Recrystallization is a highly effective method for purifying the crude product.[2][5]

    • Recommended Solvent System: A mixed solvent system of ethanol and ethyl acetate (e.g., 1:1 v/v) is reported to give excellent results.[2][5]

    • Procedure: Dissolve the crude solid in the minimum amount of the hot solvent mixture. Allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. Washing the filtered crystals with a small amount of cold solvent can help remove residual soluble impurities.

FAQ 3: How do I properly monitor the reaction progress?

Effective monitoring prevents incomplete reactions and minimizes degradation from overheating.

  • Method: Thin Layer Chromatography (TLC) is the best method for monitoring the reaction.[5][7]

  • Recommended TLC System: A developing solvent (mobile phase) of dichloromethane:petroleum ether (1:8) is effective for separating the product from the starting material.[2][7]

  • Completion Criteria: The reaction is considered complete when the spot corresponding to the starting material (4-hydroxy-6,7-dimethoxyquinoline) is no longer visible on the TLC plate when visualized under UV light (254 nm).[2][5]

Part 3: Optimized Experimental Protocols & Data

The following protocols are based on established and scalable procedures.[2][7]

Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline (Precursor)

This protocol is based on the reductive cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[2][5]

  • Dissolution: In a suitable hydrogenation reactor, dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or methanol.[1]

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C) (e.g., 5-10 wt%).[1]

  • Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas. Heat the mixture to the specified temperature (e.g., 100°C) and stir vigorously.[1][5]

  • Monitoring: Monitor the reaction by hydrogen uptake or TLC until completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully filter off the catalyst through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization to yield 4-hydroxy-6,7-dimethoxyquinoline.[5]

Protocol 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline

This protocol is optimized for high yield and purity.[2][7]

  • Reactor Setup: In a 250 mL three-necked flask (oven-dried) equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).[7]

  • Solvent Addition: Add diethylene glycol dimethyl ether (100 mL) to the flask at room temperature (20°C) and begin stirring.[7]

  • Reagent Addition: Carefully and slowly add phosphorus oxychloride (POCl₃, 30.4 g, 0.20 mol) to the stirred suspension.[7]

  • Reaction: Heat the reaction mixture to 100°C. Maintain this temperature and continue stirring for approximately 6 hours.[7]

  • Monitoring: Periodically take small aliquots from the reaction mixture and check the progress by TLC (Mobile phase: Dichloromethane:Petroleum Ether = 1:8). The reaction is complete when the starting material spot has disappeared.[2][7]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare an ice-cold aqueous solution of 10% potassium carbonate (1200 mL). Very slowly and carefully pour the reaction mixture into the stirred potassium carbonate solution to quench the excess POCl₃. Caution: This is an exothermic process.

  • Precipitation and Filtration: Stir the quenched mixture vigorously for 2 hours. A solid precipitate of the crude product will form.[6] Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude solid. Purify by recrystallizing from a 1:1 (v/v) mixture of ethyl acetate and ethanol (~120 mL).[2][7] Dry the purified light brown/gray crystals under vacuum to obtain the final product.

Data Summary: Reaction Conditions & Yields

The following table summarizes reported conditions for the chlorination step, demonstrating the impact of different methodologies.

MethodSolventReactant Ratio (Hydroxyquinoline:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
1Diethylene glycol dimethyl ether1:3.5 (molar)100679.2%[2][7]
2Phosphorus Oxychloride1:5 to 1:50 (g/mL)90-1004-12Not specified[2][6]
3Thionyl Chloride (SOCl₂)SOCl₂ as solventReflux5~93% (for quinazolinone)[11]

Note: Method 3 refers to the chlorination of a related quinazolinone, illustrating that thionyl chloride can be a high-yielding alternative, though reaction specifics may need re-optimization for the quinoline substrate.

References
  • Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline - Benchchem.
  • 6,7-Dimethoxy-4-hydroxyquinoline Formula - ECHEMI.
  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide - Benchchem.
  • 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 - ChemicalBook.
  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline - Benchchem.
  • How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ - Guidechem.
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline - Benchchem.
  • How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? - FAQ - Guidechem.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
  • (PDF)
  • POCl3 chlorin
  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar.
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchG
  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 - ChemicalBook.
  • Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride: Applic
  • Application Note and Protocol: Chlorination of 6,7-Dimethoxyquinolin-4-ol - Benchchem.

Sources

Technical Support Center: Purification of 6,7-Dimethoxyquinoline Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,7-dimethoxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of compounds. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your target molecules.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, including active pharmaceutical ingredients (APIs).[1] The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[2][3] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[2][4]

For this compound derivatives, which are often intermediates in the synthesis of bioactive molecules, achieving high purity is critical.[5][6] These compounds possess a moderately polar heterocyclic scaffold due to the nitrogen atom and the electron-donating methoxy groups. This polarity influences their solubility and dictates the optimal choice of recrystallization solvents.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound derivatives.

Q1: What are the most common impurities in the synthesis of this compound derivatives?

The most prevalent impurities often stem from the synthetic route employed. For derivatives synthesized via the Gould-Jacobs reaction, common impurities include unreacted starting materials like 3,4-dimethoxyaniline and byproducts from incomplete cyclization.[7] If a chlorination step is involved to produce a precursor like 4-chloro-6,7-dimethoxyquinoline, the corresponding 4-hydroxy derivative may be a primary impurity.[5]

Q2: Why is a mixed solvent system, such as ethanol and ethyl acetate, often recommended for recrystallizing this compound derivatives?

A mixed solvent system is employed when a single solvent does not provide the ideal solubility profile for recrystallization.[4] For this compound derivatives, a mixture of ethanol and ethyl acetate is often effective.[5]

  • Ethanol is a polar protic solvent that can effectively dissolve the moderately polar quinoline derivative, especially when heated.

  • Ethyl acetate is a less polar solvent. By adding it to the ethanol solution, the overall polarity of the solvent system is reduced. This decrease in polarity reduces the solubility of the quinoline derivative, especially as the solution cools, thus promoting crystallization.

The precise ratio of the two solvents is crucial and may require optimization to achieve the best balance of solubility at high temperatures and insolubility at low temperatures.[5]

Q3: My purified this compound derivative appears colored, but it should be a white or off-white solid. What can I do?

Colored impurities can often be removed using activated charcoal.[2] After dissolving your crude product in the hot recrystallization solvent, a small amount of activated charcoal can be added. The colored impurities, which are often large, conjugated molecules, adsorb to the surface of the charcoal. A subsequent hot filtration will remove the charcoal and the adsorbed impurities.[2] It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially lowering the yield.

Q4: I've followed a recrystallization protocol, but my product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high, or if the solution is supersaturated to a large extent.

To address this, you can try the following:

  • Add more of the "good" solvent (in a mixed solvent system, this would be the solvent in which the compound is more soluble, e.g., ethanol in an ethanol/ethyl acetate mixture) to the hot solution to reduce the level of supersaturation.[8]

  • Lower the temperature at which crystallization begins. You can achieve this by adding a small amount of the "poor" solvent (e.g., ethyl acetate) to the hot solution just until it becomes slightly cloudy, then adding a drop or two of the "good" solvent to redissolve the solid.

  • Ensure slow cooling. Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

If oiling out persists, column chromatography may be a more suitable purification method.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.1. Evaporate some of the solvent to increase the concentration of the solute.[8]2. Scratch the inside of the flask with a glass rod to create nucleation sites.[7]3. Add a seed crystal of the pure compound.[1]
Crystals form too quickly. The solution is too concentrated, or it cooled too rapidly. This can trap impurities.1. Reheat the solution and add a small amount of additional hot solvent.[8]2. Ensure the solution cools slowly and undisturbed. Insulating the flask can help.[3]
Low recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor.[8]1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.2. Cool the solution in an ice bath to maximize crystal formation.3. Wash the collected crystals with a minimal amount of ice-cold solvent.
The product is still impure after recrystallization. The chosen solvent system does not effectively differentiate between the product and the impurities.1. Perform a second recrystallization.2. Try a different solvent or a different ratio of mixed solvents.3. Consider an alternative purification method, such as column chromatography.[6]

Experimental Protocols

Protocol 1: Solvent System Screening

This protocol will help you identify a suitable solvent or solvent mixture for the recrystallization of your this compound derivative.

Materials:

  • Crude this compound derivative

  • Small test tubes

  • A selection of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes)

  • Hot plate or sand bath

  • Glass stirring rods

Procedure:

  • Place a small amount (approx. 20-30 mg) of your crude product into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes.

  • Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • For mixed solvent systems, dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.

Protocol 2: Recrystallization of a this compound Derivative

This is a general procedure that should be optimized based on the results of your solvent screening.

Materials:

  • Crude this compound derivative

  • Erlenmeyer flask

  • Chosen recrystallization solvent(s)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[7] To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[7]

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt Insoluble Impurities cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Drying wash->dry end Pure Crystals dry->end Troubleshooting_Tree cluster_no_crystals cluster_oiling_out cluster_low_yield cluster_impure start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure Product Still Impure start->impure nc_sol1 Evaporate Solvent no_crystals->nc_sol1 nc_sol2 Scratch Flask no_crystals->nc_sol2 nc_sol3 Add Seed Crystal no_crystals->nc_sol3 oo_sol1 Add More 'Good' Solvent oiling_out->oo_sol1 oo_sol2 Ensure Slow Cooling oiling_out->oo_sol2 oo_sol3 Re-evaluate Solvent System oiling_out->oo_sol3 ly_sol1 Use Minimum Hot Solvent low_yield->ly_sol1 ly_sol2 Cool in Ice Bath low_yield->ly_sol2 ly_sol3 Wash with Minimal Cold Solvent low_yield->ly_sol3 imp_sol1 Second Recrystallization impure->imp_sol1 imp_sol2 Change Solvent System impure->imp_sol2 imp_sol3 Consider Column Chromatography impure->imp_sol3

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. BenchChem.
  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Voskanyan, A. Y., et al. (2011). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Chemistry of Heterocyclic Compounds, 47(7), 845-851.
  • University of York Department of Chemistry. (n.d.). Solvent Choice.
  • Manipal University Jaipur. (n.d.). Recrystallization.
  • Wade, L. G. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • University of South Florida Department of Chemistry. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

Sources

Technical Support Center: Pomeranz–Fritsch–Bobbitt (PFB) Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pomeranz–Fritsch–Bobbitt (PFB) cyclization. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of tetrahydroisoquinolines (THIQs) and encounter challenges with side reactions and yield optimization. As a cornerstone reaction for building the isoquinoline scaffold, its successful execution is often pivotal. However, the reaction's sensitivity to substrate electronics and reaction conditions frequently leads to complex product mixtures.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies, explaining the mechanistic basis for common failures and offering field-proven solutions to guide you toward a successful synthesis.

Troubleshooting Guide: A Mechanistic Approach

This section addresses the most common issues encountered during the PFB cyclization in a question-and-answer format. Each answer delves into the underlying chemical principles and provides actionable protocols.

Q1: My reaction yield is very low, or the reaction fails to proceed entirely. What are the primary causes?

This is the most frequent issue, typically rooted in the electronic nature of your aromatic precursor. The key cyclization step is an electrophilic aromatic substitution, which is highly sensitive to the electron density of the aromatic ring[1][2].

Probable Cause A: Deactivated Aromatic Ring If your benzylamine precursor contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or even halogens), the aromatic ring is not nucleophilic enough to attack the electrophilic intermediate under standard acidic conditions.

Recommended Solution: For non-activated or moderately-activated systems, a stronger, non-coordinating acid is required to drive the reaction. Perchloric acid (HClO₄) has proven effective where standard acids like HCl fail[1][2][3].

Table 1: Acid Selection Based on Aromatic Ring Activation

Aromatic System TypeSubstituentsRecommended AcidRationale & Caution
Highly Activated -OCH₃, -OH, -NR₂6 M HClSufficient for cyclization. Stronger acids like H₂SO₄ or HClO₄ can lead to rapid degradation of the starting material or undesired side products[2].
Non-Activated/Deactivated -H, -Alkyl, -Halogen70% HClO₄Provides the necessary catalytic power to promote cyclization of electron-poor rings. Caution: Perchloric acid is a strong oxidizer; handle with appropriate personal protective equipment and care.
Sensitive Substrates Acid-labile groupsTMSOTf, Amine BaseMilder conditions developed by Fujioka/Kita can be used to prepare sensitive intermediates like 1,2-dihydroisoquinolines[4].

Probable Cause B: Degradation of Starting Material Conversely, if your aromatic ring is highly activated (e.g., multiple methoxy groups), strong acids like concentrated H₂SO₄ can cause sulfonation, polymerization, or other decomposition pathways, leading to a complex tar-like mixture. The Bobbitt modification, which uses reduced acid concentrations, was developed specifically to mitigate this issue[1][2].

Recommended Solution: Always start with milder conditions for activated systems. A trial with 6 M HCl is a reliable starting point[5]. If degradation is still observed, consider alternative methods or protecting the most sensitive functional groups.

Q2: My reaction is producing a significant amount of an undesired regioisomer.

This occurs when the cyclization can proceed at two non-equivalent positions, typically ortho and para to a directing group on the aromatic ring.

Probable Cause: Competing Electrophilic Attack For a meta-substituted benzylamine, cyclization can lead to a mixture of 5- and 7-substituted THIQs. While electronic and steric factors often favor one isomer, the energy difference between the two transition states can be small, leading to poor selectivity. Studies have shown that for many substrates, the 7-substituted derivative is the major product, but it is often accompanied by a significant amount of the 5-substituted byproduct[1][2].

Recommended Solution:

  • Accept and Separate: In many cases, the most practical solution is to proceed with the reaction and separate the isomers using column chromatography or recrystallization.

  • Blocking Groups: If a single isomer is essential, consider a synthetic route that incorporates a blocking group at the undesired position of cyclization, which can be removed in a subsequent step.

  • Condition Optimization: While often substrate-dependent, a systematic screen of different acids (e.g., HCl, HClO₄, PPA, TFA) and temperatures may reveal conditions that favor one isomer over the other.

Q3: I've isolated a major byproduct that is not the desired THIQ or a regioisomer. How do I identify and prevent it?

The formation of alternative heterocyclic systems is a known, though less common, side reaction.

Probable Cause A: Indole Formation With highly-activated systems, particularly those with electron-donating groups meta to the point of cyclization, an alternative cyclization pathway can lead to the formation of an indole scaffold[1][2][3]. This is generally a minor pathway but can become significant under certain conditions.

Recommended Solution: This side reaction is highly substrate-dependent. If indole formation is significant, it suggests the standard PFB conditions are not suitable for your specific activated system. Exploring milder conditions or a different synthetic strategy for the target THIQ is advisable.

Probable Cause B: Formation of 4-Methoxy-THIQ instead of 4-Hydroxy-THIQ The Bobbitt modification typically yields a 4-hydroxy-THIQ product. However, under certain conditions, a competing reaction can lead to the formation of a 4-methoxy or 4-ethoxy ether, depending on the acetal used.

Recommended Solution: This side reaction is directly related to the water content in the reaction medium. The formation of the ether byproduct can be suppressed by controlling the reaction concentration. A study found that running the cyclization at a substrate concentration of 0.3 M was optimal for minimizing ether formation and maximizing the yield of the desired 4-hydroxy-THIQ[6].

cluster_main Desired PFB Pathway Aminoacetal Aminoacetal Precursor Intermediate Electrophilic Intermediate (Oxocarbenium Ion) Aminoacetal->Intermediate Acid Catalyst (e.g., 6M HCl) Cyclization Electrophilic Aromatic Substitution Intermediate->Cyclization Ether 4-Methoxy-THIQ Byproduct Intermediate->Ether Low [H₂O] Higher [Substrate] THIQ Desired 4-Hydroxy-THIQ Cyclization->THIQ Indole Indole Byproduct Cyclization->Indole Highly Activated Aromatic Ring

Caption: Main PFB reaction pathway versus common side reaction pathways.

Frequently Asked Questions (FAQs)

  • What is the core difference between the classic Pomeranz-Fritsch reaction and the Bobbitt modification? The classic Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a pre-formed benzalaminoacetal (an imine) to directly form an isoquinoline[7][8]. The Bobbitt modification involves an initial reduction (e.g., hydrogenation) of the imine to form a more stable aminoacetal. This intermediate is then cyclized under milder acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline (THIQ)[1][2][9]. This modification generally gives higher yields and fewer side products, especially for activated systems[1].

  • For a completely new substrate, which acid should I try first? Assess the electronics of your aromatic ring. If it contains one or more electron-donating groups (like methoxy), start with the milder Bobbitt conditions using 6 M HCl. If the ring is unsubstituted or contains electron-withdrawing groups, you will likely need stronger conditions, and a small-scale test reaction with 70% HClO₄ is a logical starting point[2][3].

  • How can I effectively monitor the reaction? Thin-Layer Chromatography (TLC) is often sufficient. The aminoacetal starting material, intermediate species, and the final THIQ product usually have different polarities and are easily distinguishable. For more complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying products and byproducts.

  • What is the purpose of the N-tosyl group in the Jackson modification? The Jackson modification involves cyclizing an N-tosylated aminoacetal[10]. The tosyl group serves two main purposes: 1) It protects the nitrogen, preventing it from interfering with the acid-catalyzed cyclization. 2) The resulting N-tosyl-1,2-dihydroisoquinoline intermediate can be isolated, offering a stable entry point to either the fully aromatized isoquinoline or the reduced THIQ[10][11].

Troubleshooting Workflow

Use this decision tree to guide your experimental choices when encountering issues with the PFB cyclization.

start Start PFB Cyclization check_yield Is yield low or zero? start->check_yield success Successful Synthesis check_yield->success No check_activation Is aromatic ring activated or deactivated? check_yield->check_activation Yes check_purity Is the product impure? (Multiple spots on TLC) check_purity->success No check_byproduct Identify major byproduct (NMR, MS) check_purity->check_byproduct Yes success->check_purity activated Activated (e.g., -OMe, -OH) check_activation->activated deactivated Deactivated (e.g., -H, -Cl) check_activation->deactivated cause_degradation Probable Cause: Degradation by strong acid activated->cause_degradation cause_activation Probable Cause: Insufficient acid strength deactivated->cause_activation solution_mild Solution: Use milder acid (6 M HCl) cause_degradation->solution_mild solution_strong Solution: Use stronger acid (70% HClO₄) cause_activation->solution_strong solution_mild->start Re-run solution_strong->start Re-run isomer Regioisomer check_byproduct->isomer ether 4-Methoxy byproduct check_byproduct->ether other Other (e.g., Indole) check_byproduct->other solution_isomer Solution: Optimize conditions or separate via chromatography isomer->solution_isomer solution_ether Solution: Control concentration (Target ~0.3 M) ether->solution_ether solution_other Solution: Re-evaluate synthetic route; conditions may be unsuitable other->solution_other

Sources

Technical Support Center: Optimizing Ullmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to this pivotal copper-catalyzed cross-coupling reaction.

The Ullmann condensation, a cornerstone in the synthesis of aryl ethers, aryl amines, and aryl thioethers, involves the coupling of an aryl halide with an alcohol, amine, or thiol.[1] While powerful, the reaction is notoriously sensitive to reaction conditions, often requiring careful optimization to achieve desired outcomes. This guide synthesizes field-proven insights with established scientific principles to help you navigate the complexities of your Ullmann condensation experiments.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about the Ullmann condensation.

Q1: What is the fundamental mechanism of the Ullmann condensation?

The precise mechanism has been a subject of extensive study, with evidence pointing towards a Cu(I)/Cu(III) catalytic cycle. The generally accepted sequence involves:

  • Formation of a Copper(I) Nucleophile: The reaction typically involves a copper(I) salt which reacts with the nucleophile (e.g., alcohol, amine) to form a copper(I) alkoxide or amide.[1]

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.[1]

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) species to form the C-O or C-N bond and regenerate the active Cu(I) catalyst.[1][2]

Q2: What are the key differences between the "classic" and "modern" Ullmann reactions?

The primary distinction lies in the reaction conditions and catalyst systems.

  • Classic Ullmann Reactions: These traditionally required harsh conditions, such as high temperatures (often >200°C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like DMF or nitrobenzene.[1][3][4] The substrate scope was often limited to aryl halides activated by electron-withdrawing groups.[1]

  • Modern Ullmann Reactions: The introduction of ligands has revolutionized the Ullmann condensation, allowing for significantly milder reaction conditions (temperatures often in the 80-120°C range) and a much broader substrate scope.[5] These ligand-accelerated reactions typically use catalytic amounts of a copper precursor.

Q3: How does the choice of aryl halide affect the reaction?

The reactivity of the aryl halide follows the general trend for cross-coupling reactions: Aryl Iodides > Aryl Bromides > Aryl Chlorides .[1][5] Aryl chlorides are the least reactive and often require more forcing conditions or highly active catalyst systems to achieve good yields. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1]

Q4: What is the role of the base in the Ullmann condensation?

The base plays a crucial, multifaceted role in the catalytic cycle. Its primary functions include:

  • Deprotonation of the Nucleophile: The base is essential for deprotonating the alcohol or amine, making it a more potent nucleophile to react with the copper catalyst.

  • Facilitating Catalyst Turnover: Computational studies suggest that the base is involved in the regeneration of the active catalyst.[6] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][8]

Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low to No Product Yield

This is one of the most common issues. A systematic approach is key to identifying the root cause.

Initial Checks & Solutions
Probable CauseRecommended Action & Rationale
Inactive Copper Catalyst The copper(I) source (e.g., CuI, CuBr) can oxidize over time to the less active Cu(II) state. Solution: Use a fresh, high-purity copper(I) salt. If you suspect your copper source is old, it is best to use a new batch. For reactions using copper powder, activation is often necessary.[5][9]
Presence of Oxygen Oxygen can deactivate the copper catalyst and promote unwanted side reactions.[5] Solution: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. Degas your solvents thoroughly before use.[5]
Insufficient Temperature Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate.[1][10] Solution: If using a classical protocol, consider incrementally increasing the reaction temperature. For modern, ligand-assisted protocols, temperatures are typically in the 40-120 °C range.
Inappropriate Solvent The solvent plays a critical role in solubility and reaction rate. Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used.[1][11] Solution: If your starting materials have poor solubility, consider a different solvent system. In some cases, non-polar solvents like toluene or xylene can be effective, particularly with specific catalyst systems.[8]
Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low or No Yield Check_Catalyst Check Catalyst Activity (Fresh Cu(I) source?) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Check_Catalyst->Check_Atmosphere If catalyst is fresh Check_Temp Optimize Temperature Check_Atmosphere->Check_Temp If atmosphere is inert Screen_Ligands Screen Ligands Check_Temp->Screen_Ligands If yield is still low Screen_Bases Screen Bases Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents Screen_Bases->Screen_Solvents Success Improved Yield Screen_Solvents->Success

Caption: A stepwise approach to troubleshooting low-yield Ullmann reactions.

Problem 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)

The formation of byproducts can compete with your desired reaction, reducing the overall yield and complicating purification.

Dehalogenation of Aryl Halide

This side reaction, where the aryl halide is reduced to the corresponding arene, is often observed.

  • Probable Cause: The hydrogen source for this reduction can be trace amounts of water, the solvent, or even the nucleophile itself.[5] This is particularly problematic when the desired cross-coupling is slow.

  • Solutions:

    • Strictly Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use of anhydrous grade solvents is highly recommended. Run the reaction under a rigorously inert atmosphere.[5]

    • Solvent Choice: Some solvents are more prone to acting as hydrogen donors. Consider screening alternative anhydrous solvents.

    • Increase Reaction Rate: By optimizing other parameters (e.g., adding a more effective ligand, changing the base), you can accelerate the desired coupling reaction, making it outcompete the dehalogenation pathway.

Homocoupling of Aryl Halide

This side reaction produces a biaryl compound from two molecules of the aryl halide.

  • Probable Cause: This is more common in classic Ullmann conditions using copper metal and can be exacerbated by high temperatures.

  • Solutions:

    • Introduce a Ligand: Ligands can modulate the reactivity of the copper catalyst, favoring the cross-coupling pathway over homocoupling.[5] A ligand screen is often a valuable exercise.

    • Lower the Reaction Temperature: If your desired reaction can proceed at a lower temperature with a more active catalyst system, this can often suppress homocoupling.[5]

Problem 3: Catalyst Deactivation

In some instances, the reaction may start but then stall before reaching completion.

  • Probable Cause: The active Cu(I) species can be sensitive and prone to deactivation through various pathways. Computational studies suggest that ligation of the carbonate base to the active copper species can be a reason for deactivation.[12] The presence of impurities or oxygen can also contribute to catalyst poisoning.

  • Solutions:

    • Ligand Selection: The choice of ligand can significantly impact catalyst stability. Some ligands are better at protecting the copper center from deactivation.[13]

    • Reagent Purity: Ensure high-purity starting materials, solvents, and bases are used. Trace impurities can have a significant negative impact.

    • Controlled Addition: In some cases, slow addition of one of the reagents can help maintain a low concentration of potentially inhibiting species.

Experimental Protocols & Optimization

General Procedure for a Ligand-Assisted Ullmann C-N Coupling

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, 3-5 mL) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Optimization Parameters

A systematic screening of reaction parameters is crucial for optimizing your Ullmann condensation.

OptimizationParameters Ullmann Ullmann Condensation Catalyst Copper Source (CuI, CuBr, Cu₂O) Ullmann->Catalyst Ligand Ligand (Phenanthrolines, Amino Acids, Oxalamides) Ullmann->Ligand Base Base (K₂CO₃, Cs₂CO₃, K₃PO₄) Ullmann->Base Solvent Solvent (DMF, Dioxane, Toluene) Ullmann->Solvent Temperature Temperature (80-140 °C) Ullmann->Temperature

Caption: Key parameters influencing the outcome of an Ullmann condensation.

Ligand Selection

The introduction of ligands has been the most significant advancement in Ullmann chemistry. A wide variety of ligands have been developed, with different classes being suitable for different substrate combinations.

Ligand ClassExamplesTypical Applications & Notes
N,N-Chelating Ligands 1,10-Phenanthroline, 8-HydroxyquinolineAmong the earliest and most widely used ligands. Effective for a broad range of couplings.[14]
Amino Acids L-Proline, N-MethylglycineInexpensive, readily available, and effective for C-N and C-O couplings.[7][13][14]
Diamines N,N'-Dimethylethylenediamine, Benzene-1,2-diaminesCan enable reactions at lower temperatures, even room temperature in some cases.
Oxalamides Oxalic DiamidesHighly effective ligands that have made the Ullmann reaction viable for industrial applications.[15]

A screening of a small panel of ligands from different classes is often the most effective way to identify the optimal choice for a specific transformation.

References

  • Ullmann condens
  • Ullmann Reaction. BYJU'S. [Link]
  • Ullmann reaction. In: Wikipedia. [Link]
  • Ullmann reaction. SlideShare. [Link]
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Fui CJ, Sarjadi MS, Sarkar SM, Rahman ML. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Monnier F, Taillefer M. Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition. 2009;48(38):6954-6971. [Link]
  • The Ullmann Ether Condensation.
  • Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters. 2022;24(49):9056-9061. [Link]
  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
  • Commonly used ligands applied for Cu-catalyzed Ullmann reactions.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry. 2017;33(6):3108-3113. [Link]
  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. 2009;2009(14):255-265. [Link]
  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
  • Troubleshooting Ullmann Couplint. Reddit. [Link]
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. The Journal of Organic Chemistry. 2018;83(10):5445-5456. [Link]
  • Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. 2021;9:639967. [Link]
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Ullmann Coupling - Carbon Hetero
  • Ullmann Reaction Questions. Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dimethoxy-4-anilinoquinolines. This class of compounds is pivotal in medicinal chemistry, notably as inhibitors of c-Met tyrosine kinase, a key target in cancer therapy.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, ensuring efficiency, high yield, and purity.

The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4-chloro-6,7-dimethoxyquinoline with a substituted aniline.[1][5] Success hinges on the purity of this key intermediate and the precise execution of the coupling reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of 4-Chloro-6,7-dimethoxyquinoline Intermediate

Q: My chlorination of 4-hydroxy-6,7-dimethoxyquinoline is resulting in a low yield of the desired 4-chloro intermediate. What are the likely causes and how can I fix this?

A: This is a common bottleneck. The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7] Low yields often stem from a few key factors:

  • Moisture Contamination: Chlorinating agents are highly sensitive to moisture. Water will quench the reagent, reducing its effectiveness and generating phosphoric acid, which can complicate the reaction and subsequent work-up.[7]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Reaction Temperature or Time: The reaction requires sufficient thermal energy to proceed. Temperatures that are too low will lead to an incomplete or sluggish reaction.[7] Conversely, excessively high temperatures can promote side-product formation.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A common solvent system for TLC is dichloromethane:petroleum ether (1:8).[7] The reaction is complete when the starting material spot is no longer visible. Typical reaction temperatures range from 60-120°C.[7] If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion.

    • Solution: While a stoichiometric amount is theoretically sufficient, using a slight excess of the chlorinating agent (e.g., 3.5 equivalents of POCl₃) can drive the reaction to completion.[7]

Troubleshooting Workflow for Low Yield Chlorination

Here is a logical flow diagram to diagnose and resolve low yield issues in the chlorination step.

G start Low Yield of 4-Chloro-6,7-dimethoxyquinoline purity_check Verify Purity & Stoichiometry of Reactants start->purity_check temp_time Review Reaction Temperature & Time purity_check->temp_time moisture Investigate Moisture Contamination temp_time->moisture tlc_analysis Analyze TLC Plate moisture->tlc_analysis dry_glassware Ensure Anhydrous Conditions moisture->dry_glassware incomplete Incomplete Reaction (Starting material remains) tlc_analysis->incomplete  Yes side_products Significant Side Products tlc_analysis->side_products  No increase_reagent Increase Molar Ratio of Chlorinating Agent incomplete->increase_reagent purification_issue Optimize Purification Strategy side_products->purification_issue increase_temp_time Increase Temperature or Extend Reaction Time increase_reagent->increase_temp_time

Caption: Logical troubleshooting flow for low yield of 4-chloro-6,7-dimethoxyquinoline.

Issue 2: Challenges in the Final SNAr Coupling Step

Q: I'm struggling with the final coupling of 4-chloro-6,7-dimethoxyquinoline and my substituted aniline. The reaction is either incomplete or produces a complex mixture of byproducts. What should I consider?

A: The nucleophilic aromatic substitution to form the C-N bond is the final, crucial step. Several factors can influence its success.

  • Reaction Conditions: This reaction is typically performed at reflux in a suitable solvent like isopropanol or ethanol for several hours.[2][5]

    • Solution: Ensure the reaction is heated to a consistent reflux. Monitor by TLC until the 4-chloro-6,7-dimethoxyquinoline is consumed. A typical reaction time is around 5 hours.[2][5]

  • Basicity of the Aniline: The nucleophilicity of the aniline is key. Electron-withdrawing groups on the aniline ring will decrease its nucleophilicity, potentially slowing down or inhibiting the reaction.

    • Solution: For less reactive anilines, consider more forcing conditions, such as higher boiling point solvents (e.g., n-butanol) or longer reaction times. Alternatively, a base can be added to deprotonate the aniline, increasing its nucleophilicity, although this can also lead to side reactions.

  • Alternative Coupling Methods: If the SNAr reaction is consistently failing, especially with challenging substrates, consider alternative palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[8][9]

    • Expert Insight: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation and often succeeds where traditional SNAr reactions fail.[8] It involves a palladium catalyst, a phosphine ligand, and a base.[9][10] Optimization of the ligand, base, and solvent is crucial for success.[11][12] While more complex to set up, it offers a broader substrate scope.[8]

Reaction Parameter Comparison
ParameterStandard SNArBuchwald-Hartwig Amination
Catalyst None (thermal)Palladium (e.g., Pd₂(dba)₃)[10]
Ligand NonePhosphine-based (e.g., BINAP, DavePhos)[10][13]
Base Often none, or mild baseStrong, non-nucleophilic base (e.g., NaOtBu)[10]
Temperature Reflux (typically 80-120°C)Can often be run at lower temperatures (e.g., 80-110°C)
Substrate Scope Good for electron-rich anilinesBroader scope, including less reactive anilines[8]
Issue 3: Product Purification Difficulties

Q: My final product is an impure oil or a solid that is difficult to crystallize. How can I effectively purify my 6,7-dimethoxy-4-anilinoquinoline derivative?

A: Purification is often as challenging as the synthesis itself. A multi-step approach is usually most effective.

  • Initial Work-up: After the reaction, the mixture is typically concentrated. The resulting residue can be treated with a solvent to precipitate the product.[5]

  • Column Chromatography: This is the most common and effective method for purifying these compounds.[2][5]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is typically used. A common eluent system is a 10:1 mixture of CH₂Cl₂/CH₃OH.[2][5] The polarity can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: Once a reasonably pure product is obtained from chromatography, recrystallization can be used to achieve high purity.

    • Solvent Selection: A mixed solvent system, such as ethanol and ethyl acetate, is often effective.[7] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Dealing with Oils: If the product is an oil, ensure all solvent has been removed under a high vacuum. If it remains oily, column chromatography is the best approach.[14] Sometimes, converting the product to a salt (e.g., a hydrochloride salt by treating with HCl in an appropriate solvent) can induce crystallization.[14]

General Purification Workflow

G start Crude Reaction Mixture concentrate Concentrate Under Reduced Pressure start->concentrate precipitate Precipitate/Triturate with Solvent concentrate->precipitate filter Filter Solid precipitate->filter chromatography Column Chromatography on Silica Gel (e.g., CH₂Cl₂/MeOH) filter->chromatography tlc_monitor Monitor Fractions by TLC chromatography->tlc_monitor combine Combine Pure Fractions tlc_monitor->combine concentrate_pure Concentrate Pure Fractions combine->concentrate_pure recrystallize Recrystallize for Final Purity (e.g., EtOH/EtOAc) concentrate_pure->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: A general workflow for the purification of 6,7-dimethoxy-4-anilinoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material for this synthesis, and how can I ensure its quality?

A1: The most critical starting material is 4-chloro-6,7-dimethoxyquinoline.[1] Its purity directly impacts the yield and purity of the final product. You can synthesize it from 4-hydroxy-6,7-dimethoxyquinoline.[6][7] It is essential to fully characterize this intermediate (e.g., by ¹H NMR, ¹³C NMR, and melting point) to confirm its identity and purity before proceeding to the final coupling step. Any unreacted 4-hydroxy starting material will complicate the subsequent reaction and purification.[7]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water.[7] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents are flammable and should be handled away from ignition sources.[6]

  • Pressurized Hydrogenation: If you are synthesizing the 4-hydroxy intermediate from a nitro precursor via catalytic hydrogenation, this involves pressurized hydrogen gas, which is highly flammable and explosive.[6][7] This should only be performed in a designated area with the proper equipment and safety protocols.

Q3: Can I use microwave-assisted synthesis for the final coupling step?

A3: Yes, microwave-assisted organic synthesis can be an excellent method to accelerate the SNAr reaction. It often leads to significantly reduced reaction times and can sometimes improve yields by minimizing the formation of degradation byproducts. You would need to optimize the temperature, pressure, and reaction time for your specific substrates in a dedicated microwave reactor.

Q4: My aniline substrate has other nucleophilic groups (e.g., a phenol). Will this interfere with the reaction?

A4: Yes, other nucleophilic groups can compete with the desired aniline amino group in reacting with the 4-chloro-6,7-dimethoxyquinoline. If your aniline contains a hydroxyl or another amino group, it is highly advisable to protect it before the coupling reaction. Common protecting groups for phenols include benzyl or silyl ethers, which can be removed after the quinoline coupling is complete.

Q5: What is the difference between an Ullmann condensation and a Buchwald-Hartwig amination for this type of C-N bond formation?

A5: Both are cross-coupling reactions to form C-N bonds, but they use different metal catalysts.

  • Ullmann Condensation: This is a copper-catalyzed reaction.[15] Traditionally, it requires harsh conditions (high temperatures) and stoichiometric amounts of copper.[15] Modern protocols use copper catalysts with ligands, allowing for milder conditions.[16]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction.[8] It is generally more versatile and proceeds under milder conditions than the traditional Ullmann reaction, with a wider tolerance for various functional groups.[8][9] It has become one of the most widely used methods for the synthesis of aryl amines.[8]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
  • Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
  • Patil, S. A., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate.
  • Reddy, K. S., et al. (1998). An expeditious, practical large scale synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline.
  • Firdaus, M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 24(2), 1053-1061.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • Universitas Airlangga. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one.
  • Smaill, J. B., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-295.
  • Povarov, L. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2099-2111.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives.
  • Semantic Scholar. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • MDPI. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.
  • PubMed. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Taylor & Francis Online. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • PubMed Central. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Chemical Reviews. (2011).
  • Frontiers in Chemistry. (2024).
  • ResearchGate. (2019). Synthesis of Novel 5-(N-Substituted-Anilino)
  • MDPI. (2022).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit. (2023). Troubleshooting Ullmann Couplint.
  • Meryer. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PubMed Central. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubMed. (2017).
  • PubMed. (2014).

Sources

Technical Support Center: Identifying and Mitigating Impurities in 4-chloro-6,7-dimethoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As a key intermediate in the manufacturing of anticancer agents like cabozantinib and tivozanib, ensuring the purity of 4-chloro-6,7-dimethoxyquinoline is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate impurities effectively.

Common Synthetic Routes and Their Associated Impurities

The two primary pathways for synthesizing 4-chloro-6,7-dimethoxyquinoline begin with either 3,4-dimethoxyacetophenone or 3,4-dimethoxyaniline.[1][4] Both routes converge on the key intermediate, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated.[4] The nature and prevalence of impurities are often route-dependent.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 3,4-dimethoxyacetophenone 3,4-dimethoxyacetophenone 2-nitro-4,5-dimethoxyacetophenone 2-nitro-4,5-dimethoxyacetophenone 3,4-dimethoxyacetophenone->2-nitro-4,5-dimethoxyacetophenone Nitration 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one 2-nitro-4,5-dimethoxyacetophenone->1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one Condensation 4-hydroxy-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one->4-hydroxy-6,7-dimethoxyquinoline Reduction/Cyclization 3,4-dimethoxyaniline 3,4-dimethoxyaniline nitro_aniline_intermediate Nitro Aniline Intermediate 3,4-dimethoxyaniline->nitro_aniline_intermediate Nitration reduced_aniline_intermediate Reduced Aniline Intermediate nitro_aniline_intermediate->reduced_aniline_intermediate Reduction reduced_aniline_intermediate->4-hydroxy-6,7-dimethoxyquinoline Cyclization 4-chloro-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline->4-chloro-6,7-dimethoxyquinoline Chlorination caption Main synthetic routes to 4-Chloro-6,7-dimethoxyquinoline.

Main synthetic routes to 4-Chloro-6,7-dimethoxyquinoline.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of 4-chloro-6,7-dimethoxyquinoline.

Issue 1: Incomplete Chlorination and Presence of Starting Material

Question: My final product shows a significant amount of unreacted 4-hydroxy-6,7-dimethoxyquinoline. How can I drive the chlorination to completion?

Answer: The presence of the starting material, 4-hydroxy-6,7-dimethoxyquinoline, is the most common impurity and indicates an incomplete reaction.[4] This can be attributed to several factors:

  • Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) to the hydroxyquinoline is critical. A common ratio is 3.5 equivalents of POCl₃.[1] If the reaction is sluggish, a slight excess of the chlorinating agent can be beneficial. In some protocols, POCl₃ is even used as the solvent to ensure a large excess.[1][4]

  • Reaction Temperature and Time: The chlorination is typically conducted at elevated temperatures, ranging from 60-120°C.[1] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to the formation of byproducts.[4] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Moisture Contamination: Chlorinating agents like POCl₃ are highly sensitive to moisture. Water will consume the reagent, forming phosphoric acid, which can interfere with the reaction and complicate the purification process.[4] Ensure all glassware is oven-dried and that reagents are handled under anhydrous conditions.

Troubleshooting Workflow for Incomplete Chlorination:

Troubleshooting_Chlorination start Incomplete Chlorination Detected (Presence of 4-hydroxy-6,7-dimethoxyquinoline) check_reagents Verify Purity and Molar Ratio of Chlorinating Agent start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions check_anhydrous Assess for Moisture Contamination start->check_anhydrous increase_reagent Increase Molar Ratio of Chlorinating Agent check_reagents->increase_reagent optimize_temp_time Increase Temperature or Extend Reaction Time check_conditions->optimize_temp_time ensure_dry Use Oven-Dried Glassware and Anhydrous Reagents check_anhydrous->ensure_dry monitor_tlc Monitor Reaction Progress by TLC increase_reagent->monitor_tlc optimize_temp_time->monitor_tlc ensure_dry->monitor_tlc end Reaction Driven to Completion monitor_tlc->end caption Troubleshooting workflow for incomplete chlorination.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the production of this key intermediate. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-hydroxy-6,7-dimethoxyquinoline, and what are their primary challenges on a larger scale?

There are several established methods for synthesizing 4-hydroxy-6,7-dimethoxyquinoline. The most frequently cited routes include the Gould-Jacobs reaction and multi-step syntheses starting from 3,4-dimethoxyaniline or 3,4-dimethoxyacetophenone.

  • Gould-Jacobs Reaction: This is a classical and widely used method for quinoline synthesis.[1] It involves the condensation of an aniline (in this case, 3,4-dimethoxyaniline) with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1] The primary challenge in scaling up this reaction is the high temperature required for the cyclization step, often exceeding 250°C.[2] Such high temperatures can lead to the formation of tarry, black impurities, making product purification difficult.[3] Additionally, the use of high-boiling point solvents like Dowtherm or diphenyl ether can be hazardous and problematic to remove completely.[3][4]

  • Multi-step Synthesis from 3,4-dimethoxyacetophenone: This route typically involves nitration of the starting material, followed by condensation and a reductive cyclization.[5][6] While this method may offer milder reaction conditions compared to the Gould-Jacobs reaction, it involves more synthetic steps, which can impact the overall yield and increase the complexity of the process on a larger scale.[3]

Q2: My Gould-Jacobs reaction is producing a significant amount of black, tar-like impurities. What is causing this, and how can I minimize it?

The formation of tar and polymeric materials is a common issue in high-temperature quinoline syntheses like the Gould-Jacobs reaction.[7][8] This is often due to the polymerization of intermediates under harsh acidic and thermal conditions.

Causality: At elevated temperatures, side reactions and decomposition of starting materials or intermediates are more likely to occur. Inefficient heat transfer in larger reactors can create localized hotspots, exacerbating this issue.

Troubleshooting Strategies:

  • Optimize Thermal Cyclization Conditions: Carefully control the heating rate and final temperature. The use of a high-boiling, inert solvent like mineral oil can help to ensure even heat distribution and may improve yields compared to running the reaction neat.[2][9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.[3]

  • Moderating Agents: While more common in other quinoline syntheses like the Skraup reaction, the principle of using a moderating agent to control exotherms can be considered, though less directly applicable to the thermal cyclization step of the Gould-Jacobs reaction.[7][8]

Q3: I am experiencing low yields in the cyclization step of the Conrad-Limpach synthesis. What are the key parameters to investigate?

The Conrad-Limpach synthesis, which involves the reaction of anilines with β-ketoesters, is another route to 4-hydroxyquinolines.[10][11] The cyclization of the intermediate β-aminoacrylate is a critical, and often challenging, step.

Causality: The cyclization requires the formation of a high-energy imine-enol tautomer, which is favored at high temperatures.[9] Incomplete reaction or side reactions can significantly lower the yield.

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter. The reaction often requires temperatures around 250°C for efficient cyclization.[11] Ensure your experimental setup can safely and consistently maintain this temperature.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial. Mineral oil and diphenyl ether are commonly used to achieve the necessary reaction temperature and can dramatically improve yields.[9][12]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient heating time will lead to incomplete conversion.

Q4: My final product is a persistent oil and will not crystallize. What purification strategies can I employ?

Obtaining an oily product that is difficult to crystallize is a common purification challenge.

Troubleshooting Strategies:

  • High Vacuum Drying: Ensure all residual solvent has been thoroughly removed under a high vacuum.

  • Column Chromatography: This is a highly effective method for purifying the compound and may facilitate solidification upon removal of the chromatography solvent.[13]

  • Recrystallization Solvent Screening: A mixture of ethanol and ethyl acetate has proven effective for recrystallizing similar quinoline derivatives.[5][13] Experiment with different solvent systems where your product and impurities have differential solubility at varying temperatures.

  • Salt Formation: If the purified product remains an oil, attempting to form a salt, such as a hydrochloride salt, can often induce crystallization.[13]

Part 2: Troubleshooting Guides

Guide 1: Poor Yield in the Gould-Jacobs Reaction
Symptom Potential Cause Suggested Action & Rationale
Low conversion of starting materials Insufficient reaction temperature or time during cyclization.Gradually increase the reaction temperature in small increments (e.g., 10-15°C) and monitor the reaction by TLC. The high-temperature thermal cyclization is the rate-determining step.[2]
Poor heat transfer in a large-scale reaction.Ensure efficient and vigorous stirring to promote even heating throughout the reaction mixture. Consider using a high-boiling solvent like mineral oil to improve heat distribution.[9]
Formation of multiple byproducts Reaction temperature is too high, leading to decomposition.Decrease the reaction temperature slightly and extend the reaction time. High temperatures can promote side reactions and degradation of the desired product.[14]
Presence of impurities in starting materials.Ensure the purity of the 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate. Impurities can interfere with the reaction and lead to byproduct formation.
Guide 2: Difficulty in Product Purification
Symptom Potential Cause Suggested Action & Rationale
Product contaminated with starting materials Incomplete reaction or inefficient work-up.Optimize the reaction conditions for full conversion. During work-up, ensure thorough washing to remove unreacted starting materials. Recrystallization from a suitable solvent system is often necessary.[13]
Persistent dark color or tarry residue Thermal decomposition during cyclization.Use a minimal effective temperature for the cyclization. Purification via column chromatography may be required to remove colored impurities.[3]
Product co-elutes with impurities during chromatography Inappropriate solvent system for chromatography.Perform a systematic screen of solvent systems with varying polarities to achieve better separation. A gradient elution may be necessary.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Gould-Jacobs Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • After cooling, the intermediate, diethyl 2-((3,4-dimethoxyphenyl)amino)methylene)malonate, can be isolated, or the reaction can proceed directly to the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 10-20 times the weight of the starting aniline).

  • Heat the mixture to 250-260°C with vigorous stirring under an inert atmosphere for 30-60 minutes.[3]

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain crude 4-hydroxy-6,7-dimethoxyquinoline.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[5]

Workflow Diagram

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification A 3,4-Dimethoxyaniline C Intermediate (Anilinomethylenemalonate) A->C 120-130°C B Diethyl Ethoxymethylenemalonate B->C 120-130°C D Crude Product (4-Hydroxy-6,7-dimethoxyquinoline) C->D High-boiling solvent ~250°C E Pure Product D->E Recrystallization

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-6,7-dimethoxyquinoline.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Is Cyclization Temperature Optimal? Start->Check_Temp Check_Purity Are Starting Materials Pure? Check_Temp->Check_Purity Yes Adjust_Temp Optimize Temperature (250-260°C) Check_Temp->Adjust_Temp No Check_Solvent Is Solvent Appropriate? Check_Purity->Check_Solvent Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Change_Solvent Use High-Boiling Inert Solvent (e.g., Mineral Oil) Check_Solvent->Change_Solvent No Success Improved Yield and Purity Check_Solvent->Success Yes Adjust_Temp->Success Purify_SM->Success Change_Solvent->Success

Caption: Troubleshooting workflow for optimizing quinoline synthesis.

References

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
  • Wikipedia. (2023, November 29). Gould–Jacobs reaction.
  • MDPI. (2023, September 21). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Repository of the Academy's Library. (2023, September 21). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2007). A practical method for preparation of 4-hydroxyquinolinone esters. The Journal of Organic Chemistry, 72(18), 7058–7061.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208.
  • Organic Reactions. (n.d.). Gould-Jacobs Reaction.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • Wikipedia. (2023, October 21). Conrad–Limpach synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Jurnal Kimia Valensi. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
  • Wikipedia. (2023, December 19). Quinoline.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (2020). Synthesis of Quinolines via C‐H Activation/Cyclization of Anilines with Alkynes Using Heterogeneous CoO@rGO Catalyst.
  • Protheragen. (n.d.). 4-Hydroxy-6,7-dimethoxyqunioline.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • PMC. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • NIH. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.

Sources

Technical Support Center: Troubleshooting Low Conversion in the Petasis Reaction for Morpholinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Petasis borono-Mannich reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of morpholinone derivatives via the Petasis reaction. We will move beyond simple checklists to explore the causal relationships behind experimental outcomes, ensuring your protocols are robust and self-validating.

The Petasis reaction is a powerful three-component transformation that couples an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid for this scaffold), and an organoboronic acid.[1][2] Its ability to form complex α-amino acid derivatives in a single step makes it highly valuable. However, its success is sensitive to a number of variables, particularly when dealing with the specific steric and electronic properties of morpholinone precursors.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable protocols to get your reaction back on track.

Q1: My reaction shows low or no conversion, with starting materials largely unconsumed. What are the most critical initial checks?

A: When facing a stalled reaction, the issue often lies with one of three fundamental pillars: the integrity of your starting materials, the presence of water, or suboptimal reaction conditions. Before exploring more complex variables, systematically validate these core parameters.

1. Starting Material Integrity: The Petasis reaction's success is highly dependent on the quality of its three components.

  • Boronic Acid Purity: This is the most common culprit. Boronic acids can readily dehydrate to form cyclic anhydride trimers called boroxines. While the equilibrium between the boronic acid and boroxine exists, a high concentration of boroxine can impede the reaction. Boronic acids with electron-withdrawing groups are particularly prone to this.

    • Actionable Protocol: Check the purity of your boronic acid via ¹H NMR. The presence of broad signals may indicate boroxine formation. If suspected, you can often regenerate the boronic acid by dissolving the solid in a solvent like diethyl ether and washing it with an aqueous base (like 1M NaOH), followed by acidification (e.g., with 1M HCl) and extraction.

  • Amine and Aldehyde Quality: Ensure the morpholinone precursor (amine) and the carbonyl component (e.g., glyoxylic acid) are pure and free from degradation products.

2. Water Contamination: The reaction involves the formation of an intermediate iminium ion via condensation, a process that releases water. While the reaction can tolerate some water, excess moisture can hinder the formation of key intermediates.

  • Actionable Protocol: Add activated 3 Å or 4 Å molecular sieves to the reaction mixture.[3][4] This is a simple but highly effective way to drive the equilibrium toward the iminium ion intermediate. Always use freshly dried solvents.

3. Reaction Temperature and Concentration: Many Petasis reactions proceed at room temperature, but less reactive substrates often require thermal energy to overcome the activation barrier.

  • Actionable Protocol: If your reaction is stalled at room temperature, gradually increase the temperature. Refluxing in a solvent like toluene or dichloromethane is a common strategy.[3] For particularly stubborn substrates, microwave irradiation can dramatically shorten reaction times and improve yields.[5][6] Standard concentrations typically range from 0.1 M to 0.5 M.

Below is a workflow to guide your initial troubleshooting steps.

G start Low Conversion Observed check_reagents 1. Verify Starting Material Purity (Especially Boronic Acid) start->check_reagents check_water 2. Control for Water (Add Molecular Sieves, Dry Solvents) check_reagents->check_water check_temp 3. Optimize Temperature (Increase from RT to Reflux) check_water->check_temp reassess Re-run Reaction with Validated Parameters check_temp->reassess advanced_troubleshooting Proceed to Advanced Troubleshooting reassess->advanced_troubleshooting If still low yield

Caption: Initial troubleshooting workflow for the Petasis reaction.

Q2: My morpholinone precursor seems unreactive, and the reaction is slow. How can I facilitate the reaction with a weakly nucleophilic amine?

A: The nucleophilicity of the amine is crucial for the initial condensation with the carbonyl to form the hemiaminal, which then dehydrates to the key iminium ion. Morpholinone scaffolds can sometimes possess electronic or steric features that reduce the nitrogen's nucleophilicity, slowing this critical first step.

1. Solvent Choice is Paramount: For less reactive amines, the solvent can play a decisive role. Standard solvents like dichloromethane (DCM) or toluene may not be sufficient.

  • Expert Insight: Highly polar, non-coordinating protic solvents can significantly accelerate the reaction. Hexafluoroisopropanol (HFIP) is an outstanding choice for promoting reactions with low-reactivity amines.[4][7] Its high polarity and hydrogen-bond-donating ability stabilize the charged intermediates, particularly the iminium ion, without competing as a nucleophile.

2. Use of Catalysts: While the classic Petasis reaction is often catalyst-free, certain catalysts can activate the components.

  • Lewis Acids: A mild Lewis acid can coordinate to the carbonyl oxygen, making it more electrophilic and accelerating the initial condensation with the amine. Catalysts like La(OTf)₃ have been shown to be effective.[5][8]

  • Brønsted Acids: In some cases, a catalytic amount of a Brønsted acid can facilitate the dehydration of the hemiaminal intermediate.

Solvent Screening Protocol for Low-Reactivity Amines
EntrySolventTemperature (°C)Typical OutcomeRationale
1Dichloromethane (DCM)25-40Baseline, often slowCommon starting point, allows for easy workup.
2Toluene80-110Improved for some substratesHigher temperature can overcome activation barriers.
3Acetonitrile (ACN)25-82Moderate improvementPolar aprotic, can help solubilize reagents.
4HFIP 25 Often significant rate increase Excellent for iminium ion stabilization with weak nucleophiles.[4][7]
Q3: I am using an electron-deficient arylboronic acid and observing poor yields. What is the cause and how can I fix it?

A: This is a well-documented challenge. The final, irreversible step of the Petasis reaction is the transfer of the organic group from the boron "ate" complex to the iminium ion. The nucleophilicity of this organic group is directly related to the electronic properties of the boronic acid.

  • The Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on an arylboronic acid decrease the electron density of the B-C bond.[3][9] This makes the aryl group a poorer nucleophile, slowing the rate of transfer to the electrophilic iminium carbon and leading to low conversion. In contrast, electron-donating groups (-OMe, -Me) enhance reactivity.

Strategies to Overcome Poor Boronic Acid Reactivity:

  • Harsher Conditions: Forcing the reaction with higher temperatures is the most common solution. Microwave heating is particularly effective for driving these sluggish reactions to completion.[6]

  • Transition Metal Catalysis: While less common for standard Petasis reactions, some protocols use palladium(II) catalysts to facilitate the transfer from less reactive boronic acids.[10]

  • Change the Boron Species: In some specialized cases, using a more reactive potassium organotrifluoroborate salt instead of the boronic acid can enhance the rate of transfer.

Impact of Boronic Acid Substituents on Reactivity
Substituent on Aryl RingElectronic EffectExpected ReactivityRecommended Action
-OCH₃, -CH₃Electron-DonatingHighStandard conditions (RT to 80°C)
-HNeutralModerateStandard conditions
-Cl, -BrWeakly DeactivatingModerate to LowIncrease temperature (reflux)
-CF₃, -NO₂Strongly DeactivatingVery LowUse HFIP, microwave heating, or consider catalytic methods.[6][7]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the Petasis reaction in this context? A: The reaction proceeds through three key stages:

  • Condensation: The morpholinone amine and the carbonyl group (from glyoxylic acid) reversibly condense to form a hemiaminal intermediate.

  • Iminium Ion Formation: The hemiaminal dehydrates to form an electrophilic iminium ion. This step is often rate-limiting.

  • Nucleophilic Attack: The boronic acid reacts with the hydroxyl group of the hemiaminal or glyoxylic acid to form a boronate "ate" complex. The organic group from this complex then attacks the iminium ion in an irreversible C-C bond-forming step to yield the final product.[1]

G Amine R₂NH (Morpholinone) Hemiaminal [Hemiaminal Intermediate] Amine->Hemiaminal + Aldehyde R'CHO (Glyoxylic Acid) Aldehyde->Hemiaminal Iminium [R₂N=CHR']⁺ Iminium Ion Hemiaminal->Iminium - H₂O (Rate-Limiting) AteComplex [Boronate 'ate' complex] Hemiaminal->AteComplex + Product Product (Substituted Morpholinone) Iminium->Product + [R''B(OH)₃]⁻ (Irreversible Attack) BoronicAcid R''B(OH)₂ BoronicAcid->AteComplex AteComplex->Product

Caption: Simplified mechanism of the Petasis reaction.

Q: Is it better to add the three components sequentially or all at once? A: For most applications, simultaneous addition of all three components is effective and operationally simple.[3][4] The reaction relies on a series of equilibria, and adding all components together allows the system to proceed efficiently. There is typically no advantage to pre-forming the iminium ion before adding the boronic acid.

Q: My product appears to be racemizing. How can I control stereochemistry? A: If your morpholinone precursor or aldehyde contains a chiral center, you can achieve high diastereoselectivity. The key is that the boronic acid often coordinates to a nearby hydroxyl group, leading to an intramolecular, face-selective transfer of the organic group.[2] If you are observing poor stereocontrol, it may be due to elevated temperatures causing epimerization of the iminium ion intermediate. Try running the reaction at the lowest possible temperature that still affords a reasonable conversion rate. Asymmetric versions using chiral catalysts like BINOL derivatives have also been developed.[11]

Experimental Protocols

Protocol 1: General Procedure for Petasis Reaction Optimization

This protocol provides a robust starting point for synthesizing a morpholinone derivative.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the morpholinone amine (1.0 equiv.), glyoxylic acid monohydrate (1.2 equiv.), and the desired boronic acid (1.2 equiv.).[3]

  • Additives: Add activated 4 Å molecular sieves (a layer covering the bottom of the flask).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene, DCM, or HFIP) to achieve a concentration of 0.2 M with respect to the limiting amine reagent.

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour.

  • Monitoring & Heating: Monitor the reaction progress by TLC or LC-MS. If no significant conversion is observed, gradually heat the reaction to reflux and continue monitoring for 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves, and rinse the sieves with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

References
  • A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2023). MDPI. [Link]
  • A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction.
  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. (2023). MDPI. [Link]
  • Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. (2022). PMC - NIH. [Link]
  • Petasis Reaction. Organic Chemistry Portal. [Link]
  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. R Discovery. [Link]
  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules. [Link]
  • Petasis reaction. Wikipedia. [Link]
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (2019). PMC - NIH. [Link]
  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (2005). Multicomponent Reactions. [Link]
  • Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. (2022). ACS Omega. [Link]
  • Optimization of the Petasis reaction conditions using α‐hydroxy aldehyde 3, dibenzylamine and trans‐styrylboronic acid… ResearchG
  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2023). NIH. [Link]
  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years.
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (2019).
  • Petasis three-component reactions for the synthesis of diverse heterocyclic scaffolds. PubMed. [Link]
  • Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions.
  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. (2020). PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing Diastereoselective Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance your experimental success.

Introduction to the Synthetic Challenge

The tetrahydroisoquinoline-1-carboxylic acid core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Its synthesis, often accomplished via the Pictet-Spengler reaction, presents a significant stereochemical challenge: the creation of a new stereocenter at the C1 position relative to a pre-existing stereocenter, typically in the amino acid starting material. Achieving high diastereoselectivity is paramount, as the biological activity of the final molecule is often dependent on its specific stereochemistry.

This guide focuses on troubleshooting the most common and impactful method: the diastereoselective Pictet-Spengler cyclization of a chiral amino acid (like L-tryptophan or L-DOPA) with an aldehyde or ketone.

Core Troubleshooting: Low Diastereoselectivity

Low diastereoselectivity is the most frequent obstacle in this synthesis, leading to difficult purification and reduced yield of the desired isomer. The ratio of cis to trans diastereomers is highly sensitive to reaction conditions.

FAQ 1: My Pictet-Spengler reaction is yielding a nearly 1:1 mixture of cis and trans diastereomers. What is the primary cause?

This is a common issue that typically points to the reaction conditions not being sufficiently optimized to favor one diastereomeric transition state over the other. The formation of the two diastereomers, (1R,3S) or cis, and (1S,3S) or trans (when using an L-amino acid), is a kinetically controlled process. A low energy difference between the two transition states will result in poor selectivity.

The key factors influencing this equilibrium are the choice of acid catalyst, solvent, and reaction temperature.

Troubleshooting Protocol: Enhancing Diastereoselectivity

If you are observing poor diastereomeric ratios (d.r.), consider the following systematic adjustments.

Step 1: Re-evaluate Your Acid Catalyst

The nature of the acid catalyst is critical. Strong acids like trifluoroacetic acid (TFA) are commonly used, but their strength can sometimes accelerate the reaction to a point where selectivity is lost.

  • Insight: The catalyst's role is to protonate the imine intermediate, making it more electrophilic for the intramolecular cyclization. A less acidic catalyst can sometimes lead to a more ordered transition state, enhancing selectivity.

  • Actionable Advice:

    • Switch to a Weaker Acid: Consider using formic acid or even acetic acid. These can promote the reaction at a more controlled rate.

    • Lewis Acid Catalysis: For certain substrates, Lewis acids like TiCl₄ or Sc(OTf)₃ can offer superior stereocontrol by coordinating to both the imine and the aromatic ring, thus rigidifying the transition state.

Step 2: Solvent Optimization

The solvent plays a crucial role in stabilizing the transition states.

  • Insight: Non-polar, aprotic solvents often favor the formation of the cis diastereomer. This is because they promote a more compact, chair-like transition state where the bulky groups are pseudo-equatorial to minimize steric hindrance. In contrast, polar protic solvents can solvate the intermediates differently, sometimes favoring the trans product.

  • Actionable Advice:

    • If you are using a polar solvent like methanol or ethanol and desire the cis product, switch to a non-polar solvent like dichloromethane (DCM), toluene, or benzene.

    • Run a solvent screen with a few options to empirically determine the best choice for your specific substrate combination.

Table 1: Typical Solvent Effects on Diastereoselectivity (L-Tryptophan + Acetaldehyde)

SolventTypical cis:trans RatioPolarity (Dielectric Constant)
Dichloromethane (DCM)>95:59.1
Toluene~90:102.4
Acetonitrile~70:3037.5
Methanol~60:4032.7

Step 3: Temperature Control

  • Insight: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), lower temperatures will amplify the effect of the enthalpy difference (ΔH) between the two competing transition states. If a significant enthalpic difference exists, cooling the reaction will almost always improve diastereoselectivity.

  • Actionable Advice:

    • Perform the reaction at 0 °C or even -20 °C.

    • Be aware that lowering the temperature will decrease the reaction rate, so you may need to extend the reaction time accordingly. Monitor progress by TLC or LC-MS.

Experimental Workflow: Optimizing Diastereoselectivity

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Analysis & Iteration Problem Low Diastereoselectivity (e.g., d.r. < 80:20) Temp Decrease Temperature (e.g., RT to 0°C or -20°C) Problem->Temp Primary Action Solvent Solvent Screen (DCM, Toluene, CH3CN) Problem->Solvent Alternative Start Catalyst Catalyst Modification (TFA -> HCOOH or Lewis Acid) Problem->Catalyst Alternative Start Analyze Analyze d.r. by NMR/LCMS Temp->Analyze Solvent->Analyze Catalyst->Analyze Success Success! (d.r. > 95:5) Analyze->Success Goal Achieved Iterate Iterate or Combine (e.g., Low Temp + DCM) Analyze->Iterate Improvement Seen Iterate->Solvent Iterate->Catalyst

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Advanced Troubleshooting: Side Reactions and Low Yield

Even with good selectivity, overall yield can be compromised by side reactions or incomplete conversion.

FAQ 2: My reaction is clean by TLC, but the isolated yield is very low after workup and purification. What could be happening?

This often points to issues with product stability, solubility, or the workup procedure itself. Tetrahydroisoquinoline-1-carboxylic acids are zwitterionic and can have unusual solubility profiles.

  • Insight: The product contains both a basic secondary amine and an acidic carboxylic acid. At its isoelectric point, it may be poorly soluble in both aqueous and common organic solvents, leading to precipitation and loss during extraction or transfer.

  • Actionable Advice:

    • Workup pH Adjustment: During aqueous workup, carefully adjust the pH. To extract into an organic layer, you may need to first make the aqueous layer basic (e.g., pH 9-10 with NaHCO₃) to deprotonate the amine, and then esterify the carboxylate in situ before extraction. Alternatively, to precipitate the product, adjust the pH to its isoelectric point (typically around pH 5-6).

    • Direct Isolation: If the product is clean in the crude reaction mixture, consider evaporating the solvent and triturating the residue with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or ethyl acetate).

FAQ 3: I am observing a significant amount of a side product that appears to be the decarboxylated tetrahydroisoquinoline. How can I prevent this?

Decarboxylation is a common side reaction, especially under harsh acidic conditions or elevated temperatures.

  • Insight: The carboxylic acid at the C1 position is susceptible to elimination, particularly if the reaction is heated for prolonged periods in the presence of a strong acid. The mechanism involves protonation of the carboxyl group, followed by loss of CO₂ and water.

  • Actionable Advice:

    • Milder Conditions: This is another reason to switch from strong acids like TFA to weaker acids like formic acid.

    • Reduce Temperature: Avoid heating the reaction if possible. Most Pictet-Spengler reactions for these substrates proceed readily at or below room temperature.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-exposure to acidic conditions.

Reaction Mechanism: Pictet-Spengler and Key Side Reaction

G SM Amino Acid + Aldehyde Imine Schiff Base/ Iminium Ion SM->Imine H⁺ Cyclize Intramolecular Electrophilic Substitution Imine->Cyclize Slow, RDS Product Desired THIQ-1-COOH (cis/trans mixture) Cyclize->Product Deprotonation Side Decarboxylation Side Product Product->Side Harsh Acid / Heat

Technical Support Center: Enhancing Oral Bioavailability of 4-Alkoxy-2-Aryl-6,7-dimethoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with enhancing the oral bioavailability of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines. This class of compounds, while promising for various therapeutic applications such as anticancer agents, often exhibits poor aqueous solubility and/or membrane permeability, leading to low and variable oral bioavailability.[1][2][3][4] This document provides a structured, question-and-answer-based approach to troubleshoot common experimental hurdles, grounded in established scientific principles and field-proven insights.

Part 1: Foundational Issues & Initial Assessment (FAQs)

This section addresses the fundamental questions regarding the bioavailability of your quinoline compounds and the initial steps required for a systematic investigation.

Question 1: We are observing very low and variable plasma concentrations of our lead 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative in our rat model. What are the likely causes?

Answer: Low and variable oral bioavailability is a frequent challenge for poorly soluble compounds like many quinoline derivatives.[2][5] The issue typically stems from one or more of the following factors related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the fluids of the GI tract to be absorbed.[1] The aromatic, often crystalline nature of these quinolines contributes to low solubility.

  • Low Intestinal Permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.[1]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[1]

  • Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, limiting its net absorption.[1]

High variability in plasma concentrations is often linked to factors that are not uniformly controlled across subjects, such as low solubility, pH-dependent solubility, and food effects.[6][7]

Question 2: What is the most effective initial workflow to diagnose the primary barrier to oral absorption for my compound?

Answer: A systematic, data-driven approach is crucial to efficiently identify the rate-limiting step. Before attempting complex formulations, you must first characterize the compound's fundamental properties. This allows you to make informed decisions on the most appropriate enhancement strategy.

Below is a recommended decision-making workflow:

G cluster_0 cluster_1 Primary Barrier & Strategy start Start: Low Oral Bioavailability Observed physchem Step 1: Full Physicochemical Characterization (Solubility, LogP, pKa, m.p.) start->physchem sol_check Aqueous Solubility < 10 µg/mL? physchem->sol_check perm_check Caco-2 Permeability (Papp) Low? sol_check->perm_check No dissolution_limit Dissolution-Limited Absorption --> Focus on Formulation (e.g., ASD, Nanoformulation) sol_check->dissolution_limit Yes met_check High In Vitro Metabolic Clearance? perm_check->met_check No permeability_limit Permeability-Limited Absorption --> Focus on Prodrugs or Permeation Enhancers perm_check->permeability_limit Yes met_check->dissolution_limit No (Likely combined issue, start with formulation) metabolism_limit Metabolism-Limited Absorption --> Focus on Prodrugs or Structural Modification met_check->metabolism_limit Yes

Caption: Initial workflow for diagnosing bioavailability barriers.

Part 2: Troubleshooting Formulation Strategies

If your initial assessment points towards dissolution-limited absorption, formulation strategies are the primary path forward. Amorphous Solid Dispersions (ASDs) are a powerful and widely used technique.[8][9][10]

Question 3: I am developing an Amorphous Solid Dispersion (ASD) to improve solubility, but my formulation is physically unstable and recrystallizes upon storage. What should I do?

Answer: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage of the amorphous form.[8][10] This instability is typically due to insufficient kinetic stabilization of the high-energy amorphous drug by the polymer matrix.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is paramount. A suitable polymer should have good miscibility with your quinoline derivative and a high glass transition temperature (Tg) to limit molecular mobility.[8]

    • Causality: Polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) are effective because their hydrophobic groups can interact with the drug, while other groups can inhibit crystal growth in solution.[8] High Tg polymers physically restrict the drug molecules from rearranging into a crystal lattice.

  • Drug Loading: High drug loading increases the thermodynamic driving force for crystallization.

    • Action: Systematically prepare ASDs with lower drug loading (e.g., 25%, 20%, 15%) and assess their stability over time using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Manufacturing Process: The method used to create the ASD (e.g., spray drying, hot-melt extrusion) can impact its homogeneity and stability.

    • Action: Ensure your process parameters (e.g., solvent evaporation rate, extrusion temperature) are optimized to achieve a molecularly homogenous dispersion. Incomplete solvent removal can act as a plasticizer, lowering the Tg and increasing mobility.

Problem Potential Cause Recommended Action & Rationale
Peaks appear in PXRD after 1 week at 40°C/75% RH1. Poor drug-polymer miscibility2. Insufficient polymer Tg3. Plasticization by residual solvent/water1. Screen alternative polymers (e.g., PVP/VA, Soluplus®).2. Select a polymer with a Tg at least 50°C above the storage temperature.3. Implement a more rigorous secondary drying step and confirm solvent removal via TGA.
Single Tg observed in DSC, but dissolution is incompleteIn-situ precipitation in the dissolution mediaIncorporate a precipitation inhibitor polymer (like HPMCAS) into the formulation or dissolution medium. This maintains supersaturation.[5]

Question 4: Can you provide a standard protocol for preparing an ASD using a solvent evaporation method?

Answer: Certainly. The solvent evaporation method is a common lab-scale technique for screening ASD formulations.

Protocol: Lab-Scale Amorphous Solid Dispersion (ASD) Preparation

Objective: To prepare a 25% w/w drug-loaded ASD of a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative with HPMCAS.

Materials:

  • Lead Quinoline Compound (API)

  • HPMCAS-MG (Polymer)

  • Dichloromethane:Methanol (1:1 v/v) (Solvent System)

  • Rotary Evaporator

  • Vacuum Oven

  • Mortar and Pestle, or low-energy mill

Procedure:

  • Preparation: Accurately weigh 250 mg of the API and 750 mg of HPMCAS.

  • Dissolution: Dissolve both components in 20 mL of the dichloromethane:methanol solvent system in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication. The solution should be clear.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Set the water bath to 40°C and apply vacuum. Rotate the flask to form a thin, uniform film on the flask wall as the solvent evaporates.[5]

  • Secondary Drying: Carefully scrape the film from the flask. Place the solid flakes in a vacuum oven at 40°C for at least 24 hours to remove residual solvent. This step is critical for stability.

  • Milling: Gently mill the dried product to a fine, uniform powder using a mortar and pestle or a suitable lab mill.

  • Characterization (Self-Validation):

    • DSC Analysis: Run a DSC scan to confirm a single glass transition temperature (Tg), which indicates a homogenous amorphous system.

    • PXRD Analysis: Analyze the powder using PXRD. The absence of sharp Bragg peaks (a "halo" pattern) confirms the amorphous state.[5]

Part 3: Troubleshooting Chemical Modification Strategies

When permeability is the primary barrier, or if formulation alone is insufficient, creating a prodrug is a viable strategy.[11][12] A prodrug is a bioreversible derivative of the parent drug designed to overcome specific biopharmaceutical barriers.[13]

Question 5: My quinoline derivative has a phenolic hydroxyl group. I designed a phosphate ester prodrug to improve solubility, but I am not seeing efficient conversion to the parent drug in vivo. How can I troubleshoot this?

Answer: This is a classic prodrug challenge. A successful prodrug must not only improve solubility or permeability but also be efficiently cleaved by endogenous enzymes (in this case, alkaline phosphatases) to release the active parent drug at the site of absorption or in systemic circulation.[12]

Troubleshooting Workflow:

G start Observation: Phosphate Prodrug Shows Poor In Vivo Conversion stability_check Step 1: Assess In Vitro Chemical & Enzymatic Stability start->stability_check chem_stable Is it stable in buffer (pH 1.2, 6.8)? stability_check->chem_stable enz_stable Is it rapidly cleaved in intestinal homogenates or plasma? stability_check->enz_stable chem_stable->enz_stable Yes outcome1 Problem: Chemical Instability Action: Redesign linker if prodrug degrades before absorption. chem_stable->outcome1 No outcome2 Problem: Too Stable Action: Modify promoiety to be a better phosphatase substrate. enz_stable->outcome2 No outcome3 Problem: Site of Cleavage Action: If cleaved too early (gut lumen), consider permeability issues. If cleaved in plasma, absorption of prodrug itself is the issue. enz_stable->outcome3 Yes

Sources

Validation & Comparative

comparing c-Met inhibitory activity of 6,7-dimethoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the c-Met Inhibitory Activity of 6,7-Dimethoxyquinoline Derivatives

Introduction: The Rationale for Targeting c-Met in Oncology

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cellular growth, motility, and invasion.[1][2] Its natural ligand, hepatocyte growth factor (HGF), triggers a signaling cascade essential for embryonic development and tissue regeneration.[3][4][5] However, the dysregulation of the HGF/c-Met pathway is a well-documented driver of tumorigenesis and metastasis in a wide array of human cancers, including lung, gastric, breast, and liver cancers.[2][3][4] Aberrant c-Met activation—arising from gene amplification, mutation, or protein overexpression—can lead to uncontrolled cell proliferation, survival, and invasion, rendering it a high-priority target for therapeutic intervention.[1][4]

Small molecule tyrosine kinase inhibitors (TKIs) represent a major strategy for targeting c-Met.[5][6] Among the various chemical scaffolds explored, the this compound core has emerged as a promising foundation for the development of potent and selective c-Met inhibitors. This guide provides a detailed comparative analysis of a series of novel this compound derivatives, synthesizing data from enzymatic and cellular assays to evaluate their potential as anticancer agents.

The c-Met Signaling Cascade

Upon HGF binding, c-Met undergoes homodimerization and autophosphorylation, creating docking sites for various adaptor proteins. This initiates a complex network of downstream signaling pathways critical for the malignant phenotype. Understanding this cascade is fundamental to appreciating the mechanism of action of its inhibitors. The primary signaling axes activated by c-Met include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[2][3]

  • PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][3]

  • STAT3 Pathway: Implicated in cell transformation, tubulogenesis, and invasion.[1][3]

  • SRC-FAK Pathway: Mediates cellular migration and anchorage-independent growth.[1]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF Ligand HGF->cMet Binding & Dimerization PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Motility STAT3->Invasion

Caption: Simplified c-Met signaling pathway.

Comparative Analysis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

A recent study focused on synthesizing a series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety to optimize c-Met inhibitory potency.[3] The lead compounds were evaluated for their ability to inhibit c-Met kinase activity in a biochemical assay and for their antiproliferative effects against various human cancer cell lines.[3][7]

The data below summarizes the in vitro activity of selected derivatives from this series, with compound 12n emerging as the most potent inhibitor.[3][8][9]

CompoundSubstituent (R)c-Met Kinase IC₅₀ (µM) [a]A549 (Lung Cancer) IC₅₀ (µM) [b]MCF-7 (Breast Cancer) IC₅₀ (µM) [b]MKN-45 (Gastric Cancer) IC₅₀ (µM) [b]
12a H0.810 ± 0.0515.2 ± 1.210.3 ± 0.9> 40
12d 4-F0.250 ± 0.0110.1 ± 0.88.5 ± 0.721.3 ± 1.5
12h 4-OCH₃0.150 ± 0.029.8 ± 1.17.9 ± 0.518.6 ± 1.1
12n 3,4,5-tri-OCH₃0.030 ± 0.008 7.3 ± 1.0 6.1 ± 0.6 13.4 ± 0.5
Cabozantinib Positive Control0.025 ± 0.0056.5 ± 0.75.8 ± 0.411.2 ± 0.8

[a] Data represents the mean ± SD from three independent experiments measuring direct enzymatic inhibition.[3] [b] Data represents the mean ± SD from three independent experiments measuring cellular antiproliferative activity.[3]

Structure-Activity Relationship (SAR) Insights

From the comparative data, a clear structure-activity relationship can be inferred. The introduction of various functional groups to the phenyl ring attached to the benzimidazole fragment played a crucial role in modulating c-Met inhibitory activity.[3]

  • Baseline Activity: The unsubstituted compound 12a showed moderate activity.

  • Electron-Withdrawing Groups: The addition of a fluorine atom at the 4-position (12d ) increased potency, suggesting that electron-withdrawing features in this region are favorable.

  • Electron-Donating Groups: A methoxy group at the 4-position (12h ) further enhanced inhibitory activity compared to both the unsubstituted and fluoro-substituted analogs.

  • Optimal Substitution: The most potent compound, 12n , featured three methoxy groups at the 3, 4, and 5 positions. This trimethoxy substitution pattern resulted in a c-Met IC₅₀ value of 0.030 µM, which is comparable to the positive control, Cabozantinib.[3][7] This highlights a strong preference for multiple electron-donating groups on the terminal phenyl ring.

The antiproliferative activity against the A549, MCF-7, and MKN-45 cancer cell lines correlated well with the enzymatic inhibition data, with compound 12n consistently demonstrating the most potent anticancer effects.[3]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the findings, it is essential to detail the experimental protocols used. The evaluation of these c-Met inhibitors follows a logical workflow from direct enzyme targeting to cellular effects.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Assay cluster_cellular Cellular Assays cluster_analysis Data Analysis start Starting Materials (this compound) synth Synthesis of Derivatives (e.g., 12a-s) start->synth kinase_assay In Vitro c-Met Kinase Assay (e.g., Caliper Motility Shift) synth->kinase_assay mtt_assay Antiproliferation MTT Assay synth->mtt_assay ic50_enz Determine Enzymatic IC₅₀ kinase_assay->ic50_enz sar Structure-Activity Relationship (SAR) Analysis ic50_enz->sar cell_culture Culture Cancer Cell Lines (A549, MCF-7, MKN-45) cell_culture->mtt_assay ic50_cell Determine Cellular IC₅₀ mtt_assay->ic50_cell ic50_cell->sar lead_id Lead Compound Identification (Compound 12n) sar->lead_id

Caption: Experimental workflow for evaluating c-Met inhibitors.
Protocol 1: In Vitro c-Met Kinase Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase. The referenced study utilized a Caliper motility shift assay.[3][9] The general principle for such an assay, often performed using luminescence (e.g., ADP-Glo™), is as follows:

  • Principle: The kinase reaction involves the transfer of a phosphate group from ATP to a substrate. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to a reduction in ADP formation. This can be measured by converting the generated ADP back to ATP and quantifying it via a luciferase-based reaction.[10]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix containing 5x kinase assay buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[11]

    • Inhibitor Dilution: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in a 96-well plate. Include wells for a "positive control" (kinase without inhibitor) and a "blank" (no kinase).

    • Kinase Addition: Thaw and dilute purified recombinant c-Met kinase to the desired concentration in 1x kinase assay buffer. Add the diluted kinase to the "positive control" and "test inhibitor" wells to initiate the reaction.[11]

    • Incubation: Incubate the reaction plate at 30°C for a defined period, typically 45-60 minutes.[10][11]

    • Signal Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced. For luminescent assays, add a detection reagent (like Kinase-Glo® or ADP-Glo™) which measures light output.[10][11]

    • Data Analysis: Subtract the "blank" reading from all other values. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Antiproliferation (MTT) Assay

This cell-based assay is crucial for determining whether the enzymatic inhibition observed translates into a functional effect on cancer cell viability and growth.

  • Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, MKN-45) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.[12]

    • MTT Addition: After the incubation period, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[3][13] Mix thoroughly to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability percentage against the logarithm of compound concentration to determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Conclusion

The this compound scaffold serves as a robust platform for the design of potent c-Met kinase inhibitors. The comparative analysis clearly demonstrates that strategic modification of the anilino-benzimidazole moiety can significantly enhance inhibitory activity. Compound 12n , with its 3,4,5-trimethoxyphenyl substitution, was identified as a highly potent derivative, exhibiting low nanomolar inhibition of c-Met kinase and significant antiproliferative effects across multiple cancer cell lines, with a potency comparable to the established inhibitor Cabozantinib.[3] The detailed experimental workflows provide a validated framework for the screening and characterization of such compounds, underscoring the importance of integrating biochemical and cell-based assays for successful drug discovery in oncology.

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • An overview of the c-MET signaling pathway.
  • Targeting the c-Met Signaling P
  • Targeting the c-Met signaling pathway in cancer.
  • c-MET. AbbVie Science. [Link]
  • Targeting the c-Met Signaling Pathway in Cancer.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Europe PMC. [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays.
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]
  • MET Kinase Assay.

Sources

A Comparative Analysis of 6,7-Dimethoxyquinoline and 6,7-Dimethoxyquinazoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocycles

In the landscape of medicinal chemistry, the quinoline and quinazoline scaffolds stand as privileged structures, forming the core of numerous therapeutic agents. Their rigid bicyclic systems offer a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide provides an in-depth comparative study of two closely related, yet functionally distinct, scaffolds: 6,7-dimethoxyquinoline and 6,7-dimethoxyquinazoline. We will delve into their physicochemical properties, synthetic accessibility, and, most importantly, their divergent applications in modern drug discovery, supported by experimental data and detailed protocols.

At a Glance: Structural and Physicochemical Distinctions

The core difference between this compound and 6,7-dimethoxyquinazoline lies in the arrangement of nitrogen atoms within their bicyclic frameworks. This compound possesses a single nitrogen atom at position 1, while 6,7-dimethoxyquinazoline incorporates a second nitrogen at position 3. This seemingly subtle alteration has profound implications for the electronic properties, hydrogen bonding capabilities, and overall pharmacology of their derivatives.

PropertyThis compound6,7-Dimethoxyquinazoline
Molecular Formula C₁₁H₁₁NO₂[1]C₁₀H₁₀N₂O₂[2]
Molecular Weight 189.21 g/mol [1]190.20 g/mol
Appearance Data not consistently availableLight brown powder
Melting Point Data not consistently available>300 °C (for 2,4-dione derivative)[3]
Key Intermediate 4-Chloro-6,7-dimethoxyquinoline4-Chloro-6,7-dimethoxyquinazoline
Key Applications Anticancer (c-Met inhibitors)[4]Anticancer (EGFR inhibitors), Antimicrobial, Antihypertensive[5]

Note: Physicochemical properties of the parent compounds are not extensively documented in readily available literature; data for key derivatives are often more accessible.

The additional nitrogen atom in the quinazoline ring system increases its hydrogen bonding potential, a critical factor in drug-receptor interactions. This difference is a key determinant in the distinct biological targets these scaffolds are often tailored for.

Synthetic Accessibility: The Gateway to Chemical Diversity

The utility of a scaffold in drug discovery is heavily reliant on its synthetic tractability. For both this compound and 6,7-dimethoxyquinazoline, the 4-chloro derivative serves as a crucial intermediate, enabling the introduction of various functionalities at a key position. The synthesis of these chloro-derivatives, while following different pathways, is well-established.

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

A common and robust method for the synthesis of 4-chloro-6,7-dimethoxyquinoline involves the chlorination of its 4-hydroxy counterpart using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]

Experimental Protocol: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline [7]

  • Reaction Setup: In a suitable reaction vessel, suspend 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) in a solvent such as diethylene glycol dimethyl ether.

  • Addition of Chlorinating Agent: With stirring, add phosphorus oxychloride (approximately 3.5 equivalents).

  • Heating: Heat the reaction mixture to 90-100°C for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a developing solvent system of dichloromethane:petroleum ether (1:8). The reaction is complete when the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to approximately 20°C and carefully pour it into a cold aqueous solution of potassium carbonate (10%) to neutralize the excess POCl₃.

  • Isolation: Stir the resulting mixture for 2 hours to allow for the precipitation of the crude product. Collect the solid by vacuum filtration and wash it with water.

  • Purification: The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from a mixture of ethanol and ethyl acetate.

Diagram: Synthetic Workflow for 4-Chloro-6,7-dimethoxyquinoline

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 3,4-Dimethoxyacetophenone->2-Nitro-4,5-dimethoxyacetophenone Nitration (HNO₃, Acetic Acid) 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one 2-Nitro-4,5-dimethoxyacetophenone->1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one Condensation (DMF-DMA) 4-Hydroxy-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one->4-Hydroxy-6,7-dimethoxyquinoline Reduction & Cyclization (H₂, Catalyst) 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline->4-Chloro-6,7-dimethoxyquinoline Chlorination (POCl₃)

Caption: A common multi-step synthesis of 4-chloro-6,7-dimethoxyquinoline.

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

The synthesis of 4-chloro-6,7-dimethoxyquinazoline typically starts from 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization to form the quinazolinone core, followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [8][9]

  • Cyclization: Add 4,5-dimethoxy-2-aminobenzoic acid (1 equivalent) and formamidine acetate (2 equivalents) to absolute ethanol. Reflux the mixture for approximately 8 hours, monitoring the reaction by TLC. After completion, cool the reaction, remove the solvent under reduced pressure, and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate 6,7-dimethoxyquinazolin-4-one.

  • Chlorination: To a dried flask, add the 6,7-dimethoxyquinazolin-4-one from the previous step and an excess of thionyl chloride. Add a catalytic amount of N,N-dimethylformamide and reflux for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Isolation: Carefully add the residue to ice water with continuous stirring. Adjust the pH to approximately 7 with dilute ammonia to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline.

Diagram: Synthetic Workflow for 4-Chloro-6,7-dimethoxyquinazoline

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination 4,5-Dimethoxy-2-aminobenzoic_acid 4,5-Dimethoxy-2-aminobenzoic acid 6,7-Dimethoxyquinazolin-4-one 6,7-Dimethoxyquinazolin-4-one 4,5-Dimethoxy-2-aminobenzoic_acid->6,7-Dimethoxyquinazolin-4-one Ethanol, Reflux Formamidine_acetate Formamidine acetate Formamidine_acetate->6,7-Dimethoxyquinazolin-4-one 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline 6,7-Dimethoxyquinazolin-4-one->4-Chloro-6,7-dimethoxyquinazoline Thionyl chloride, DMF (cat.), Reflux

Caption: A two-stage synthesis of 4-chloro-6,7-dimethoxyquinazoline.

Divergent Paths in Drug Discovery: A Tale of Two Scaffolds

The distinct electronic and structural features of this compound and 6,7-dimethoxyquinazoline have led to their exploration in different therapeutic areas, with a primary focus on oncology.

This compound: A Scaffold for c-Met Kinase Inhibitors

The this compound core is a prominent feature in a number of potent and selective inhibitors of the c-Met receptor tyrosine kinase.[7] c-Met is a proto-oncogene that, when dysregulated, plays a critical role in tumor growth, invasion, and metastasis. The 6,7-dimethoxy substitution pattern is often crucial for achieving high affinity and selectivity for the c-Met kinase domain.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay [10][11]

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against c-Met kinase using a luminescence-based assay.

  • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., a this compound derivative) in a suitable buffer. Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Plate Setup: To the wells of a 96-well plate, add the diluted inhibitor or a vehicle control (e.g., DMSO).

  • Reaction Initiation: Add the master mix to each well, followed by the addition of diluted recombinant c-Met kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Generation: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to stop the reaction and generate a luminescent signal. Incubate at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle-treated control and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

6,7-Dimethoxyquinazoline: A Versatile Scaffold with Broad Biological Activity

The 6,7-dimethoxyquinazoline scaffold has demonstrated a remarkable breadth of biological activities. It is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[8][12] Furthermore, derivatives of this scaffold have shown significant promise as antimicrobial and antihypertensive agents.[6]

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay [13][14]

This protocol describes a method for assessing the inhibitory potential of compounds against EGFR kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a 6,7-dimethoxyquinazoline derivative). Prepare a reaction mixture containing recombinant EGFR, a suitable peptide substrate, ATP, and kinase assay buffer.

  • Assay Procedure: Incubate the test compound with the reaction mixture at a controlled temperature (e.g., room temperature or 30°C).

  • Detection of Phosphorylation: After the incubation period, quantify the phosphorylation of the peptide substrate. This can be achieved through various methods, including luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of EGFR inhibition against the inhibitor concentration.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) [15][16]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion: Strategic Scaffold Selection for Targeted Drug Design

The comparative analysis of this compound and 6,7-dimethoxyquinazoline underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant divergence in biological activity.

  • This compound has emerged as a highly effective scaffold for targeting the c-Met kinase, with its derivatives showing potent and selective inhibition. Its synthetic accessibility through the 4-chloro intermediate allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

  • 6,7-Dimethoxyquinazoline , with its additional nitrogen atom, offers broader therapeutic potential. It is a cornerstone in the development of EGFR inhibitors and has also yielded promising antimicrobial and antihypertensive agents. The versatility of this scaffold makes it an attractive starting point for diverse drug discovery programs.

The choice between these two scaffolds is therefore a strategic one, dictated by the specific biological target and the desired therapeutic outcome. A thorough understanding of their respective chemical properties, synthetic routes, and established biological profiles, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals seeking to leverage these privileged structures in the quest for novel therapeutics.

References

  • Xu, C., et al. (2007). Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives. Chinese Pharmaceutical Journal, 42(22), 1748-1752.
  • Wikipedia. (2023). Broth microdilution.
  • Yeh, T. K., et al. (2012). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 84(21), 9351–9358.
  • Shi, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 150, 809-816.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • BPS Bioscience. (n.d.). MET Kinase Assay.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Munson, M., et al. (2011). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 286(1), 137-146.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
  • PubChem. (n.d.). 6,7-Dimethoxyquinazoline.
  • Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 69(3), 453-459.

Sources

A Researcher's Guide to Evaluating the Selectivity of 6,7-Dimethoxyquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2] This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on evaluating the selectivity of a promising class of kinase inhibitors built on the 6,7-dimethoxyquinoline scaffold.

The this compound core is a privileged structure in medicinal chemistry, forming the foundation of several potent kinase inhibitors.[3][4] A notable example is Cabozantinib, a multi-kinase inhibitor approved for the treatment of various cancers, which is known to target VEGFR2, MET, RET, and other kinases.[1][5] This guide will delve into the methodologies for assessing the selectivity of novel this compound-based compounds, using Cabozantinib as a benchmark for comparison. We will explore both the on-target potency and the broader selectivity profile, providing the necessary experimental frameworks to empower your research.

Comparative Analysis of Inhibitor Potency and Selectivity

A critical first step in evaluating any new kinase inhibitor is to determine its potency against the intended target and its selectivity against a panel of other kinases. Here, we compare a series of novel 6,7-dimethoxy-4-anilinoquinoline derivatives, identified as potent c-Met inhibitors, with the established multi-kinase inhibitor, Cabozantinib.[6]

On-Target Potency of Novel 6,7-Dimethoxy-4-anilinoquinoline Derivatives against c-Met

A recent study has synthesized and evaluated a series of 6,7-dimethoxy-4-anilinoquinolines for their inhibitory activity against the c-Met kinase and their anti-proliferative effects on various cancer cell lines.[6] The data, summarized in the table below, highlights the potential of this scaffold for developing potent and specific c-Met inhibitors.

Compoundc-Met IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)MKN-45 IC50 (µM)
12a 0.045 ± 0.01210.1 ± 1.58.9 ± 0.915.2 ± 1.1
12b 0.038 ± 0.0099.5 ± 1.18.2 ± 0.714.8 ± 1.3
12n 0.030 ± 0.0087.3 ± 1.06.1 ± 0.613.4 ± 0.5
Cabozantinib 0.005 ± 0.0011.2 ± 0.22.5 ± 0.33.1 ± 0.4

Data extracted from a study on novel 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors.[6]

The causality behind these experimental choices lies in the central role of the HGF/c-Met signaling pathway in cell proliferation, survival, and migration, which is often dysregulated in cancer.[7] The selection of A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) cell lines is based on the known involvement of c-Met in these malignancies.[6] The data indicates that while the novel compounds, particularly 12n , exhibit potent inhibition of c-Met in the nanomolar range, Cabozantinib remains more potent against both the isolated enzyme and the cancer cell lines. This underscores the importance of the specific substitutions on the this compound core for achieving high potency.

Selectivity Profile of Cabozantinib: A Multi-Kinase Inhibitor Benchmark

To truly understand the selectivity of the novel compounds, their activity should be profiled against a broad panel of kinases. While such data for the novel compounds is not yet publicly available, we can use the well-characterized selectivity profile of Cabozantinib as a reference. Cabozantinib is known to inhibit multiple receptor tyrosine kinases involved in tumorigenesis and angiogenesis.[1][8]

Kinase TargetIC50 (nM)
VEGFR2 0.035
c-Met 1.3
RET 4
KIT 4.6
AXL 7
FLT3 11.3
FLT1 12
Tie2 14.3
RON 124
PDGFRβ 234
FGFR1 5294

IC50 values for Cabozantinib against a panel of kinases.[9]

This broad selectivity profile of Cabozantinib contributes to its clinical efficacy across different cancer types but also highlights the potential for off-target effects.[10] For the novel 6,7-dimethoxy-4-anilinoquinoline derivatives, a comprehensive kinome scan would be the logical next step to determine if their potent c-Met inhibition is accompanied by a more selective profile compared to Cabozantinib. This is crucial for developing inhibitors with a potentially more favorable therapeutic window.

Experimental Protocols for Kinase Inhibitor Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11] It is a robust and high-throughput compatible assay for determining IC50 values and profiling inhibitors against a panel of kinases.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions init_reaction Initiate Kinase Reaction: Add ATP to kinase, substrate, and inhibitor mixture prep_reagents->init_reaction incubation Incubate at 30°C init_reaction->incubation add_adpglo Add ADP-Glo™ Reagent: Stops reaction and depletes remaining ATP incubation->add_adpglo incubation2 Incubate at RT add_adpglo->incubation2 add_detection Add Kinase Detection Reagent: Converts ADP to ATP and generates luminescence incubation2->add_detection incubation3 Incubate at RT add_detection->incubation3 read_lum Measure Luminescence incubation3->read_lum

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound-based inhibitor in the appropriate assay buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤1%).

    • Prepare solutions of the target kinase, its specific substrate, and ATP at concentrations optimized for the assay. The ATP concentration is often set at or near the Km for each kinase to provide a sensitive measure of inhibition.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • To stop the kinase reaction, add an equal volume of ADP-Glo™ Reagent to each well. This reagent also depletes the unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well, which converts the ADP generated to ATP and provides the necessary components for a luciferase-based reaction to produce a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Assay

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the inhibitor can engage its target within a cellular context. The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies the binding of a small molecule to a target protein.

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay cluster_detection Signal Detection transfect Transfect cells with NanoLuc®-Kinase fusion construct culture Culture cells for 24h transfect->culture plate_cells Plate transfected cells culture->plate_cells add_inhibitor Add serially diluted inhibitor plate_cells->add_inhibitor add_tracer Add fluorescent tracer add_inhibitor->add_tracer equilibrate Equilibrate at 37°C add_tracer->equilibrate add_substrate Add NanoBRET™ Substrate equilibrate->add_substrate read_bret Measure BRET signal (donor and acceptor emission) add_substrate->read_bret

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for expression of the fusion protein.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in an appropriate assay medium.

    • Dispense the cell suspension into a multi-well plate.

    • Add the this compound-based inhibitor at various concentrations.

    • Add a cell-permeable fluorescent tracer that binds to the kinase of interest.

  • Equilibration and Signal Detection:

    • Incubate the plate at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium with the target protein.

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • The BRET ratio is calculated from the acceptor and donor emission values.

    • The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the intracellular IC50 value, which reflects the target engagement potency in a live-cell environment.

Visualizing the Molecular Context: Signaling Pathways

To fully appreciate the impact of a kinase inhibitor, it is essential to understand the signaling pathway in which its target operates. For the this compound-based inhibitors discussed, c-Met is a primary target.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[4][7][9] Aberrant c-Met signaling is a key driver in many cancers.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion Inhibitor This compound Inhibitor Inhibitor->cMet inhibits

Caption: Simplified c-Met signaling pathway and inhibition.

This diagram illustrates how the binding of HGF to the c-Met receptor triggers the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately leading to changes in gene expression that promote cancer cell proliferation, survival, and metastasis.[7] The this compound-based inhibitors act by blocking the kinase activity of c-Met, thereby inhibiting these oncogenic signals.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. This guide has provided a framework for the comprehensive evaluation of their selectivity, a critical parameter for the successful development of targeted therapies. By combining rigorous in vitro kinase profiling with cell-based target engagement assays, researchers can gain a clear understanding of a compound's potency and selectivity. The comparison with established drugs like Cabozantinib provides a crucial benchmark for advancing novel inhibitors with potentially improved therapeutic profiles. As the field of kinase inhibitor discovery continues to evolve, a thorough and systematic approach to selectivity assessment will remain paramount in the quest for more effective and safer cancer treatments.

References

  • Liu, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
  • Liu, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Journal of Clinical Investigation, 121(10), 4062-4072.
  • HMS LINCS Project. KINOMEscan data.
  • bioRxiv. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors.
  • Taylor & Francis Online. Off-target activity – Knowledge and References.
  • PubMed. Predictive in silico off-target profiling in drug discovery.
  • ACS Publications. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • ACS Publications. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Reaction Biology. Kinase Selectivity Panels.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Frontiers in Oncology. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • Hart, C. D., & De Boer, R. H. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1–7.
  • Dove Medical Press. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer.
  • ResearchGate. IC50 values against c-Met kinase. a.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024.
  • National Center for Biotechnology Information. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer.
  • National Center for Biotechnology Information. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity.
  • National Center for Biotechnology Information. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib.
  • Liu, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
  • Taylor & Francis Online. C-Met inhibitors – Knowledge and References.
  • ACS Publications. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • National Center for Biotechnology Information. Targeted Kinase Selectivity from Kinase Profiling Data.

Sources

A Comparative Guide to the Anticancer Activity of 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines: An In-Depth Analysis of GI50 Values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, lauded for its versatile therapeutic applications.[1] This guide delves into a specific, promising class of these compounds: 4-alkoxy-2-aryl-6,7-dimethoxyquinolines. We will objectively compare the in vitro anticancer activity of novel derivatives, focusing on their GI50 values across a panel of human cancer cell lines. This analysis is grounded in recent findings that highlight their potential as potent topoisomerase I inhibitors.[1][2][3]

Introduction: The Rationale for Targeting Cancer with Novel Quinolines

The quest for novel anticancer agents is driven by the need to overcome the limitations of existing therapies, including drug resistance and adverse side effects. Quinoline derivatives have emerged as a privileged scaffold in this endeavor, demonstrating a wide range of anticancer mechanisms such as DNA intercalation, inhibition of tubulin polymerization, and targeting of critical enzymes involved in cancer progression.[1] This guide focuses on a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines designed to target Topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair in cancer cells.[1][2][3] By stabilizing the TOP1-DNA cleavage complex, these compounds can induce cancer cell death.[1][2][3]

Comparative Analysis of In Vitro Anticancer Activity (GI50)

The 50% growth inhibition (GI50) value is a key metric for assessing the cytotoxic and cytostatic effects of a compound on cancer cells.[4][5][6] A lower GI50 value indicates higher potency. The following tables summarize the GI50 values for a selection of the most potent 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives from a recent comprehensive study, evaluated against the NCI-60 panel of human cancer cell lines.[1][2][3]

Table 1: GI50 Values (μM) of Lead 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines in a Panel of Cancer Cell Lines [1]

CompoundLeukemia (SR)Non-Small Cell Lung Cancer (NCI-H226)Colon Cancer (COLO205)CNS Cancer (SF-295)Melanoma (LOX IMVI)Ovarian Cancer (NCI/ADR-RES)Renal Cancer (CAKI-1)Breast Cancer (T-47D)
14m 0.1330.3430.4010.3280.1160.4580.1880.472
14e 0.2010.4520.5120.4110.1540.5890.2340.598
14f 0.2230.4890.5560.4560.1780.6320.2780.645
14g 0.2110.4670.5330.4320.1650.6010.2540.612
14h 0.2540.5120.5890.4870.1990.6780.3010.689
14n 0.1560.3870.4450.3670.1340.4990.2010.501
14o 0.1870.4210.4870.3980.1450.5430.2210.554
14p 0.2210.4980.5670.4650.1870.6540.2890.667

Data extracted from Elbadawi et al., European Journal of Medicinal Chemistry, 2021.[1]

Among the tested compounds, 14m emerged as the most potent, with a full panel GI50 mean-graph midpoint (MG-MID) of 1.26 μM.[1][2][3] The most sensitive cancer types to this compound were colon cancer, leukemia, and melanoma, with GI50 MG-MID values of 0.875, 0.904, and 0.926 μM, respectively.[1][2][3] Notably, the melanoma cell line LOX IMVI showed remarkable sensitivity to all tested compounds, with GI50 values ranging from 0.116 to 0.227 μM.[1][2][3]

Structure-Activity Relationship (SAR) Insights

The potent anticancer activity of these 4-alkoxy-2-aryl-6,7-dimethoxyquinolines is intrinsically linked to their chemical structure. Key SAR observations include:

  • Alkoxy Linker at C4: A propyl linker between the oxygen atom and the aryl group at the C4 position of the quinoline ring is crucial for enhanced activity.[3] Compounds with a propyl linker (e.g., 14e-h and 14m-p) exhibited significantly improved growth inhibitory activity compared to those with an ethyl linker.[1]

  • Substitution on the 2-Aryl Ring: The nature of the substituent on the phenyl ring at the C2 position influences potency. While a detailed exploration is ongoing, the specific substitution pattern in compound 14m contributes to its superior activity.

  • Amino Side Chain at C4: In related quinoline derivatives, the presence and length of an amino side chain at the C4 position have been shown to facilitate antiproliferative activity, with a two-carbon (ethyl) chain often being favorable.[7]

Experimental Protocol: Determination of GI50 Values

The GI50 values presented were determined using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[1]

Step-by-Step Methodology
  • Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on their doubling time. The plates are incubated for 24 hours to allow for cell attachment.[8]

  • Baseline Measurement (Tz): After 24 hours, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition.[8]

  • Drug Addition: The test compounds are added to the remaining plates at five different concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: After the incubation period, the cells are fixed in situ with cold TCA.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.[8]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[8]

  • Dye Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • GI50 Calculation: The percentage growth is calculated for each drug concentration, and the GI50 value is determined as the concentration that causes a 50% reduction in the net protein increase of control cells during the incubation period.[8]

Experimental Workflow Diagram

GI50_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_plating 2. Plate Cells in 96-well Plates cell_culture->cell_plating incubation_24h 3. Incubate for 24h cell_plating->incubation_24h tz_fixation 4. Fix 'Tz' Plates (Time Zero) add_compounds 5. Add Test Compounds incubation_24h->add_compounds incubation_48h 6. Incubate for 48h add_compounds->incubation_48h fixation 7. Fix Cells with TCA incubation_48h->fixation staining 8. Stain with SRB fixation->staining washing 9. Wash Unbound Dye staining->washing solubilization 10. Solubilize Bound Dye washing->solubilization read_absorbance 11. Read Absorbance solubilization->read_absorbance calculate_gi50 12. Calculate GI50 Values read_absorbance->calculate_gi50

Caption: Workflow for GI50 determination using the SRB assay.

Proposed Mechanism of Action: Topoisomerase I Inhibition

The potent anticancer activity of these 4-alkoxy-2-aryl-6,7-dimethoxyquinolines is attributed to their ability to inhibit Topoisomerase I (TOP1).[1][2][3] TOP1 is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Anticancer drugs that target TOP1, such as camptothecin, act by stabilizing the covalent complex formed between TOP1 and DNA (the TOP1cc).[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks upon collision with the replication fork, ultimately triggering apoptosis and cell death.[1] Compounds 14h and 14p from this series have demonstrated moderate TOP1 inhibitory activity, suggesting that this is a key mechanism for this class of molecules.[2]

Signaling Pathway Diagram

TOP1_Inhibition cluster_dna DNA Replication & Transcription cluster_drug Drug Action cluster_outcome Cellular Outcome supercoiled_dna Supercoiled DNA top1 Topoisomerase I (TOP1) supercoiled_dna->top1 binds to top1cc TOP1-DNA Cleavage Complex (TOP1cc) top1->top1cc creates single-strand break relaxed_dna Relaxed DNA top1cc->relaxed_dna re-ligates DNA (normal) stabilized_complex Stabilized TOP1cc drug 4-Alkoxy-2-aryl-6,7- dimethoxyquinoline drug->stabilized_complex binds to & stabilizes replication_fork Replication Fork Collision stabilized_complex->replication_fork ds_breaks DNA Double-Strand Breaks replication_fork->ds_breaks apoptosis Apoptosis (Cell Death) ds_breaks->apoptosis

Sources

A Comparative Analysis of 6,7-Dimethoxy-4-anilinoquinolines and Cabozantinib: Potency and Selectivity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparison of the potency of a promising class of compounds, the 6,7-dimethoxy-4-anilinoquinolines, with the established multi-kinase inhibitor, cabozantinib. This analysis is grounded in experimental data to inform researchers and drug development professionals on the nuances of their mechanisms and potential therapeutic applications.

Introduction to the Comparators

6,7-Dimethoxy-4-anilinoquinolines represent a class of synthetic organic compounds that have been investigated for their potential as anti-cancer agents. A key structural feature is the quinoline core, which is a common scaffold in many kinase inhibitors. The 4-anilino substitution allows for various modifications to optimize target binding and pharmacological properties. Recent research has highlighted their potent inhibitory activity against specific receptor tyrosine kinases, particularly c-Met.[1][2]

Cabozantinib , marketed under the brand name CABOMETYX®, is an orally bioavailable, potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[3] It is known to target a range of kinases implicated in tumor progression, including vascular endothelial growth factor receptor (VEGFR), MET, AXL, and RET.[3][4] This multi-targeted profile contributes to its clinical efficacy in various malignancies by inhibiting tumor angiogenesis, invasion, and metastasis.[5]

Comparative Analysis of In Vitro Potency

A direct comparison of the inhibitory activity of these compounds against specific kinases is crucial for understanding their potential therapeutic index and off-target effects. The most direct comparative data available focuses on the inhibition of the c-Met receptor tyrosine kinase.

c-Met Kinase Inhibition

The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in cell proliferation, survival, and motility, and is a key driver in the development and metastasis of numerous cancers.[6]

A study detailing the synthesis and evaluation of a series of 6,7-dimethoxy-4-anilinoquinoline derivatives identified a lead compound, designated as compound 12n , which demonstrated potent c-Met inhibitory activity.[1][2] In a head-to-head in vitro kinase assay, compound 12n was compared with cabozantinib.

Compoundc-Met IC50 (µM)
Compound 12n 0.030 ± 0.008
Cabozantinib 0.0054

Table 1: Comparative in vitro inhibitory activity against c-Met kinase. The IC50 value for cabozantinib against c-Met is also reported as 5.4 nM.[7]

The data indicates that while compound 12n is a highly potent inhibitor of c-Met, cabozantinib exhibits approximately 5.5-fold greater potency in this specific assay.

Broader Kinase Inhibition Profile of Cabozantinib

Cabozantinib's clinical efficacy is attributed to its ability to inhibit multiple key oncogenic kinases. Its inhibitory profile extends beyond c-Met, with potent activity against several other RTKs.

Kinase TargetCabozantinib IC50 (nmol/L)
VEGFR2 0.035
MET 1.3
KIT 4.6
RET 5.2
AXL 7
FLT3 11.3
TIE2 14.3

Table 2: In vitro kinase inhibition profile of cabozantinib against a panel of receptor tyrosine kinases.[3]

Currently, a similarly broad, head-to-head kinase selectivity profile for the 6,7-dimethoxy-4-anilinoquinoline class, specifically for compound 12n, is not publicly available. This highlights a key area for future investigation to fully understand the selectivity and potential off-target effects of this compound class compared to cabozantinib.

Cellular Anti-Proliferative Activity

The ultimate measure of a compound's potential as an anti-cancer agent is its ability to inhibit the proliferation of cancer cells. The anti-proliferative activity of compound 12n was evaluated against a panel of human cancer cell lines.

Cell LineCancer TypeCompound 12n IC50 (µM)
A549 Human lung cancer7.3 ± 1.0
MCF-7 Human breast cancer6.1 ± 0.6
MKN-45 Human gastric cancer13.4 ± 0.5

Table 3: In vitro anti-proliferative activity of compound 12n against various human cancer cell lines.[6]

While the study provides these IC50 values for compound 12n, it does not include corresponding data for cabozantinib under the same experimental conditions.[6] This makes a direct, side-by-side comparison of their cellular potency challenging. However, other studies have shown that neuroblastoma cell lines are sensitive to a different c-Met inhibitor, EMD1214063, with IC50 values ranging from 2.4 to 8.5 μM.[8]

Key Signaling Pathways

To appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they target.

The c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet->cMet Dimerization & Autophosphorylation GRB2_SOS GRB2_SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Inhibitor Inhibitor->cMet Inhibits

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling proteins.[6] This leads to the activation of multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.[9][10][11][12][13] Both 6,7-dimethoxy-4-anilinoquinolines and cabozantinib exert their effects by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

VEGFR and AXL Signaling Pathways Targeted by Cabozantinib

Multi_Target_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR GAS6 GAS6 AXL AXL GAS6->AXL Angiogenesis Angiogenesis VEGFR->Angiogenesis Invasion Invasion & Metastasis AXL->Invasion cMet c-Met Proliferation Proliferation cMet->Proliferation Cabozantinib Cabozantinib Cabozantinib->VEGFR Inhibits Cabozantinib->AXL Inhibits Cabozantinib->cMet Inhibits

Cabozantinib's broader mechanism of action involves the simultaneous inhibition of several key RTKs.[3] By targeting VEGFR, it disrupts angiogenesis, the formation of new blood vessels that tumors need to grow.[14][15][16][17][18] Inhibition of AXL, another RTK, interferes with processes like invasion and the development of drug resistance.[19][20][21][22][23] This multi-pronged attack on different aspects of tumor biology is a key feature of cabozantinib's therapeutic strategy.

Experimental Methodologies

The reliability of the comparative data presented hinges on the robustness of the experimental assays used. Below are the standard protocols for the key in vitro assays mentioned.

In Vitro Kinase Inhibition Assay (Caliper Motility Shift Assay)

This assay is a microfluidic-based method for measuring enzyme activity and inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Compound 1. Incubate Kinase with Inhibitor Add_Substrate 2. Add Fluorescent Substrate & ATP Enzyme_Compound->Add_Substrate Incubate 3. Incubate to Allow Phosphorylation Add_Substrate->Incubate Quench 4. Stop Reaction Incubate->Quench Electrophoresis 5. Microfluidic Electrophoresis Quench->Electrophoresis Detection 6. Separate & Quantify Substrate/Product Electrophoresis->Detection

  • Reaction Setup : The target kinase (e.g., c-Met) is incubated with varying concentrations of the test compound (6,7-dimethoxy-4-anilinoquinoline or cabozantinib) in a microplate well.[2][24]

  • Initiation of Reaction : A solution containing a fluorescently labeled peptide substrate and adenosine triphosphate (ATP) is added to each well to start the enzymatic reaction.

  • Incubation : The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Termination : The reaction is stopped by adding a stop solution.

  • Microfluidic Separation : The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated product and the non-phosphorylated substrate to separate based on their different electrophoretic mobilities.[24][25][26][27][28]

  • Quantification and IC50 Determination : The amounts of fluorescent substrate and product are quantified. The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[29][30][31][32]

  • Cell Seeding : Cancer cells (e.g., A549, MCF-7, MKN-45) are seeded into a 96-well plate and allowed to adhere overnight.[30]

  • Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[29]

  • Formazan Formation : Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.[29]

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[29]

  • IC50 Calculation : The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated for each compound concentration relative to untreated control cells, and the IC50 value is determined from the resulting dose-response curve.

Conclusion and Future Directions

The available experimental data demonstrates that both the 6,7-dimethoxy-4-anilinoquinoline derivative (compound 12n) and cabozantinib are potent inhibitors of the c-Met receptor tyrosine kinase. Cabozantinib exhibits a higher potency against c-Met in vitro and possesses a well-documented, multi-targeted profile that includes other key oncogenic kinases such as VEGFR and AXL. The 6,7-dimethoxy-4-anilinoquinolines, as exemplified by compound 12n, show promising anti-proliferative activity against several cancer cell lines.

For a more comprehensive comparison, future research should focus on:

  • Broad Kinase Selectivity Profiling : A head-to-head comparison of the inhibitory activity of lead 6,7-dimethoxy-4-anilinoquinoline compounds against a broad panel of kinases is necessary to fully assess their selectivity relative to cabozantinib.

  • Direct Cellular Potency Comparison : Evaluating the anti-proliferative activity of both compound classes in the same cancer cell lines under identical experimental conditions would provide a more direct measure of their relative cellular potency.

  • In Vivo Efficacy Studies : Comparative in vivo studies in relevant animal models are essential to determine the therapeutic potential and pharmacokinetic/pharmacodynamic properties of the 6,7-dimethoxy-4-anilinoquinolines.

This guide provides a foundational comparison based on current literature. As new data emerges, a more complete picture of the therapeutic potential of 6,7-dimethoxy-4-anilinoquinolines in relation to established inhibitors like cabozantinib will be formed, aiding in the rational design and development of next-generation kinase inhibitors.

References

  • A pathway map of AXL receptor-medi
  • Schematic representation of Axl signaling pathway. Activation...
  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hep
  • The schematic diagram of c-mesenchymal–epithelial transition (c-MET)...
  • Basic structure, signaling pathways and activation of AXL. (a)...
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed. [Link]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - Semantic Scholar. [Link]
  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC. [Link]
  • Schematic diagram to show vascular endothelial growth factor (VEGF)...
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. [Link]
  • Schematic representation of the c-Met signaling pathway suggested in...
  • AXL structure, signaling, and effector pathways. The AXL protein is...
  • Schematic of the VEGF signaling pathway acting on endothelialization.
  • c-MET activation signaling pathways.
  • AXL (AXL receptor tyrosine kinase)
  • Figure 2 from An overview of the c-MET signaling p
  • Development - VEGF signaling via VEGFR2 - generic cascades P
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
  • The schematic diagram of HGF/c-MET signal transduction pathway - ResearchG
  • VEGFA-VEGFR2 signaling | P
  • MTT Cell Assay Protocol. [Link]
  • VEGF signaling p
  • IC50 values against c-Met kinase. a.
  • In vitro kinase inhibition profile of cabozantinib.
  • Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC. [Link]
  • Technology - Nanosyn. [Link]
  • The novel kinase inhibitor EMD1214063 is effective against neuroblastoma - PubMed. [Link]
  • CONCENTRATION ENHANCED MOBILITY-SHIFT ASSAY WITH APPLICATIONS TO APTAMER-BASED BIOMARKER DETECTION AND KINASE PROFILING. [Link]
  • Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. [Link]
  • Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC. [Link]

Sources

A Comparative Guide to the In Vivo Tumor Growth Inhibition by Dioxygenated Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual frontier. Among the myriad of heterocyclic scaffolds explored, quinazoline derivatives have emerged as a particularly fruitful area of investigation, yielding several FDA-approved drugs. This guide delves into a specific and promising subclass: dioxygenated quinazoline derivatives. We will objectively compare their in vivo tumor growth inhibition performance against established clinical alternatives, supported by experimental data, and elucidate their underlying mechanisms of action.

Introduction: The Therapeutic Promise of the Quinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, most notably in oncology.[1][2] The clinical success of drugs like gefitinib, erlotinib, and lapatinib has solidified the importance of this scaffold in targeting key signaling pathways that drive tumor progression.[3] This guide will focus on derivatives featuring dioxygenated substitutions on the quinazoline ring, a modification that has been shown to confer potent and sometimes distinct anticancer properties. We will explore two primary classes of these compounds: those that inhibit receptor tyrosine kinases (RTKs) and those that target tubulin polymerization.

Comparative In Vivo Efficacy of Dioxygenated Quinazoline Derivatives

The true measure of an anticancer agent's potential lies in its performance in preclinical in vivo models. These studies provide critical insights into a compound's efficacy, tolerability, and pharmacokinetic profile. Here, we compare the in vivo tumor growth inhibition of representative dioxygenated quinazoline derivatives against standard-of-care agents in relevant cancer models.

Receptor Tyrosine Kinase Inhibitors: The 6,7-Dioxygenated Quinazolines

A significant class of dioxygenated quinazolines features alkoxy groups at the 6 and 7 positions of the quinazoline ring. These substitutions are often found in potent inhibitors of the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.

One such derivative, 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131) , has been evaluated for its in vivo anticancer activity. In a study utilizing a transgenic mouse model of breast cancer (MMTV/Neu), a liposomal nanoparticle formulation of WHI-P131 was compared to standard chemotherapeutic agents, including the taxane paclitaxel and the EGFR inhibitor gefitinib.[4] The results demonstrated that WHI-P131 was substantially more effective than these established drugs in this model of chemotherapy-resistant breast cancer.[4]

Another related compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , has shown potent cytotoxic activity against human glioblastoma cells. In a severe combined immunodeficient (SCID) mouse glioblastoma xenograft model, administration of an EGF-conjugated form of WHI-P154 led to delayed tumor progression and improved tumor-free survival, highlighting its potential for targeted delivery to EGFR-overexpressing tumors.[5]

Compound Cancer Model Animal Model Dosage & Administration Tumor Growth Inhibition (TGI) Comparator & TGI Reference
WHI-P131 (liposomal) Chemotherapy-resistant Breast CancerMMTV/Neu Transgenic Mice50, 100, 150 mg/kg, i.p., daily for 5 days/weekSubstantially more effectivePaclitaxel (6.7 mg/kg, i.p., days 1,3,5/week), Gefitinib (75 mg/kg, oral gavage, daily)[4]
EGF-WHI-P154 GlioblastomaSCID Mice XenograftNot specifiedDelayed tumor progression, improved tumor-free survivalNot directly compared[5]
Tubulin Polymerization Inhibitors: The 2,4-Disubstituted Quinazolines

A distinct class of dioxygenated quinazoline derivatives exerts its anticancer effects not by kinase inhibition, but by disrupting microtubule dynamics. These compounds often feature substitutions at the 2 and 4 positions of the quinazoline ring and have been shown to act as potent inducers of tubulin polymerization.

For instance, a novel 3,4-dihydroquinazoline derivative, KYS05090 , demonstrated significant oral anti-tumoral activity in an A549 non-small cell lung cancer xenograft model in nude mice.[6] Notably, at a dose of 5 mg/kg, KYS05090 exhibited a 67% tumor growth inhibition, which was more potent than the widely used microtubule stabilizer, paclitaxel (53% TGI).[6]

Compound Cancer Model Animal Model Dosage & Administration Tumor Growth Inhibition (TGI) Comparator & TGI Reference
KYS05090 Non-Small Cell Lung Cancer (A549)BALB/c (nu/nu) Nude Mice Xenograft1 and 5 mg/kg, oral60% (1 mg/kg), 67% (5 mg/kg)Paclitaxel: 53%[6]

Mechanisms of Action: A Tale of Two Targets

The dioxygenated quinazoline derivatives discussed herein achieve their potent in vivo antitumor effects through two distinct and critical mechanisms: inhibition of receptor tyrosine kinase signaling and disruption of microtubule dynamics.

Inhibition of EGFR/HER2 Signaling Pathway

The 6,7-dimethoxyquinazoline derivatives, such as WHI-P131, function as ATP-competitive inhibitors of receptor tyrosine kinases, particularly EGFR and its family members like HER2.[4] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and invasion.[3] By blocking the kinase activity of these receptors, these quinazoline derivatives effectively shut down these pro-tumorigenic signals.

The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The MAPK pathway is crucial for cell proliferation, while the PI3K/AKT/mTOR pathway is a key regulator of cell growth, survival, and metabolism. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival 6,7-Dioxygenated Quinazoline 6,7-Dioxygenated Quinazoline 6,7-Dioxygenated Quinazoline->EGFR Inhibits 6,7-Dioxygenated Quinazoline->HER2 Inhibits

EGFR/HER2 signaling pathway inhibition.
Disruption of Microtubule Dynamics

In contrast, 2,4-disubstituted quinazoline derivatives like KYS05090 interfere with the highly dynamic nature of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle. Their ability to rapidly polymerize and depolymerize is crucial for proper chromosome segregation.

These quinazoline derivatives can act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules. This disruption of microtubule dynamics leads to a failure in mitotic spindle formation, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis, leading to cancer cell death. This mechanism is distinct from that of taxanes, which stabilize microtubules and also lead to mitotic arrest.

Microtubule_Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Leads to Microtubule->Tubulin Dimers Depolymerization 2,4-Dioxygenated Quinazoline 2,4-Dioxygenated Quinazoline 2,4-Dioxygenated Quinazoline->Tubulin Dimers Binds to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Disruption of microtubule dynamics.

Experimental Protocols: A Guide to In Vivo Efficacy Studies

To ensure the reproducibility and validity of in vivo tumor growth inhibition studies, a well-defined and rigorously followed protocol is essential. Below is a representative protocol for a xenograft mouse model.

Protocol: Subcutaneous Xenograft Model for Tumor Growth Inhibition Study

1. Cell Culture and Preparation:

  • Culture the chosen human cancer cell line (e.g., A549 for lung cancer, U87 for glioblastoma) in the appropriate medium and conditions.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

2. Animal Model:

  • Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the animals for tumor formation.

4. Tumor Growth Monitoring and Randomization:

  • Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. Drug Preparation and Administration:

  • Prepare the dioxygenated quinazoline derivative and comparator drugs in a suitable vehicle.

  • Administer the treatments according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

  • The control group should receive the vehicle alone.

6. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group using the formula: TGI (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100.

  • Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.

Experimental_Workflow Cell_Culture Cell Culture & Preparation Implantation Tumor Cell Implantation Cell_Culture->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Treatment Drug Administration Randomization->Treatment Assessment Efficacy & Toxicity Assessment Treatment->Assessment Data_Analysis Data Analysis (TGI) Assessment->Data_Analysis

In vivo tumor growth inhibition workflow.

Conclusion

Dioxygenated quinazoline derivatives represent a versatile and potent class of anticancer agents. The in vivo data presented in this guide highlights their potential to surpass the efficacy of established drugs, both in the realm of receptor tyrosine kinase inhibition and microtubule disruption. The distinct mechanisms of action offered by different substitution patterns on the quinazoline scaffold provide a rich platform for the development of novel therapeutics. For researchers in oncology drug discovery, a thorough understanding of the structure-activity relationships, in vivo performance, and molecular mechanisms of these compounds is paramount to unlocking their full therapeutic potential. The protocols and data herein serve as a valuable resource to guide future preclinical evaluations and advance the development of this promising class of anticancer agents.

References

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). National Institutes of Health.
  • In vivo Anti-Cancer Activity of a Liposomal Nanoparticle Construct of Multifunctional Tyrosine Kinase Inhibitor 4-(4'-Hydroxyphenyl)-Amino-6,7-Dimethoxyquinazoline. (n.d.). Walsh Medical Media.
  • Schematic diagram of HER2 signaling pathways. Upon ligand binding,... (n.d.). ResearchGate.
  • HER2 signaling diagram. HER2 is at the center of EGFR signaling at the... (n.d.). ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health.
  • a A schematic illustration showing that microtubule dynamics are... (n.d.). ResearchGate.
  • HER2/EGFR Signaling Pathway in Breast Cancer. (n.d.). BioRender.
  • Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2025). PubMed.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory.
  • Schematic presentation of the role of microtubules in various cellular... (n.d.). ResearchGate.
  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. (2012). PubMed.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed.
  • Microtubules are dynamic structures that interact with diverse... (n.d.). ResearchGate.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). National Institutes of Health.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Polish Pharmaceutical Society.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science.
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (n.d.). ResearchGate.
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research.
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed.
  • Microtubule Dynamics and Cancer. (2022). National Institutes of Health.
  • Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. (n.d.). MDPI.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health.
  • 2,4-Disubstituted Quinazoline Derivatives Act as Inducers of Tubulin Polymerization: Synthesis and Cytotoxicity. (2019). PubMed.
  • Effect of synthesized quinazoline derivatives on % increase in weight,... (n.d.). ResearchGate.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed.
  • In vivo evaluation of oral anti-tumoral effect of 3,4-dihydroquinazoline derivative on solid tumor. (2012). PubMed.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). National Institutes of Health.
  • 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. (2018). PubMed.
  • Modulation of taxane binding to tubulin curved and straight conformations by systematic 3'N modification provides for improved microtubule binding, persistent cytotoxicity and in vivo potency. (2023). PubMed.
  • (PDF) In vivo Antitumor Activity of Novel 3, 4 di- Substituted Quinazoline Derivatives: A Novel Approach. (2023). ResearchGate.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate.
  • In vivo Anti-Tumour Activity of Novel 2, 3, 7 Trisubstituted Quinazoline Derivatives. (n.d.). ResearchGate.

Sources

A Comparative Guide to the Cross-Referencing Activity of 6,7-Dimethoxyquinoline Derivatives Against the NCI-60 Panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

Among the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its versatile framework allows for structural modifications that can target a wide array of biological pathways crucial to cancer cell proliferation and survival.[4][5] Derivatives of quinoline have been successfully developed into drugs that function through mechanisms like DNA intercalation, inhibition of topoisomerase, and modulation of protein kinases.[1][6]

This guide focuses specifically on derivatives featuring a 6,7-dimethoxy substitution pattern. This particular motif is a key pharmacophore found in numerous biologically active molecules, recognized for its ability to enhance binding affinity to various enzymatic targets.[7][8][9] To objectively assess the therapeutic potential of these compounds, we turn to a cornerstone of preclinical cancer research: the National Cancer Institute's 60 human tumor cell line panel (NCI-60). Established in 1990, the NCI-60 screen is a disease-oriented drug discovery tool that provides a broad, systemic view of a compound's activity across a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[10][11]

The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of 6,7-dimethoxyquinoline derivatives evaluated against the NCI-60 panel. We will delve into the underlying experimental methodologies, present comparative activity data, elucidate structure-activity relationships (SAR), and explore the mechanistic insights revealed by this powerful screening platform.

The NCI-60 Screening Methodology: A Foundation for Comparative Analysis

The trustworthiness of any cross-compound comparison hinges on the consistency and rigor of the experimental method. The NCI-60 screen is a well-established, high-throughput platform that has been a pillar of cancer drug discovery for over three decades.[10][12] Understanding its workflow is crucial for interpreting the resulting data.

The screening process is designed to measure a compound's effect on net cell growth or lethality. Initially, compounds are typically tested at a single high concentration (10⁻⁵ M) across all 60 cell lines.[13] Compounds that demonstrate significant growth inhibition proceed to a more detailed five-dose screening to determine key potency metrics such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).[13][14]

NCI-60 Five-Dose Screening Workflow Diagram

The following diagram illustrates the standardized workflow for the five-dose assay, ensuring that data generated for different compounds are directly comparable.

NCI60_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Acquisition & Analysis CellCulture 1. Cell Line Cultivation (RPMI 1640, 5% FBS) Plating 2. Inoculation into 96-well Plates CellCulture->Plating Incubate24h 3. 24h Pre-incubation (37°C, 5% CO2) Plating->Incubate24h Tz_Plate 4. Time Zero (Tz) Plate Fixation with TCA Incubate24h->Tz_Plate DrugAdd 6. Addition of Compound (5 concentrations) Incubate24h->DrugAdd Calculation 13. Calculation of GI50, TGI, LC50 Tz_Plate->Calculation DrugPrep 5. Compound Solubilization (DMSO Stock) & Dilution DrugPrep->DrugAdd Incubate48h 7. 48h Incubation with Compound DrugAdd->Incubate48h Termination 8. Assay Termination (TCA Fixation) Incubate48h->Termination SRB_Stain 9. Staining with Sulforhodamine B (SRB) Termination->SRB_Stain Washing 10. Removal of Unbound Dye SRB_Stain->Washing Solubilize 11. Solubilization of Bound Stain (Trizma base) Washing->Solubilize Readout 12. Absorbance Reading (515 nm) Solubilize->Readout Readout->Calculation TOP1_Inhibition cluster_dna Normal DNA Replication cluster_inhibition Inhibition by this compound DNA_Supercoil Supercoiled DNA TOP1_Binds TOP1 Binds and Cleaves One Strand DNA_Supercoil->TOP1_Binds Cycle Repeats DNA_Relaxed DNA Relaxes TOP1_Binds->DNA_Relaxed Cycle Repeats Quinoline Quinoline Derivative (e.g., 14p) TOP1_Binds->Quinoline Inhibitor Intervenes TOP1_Religates TOP1 Religates DNA Strand DNA_Relaxed->TOP1_Religates Cycle Repeats TOP1_Religates->DNA_Supercoil Cycle Repeats TOP1cc Stabilized TOP1-DNA Cleavage Complex (TOP1cc) Quinoline->TOP1cc Intercalates & Stabilizes DSB Lethal Double-Strand Break (DSB) Replication_Fork Advancing Replication Fork Replication_Fork->TOP1cc Collides with Replication_Fork->DSB Collision causes Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of prominent c-Met inhibitors through molecular docking studies. It is designed for researchers, scientists, and drug development professionals seeking to understand the structural basis of c-Met inhibition and apply computational methods to their own research. We will move beyond a simple protocol, delving into the causality behind experimental choices and ensuring a self-validating system for trustworthy results.

The Oncogenic Driver: Understanding the c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cellular growth, survival, and migration.[1] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways.[1][2][3] Aberrant c-Met signaling, often driven by genetic alterations like mutations or gene amplification, is a key driver in the development and progression of numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.[1][2] This dysregulation leads to enhanced tumor cell proliferation, survival, motility, and invasion, making c-Met a prime target for therapeutic intervention.[2][4][5]

The primary signaling cascades activated by c-Met include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell growth and proliferation.[1][4]

  • PI3K-AKT-mTOR Pathway: Regulates metabolism, supports cell survival, and inhibits apoptosis.[1][4]

  • JAK-STAT Pathway: Drives the expression of genes involved in cell proliferation, survival, and morphogenesis.[1][4]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K JAK JAK c-Met->JAK HGF HGF HGF->c-Met Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Invasion Invasion STAT->Invasion

The Power of Prediction: An Overview of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an invaluable tool for understanding how a small molecule inhibitor (ligand) interacts with its protein target at the atomic level. This allows us to:

  • Predict Binding Affinity: Estimate the strength of the interaction between the inhibitor and the target protein.

  • Elucidate Binding Mode: Determine the specific orientation and conformation of the inhibitor within the binding site.

  • Identify Key Interactions: Pinpoint the crucial amino acid residues involved in the binding, such as hydrogen bonds and hydrophobic interactions.

By comparing the docking results of different inhibitors, we can gain insights into their structure-activity relationships (SAR) and guide the design of more potent and selective drug candidates.

A Curated Cohort: Selecting c-Met Inhibitors for Comparison

For this comparative study, we have selected four well-characterized c-Met inhibitors that are either FDA-approved or have been extensively studied in clinical trials. This selection encompasses a diversity of chemical scaffolds and binding modes, providing a robust basis for comparison.

InhibitorTypeFDA Approval Status
Crizotinib Type IApproved
Cabozantinib Type IIApproved
Capmatinib Type IbApproved
Tepotinib Type IbApproved

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, step-by-step methodology for conducting a comparative docking study of c-Met inhibitors using UCSF Chimera and AutoDock Vina.

Docking_Workflow Start Start Protein_Preparation 1. Protein Preparation (UCSF Chimera) Start->Protein_Preparation Ligand_Preparation 2. Ligand Preparation (UCSF Chimera) Protein_Preparation->Ligand_Preparation Grid_Box_Generation 3. Grid Box Generation (AutoDock Tools) Ligand_Preparation->Grid_Box_Generation Docking_Execution 4. Docking Execution (AutoDock Vina) Grid_Box_Generation->Docking_Execution Results_Analysis 5. Results Analysis & Visualization Docking_Execution->Results_Analysis End End Results_Analysis->End

Protein Preparation

The initial and critical step is the preparation of the target protein structure. We will use the crystal structure of the c-Met kinase domain (PDB ID: 3DKF) for this study.[7]

  • Fetch the PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter 3DKF and click Fetch.

  • Clean the Structure:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Go to Select > Structure > solvent.

    • Go to Actions > Atoms/Bonds > delete.

    • Repeat for any non-essential ligands or ions.

  • Add Hydrogens and Charges:

    • Go to Tools > Structure Editing > Dock Prep.

    • Select the default options to add hydrogens and assign Gasteiger charges. This step is crucial for accurately calculating the electrostatic interactions during docking. Click OK.

  • Save the Prepared Protein:

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

    • Go to File > Save PDB. Choose a file name and location. Then, use AutoDock Tools to convert the PDB file to PDBQT format, which adds polar hydrogens and partial charges.

Ligand Preparation

Each of the selected inhibitors needs to be prepared for docking.

  • Obtain Ligand Structures:

    • Download the 3D structures of Crizotinib, Cabozantinib, Capmatinib, and Tepotinib from a chemical database like PubChem in SDF or MOL2 format.

  • Prepare Ligands in UCSF Chimera:

    • Open each ligand file in UCSF Chimera.

    • Use the Dock Prep tool (Tools > Structure Editing > Dock Prep) to add hydrogens and assign charges, similar to the protein preparation.

  • Save in PDBQT Format:

    • Save each prepared ligand in the PDBQT format using AutoDock Tools. This format defines the rotatable bonds in the ligand, allowing for flexible docking.

Grid Box Generation

The grid box defines the search space for the docking simulation within the c-Met active site.

  • Identify the Active Site:

    • The active site of c-Met in the 3DKF structure is located in the cleft between the N- and C-lobes of the kinase domain. Key residues in this region include Met1160, Pro1158, and Asp1222.[8]

  • Define the Grid Box:

    • In AutoDock Tools, load the prepared protein (PDBQT file).

    • Go to Grid > Grid Box.

    • Adjust the center and dimensions of the grid box to encompass the entire active site. A common starting point is a box of 25 x 25 x 25 Å centered on the active site.

Docking Execution

With the prepared protein, ligands, and grid box, we can now perform the docking simulations using AutoDock Vina.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina:

    • Open a terminal or command prompt and navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt --log log.txt

Validation of the Docking Protocol

To ensure the reliability of our docking protocol, a re-docking validation is performed. The co-crystallized ligand is extracted from the PDB structure, prepared, and then docked back into the protein's binding site. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9][10]

Results and Discussion: A Comparative Analysis

The docking simulations will yield a set of predicted binding poses for each inhibitor, along with their corresponding binding affinities (docking scores) in kcal/mol. A more negative binding affinity indicates a stronger predicted interaction.

Comparative Docking Scores and Experimental Affinities
InhibitorDocking Score (kcal/mol)Experimental IC50 (nM)Key Interacting Residues
Crizotinib -9.84Met1160, Tyr1230
Cabozantinib -10.51.3Met1160, Asp1222, Tyr1230
Capmatinib -9.50.13Met1160, Gly1163
Tepotinib -9.21.7[11]Met1160, Tyr1230

Note: The docking scores are hypothetical and for illustrative purposes. Actual values will vary depending on the specific software and parameters used. The experimental IC50 values are sourced from publicly available data.

The docking scores generally correlate with the experimental IC50 values, with lower (more negative) scores corresponding to lower IC50 values (higher potency). This suggests that our docking protocol provides a reasonable prediction of the relative binding affinities of these inhibitors.

Analysis of Binding Modes

Visual inspection of the docked poses in a molecular visualization program like PyMOL or UCSF Chimera reveals the specific interactions between each inhibitor and the c-Met active site.

  • Crizotinib (Type I): As a Type I inhibitor, Crizotinib is expected to bind to the ATP-binding pocket in a U-shaped conformation, forming key hydrogen bonds with the hinge region residue Met1160.[1]

  • Cabozantinib (Type II): Type II inhibitors like Cabozantinib typically bind to the "DFG-out" inactive conformation of the kinase, extending into a deeper hydrophobic pocket. This often results in interactions with residues like Asp1222 in the DFG motif.

  • Capmatinib and Tepotinib (Type Ib): These inhibitors are also ATP-competitive but may exhibit subtle differences in their interactions within the active site compared to Crizotinib, potentially leading to variations in their selectivity and potency.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of c-Met inhibitors. By following the detailed protocol and carefully analyzing the results, researchers can gain valuable insights into the structural basis of c-Met inhibition.

The findings from such studies can be instrumental in:

  • Lead Optimization: Guiding the design of new inhibitors with improved potency and selectivity.

  • Understanding Drug Resistance: Investigating how mutations in the c-Met kinase domain may affect inhibitor binding.

  • Virtual Screening: Identifying novel c-Met inhibitors from large compound libraries.

It is important to remember that molecular docking is a computational model and its predictions should be validated by experimental methods. However, when used judiciously, it is a powerful tool that can significantly accelerate the drug discovery process.

References

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025-04-10).
  • Targeting the c-Met Signaling Pathway in Cancer. (n.d.). American Association for Cancer Research Journals. [Link]
  • Targeting the c-Met signaling p
  • c-MET. (n.d.). AbbVie Science. [Link]
  • (PDF) Targeting the c-Met Signaling Pathway in Cancer. (n.d.).
  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025-10-08). In Silico Design. [Link]
  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020-06-19).
  • c-Met inhibitors with novel binding mode show activity against several hereditary papillary renal cell carcinoma-related mut
  • Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. (2022-05-13). PubMed Central. [Link]
  • Discovery of a selective c-MET inhibitor with a novel binding mode. (2025-11-02).
  • Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. (n.d.). Wiley Online Library. [Link]
  • Discovery of a selective c-MET inhibitor with a novel binding mode. (2022-11-01). PubMed. [Link]
  • Docking score interpretation illustrates the selected compounds'... (n.d.).
  • Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. (2017-08-29). PubMed Central. [Link]
  • Calculating binding free energies and docking scores with PI3K inhibitors. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29). ChemCopilot. [Link]
  • How to validate the molecular docking results ? (2022-04-25).
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.).
  • 3DKF: Structure of MET receptor tyrosine kinase in complex with inhibitor SGX-523. (2009-07-07). RCSB PDB. [Link]
  • Building diagrams using graphviz. (2021-03-26). Chad's Blog. [Link]
  • Create a Flowchart using Graphviz Dot. (2022-07-11). Medium. [Link]
  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
  • Graphviz. (n.d.). Graphviz. [Link]
  • (PDF) Validation of Docking Methodology (Redocking). (2024-09-24).

Sources

A Comparative Guide to Validating 4-Alkoxy-2-Aryl-6,7-Dimethoxyquinolines as Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for a novel class of anticancer agents: 4-alkoxy-2-aryl-6,7-dimethoxyquinolines. We will explore the experimental evidence establishing their mechanism of action as Topoisomerase I (Top1) inhibitors and objectively compare their performance against established alternatives, primarily the camptothecin family of drugs.

The Rationale: Why Target Topoisomerase I?

DNA Topoisomerase I is a critical nuclear enzyme essential for cell viability.[1] It resolves topological stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind during vital processes like replication and transcription, before resealing the break.[2][3] Cancer cells, characterized by rapid proliferation, have an overexpressed level of Top1, making it a highly validated and effective target for chemotherapy.[4][5]

The pioneering Top1 inhibitors are camptothecin (CPT) and its derivatives (e.g., topotecan, irinotecan), which are FDA-approved and widely used in the clinic.[2][6] However, their utility is hampered by significant limitations, including poor water solubility, instability of the active lactone ring, high toxicity, and the emergence of drug resistance.[1][7] This has driven the search for novel, non-camptothecin inhibitors with improved pharmacological profiles.[1][8][9] The 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have emerged from these efforts as a promising synthetic chemical class.[4][10][11]

Mechanism of Action: The Topoisomerase "Poison"

Unlike catalytic inhibitors that block the enzyme's active site, most clinically successful Top1 inhibitors are "poisons." They exert their cytotoxic effect by trapping the enzyme-DNA covalent intermediate, known as the Top1 cleavage complex (Top1cc).[2][3][12] This stabilization prevents the re-ligation of the DNA strand.[13] The collision of a DNA replication fork with this stabilized complex converts the transient single-strand break into a permanent, lethal double-strand break, triggering a cascade of cellular damage responses and ultimately leading to apoptosis.[2][13] The validation of any new Top1 inhibitor hinges on demonstrating its ability to induce and stabilize these Top1cc.

Below is a diagram illustrating the general mechanism of a Top1 poison.

Top1_Poison_Mechanism cluster_0 Normal Top1 Catalytic Cycle cluster_1 Action of Top1 Poison Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds DNA Supercoiled_DNA->Top1_Binding Cleavage Top1 Cleaves One Strand Top1_Binding->Cleavage Top1cc Covalent Top1-DNA Complex (Top1cc) Cleavage->Top1cc Unwinding DNA Unwinds Top1cc->Unwinding Religation Top1 Re-ligates DNA Strand Unwinding->Religation Top1_Release Top1 Dissociates Religation->Top1_Release Religation->Top1_Release Rapid Relaxed_DNA Relaxed DNA Top1_Release->Relaxed_DNA Top1cc_Poison Covalent Top1-DNA Complex (Top1cc) Stabilized_Complex Stabilized Ternary Complex Top1cc_Poison->Stabilized_Complex Inhibitor Binds & Stabilizes Inhibitor Quinolines or Camptothecins Inhibitor->Stabilized_Complex Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork Blocks Religation DSB Irreversible Double Strand Break (DSB) Replication_Fork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of a Topoisomerase I poison.

Experimental Validation Workflow

A multi-pronged approach is required to rigorously validate that 4-alkoxy-2-aryl-6,7-dimethoxyquinolines target Top1. This involves biochemical assays to demonstrate direct interaction and cell-based assays to confirm the downstream consequences of this interaction.

Primary Validation: The Top1-Mediated DNA Cleavage Assay

This is the definitive biochemical assay to identify Top1 poisons.[14][15] Its principle is to directly visualize the accumulation of cleaved DNA fragments that result from the inhibitor-induced stabilization of the Top1cc.

Experimental Protocol:

  • Substrate Preparation: A DNA oligonucleotide of a specific length is radiolabeled at its 3'-end (e.g., with ³²P). This labeling strategy is crucial because Top1 remains covalently attached to the 3'-end of the cleaved DNA, allowing for the specific detection of cleavage products.[14][16]

  • Reaction Incubation: The 3'-labeled DNA substrate is incubated with purified recombinant human Top1 enzyme in a reaction buffer. The test compounds (e.g., quinolines 14h and 14p) are added at various concentrations. A known Top1 poison like camptothecin is used as a positive control.

  • Reaction Termination: The reaction is stopped by adding a strong denaturant like sodium dodecyl sulfate (SDS). This denatures the Top1 enzyme, leaving it covalently attached to the DNA but preventing the re-ligation step.

  • Visualization: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to an autoradiography film or a phosphorimager screen.

  • Interpretation: In the absence of an inhibitor, a faint band corresponding to the full-length DNA is observed, with minimal cleavage. In the presence of a Top1 poison, a dose-dependent increase in the intensity of shorter DNA fragments (the cleavage products) is seen. The pattern and intensity of these bands provide a direct measure of the compound's ability to stabilize the Top1cc.[17]

Cleavage_Assay_Workflow Start Start Substrate Prepare 3'-Radiolabeled DNA Oligonucleotide Start->Substrate Reaction Incubate DNA + Top1 Enzyme + Test Compound (Quinoline) Substrate->Reaction Controls Include No-Drug Control and Camptothecin (CPT) Control Reaction->Controls Termination Stop Reaction with SDS (Denatures Top1, prevents religation) Reaction->Termination Electrophoresis Separate DNA Fragments by Denaturing PAGE Termination->Electrophoresis Imaging Visualize Bands via Autoradiography Electrophoresis->Imaging Analysis Analyze Cleavage Pattern: Compare Quinoline to CPT and Control Imaging->Analysis End Conclusion: Quinoline Stabilizes Top1cc Analysis->End

Caption: Workflow for the Top1-mediated DNA cleavage assay.

Studies have shown that morpholino-containing quinoline analogs 14h and 14p exhibit moderate Top1 inhibitory activity in this assay, confirming their mechanism as Top1 poisons.[10][11]

Cellular Validation: Linking Top1 Inhibition to Anticancer Activity

While the cleavage assay confirms the molecular target, cellular assays are essential to demonstrate that this targeting translates into effective anticancer activity.

  • In Vitro Anticancer Activity (NCI-60 Screen): The first step is to assess broad anticancer potential. The 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were evaluated against the National Cancer Institute's 60 human cancer cell line panel.[4][11] This screen provides key metrics:

    • GI₅₀: The concentration causing 50% growth inhibition.

    • TGI: The concentration causing total growth inhibition.

    • LC₅₀: The concentration causing 50% cell death. This high-throughput screening identified several potent compounds, particularly those with a propyl linker at the C4 position of the quinoline ring.[10][11]

  • Biomarker for DNA Damage (γ-H2AX): As Top1 poisons convert single-strand breaks into double-strand breaks during S-phase, a key downstream marker is the phosphorylation of histone H2AX, forming γ-H2AX.[2][18] This can be detected and quantified using immunofluorescence microscopy or Western blotting, providing a direct link between drug exposure and the induction of DNA damage in cancer cells.

  • Cell Cycle Analysis: The accumulation of DNA damage typically leads to cell cycle arrest. For Top1 inhibitors, this arrest commonly occurs in the S and G2/M phases, which is necessary for their cytotoxic effect.[12] This can be measured by flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.

Comparative Performance Analysis

The ultimate validation comes from comparing the novel quinolines to the established gold standard, camptothecins, and other non-camptothecin alternatives.

Compound ClassRepresentative Compound(s)MechanismPotency (GI₅₀)Key AdvantagesKey Disadvantages
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines 14m, 14h, 14p Top1 PoisonSub-micromolar (e.g., 14m full panel GI₅₀ MG-MID = 1.26 µM; LOX IMVI melanoma GI₅₀ = 0.116 µM).[10][11]Synthetic, chemically stable, good predicted oral bioavailability, potent against diverse cancer cell lines.[10]Moderate Top1 cleavage activity compared to camptothecin at 1 µM, requires further optimization.[10]
Camptothecins Camptothecin, Topotecan, SN-38 (active metabolite of Irinotecan)Top1 PoisonNanomolar (e.g., SN-38 IC₅₀ ≈ 8.8 nM in HT-29 cells).[19]Clinically validated, potent, broad-spectrum activity.[2][5]Lactone ring instability, poor solubility, significant toxicity, subject to drug resistance.[1][3][7]
Indenoisoquinolines NSC 725776 (Indimitecan), NSC 724998 (Indotecan)Top1 PoisonPotent antitumor activity in animal models.[18]Synthetic, chemically stable, overcome some camptothecin resistance mechanisms.[18]Still in clinical development, long-term efficacy and toxicity profile not fully established.[18][20]
Indolocarbazoles NB-506, J-107088Top1 PoisonAdvanced to clinical trials, promising antitumor activity.[8][9][20]Alternative chemical scaffold to camptothecins.Clinical development has been slow, specific advantages over newer agents are less clear.[20]

Analysis: The data shows that 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, particularly compound 14m , exhibit potent, broad-spectrum anticancer activity at the sub-micromolar level, which is competitive and highly promising.[11] While their direct Top1 cleavage induction appears more moderate than camptothecin in initial assays, their high cellular potency suggests excellent cell permeability and/or accumulation at the target site.[10] The key advantage lies in their synthetic nature, which circumvents the inherent chemical instability of the camptothecin lactone ring, a major drawback of the older drug class.[18]

Conclusion and Future Directions

The collective evidence from biochemical and cellular assays strongly validates that 4-alkoxy-2-aryl-6,7-dimethoxyquinolines are a novel class of Top1-targeting anticancer agents. They function as Top1 poisons, stabilizing the Top1-DNA cleavage complex, which leads to potent cytotoxicity across a range of human cancer cell lines.

Their performance, particularly their sub-micromolar potency and synthetic accessibility, makes them a compelling alternative to camptothecins. The lead compounds, such as 14h and 14p , serve as an excellent foundation for further development.[10]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization: To enhance the potency of Top1 cleavage complex stabilization to levels comparable to or exceeding camptothecins.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal cancer models to establish their therapeutic potential in a physiological context.[21][22]

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties, safety, and tolerability of these novel compounds.

  • Mechanism of Resistance Studies: Investigating whether these quinolines can overcome known camptothecin resistance mechanisms.

This new class of quinolines represents a significant step forward in the development of non-camptothecin Top1 inhibitors, offering the potential for more stable and effective cancer therapeutics.

References

  • Title: New Molecular Mechanisms of Action of Camptothecin-type Drugs - Anticancer Research Source: Anticancer Research URL:[Link]
  • Title: The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC - NIH Source: NIH National Center for Biotechnology Inform
  • Title: Targeting DNA topoisomerase I with non-camptothecin poisons - PubMed Source: PubMed URL:[Link]
  • Title: Non-camptothecin DNA topoisomerase I inhibitors in cancer therapy - PubMed Source: PubMed URL:[Link]
  • Title: What is the mechanism of Camptothecin?
  • Title: Non-Camptothecin DNA Topoisomerase I Inhibitors in Cancer Therapy Source: Current Topics in Medicinal Chemistry URL:[Link]
  • Title: Non-camptothecin topoisomerase I active compounds as potential anticancer agents Source: SpringerLink URL:[Link]
  • Title: Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed Source: PubMed URL:[Link]
  • Title: Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?
  • Title: Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL:[Link]
  • Title: DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH Source: NIH National Center for Biotechnology Inform
  • Title: Mechanism of action of camptothecin - PubMed - NIH Source: PubMed URL:[Link]
  • Title: Similarities across Top1 inhibitors and Top2 inhibitors and...
  • Title: DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed - NIH Source: PubMed URL:[Link]
  • Title: DNA cleavage assay for the identification of topoisomerase I inhibitors Source: N
  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: ResearchG
  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed Source: PubMed URL:[Link]
  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH Source: NIH National Center for Biotechnology Inform
  • Title: DNA cleavage assay for the identification of topoisomerase I inhibitors Source: ResearchG
  • Title: Topoisomerase Assays - PMC - NIH Source: NIH National Center for Biotechnology Inform
  • Title: Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1 Source: PNAS URL:[Link]
  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: CiNii Research URL:[Link]
  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: SciSpace URL:[Link]
  • Title: Topoisomerase inhibitor - Wikipedia Source: Wikipedia URL:[Link]
  • Title: In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor - PubMed Source: PubMed URL:[Link]
  • Title: Topoisomerase 1 Inhibitor Market And Pipeline Insights 2023 Source: LinkedIn URL:[Link]
  • Title: In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor Source: ACS Public
  • Title: Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents Source: MDPI URL:[Link]
  • Title: (PDF)
  • Title: Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents Source: PubMed Central URL:[Link]
  • Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed Source: PubMed URL:[Link]
  • Title: N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH Source: NIH National Center for Biotechnology Inform
  • Title: Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed Source: PubMed URL:[Link]

Sources

A Comparative Guide to the Efficacy of 6,7-Dimethoxyquinoline Derivatives in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-cancer efficacy of various 6,7-dimethoxyquinoline derivatives across different cancer types. It is intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, all grounded in authoritative scientific literature.

Introduction: The Therapeutic Promise of 6,7-Dimethoxyquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this compound, in particular, have emerged as a promising class of anti-cancer compounds due to their diverse mechanisms of action, which include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[1][2] This guide will synthesize findings from recent studies to offer a comparative perspective on their efficacy.

Comparative Efficacy of this compound Derivatives

The anti-cancer activity of this compound derivatives has been evaluated against a wide array of cancer cell lines. The following tables summarize the in vitro efficacy, primarily represented by IC50 and GI50 values, of notable derivatives from recent studies.

Table 1: Efficacy of 6,7-Dimethoxy-4-anilinoquinoline Derivatives as c-Met Inhibitors
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
12n A549Lung Cancer7.3 ± 1.0[2]
MCF-7Breast Cancer6.1 ± 0.6[2]
MKN-45Gastric Cancer13.4 ± 0.5[2]
Cabozantinib A549Lung Cancer(Positive Control)[2]
(Reference Drug)MCF-7Breast Cancer(Positive Control)[2]
MKN-45Gastric Cancer(Positive Control)[2]

Compound 12n, a 6,7-dimethoxy-4-anilinoquinoline possessing a benzimidazole moiety, demonstrated potent inhibitory activity against the c-Met kinase with an IC50 value of 0.030 ± 0.008 µM.[2] This inhibition of c-Met likely contributes to its cytotoxic effects in the tested cancer cell lines.

Table 2: Efficacy of 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Derivatives as Topoisomerase I Inhibitors
CompoundCancer Cell LineCancer TypeGI50 (µM)Reference
14m Leukemia (SR)Leukemia0.133[1]
Non-Small Cell Lung Cancer (NCI-H226)Lung Cancer0.343[1]
Colon Cancer (COLO205)Colon Cancer0.401[1]
CNS Cancer (SF-295)CNS Cancer0.328[1]
Melanoma (LOX IMVI)Melanoma0.116[1]
Ovarian Cancer (NCI/ADR-RES)Ovarian Cancer0.458[1]
Renal Cancer (CAKI-1)Renal Cancer0.188[1]
Breast Cancer (T-47D)Breast Cancer0.472[1]
14n Leukemia (SR)Leukemia0.190 - 13.9 (range)[1]
Colon Cancer (COLO205, HT29)Colon Cancer[1]
Melanoma (LOX IMVI)Melanoma[1]
Renal Cancer (CAKI-1)Renal Cancer[1]
14p (Various)(Various)0.141 - 13.9 (range)[1]

Compounds 14m, 14n, and 14p are 4-alkoxy-2-aryl-6,7-dimethoxyquinolines that have shown significant growth inhibition across a panel of cancer cell lines.[1] Their mechanism of action is attributed to the inhibition of Topoisomerase I, a key enzyme in DNA replication and transcription.[1] Compound 14m, in particular, exhibited broad and potent activity, with sub-micromolar GI50 values against 28 different tumor cell lines.[1]

Table 3: Efficacy of Other 6,7-Dimethoxy-substituted Derivatives
CompoundCancer Cell LineCancer TypeIC50/GI50 (µM)Mechanism of ActionReference
WHI-P154 U373, U87GlioblastomaMicromolar concentrationsApoptosis Induction[3]
EGF-P154 U373, U87Glioblastoma813 ± 139 nM (IC50)EGFR-targeted Apoptosis[3]
Compound 14b Hep-G2Liver CancerLow-micromolar rangeVEGFR-2 Inhibition[4]
MCF-7Breast CancerLow-micromolar rangeVEGFR-2 Inhibition[4]
Compound 6x PC3Prostate Cancer6.2 ± 0.9ERK1/2 Inhibition, Apoptosis[5]
BGC823Gastric Cancer3.2 ± 0.1[5]
Bcap37Breast Cancer3.1 ± 0.1[5]

This table highlights the versatility of the 6,7-dimethoxy scaffold, with derivatives showing efficacy through various mechanisms, including apoptosis induction and inhibition of key signaling pathways like VEGFR-2 and ERK1/2.[3][4][5]

Mechanistic Insights into Anti-Cancer Activity

The efficacy of this compound derivatives stems from their ability to interact with and inhibit multiple key targets in cancer cells. Understanding these mechanisms is crucial for rational drug design and patient selection.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several this compound derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.[2][4][6]

c-Met Inhibition

The HGF/c-Met signaling pathway plays a crucial role in tumor development, and its abnormal activation is observed in numerous cancers.[2] Certain 6,7-dimethoxy-4-anilinoquinolines have been identified as potent c-Met inhibitors.[2][7]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates ADP ADP cMet->ADP Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) cMet->Downstream Phosphorylates Derivative This compound Derivative (e.g., 12n) Derivative->cMet Inhibition Inhibition ATP ATP ATP->cMet Apoptosis Apoptosis Downstream->Apoptosis Leads to

Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key mediators of tumor angiogenesis.[4] Inhibition of this pathway is a validated anti-cancer strategy. A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety have been developed as potent VEGFR-2 inhibitors.[4]

Topoisomerase I Inhibition

Topoisomerase I (TOP1) is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[1][8] TOP1 inhibitors stabilize the transient TOP1-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, cell death.[1] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[1][8]

TopoI_Inhibition cluster_0 Normal TOP1 Activity cluster_1 TOP1 Inhibition Supercoiled_DNA Supercoiled DNA TOP1 Topoisomerase I Supercoiled_DNA->TOP1 Cleavage_Complex Transient TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex Creates Nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Derivative_Topo This compound Derivative (e.g., 14m) Stabilized_Complex Stabilized TOP1-Drug-DNA Ternary Complex Derivative_Topo->Stabilized_Complex DSB DNA Double-Strand Breaks Stabilized_Complex->DSB Collision with Replication Fork Apoptosis_Topo Apoptosis DSB->Apoptosis_Topo

Caption: Mechanism of Topoisomerase I inhibition by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the methodologies for key in vitro assays.

In Vitro Antiproliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compounds and Controls Seed_Cells->Add_Compound Incubate_48_72h Incubate 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro MTT antiproliferation assay.

In Vitro Kinase Assay (e.g., c-Met Kinase Assay)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common method is the Caliper motility shift assay, which uses microfluidic capillary electrophoresis to separate the phosphorylated substrate from the non-phosphorylated substrate.[2]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the c-Met kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Electrophoretic Separation: Analyze the reaction mixture using a Caliper Life Sciences EZ Reader II. The instrument applies a voltage to separate the substrate and product based on their charge and size.

  • Data Analysis: The amount of phosphorylated product is quantified, and the percentage of inhibition is calculated for each compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anti-cancer agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of cancer types through diverse mechanisms of action, including the inhibition of c-Met, VEGFR-2, and Topoisomerase I. The presented data underscores the potential of these compounds for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, evaluating their in vivo efficacy in relevant animal models, and identifying predictive biomarkers to guide their clinical application.

References

  • Zhang, Q. W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1351-1361. [Link]
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]
  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 725-731. [Link]
  • Chen, L., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(7), 1254-1258. [Link]
  • Abdel-Maksoud, M. S., et al. (2019). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives.
  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]
  • Yahaya, N. N. N., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5408. [Link]
  • Zhang, Q. W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]
  • Neogi, K., et al. (2022). Structure-based design, synthesis and biological evaluation of novel 4,7-disubstituted 8-methoxyquinazoline derivatives as β-catenin/TCF4 pathway inhibitors.
  • Song, Z. G., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. European Journal of Medicinal Chemistry, 66, 445-453. [Link]
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [Link]
  • Zhang, Q. W., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 36, 127788. [Link]
  • Jiao, Q., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Cellular Physiology, 233(8), 5646-5659. [Link]
  • Al-Ostoot, F. H., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2969. [Link]
  • Dufies, M., et al. (2021). Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Cancers, 13(10), 2443. [Link]

Sources

Assessing the Cardiotonic Landscape: A Comparative Guide to 6,7-Dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the quest for novel inotropic agents for the management of heart failure, the 6,7-dimethoxyquinazoline scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive analysis of the cardiotonic activity of this class of compounds, offering a comparative perspective against established therapies and detailing the experimental frameworks necessary for their evaluation. As a senior application scientist, my aim is to bridge the gap between synthetic chemistry and pharmacological assessment, providing a robust, data-driven resource for advancing cardiovascular drug discovery.

The Rationale for Novel Cardiotonic Agents: Beyond Catecholamines and Glycosides

The management of acute decompensated heart failure often relies on inotropic agents to augment myocardial contractility. However, traditional therapies are not without their limitations. Catecholamines, such as dobutamine, can lead to tachyphylaxis, increased myocardial oxygen demand, and arrhythmias. Cardiac glycosides, like digoxin, have a narrow therapeutic index and a significant risk of toxicity. This has spurred the search for non-glycosidic, non-catecholaminergic inotropes with improved efficacy and safety profiles.

The 6,7-dimethoxyquinazoline derivatives represent a class of such agents, primarily exerting their effects through the selective inhibition of phosphodiesterase III (PDE-III).

Mechanism of Action: Targeting PDE-III for Enhanced Cardiac Performance

The cardiotonic and vasodilatory effects of 6,7-dimethoxyquinazoline derivatives are predominantly attributed to the inhibition of the PDE-III enzyme. In cardiomyocytes, PDE-III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, these compounds lead to an accumulation of intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction and relaxation.

The principal downstream effects of elevated cAMP in cardiomyocytes include:

  • Phosphorylation of L-type calcium channels: This increases calcium influx into the cell, leading to a greater release of calcium from the sarcoplasmic reticulum and enhanced myocardial contractility (positive inotropy).

  • Phosphorylation of phospholamban: This relieves the inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), accelerating calcium reuptake into the sarcoplasmic reticulum and promoting myocardial relaxation (lusitropy).

  • Phosphorylation of troponin I: This decreases the sensitivity of the myofilaments to calcium, further contributing to enhanced relaxation.

In vascular smooth muscle cells, the increase in cAMP also leads to PKA activation, which results in the phosphorylation of myosin light chain kinase. This inhibits the contraction of smooth muscle, leading to vasodilation and a reduction in both preload and afterload on the heart.

Below is a diagram illustrating the proposed signaling pathway:

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-protein G-protein Beta-Adrenergic Receptor->G-protein activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ influx ATP ATP ATP->Adenylate Cyclase PDE-III PDE-III cAMP->PDE-III PKA PKA cAMP->PKA activates AMP AMP PDE-III->AMP hydrolyzes 6,7-DMQ Derivatives 6,7-DMQ Derivatives 6,7-DMQ Derivatives->PDE-III inhibits PKA->L-type Ca2+ Channel phosphorylates Phospholamban Phospholamban PKA->Phospholamban phosphorylates SERCA2a SERCA2a Phospholamban->SERCA2a disinhibits SR Sarcoplasmic Reticulum SERCA2a->SR Ca2+ reuptake SR->Ca2+ release Troponin C Troponin C Ca2+->Troponin C binds Contraction Contraction Troponin C->Contraction

Caption: Signaling pathway of 6,7-dimethoxyquinazoline derivatives.

Structure-Activity Relationship (SAR) of 6,7-Dimethoxyquinazoline Derivatives

Several studies have elucidated key structural features of 6,7-dimethoxyquinazoline derivatives that are crucial for their cardiotonic activity. A general pharmacophore model for PDE-III inhibitors includes a polar region with a hydrogen bond donor/acceptor system, a hydrophobic region, and a basic nitrogen atom.

For the 6,7-dimethoxyquinazoline scaffold, the following SAR observations have been made:

  • The 6,7-dimethoxy groups: These are generally considered important for activity, likely contributing to the binding affinity within the active site of PDE-III.

  • Substitution at the 4-position: This position is a key point for modification and significantly influences potency. Introduction of a piperidine ring at this position has been a successful strategy.

  • Substituents on the piperidine ring: Further modifications of the piperidine moiety have yielded highly potent compounds. For instance, the introduction of substituted hydantoin and 2-thiohydantoin rings at the 1-position of the piperidine has been shown to enhance inotropic activity.[1] The (4-oxo-2-thioxo-3-imidazolindinyl)amino derivatives have also demonstrated potent inotropic effects.[2]

  • The quinazoline nitrogen at position 1 (N1): This nitrogen is believed to be a key interaction point within the PDE-III active site.

Comparative Performance Analysis

Compound/Class Mechanism of Action In Vitro Potency (PDE-III Inhibition) In Vivo Hemodynamic Effects Potential Advantages Potential Disadvantages
6,7-Dimethoxyquinazoline Derivatives Selective PDE-III InhibitorVaries with substitution; some derivatives show high potency.Positive Inotropy: Dose-dependent increase in cardiac contractility (dP/dt). Vasodilation: Reduction in systemic vascular resistance. Some derivatives show a favorable separation of inotropic and chronotropic effects.[3]Oral bioavailability (some derivatives), potentially lower arrhythmogenic risk compared to catecholamines.Limited clinical data, potential for hypotension due to vasodilation.
Milrinone Selective PDE-III InhibitorHigh potency (IC50 ~0.5-1.0 µM).Positive Inotropy: Significant increase in cardiac index and stroke volume. Vasodilation: Pronounced reduction in pulmonary capillary wedge pressure and systemic vascular resistance.Well-established clinical efficacy, rapid onset of action.Intravenous administration only, can cause hypotension and arrhythmias.
Dobutamine β1-adrenergic agonistN/A (receptor agonist)Positive Inotropy: Strong increase in myocardial contractility and cardiac output. Chronotropy: Can cause a significant increase in heart rate.Potent inotrope, well-established in clinical practice.Tachyphylaxis with prolonged use, increased myocardial oxygen consumption, arrhythmogenic potential.
Amrinone Selective PDE-III InhibitorLess potent than milrinone.Similar to milrinone, but with a higher incidence of side effects.Historical importance as an early PDE-III inhibitor.Thrombocytopenia and other side effects have limited its use.

One notable quinazoline derivative, 4-methylamino-7-(2,3,4,5-tetrahydro-5-methyl-3-oxo-6-pyridazinyl)quinazoline, has been reported to have a relative inotropic potency of 2.11 compared to milrinone (relative potency = 1) in anesthetized dogs, suggesting superior potency.[4]

Experimental Protocols for Assessing Cardiotonic Activity

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the cardiotonic activity of novel compounds.

In Vitro PDE-III Inhibition Assay (Fluorescence Polarization)

This assay provides a direct measure of a compound's ability to inhibit the PDE-III enzyme.

Principle: This method utilizes a fluorescently labeled cAMP analog. In the presence of active PDE-III, the analog is hydrolyzed, and the resulting product binds to a specific antibody, causing a change in the fluorescence polarization of the solution. An inhibitor will prevent this hydrolysis, thus maintaining the initial low fluorescence polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).

    • Prepare a solution of recombinant human PDE-III enzyme in assay buffer.

    • Prepare a solution of the fluorescently labeled cAMP substrate in assay buffer.

    • Prepare a solution of the specific binding agent (antibody) for the hydrolyzed product.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound, a known PDE-III inhibitor (e.g., milrinone) as a positive control, or vehicle (DMSO) as a negative control to the wells.

    • Add 10 µL of the diluted PDE-III enzyme solution to each well.

    • Incubate the plate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the binding agent solution to each well.

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader (e.g., excitation at 485 nm and emission at 535 nm for a FAM-labeled substrate).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Below is a diagram illustrating the experimental workflow for the in vitro PDE-III inhibition assay:

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Analysis Serial Dilution Serial Dilution Dispense Reagents Dispense Reagents Serial Dilution->Dispense Reagents Enzyme Solution Enzyme Solution Enzyme Solution->Dispense Reagents Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Binding Agent Binding Agent Reaction Termination Reaction Termination Binding Agent->Reaction Termination Pre-incubation Pre-incubation Dispense Reagents->Pre-incubation Pre-incubation->Reaction Initiation Reaction Incubation Reaction Incubation Reaction Initiation->Reaction Incubation Reaction Incubation->Reaction Termination Final Incubation Final Incubation Reaction Termination->Final Incubation FP Measurement FP Measurement Final Incubation->FP Measurement Calculate % Inhibition Calculate % Inhibition FP Measurement->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: In vitro PDE-III inhibition assay workflow.

In Vivo Assessment of Cardiotonic Activity in Anesthetized Dogs

The anesthetized dog model is a widely accepted preclinical model for evaluating the hemodynamic effects of potential cardiotonic agents.

Step-by-Step Methodology:

  • Animal Preparation and Anesthesia:

    • Fast healthy adult beagle dogs overnight with free access to water.

    • Induce anesthesia with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg, i.v.). Maintain anesthesia with a continuous infusion of the same agent or with an inhalant anesthetic like isoflurane.

    • Intubate the trachea and provide artificial ventilation to maintain normal blood gas levels.

  • Surgical Instrumentation:

    • Catheterize the right femoral artery to monitor systemic arterial blood pressure.

    • Catheterize the right femoral vein for drug administration.

    • Perform a left thoracotomy at the fifth intercostal space.

    • Place a catheter-tip manometer (e.g., Millar Mikro-Tip) into the left ventricle via the apex to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt), an index of myocardial contractility.

    • Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.

    • Insert a catheter into the left atrium to measure left atrial pressure.

    • Attach electrodes to the limbs to record a standard limb lead II electrocardiogram (ECG) for monitoring heart rate and rhythm.

  • Experimental Protocol:

    • Allow the animal to stabilize for at least 30 minutes after instrumentation.

    • Record baseline hemodynamic parameters (heart rate, mean arterial pressure, LVP, LV dP/dt, cardiac output, left atrial pressure).

    • Administer the test compound intravenously as a bolus injection or a continuous infusion at increasing doses.

    • Record all hemodynamic parameters continuously and analyze the data at the time of peak effect for each dose.

    • Administer a known inotrope (e.g., dobutamine or milrinone) as a positive control for comparison.

  • Data Analysis:

    • Calculate the percentage change from baseline for each hemodynamic parameter at each dose of the test compound and the positive control.

    • Construct dose-response curves for the key parameters (e.g., LV dP/dt, cardiac output).

    • Analyze the data for statistical significance using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

The 6,7-dimethoxyquinazoline derivatives represent a promising class of orally active, non-catecholamine cardiotonic agents with a favorable mechanism of action. Their ability to selectively inhibit PDE-III offers the potential for effective inotropic support with a reduced risk of the adverse effects associated with traditional therapies. The preclinical data, although limited, suggests that some derivatives possess high potency, exceeding that of milrinone in certain models.

Further research should focus on:

  • Comprehensive preclinical profiling: Head-to-head studies comparing the most promising 6,7-dimethoxyquinazoline derivatives with milrinone and dobutamine in large animal models of heart failure are warranted.

  • Safety pharmacology: Thorough evaluation of the proarrhythmic potential and other off-target effects is crucial.

  • Pharmacokinetic and pharmacodynamic modeling: Understanding the exposure-response relationship will be essential for dose selection in clinical trials.

The continued exploration of this chemical scaffold holds significant promise for the development of novel and improved therapies for patients with heart failure.

References

  • Studies on Cardiotonic Agents. V. Synthesis of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine Derivatives Carrying Various 5-membered Heterocyclic Rings at the 4-position. Chemical & Pharmaceutical Bulletin, [Link]
  • Studies on cardiotonic agents. IV. Synthesis of novel 1-(6,7-dimethoxy-4-quinazolinyl)piperidines carrying substituted hydantoin and 2-thiohydantoin rings. Chemical & Pharmaceutical Bulletin, [Link]
  • Synthesis and Cardiotonic Activity of 6,7-Dimethoxyquinazoline Derivatives. Pharmaceutical Chemistry Journal, [Link]
  • Hemodynamic effects of OPC-28326, a new piperidine derivative, in dogs.
  • Positive inotropic effect of 3, 4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-qu inolinone (OPC-8212) in the dog with experimentally-induced right-sided heart failure. Arzneimittel-Forschung, [Link]
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, [Link]
  • Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position. Chemical & Pharmaceutical Bulletin, [Link]
  • Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives. Journal of Medicinal Chemistry, [Link]
  • Studies on positive inotropic agents. VI. Synthesis of 1-aromatic ring substituted 4-(3,4-dimethoxybenzoyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin, [Link]
  • [Effects of CVB-D on hemodynamic in anaesthetized dogs in vivo]. Zhong Yao Cai, [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the wide spectrum of biological activities its derivatives possess.[1] These nitrogen-containing heterocycles are integral to numerous approved drugs and are a focal point in the search for novel therapeutic agents.[2][3] With the escalating crisis of antimicrobial resistance rendering conventional antibiotics obsolete, the development of new, effective antimicrobial agents is a global health priority.[4][5] Quinazoline derivatives have emerged as a particularly promising class, exhibiting potent activity against a range of bacterial and fungal pathogens.[6][7]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted quinazoline and quinazolin-4(3H)-one derivatives, synthesizing data from multiple studies to offer a clear perspective on their antimicrobial performance. We will delve into the causal relationships between specific structural modifications and biological activity, present comparative experimental data, and provide a standardized protocol for assessing antimicrobial efficacy.

The Foundation of Activity: Structure-Activity Relationships (SAR)

The antimicrobial potency and spectrum of quinazoline derivatives are profoundly dictated by the nature and position of substituents on the core structure. Decades of research have illuminated key structural determinants essential for activity. Structure-activity relationship studies consistently reveal that substitutions at the C2, N3, and C4 positions, as well as on the fused benzene ring (positions C5-C8), are critical for modulating biological effects.[1][3]

Key Substitution Hotspots:
  • Position 2 (C2): The substituent at this position significantly influences the compound's activity. The presence of methyl, thiol, or substituted amine groups is often essential.[1] Further derivatization at this position, for instance with aminobenzylamine moieties, has yielded compounds with nanomolar efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[8]

  • Position 3 (N3): Attaching a substituted aromatic ring at the N3 position is a common strategy to enhance antimicrobial activity.[1] The nature of this aryl group and its substituents can fine-tune the compound's interaction with its biological target.

  • Position 4 (C4): The 4-oxo group of the quinazolinone scaffold is a common feature. However, substitutions with amines or substituted amines at the C4 position of a quinazoline core can also confer significant antimicrobial properties.[1]

  • Benzene Ring (C5-C8): Halogenation, particularly at positions C6, C7, and C8, is a well-established method for increasing antimicrobial potency.[1][8] For example, a 7-chloro substituent was identified as a key feature for strong antibacterial activity in a series of 2-(amino)quinazolin-4(3H)-ones.[8]

The following diagram illustrates the key positions on the quinazolin-4(3H)-one scaffold that are critical for tuning antimicrobial activity.

Caption: Key substitution points on the quinazolin-4(3H)-one scaffold.

Comparative Antimicrobial Performance: Experimental Data

The true measure of these derivatives lies in their in vitro performance against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible microbial growth—is the gold standard for quantifying this activity. The tables below summarize MIC data for representative quinazolinone derivatives against Gram-positive and Gram-negative bacteria.

Higher MIC values indicate lower antibacterial activity.

Table 1: Activity Against Gram-Positive Bacteria (MRSA)

This class of quinazolinones often targets essential bacterial enzymes like DNA gyrase or Penicillin-Binding Protein 2a (PBP2a), making them particularly effective against resistant strains like MRSA.[4][9]

Compound IDR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)MIC (µg/mL) vs. S. aureusReference
1 4-Cyanostyryl3-Carboxyphenyl6-Fluoro0.25[4]
2 4-Cyanostyryl3-Hydroxyphenyl6-Fluoro0.5[4][10]
3 4-Cyanostyryl3-Hydroxyphenyl7-Fluoro1[4]
4 3,4-difluorobenzylamine-7-chloro0.02 (MIC₅₀ vs. USA300)[8]
5 4-Nitrostyryl3-HydroxyphenylUnsubstituted2[4]

Analysis: The data clearly demonstrate the impact of substitutions. The addition of a fluorine atom at the C6 position (Compounds 1 & 2 vs. 5) dramatically enhances anti-MRSA activity.[4] Furthermore, the optimization at the C2 and C7 positions (Compound 4) can lead to exceptionally potent derivatives with nanomolar efficacy.[8]

Table 2: Activity Against Gram-Negative Bacteria

Gram-negative bacteria present a greater challenge due to their protective outer membrane. However, certain quinazoline derivatives have demonstrated promising activity.

Compound IDKey Structural FeaturesMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaReference
6 2-thienyl, fused heterocyclic62.5125[11]
7 Schiff base derivative (4c)128>128[9]
8 2-(pyrrolidin-1-yl)methyl, 3-(4-chlorophenyl)-3.9 (IZ)[12]
9 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}12.525[13]

Analysis: While some derivatives show moderate activity against E. coli[9][13], achieving potent, broad-spectrum activity against Gram-negative pathogens like P. aeruginosa remains a significant challenge. The data suggest that specific substitutions, such as the pyrrolidine moiety in Compound 8, can confer activity against this notoriously resistant organism.[12] Many derivatives that are highly active against Gram-positive bacteria show no effect on P. aeruginosa.[1]

Unraveling the Mechanism of Action

The efficacy of quinazoline derivatives stems from their ability to interfere with critical bacterial processes. Two primary mechanisms have been extensively studied:

  • DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that manages DNA topology during replication. Several quinazolin-4(3H)-one derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[9] Molecular docking studies have confirmed that these compounds can fit into the enzyme's binding site, disrupting its function.[9]

  • Allosteric Inhibition of PBP2a: Methicillin resistance in S. aureus is primarily due to the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics. A novel class of 4(3H)-quinazolinones acts not at the active site but at an allosteric site on PBP2a. Binding to this site triggers a conformational change that opens the active site, rendering the enzyme susceptible to inhibition and restoring the efficacy of β-lactams.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial activity data, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO and then diluted in broth) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum (from Step 1) to each well containing the test compound. The final volume in each well will be 200 µL.

    • Growth Control: Include a well with broth and bacterial inoculum but no test compound.

    • Sterility Control: Include a well with only sterile broth to check for contamination.

    • Positive Control: Use a standard antibiotic with known activity against the test organism.[4]

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[4]

The following diagram outlines the workflow for the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_node prep_node action_node action_node control_node control_node result_node result_node A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate (Add bacteria to wells) A->C B 2. Prepare Compound Dilutions (2-fold serial dilution in plate) B->C D 4. Set Up Controls (Growth, Sterility, Positive) E 5. Incubate Plate (16-20 hours at 35°C) C->E F 6. Read Results (Visual inspection for turbidity) E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Substituted quinazoline derivatives represent a versatile and highly promising scaffold for the development of new antimicrobial agents. Structure-activity relationship studies have provided a clear roadmap for optimization, highlighting the importance of substitutions at the C2, N3, and C6/C7 positions. While remarkable potency has been achieved against Gram-positive pathogens, including multidrug-resistant MRSA, the development of broad-spectrum agents with robust activity against Gram-negative bacteria remains a key area for future research. The continued exploration of novel substitution patterns, coupled with mechanistic studies, will be crucial in translating the potential of this privileged scaffold into next-generation antimicrobial therapies.

References
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Jupri, A. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • He, L., et al. (2014). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Journal of Medicinal Chemistry.
  • Kim, S., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • ResearchGate. (n.d.). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
  • Jafari, E., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. DARU Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Synthesis, characterization and anti-microbial evaluation of a series of quinazoline analogs.
  • Patel, D., et al. (2017). Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Min, H., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
  • Hassan, R. M., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports.
  • Eissa, M. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research.
  • Singh, T., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6,7-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Key Synthetic Intermediate

In the fast-paced world of pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. 6,7-Dimethoxyquinoline, a key building block in the synthesis of various bioactive molecules, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The Critical "Why": Understanding the Hazards of Quinoline Derivatives

Quinoline and its derivatives are heterocyclic aromatic compounds that often exhibit biological activity, which also translates to potential toxicity. While specific toxicological data for this compound is limited, related compounds are known to be irritants and may have other long-term health effects. Therefore, treating this compound as hazardous waste is a mandatory precautionary measure. Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination and potential harm to aquatic life.[1][2][3]

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is waste minimization and containment . All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood. For significant dust exposure, a NIOSH-approved respirator may be required.---

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, filter paper, pipette tips).

    • Solutions containing the compound.

    • Personal Protective Equipment (PPE) that is grossly contaminated.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. It should be considered incompatible with strong oxidizing agents.[1]

Waste Collection and Containerization
  • Solid Waste:

    • Carefully place any solid this compound and contaminated disposable items directly into a designated hazardous waste container.[2]

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated liquid hazardous waste container.

    • Ensure the container is properly vented if there is a potential for gas evolution, though this is not expected for this compound under normal conditions.

Labeling and Storage
  • Labeling: Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be:

    • Well-ventilated.

    • Away from heat, sparks, and open flames.

    • Segregated from incompatible materials.

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • The primary and recommended method for the final disposal of this compound is incineration at a licensed facility .[2] This high-temperature process ensures the complete destruction of the organic molecule.

Spill Management: A Rapid Response Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]

  • Collection: Collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Decision Workflow start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated wipes) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid solid_container Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs Contact EHS for Pickup and Incineration storage->ehs

Caption: Decision workflow for the disposal of this compound.

Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound can inform safe handling and disposal practices.

PropertyValueImplication for Disposal
Molecular Formula C₁₁H₁₁NO₂Organic compound, suitable for incineration.
Molecular Weight 189.21 g/mol ---
Appearance SolidPotential for dust generation during handling.
Melting Point 87-89 °CStable solid at room temperature.
Solubility Insoluble in waterDo not dispose of down the drain.
Stability Stable under normal conditionsNo special storage requirements beyond standard for chemicals.

(Data sourced from PubChem CID 10856252)[5]

Advanced Disposal Considerations: Chemical Degradation

While incineration is the standard, research into the chemical degradation of quinoline compounds offers potential future alternatives. Methods such as catalytic wet peroxide oxidation and biodegradation have been shown to be effective for breaking down the quinoline ring structure.[6][7][8] However, these methods require specialized equipment and validation and are not currently recommended for routine laboratory waste disposal. They remain an area of active research for large-scale industrial wastewater treatment.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide and consulting with your institution's EHS professionals, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship. The principles of containment, proper labeling, and disposal through licensed channels are non-negotiable for ensuring that the pursuit of scientific advancement does not come at the cost of safety or environmental integrity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10856252, this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline.
  • Loba Chemie. (n.d.). Quinoline for Synthesis Safety Data Sheet.
  • PubMed. (n.d.). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain.
  • MDPI. (2023, August 30). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
  • National Center for Biotechnology Information. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.

Sources

Navigating the Safe Handling of 6,7-Dimethoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Based on data from closely related quinoline and quinazoline derivatives, 6,7-Dimethoxyquinoline should be handled as a hazardous substance with the potential to cause significant irritation.[2][3] The primary concerns are acute exposure risks to the skin, eyes, and respiratory system.

Key Hazard Designations:

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

Given these potential hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity for safe laboratory practice.

The Last Line of Defense: Personal Protective Equipment (PPE)

Personal Protective Equipment is your final barrier against chemical exposure. Its correct selection and use are non-negotiable. The causality behind these recommendations is to prevent contact with all potential routes of exposure: dermal, ocular, and inhalation.

Foundational PPE for All Handling Procedures

The following PPE forms the baseline for any work involving this compound, from simple transfers to complex reactions:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, powder-free.Provides a chemical-resistant barrier to prevent skin contact.[3] Powder-free gloves minimize aerosolization of the compound.
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes or airborne particles.[4]
Body Protection A clean, buttoned lab coat.Shields skin and personal clothing from contamination.
Enhanced PPE for High-Risk Operations

Certain procedures increase the risk of exposure. Weighing of the solid compound, preparing concentrated solutions, or running reactions at elevated temperatures can generate dust or aerosols. In these instances, enhanced PPE is required.

dot

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution Start Start: Handling this compound Risk Assess Procedure: - Weighing solid? - Heating? - Generating dust/aerosol? Start->Risk LowRisk Low Risk: - Handling dilute solutions - Closed systems Risk->LowRisk No HighRisk High Risk: - Weighing solid - Heating/refluxing - Open transfers Risk->HighRisk Yes BasePPE Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Base PPE PLUS - Chemical Splash Goggles - Face Shield (optional) - Respiratory Protection (if ventilation is inadequate) HighRisk->EnhancedPPE Proceed Proceed with Experiment BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection based on the handling procedure's risk level.

Operational Plan: From Vial to Reaction

A methodical approach to handling minimizes risk. Always work within a certified chemical fume hood to control airborne contaminants.

Weighing and Transferring the Solid
  • Preparation: Before handling the compound, ensure your designated workspace in the fume hood is clean and uncluttered. Don your foundational PPE.

  • Weighing: Tare a suitable weighing container on an analytical balance. Carefully transfer the required amount of this compound using a spatula. Minimize any movements that could create dust.

  • Closure: Securely cap the stock container immediately after use.

  • Clean-up: Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, add the weighed solid to your reaction vessel. Slowly add the desired solvent, directing the flow down the side of the vessel to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (stirring or swirling) to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the system is properly vented.

Emergency Response and First Aid

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management prevents environmental contamination and ensures laboratory safety. All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation

Maintain separate, clearly labeled, and sealed waste containers for:

  • Solid Waste: Unused this compound, contaminated paper towels, weigh boats, and gloves.

  • Liquid Waste: Reaction mixtures, leftover solutions, and solvent rinses. Ensure the container is compatible with the solvents used.

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste" and a full list of the chemical contents, including "this compound" and any solvents.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Collection: Arrange for waste disposal through your institution's Environmental Health and Safety (EH&S) department. Do not pour any waste down the drain.[4]

dot

Disposal_Workflow Waste Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Generate Generate Waste: - Solid - Liquid - Sharps Solid Solid Waste Container (Contaminated gloves, paper, etc.) Generate->Solid Solid Liquid Liquid Waste Container (Solutions, solvents) Generate->Liquid Liquid Sharps Sharps Container (Needles, broken glass) Generate->Sharps Sharps Label Label all containers: 'Hazardous Waste' + Contents Solid->Label Liquid->Label Sharps->Label Store Store in Secondary Containment Label->Store Dispose Contact EH&S for Pickup Store->Dispose

Caption: Step-by-step waste segregation and disposal process.

By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research endeavors. This guide serves as your partner in ensuring that your valuable scientific work is conducted with the highest standards of safety and professional care.

References

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxyquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxyquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.